D-Dimethyl tartrate
Description
The exact mass of the compound Dimethyl tartrate is 178.04773803 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRATXCXJDHJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871788 | |
| Record name | Dimethyl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89599-43-9 | |
| Record name | NSC517 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Chemical Identity and Molecular Structure
An In-depth Technical Guide to the Physical Properties of D-(-)-Dimethyl Tartrate
This guide provides a comprehensive overview of the core physical properties of D-(-)-Dimethyl Tartrate, a crucial chiral building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development and agrochemical industries, this document synthesizes key data with practical, field-proven methodologies for property verification. Understanding these fundamental characteristics is paramount for ensuring material purity, optimizing reaction conditions, and developing robust formulations.
D-(-)-Dimethyl Tartrate, also known as Dimethyl (2S,3S)-dihydroxysuccinate, is the dimethyl ester of D-(-)-tartaric acid.[1] Its defined stereochemistry makes it an invaluable asset in asymmetric synthesis for producing enantiomerically pure compounds.[1]
Key Identifiers:
-
IUPAC Name: dimethyl (2S,3S)-2,3-dihydroxybutanedioate[2]
The molecular structure features two chiral centers at the C2 and C3 positions, with both hydroxyl groups oriented in the (S) configuration. This specific arrangement is responsible for its characteristic optical activity.
Caption: 2D Molecular Structure of D-(-)-Dimethyl Tartrate.
Core Physicochemical Properties
The physical properties of D-(-)-Dimethyl Tartrate are critical for its handling, application, and analysis. These properties are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Transparent liquid or white mass solid | [1][4] |
| Melting Point | 48-52 °C | Not explicitly found, derived from L-enantiomer data |
| Boiling Point | Not available | [3] |
| Optical Rotation [α]D²⁰ | -20° to -23° (c=2.5 in H₂O) | [1][3][4] |
| Optical Purity | ee: ≥99% (GLC) | [3] |
| Solubility | Soluble in water | [][6] |
| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [1][] |
Physical State and Appearance
D-(-)-Dimethyl Tartrate is typically observed as a transparent liquid or a white mass solid at ambient temperatures.[1][4] Its physical state can be dependent on purity and the surrounding temperature, existing as a solid below its melting point.
Melting Point
The melting point is a crucial indicator of purity for crystalline solids.[7] A sharp melting point range typically signifies high purity, whereas impurities tend to lower and broaden the melting range.[8][9] For the enantiomer, (+)-Dimethyl L-tartrate, the melting point is reported as 57-60 °C.[10][11]
Solubility Profile
The presence of two hydroxyl (-OH) and two ester groups imparts a high degree of polarity to the D-(-)-Dimethyl Tartrate molecule.[2] This polarity facilitates the formation of hydrogen bonds, rendering it quite soluble in polar solvents like water.[2][6] Conversely, it is expected to be less soluble in non-polar solvents.[2] This solubility is a key consideration in its use as a reagent and for purification processes like extraction and crystallization.
Optical Activity
As a chiral compound, the most definitive physical property of D-(-)-Dimethyl Tartrate is its ability to rotate plane-polarized light. This is quantified as the specific rotation. The negative sign indicates levorotatory behavior, meaning it rotates light to the left. The specific rotation is reported to be between -20° and -23° when measured at 20°C using the sodium D-line (589 nm), at a concentration of 2.5 g per 100 mL in water.[1][3][4] Measurement of optical rotation is the primary method for assessing the enantiomeric purity of the material.[12]
Standardized Protocols for Property Determination
To ensure reproducibility and accuracy, the determination of physical properties must follow standardized, validated protocols. The following sections detail the methodologies for measuring the most critical properties of D-(-)-Dimethyl Tartrate.
Protocol for Melting Point Determination (Capillary Method)
This protocol describes the standard capillary method for determining the melting point range of a solid organic compound, a fundamental technique for purity assessment.[7][13]
Methodology:
-
Sample Preparation: Ensure the D-(-)-Dimethyl Tartrate sample is completely dry and, if solid, finely powdered.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[13]
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough range.[9]
-
Accurate Measurement: Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Caption: Workflow for Optical Rotation Measurement.
Spectroscopic Profile
While a full analysis is beyond the scope of this guide, the primary spectroscopic methods used for structural confirmation are noted below.
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the carbon-hydrogen framework. For Dimethyl L-tartrate, characteristic peaks corresponding to the methoxy protons (CH₃), and the methine protons (-CH(OH)-) would be expected. [14][15]* Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum of D-(-)-Dimethyl Tartrate would be dominated by a broad O-H stretching band (from the hydroxyl groups) and a strong C=O stretching band (from the ester groups). [15]* Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its molecular formula. [14]
References
-
Dimethyl Tartrate. ChemBK. [Link]
-
Measuring the Melting Point. Westlab Canada. [Link]
-
Polarimeter Standard Operating Procedure. University of Colorado Boulder. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Melting point determination. SSERC. [Link]
-
Dimethyl L-tartrate | Solubility of Things. Solubility of Things. [Link]
-
13171-64-7 - Dimethyl D-tartrate. Chengdu Likai Chiral Tech Co., Ltd.. [Link]
-
SAFETY DATA SHEET - Diethyl tartrate. Fisher Scientific. [Link]
-
Melting point determination | Resource. RSC Education. [Link]
-
Experiment 1 - Melting Points. University of the Incarnate Word. [Link]
-
Dimethyl [S(R,R)]-tartrate. PubChem - NIH. [Link]
-
Diethyl Tartrate. Organic Syntheses Procedure. [Link]
-
Diethyl tartrate. Wikipedia. [Link]
-
Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. ACS Publications. [Link]
-
SOP for Calibration of Polarimeter. Pharmaguideline. [Link]
-
Sop of Polarimeter. PharmaJia. [Link]
-
How to Use a Polarimeter. Drawell. [Link]
-
Diethyl [S-(R,R)]-tartrate. PubChem - NIH. [Link]
-
Dimethyl L-tartrate | C6H10O6 | CID 11851. PubChem - NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (-)-Dimethyl D -tartrate 99 13171-64-7 [sigmaaldrich.com]
- 4. 13171-64-7 - Dimethyl D-tartrate - D-DMT - Chengdu Likai Chiral Tech Co., Ltd. [chiralcenter.com]
- 6. echemi.com [echemi.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. (+)-Dimethyl L-tartrate CAS#: 608-68-4 [m.chemicalbook.com]
- 11. L-(+)-酒石酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. westlab.com [westlab.com]
- 14. (+)-Dimethyl L-tartrate(608-68-4) 1H NMR [m.chemicalbook.com]
- 15. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to D-Dimethyl Tartrate: Structure, Stereochemistry, and Applications in Asymmetric Synthesis
This guide provides a comprehensive overview of D-(-)-dimethyl tartrate, a pivotal chiral building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemistry, synthesis, and critical applications of this versatile molecule, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Significance of Tartaric Acid and its Derivatives
Tartaric acid, a naturally occurring dicarboxylic acid, stands as a cornerstone of stereochemistry.[1] Its historical importance is cemented by Louis Pasteur's groundbreaking separation of its enantiomers in 1848, which laid the foundation for our understanding of molecular chirality.[1] Among its various derivatives, the dialkyl esters, particularly D-(-)-dimethyl tartrate, have emerged as indispensable tools in asymmetric synthesis. Their C₂-symmetric backbone and readily available stereocenters provide a powerful platform for the construction of complex, enantiomerically pure molecules, a critical requirement in the pharmaceutical and agrochemical industries.[2]
D-(-)-dimethyl tartrate, also known as dimethyl (2S,3S)-2,3-dihydroxybutanedioate, is valued for its role as a chiral auxiliary, a precursor to complex chiral ligands, and a key component in asymmetrically catalyzed reactions. This guide will elucidate the fundamental principles that underpin its utility and provide actionable protocols for its synthesis and application.
Chemical Structure and Stereochemistry
The molecular formula of dimethyl tartrate is C₆H₁₀O₆, with a molecular weight of 178.14 g/mol .[3] The molecule possesses two stereogenic centers at the C2 and C3 positions, giving rise to three possible stereoisomers: the enantiomeric pair D-(-) and L-(+), and the achiral meso form.
D-(-)-Dimethyl Tartrate: The focus of this guide, D-(-)-dimethyl tartrate, has the (2S,3S) absolute configuration. The "D" designation refers to its relationship to D-glyceraldehyde, while the negative sign (-) indicates its levorotatory optical activity.
Stereoisomers of Dimethyl Tartrate:
| Stereoisomer | Absolute Configuration | Optical Rotation | Key Feature |
| D-(-)-Dimethyl Tartrate | (2S,3S) | Levorotatory (-) | The "unnatural" enantiomer, crucial for accessing specific product stereochemistries in asymmetric synthesis.[4] |
| L-(+)-Dimethyl Tartrate | (2R,3R) | Dextrorotatory (+) | The enantiomer of the D-form, derived from the naturally abundant L-(+)-tartaric acid.[5] |
| meso-Dimethyl Tartrate | (2R,3S) or (2S,3R) | Optically Inactive | Achiral due to an internal plane of symmetry. |
The distinct stereochemical arrangements of these isomers lead to different chiroptical properties and interactions with other chiral molecules, which is the basis for their application in asymmetric synthesis.[2]
Below is a diagram illustrating the stereochemical relationship between the isomers of dimethyl tartrate.
Caption: Stereochemical relationships between the isomers of dimethyl tartrate.
Synthesis of D-(-)-Dimethyl Tartrate: A Validated Protocol
The most common and economically viable method for the synthesis of D-(-)-dimethyl tartrate is the Fischer esterification of D-(-)-tartaric acid with methanol, catalyzed by a strong acid.[6][7] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of methanol is typically used, and the water formed is removed.[8]
The Fischer Esterification Mechanism: A Causal Explanation
The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the ester and regenerate the acid catalyst.[7] The use of a strong acid like sulfuric acid is standard, as it is also a powerful dehydrating agent, further shifting the equilibrium towards the desired product.[8]
The workflow for a typical laboratory-scale synthesis is depicted below.
Caption: Experimental workflow for the synthesis of D-(-)-dimethyl tartrate.
Step-by-Step Experimental Protocol
Materials:
-
D-(-)-Tartaric acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or recrystallization setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add D-(-)-tartaric acid and an excess of anhydrous methanol (typically 5-10 molar equivalents).
-
Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of tartaric acid).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of methanol, approximately 65 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling the reaction mixture to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as this will generate CO₂ gas.
-
Remove the excess methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the residue).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude D-(-)-dimethyl tartrate by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).
-
Self-Validation: The identity and purity of the synthesized D-(-)-dimethyl tartrate should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its specific rotation.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized D-(-)-dimethyl tartrate.
-
¹H NMR Spectroscopy: The proton NMR spectrum of D-(-)-dimethyl tartrate is simple and characteristic. The methoxy protons (-OCH₃) typically appear as a singlet at around 3.8 ppm. The two equivalent methine protons (-CH(OH)-) appear as a singlet at approximately 4.5 ppm. The hydroxyl protons (-OH) will appear as a broad singlet, and its chemical shift is dependent on the solvent and concentration.[3][10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the methoxy carbons at around 53 ppm, the methine carbons at approximately 72 ppm, and the carbonyl carbons of the ester groups at about 172 ppm.[3]
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A strong absorption peak around 1740-1750 cm⁻¹ is characteristic of the C=O stretching of the ester carbonyl group.[11][12]
Applications in Asymmetric Synthesis
The utility of D-(-)-dimethyl tartrate in asymmetric synthesis is extensive. It serves as a chiral building block and a precursor for the synthesis of various chiral ligands.[5]
The Sharpless Asymmetric Epoxidation
One of the most celebrated applications of tartrate esters is in the Sharpless asymmetric epoxidation of allylic alcohols.[13] In this reaction, a titanium tetra(isopropoxide) catalyst, in the presence of a chiral tartrate ester (such as D-(-)-diethyl tartrate, a close analogue of the dimethyl ester), and tert-butyl hydroperoxide as the oxidant, achieves the enantioselective epoxidation of a wide range of primary and secondary allylic alcohols.[4][14]
The choice of the tartrate ester enantiomer dictates the stereochemical outcome of the epoxidation. When D-(-)-diethyl tartrate is used, the epoxide is formed on one face of the double bond, while the use of L-(+)-diethyl tartrate leads to the formation of the opposite epoxide enantiomer with high enantiomeric excess.[14][15] This predictable and highly selective transformation has become a powerful tool in the synthesis of complex natural products and pharmaceuticals.[13] The chiral tartrate ligand forms a dimeric complex with the titanium catalyst, creating a chiral environment that directs the delivery of the oxygen atom from the peroxide to the allylic alcohol.[16]
Synthesis of Chiral Ligands
D-(-)-dimethyl tartrate is a versatile starting material for the synthesis of a variety of C₂-symmetric chiral ligands. These ligands are then employed in a range of metal-catalyzed asymmetric reactions, including hydrogenations, Diels-Alder reactions, and aldol reactions. The hydroxyl groups of D-(-)-dimethyl tartrate can be readily modified, and the ester groups can be converted to other functionalities, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands to achieve high stereoselectivity in catalytic processes.[17]
Conclusion
D-(-)-dimethyl tartrate is a fundamentally important molecule in the field of asymmetric synthesis. Its well-defined stereochemistry, ready availability through straightforward synthesis, and the versatility of its chemical functionality make it an invaluable chiral building block and a precursor to highly effective chiral ligands. An in-depth understanding of its properties and applications, as provided in this guide, is essential for researchers and scientists aiming to develop efficient and stereoselective synthetic routes to complex chiral molecules.
References
-
Organic Syntheses Procedure: Diethyl Tartrate. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]
-
Gawroński, J., & Gawrońska, K. (2009). Synthesis, Conformation and Chiroptical Properties of Diaryl Esters of Tartaric Acid. The Journal of Organic Chemistry, 74(12), 4573–4583. [Link]
-
Gawroński, J., & Gawrońska, K. (2009). Synthesis, conformation and chiroptical properties of diaryl esters of tartaric acid. PubMed, 19(12). [Link]
-
Gawroński, J., & Gawrońska, K. (2009). Synthesis, Conformation and Chiroptical Properties of Diaryl Esters of Tartaric Acid. ResearchGate. [Link]
-
Tartrate. (n.d.). Grokipedia. Retrieved January 6, 2026, from [Link]
-
Sharpless Epoxidation. (2023, April 30). JoVE. [Link]
-
Mash, E. A., Nelson, K. A., Van Deusen, S., & Hemperly, S. B. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. [Link]
-
Abbasi, S. A. (1981). Conformations of tartaric acid and its esters. Journal of the American Chemical Society, 103(1), 143-147. [Link]
-
Preparation of diethyl tartrate. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
-
Sharpless Epoxidation Mechanism. (2021, August 2). YouTube. [Link]
-
Dimethyl L-tartrate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
García, R., et al. (2010). Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. Chirality, 22(7), 675-83. [Link]
-
Diethyl tartrate. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxidation? (2018, April 29). Quora. [Link]
-
Experiment 10: Fischer Esterification. (n.d.). University of Manitoba. Retrieved January 6, 2026, from [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]
-
(-)-Dimethyl D-tartrate - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
- Preparation method of L-dibenzoyl dimethyl tartrate. (2019).
-
Sharpless epoxidation. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Diethyl [S-(R,R)]-tartrate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Dimethyl [S(R,R)]-tartrate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Krasiński, A., et al. (2016). Chemistry of diethyl tartrate synthesis. ResearchGate. [Link]
-
Abbate, S., et al. (2007). Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. The Journal of Physical Chemistry A, 111(31), 7591–7601. [Link]
- Process for the recovery and recycle of d-tartaric acid. (2001).
-
(+)-Dimethyl L-Tartrate. (n.d.). Veeprho. Retrieved January 6, 2026, from [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). PMC. [Link]
-
Development of diverse adjustable axially chiral biphenyl ligands and catalysts. (2023). PMC. [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]
-
(+)-Diethyl L-tartrate. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. (+)-Dimethyl L-tartrate | 608-68-4 [chemicalbook.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. athabascau.ca [athabascau.ca]
- 9. youtube.com [youtube.com]
- 10. (+)-Dimethyl L-tartrate(608-68-4) 1H NMR [m.chemicalbook.com]
- 11. (-)-Dimethyl D-tartrate(13171-64-7)FT-IR [m.chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. Video: Sharpless Epoxidation [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. quora.com [quora.com]
- 17. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Dimethyl tartrate CAS number and IUPAC name
An In-Depth Technical Guide to D-(-)-Dimethyl Tartrate for Advanced Research and Development
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of D-(-)-Dimethyl Tartrate, a pivotal chiral building block in modern chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core attributes, synthesis, and critical applications, grounding technical data with field-proven insights.
Core Identification and Nomenclature
D-(-)-Dimethyl Tartrate is a diester derivative of D-(-)-tartaric acid. Its specific stereochemistry makes it a highly valuable and versatile tool in asymmetric synthesis.
-
IUPAC Name : dimethyl (2S,3S)-2,3-dihydroxybutanedioate[1][2]
-
Synonyms : D-(-)-Tartaric acid dimethyl ester, Dimethyl (2S,3S)-dihydroxysuccinate[4][6]
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of D-(-)-Dimethyl Tartrate are fundamental to its handling, storage, and application in various synthetic protocols. These characteristics are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Appearance | Transparent liquid or white crystalline solid/mass | [4] |
| Melting Point | 57-60 °C | [5][7] |
| Boiling Point | 158 °C at 0.2 mm Hg | [5] |
| Optical Rotation | [α]²⁰/D: -20° to -23° (c=2.5 in H₂O) | [4] |
| Purity | ≥ 99.5% | [4] |
| InChI Key | PVRATXCXJDHJJN-IMJSIDKUSA-N | |
| Storage Conditions | Store at 0-8 °C | [4] |
Synthesis Pathway: Fischer Esterification
The most common and direct method for preparing D-(-)-Dimethyl Tartrate is the Fischer esterification of D-(-)-tartaric acid with methanol, catalyzed by a strong acid. This reaction is an equilibrium process, and specific techniques are employed to drive it towards the product side.
Rationale for Method Selection
The Fischer esterification is a classic, cost-effective, and well-understood method for producing esters. The use of an excess of methanol not only serves as a reagent but also as the solvent, shifting the reaction equilibrium to favor the formation of the dimethyl ester product. Sulfuric acid is a common and efficient catalyst for this transformation.
Step-by-Step Protocol
-
Reaction Setup : A suspension of D-(-)-tartaric acid in excess methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition : A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
Reflux : The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete esterification. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Neutralization & Workup : After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.
-
Isolation and Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude D-(-)-Dimethyl Tartrate. Further purification can be achieved by recrystallization or chromatography to obtain a high-purity product.
Diverse Industrial Applications
Beyond pharmaceuticals, D-(-)-Dimethyl Tartrate finds use in several other sectors:
-
Food and Beverage : It is employed as a flavoring agent and stabilizer, contributing to the taste and shelf-life of various products. [1][4][7][9]* Cosmetics : Its stabilizing properties are utilized in cosmetic formulations to maintain product integrity. [4]* Green Chemistry : As a biodegradable compound derived from a natural source (tartaric acid), it supports sustainable practices in chemical manufacturing. [7]
Safety, Handling, and Storage
While D-(-)-Dimethyl Tartrate is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, standard laboratory safety protocols are essential for its handling. [10]
-
Personal Protective Equipment (PPE) : Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory to prevent skin and eye contact. [10]* Handling : Avoid breathing dust or vapors. Ensure adequate ventilation in the work area. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry place, ideally between 0-8 °C as recommended for long-term stability. [4]* Incompatibilities : Keep away from strong acids, bases, and reducing agents to prevent potentially hazardous reactions. [11]* Decomposition : Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂). [11]
Conclusion
D-(-)-Dimethyl Tartrate is a cornerstone chiral reagent for scientists engaged in asymmetric synthesis. Its well-defined stereochemistry, coupled with its versatile chemical functionality, provides a reliable and effective starting point for the construction of complex enantiopure molecules. From advanced pharmaceutical intermediates to applications in food and cosmetic science, its impact is extensive. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is crucial for leveraging its full potential in research and development.
References
-
DIETHYL-D-(-)-TARTARATE CAS No 13811-71-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
-
SDS of (-)-Dimethyl D-tartrate, Safety Data Sheets, CAS 13171-64-7 - chemBlink.
-
(+)-Dimethyl L-tartrate - Chem-Impex.
-
D(-)-Dimethyl D-tartrate - Chem-Impex.
-
(-)-Dimethyl D -tartrate 99 13171-64-7 - Sigma-Aldrich.
-
tartrate (D-(-)-Tartaric acid diethyl ester) | Biochemical Reagent | MedChemExpress.
-
(-)-Dimethyl D-tartrate | 13171-64-7 - ChemicalBook.
-
Dimethyl d-Tartrate: Unlocking the Potential of a Versatile Chemical Compound.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Fisher Scientific.
-
(-)-Diethyl D -tartrate = 99 13811-71-7 - Sigma-Aldrich.
-
DL-Dimethyl tartarate - the NIST WebBook - National Institute of Standards and Technology.
-
D-Dimethyl tartrate CAS#: 5057-96-5 • ChemWhat | Database of Chemicals & Biologicals.
-
Dimethyl [S(R,R)]-tartrate - PubChem - NIH.
-
Unlocking Chemical Synthesis: The Versatility of Diethyl D-Tartrate.
-
Diethyl Tartrate - Organic Syntheses Procedure.
-
(-)-Dimethyl D-tartrate synthesis - ChemicalBook.
-
Dimethyl-D-tartrate | 13171-64-7 | FD16062 | Biosynth.
-
Chemistry of diethyl tartrate synthesis | Download Scientific Diagram - ResearchGate.
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC - NIH.
-
CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents.
-
(−)-Dimethyl D-tartrate (99%) - Amerigo Scientific.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SDS of (-)-Dimethyl D-tartrate, Safety Data Sheets, CAS 13171-64-7 - chemBlink [chemblink.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (-)-Dimethyl D-tartrate | 13171-64-7 [chemicalbook.com]
- 6. (−)-Dimethyl D-tartrate (99%) - Amerigo Scientific [amerigoscientific.com]
- 7. chemimpex.com [chemimpex.com]
- 8. DL-Dimethyl tartarate [webbook.nist.gov]
- 9. nbinno.com [nbinno.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.no [fishersci.no]
Solubility Profile of D-Dimethyl Tartrate in Organic Solvents: A Physicochemical and Methodological Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
D-Dimethyl tartrate, a chiral building block pivotal in asymmetric synthesis, sees extensive use in the development of pharmaceuticals and agrochemicals.[1][2] Its efficacy in synthetic protocols is intrinsically linked to its solubility characteristics within the organic solvents used as reaction media. A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for process optimization, reaction kinetics control, and product purification. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, synthesizes available qualitative data, and presents a robust, self-validating experimental protocol for the precise quantitative determination of its solubility in various organic media.
Introduction: The Physicochemical Landscape of this compound
This compound [(2S,3S)-dimethyl 2,3-dihydroxybutanedioate] is a diester of D-tartaric acid. Its molecular structure is the primary determinant of its solubility behavior.
-
Polarity and Hydrogen Bonding: The molecule possesses two hydroxyl (-OH) groups and two ester (C=O) functionalities. The hydroxyl groups, in particular, are capable of acting as both hydrogen bond donors and acceptors. This imbues the molecule with a significant degree of polarity.[3] Consequently, its solubility is governed by the "like dissolves like" principle, favoring interactions with polar solvents.[3][4]
-
Stereochemistry: As a chiral molecule, its specific spatial arrangement can influence crystal lattice energies, which in turn can subtly affect solubility compared to its enantiomer (L-Dimethyl tartrate) or the meso form, though this is typically a minor effect in achiral solvents.[5]
-
Molecular Interactions: The solubility of this compound in a given solvent is the result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. In polar organic solvents, strong dipole-dipole interactions and hydrogen bonds can form between the solvent and the hydroxyl and ester groups of this compound, leading to favorable dissolution.[5]
Below is a diagram illustrating the key intermolecular forces at play when this compound is dissolved in a polar protic solvent like methanol.
Caption: Intermolecular hydrogen bonding between this compound and methanol.
Qualitative Solubility Profile
Based on its molecular structure and established chemical principles, a qualitative solubility profile can be established. This provides a crucial starting point for solvent screening in research and development.
Table 1: Summary of Qualitative Solubility for this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Very Soluble | Strong hydrogen bonding and dipole-dipole interactions between the solvent's hydroxyl groups and the solute's hydroxyl and ester groups drive dissolution.[5] |
| Polar Aprotic | Acetone, DMSO, DMF | Soluble | These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions with this compound. DMSO, in particular, is a powerful, highly polar solvent capable of dissolving a wide range of organic and inorganic compounds.[6][7][8][9] |
| Ethers | Diethyl Ether | Soluble [10] | Diethyl ether has a moderate dipole moment and can act as a hydrogen bond acceptor, allowing for favorable interaction with the hydroxyl groups of this compound. |
| Halogenated | Dichloromethane, Chloroform | Slightly Soluble | While polar, these solvents are not strong hydrogen bond acceptors. Solubility is limited but may be sufficient for certain applications. Chloroform has been noted as a solvent in which it is slightly soluble.[10] |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The large nonpolar aromatic ring and lack of hydrogen bonding capability result in weak solute-solvent interactions that are insufficient to overcome the solute-solute forces. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Dominated by weak van der Waals forces, these solvents cannot effectively solvate the highly polar this compound molecule.[3] |
| Aqueous | Water | Conflicting Reports (Slightly Soluble to Soluble) | Reports vary, with some sources stating it is soluble[11][12][] and others insoluble[10]. One practical report suggests a solubility of 5-20%, which can be influenced by impurities like methanol from synthesis.[14] This variability underscores the need for precise experimental determination. |
Quantitative Solubility Determination: An Experimental Protocol
The lack of standardized quantitative solubility data in the public domain necessitates a reliable in-house method. The saturation shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[15]
Principle
An excess of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the liquid phase is constant and represents the solubility of the compound under those conditions. The concentration is then measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]
Causality in Experimental Design
-
Why an Excess of Solid? Using an excess of the solute is critical to ensure that the final solution is genuinely saturated. The presence of undissolved solid at the end of the experiment is the primary visual confirmation that equilibrium has been reached and the solvent cannot dissolve any more solute.[15]
-
Why Constant Temperature? Solubility is a temperature-dependent property.[5] Maintaining a constant temperature with a thermostatically controlled shaker or water bath is non-negotiable for achieving reproducible and accurate results.
-
Why Agitation? Agitation increases the surface area of the solid exposed to the solvent, which accelerates the rate of dissolution. This ensures that thermodynamic equilibrium is reached in a practical timeframe (e.g., 24-48 hours).[15]
-
Why HPLC Analysis? HPLC with UV detection is a highly specific, sensitive, and accurate method for quantifying the concentration of this compound in a solution, even in the presence of minor impurities. It is the industry standard for such measurements.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 50-100 mg of this compound into a series of 4 mL glass vials. The exact mass is not critical, but it must be in excess of the expected amount that will dissolve.
-
Prepare a separate vial for each organic solvent to be tested.
-
-
Solvent Addition:
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for 24 to 48 hours. A preliminary time-course experiment is recommended to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded accurately.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the prepared samples by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = CHPLC × DF Where:
-
CHPLC is the concentration determined by HPLC (mg/mL).
-
DF is the dilution factor.
-
-
Experimental Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. thco.com.tw [thco.com.tw]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. (+)-Dimethyl L-tartrate | 608-68-4 [chemicalbook.com]
- 12. (+)-Dimethyl L-tartrate CAS#: 608-68-4 [m.chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide on the Optical Rotation of D-Dimethyl Tartrate
Abstract
This technical guide provides a comprehensive examination of the optical rotation of D-dimethyl tartrate, a fundamental chiroptical property with profound implications in stereochemistry and the pharmaceutical sciences. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of why and how this compound interacts with plane-polarized light. We will explore the theoretical underpinnings of optical activity, present detailed protocols for its accurate measurement using polarimetry, and discuss the critical significance of this property in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. Through a synthesis of foundational principles and field-proven insights, this guide aims to equip the reader with the expertise necessary to leverage the stereochemical information encoded in optical rotation for advanced scientific applications.
PART 1: The Stereochemical Landscape of Tartaric Acid Derivatives
A Primer on Chirality and Optical Activity
In the realm of molecular chemistry, chirality is a geometric property of fundamental importance. A molecule is deemed chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. These non-superimposable mirror images are known as enantiomers .[1] A primary consequence of chirality is the phenomenon of optical activity , where a chiral compound rotates the plane of plane-polarized light.[1][2]
When a beam of plane-polarized light passes through a sample containing a chiral molecule, the plane of polarization is rotated.[2][3] Compounds that rotate the plane clockwise are termed dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-).[1][2] Enantiomers will rotate light by the exact same magnitude but in opposite directions.[1] An equimolar mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[4]
The Tartrate Family: A Model System for Stereoisomerism
Tartaric acid and its derivatives, such as dimethyl tartrate, serve as classic examples for understanding stereoisomerism. Due to the presence of two chiral centers, tartaric acid can exist in three stereoisomeric forms:
-
D-(-)-Tartaric Acid: The levorotatory enantiomer.
-
L-(+)-Tartaric Acid: The dextrorotatory enantiomer.
-
meso-Tartaric Acid: An achiral diastereomer which is optically inactive due to an internal plane of symmetry.[4][5]
Focus on Dimethyl Tartrate: Structure and Stereoisomers
Dimethyl tartrate is the diester formed from tartaric acid and methanol. The stereochemical integrity of the parent tartaric acid is maintained in its dimethyl ester derivative. Therefore, we have:
-
D-(-)-Dimethyl Tartrate: (2S,3S)-dimethyl-2,3-dihydroxybutanedioate. This is the levorotatory isomer.[6][7]
-
L-(+)-Dimethyl Tartrate: (2R,3R)-dimethyl-2,3-dihydroxybutanedioate. This is the dextrorotatory isomer.
-
meso-Dimethyl Tartrate: The optically inactive diastereomer.
The relationship between these stereoisomers is crucial for applications in stereoselective synthesis.
PART 2: The Principles and Practice of Polarimetry
The Phenomenon of Optical Rotation
Optical rotation is measured using an instrument called a polarimeter.[2][3] The fundamental principle involves passing a beam of monochromatic light through a polarizer, then through a sample tube containing the substance to be analyzed, and finally through a second polarizer (the analyzer). The angle to which the analyzer must be rotated to achieve maximum or minimum light intensity corresponds to the observed angle of rotation (α).[5]
Quantifying Optical Rotation: Specific Rotation
The observed rotation (α) of a sample is dependent on several factors, including the concentration of the compound, the length of the sample tube, the temperature, and the wavelength of the light.[3][8] To establish a standardized, intrinsic property of a chiral compound, the concept of specific rotation ([α]) is used.[2][9]
For a solution, the specific rotation is calculated using the following formula:
[α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation in degrees.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL) or, more commonly in practice, grams per 100 milliliters (g/100mL), in which case a factor of 100 is included in the numerator.[5]
Key Parameters Influencing Measurement
The accurate determination of specific rotation is contingent upon the precise control of experimental parameters:
-
Temperature: Optical rotation can be temperature-dependent. Therefore, measurements should be conducted at a specified and constant temperature, typically 20°C or 25°C.[9]
-
Solvent: The nature of the solvent can significantly influence the specific rotation of a compound due to solute-solvent interactions.[10][11] It is imperative to report the solvent used for any measurement.
-
Wavelength: Optical rotation varies with the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD).[2][11] The sodium D-line (589 nm) is the most common wavelength used for standard measurements.
PART 3: this compound: A Case Study in Optical Rotation
Expected Optical Rotation and Influencing Factors
D-(-)-Dimethyl tartrate is known to be levorotatory, meaning it rotates plane-polarized light to the left, resulting in a negative specific rotation value.[6][7]
Quantitative Data Summary
| Compound | CAS Number | Formula | Specific Rotation ([α]) | Conditions |
| D-(-)-Dimethyl Tartrate | 13171-64-7 | C₆H₁₀O₆ | -20° to -23° | c = 2.5 in water, at 20°C, using the sodium D-line.[6] |
| D-(-)-Dimethyl Tartrate | 13171-64-7 | C₆H₁₀O₆ | -21° | c = 2.5 in H₂O, at 20°C, using the sodium D-line.[7] |
| L-(+)-Diethyl Tartrate | 87-91-2 | C₈H₁₄O₆ | +7.5° to +8.5° | Neat (pure liquid), at 20°C, using the sodium D-line.[12][13] |
| D-(-)-Diethyl Tartrate | 13811-71-7 | C₈H₁₄O₆ | -8.5° | Neat (pure liquid), at 23°C, using the sodium D-line.[14] |
Note: Data for the closely related diethyl tartrate is included for comparative purposes, illustrating how a small change in the alkyl group can affect the magnitude of rotation.
The specific rotation of tartrate esters is highly sensitive to factors such as solvent polarity and the potential for hydrogen bonding.[11] Studies have shown that the conformation of dimethyl tartrate in solution is dependent on the solvent, which in turn affects the observed optical rotation.[11][15]
Detailed Experimental Protocol for Measurement
This protocol outlines a self-validating system for the accurate measurement of the specific rotation of D-(-)-Dimethyl Tartrate.
Objective: To determine the specific rotation of a high-purity sample of D-(-)-Dimethyl Tartrate.
Materials:
-
D-(-)-Dimethyl Tartrate (≥99.5% purity).[6]
-
Deionized water (HPLC grade or equivalent).
-
Volumetric flask (Class A, 10 mL).
-
Analytical balance (readability ±0.1 mg).
-
Polarimeter with a sodium lamp (589 nm) and temperature control.
-
Polarimeter cell (1 dm).
-
Syringes and filters (0.45 µm) for sample clarification.
Methodology:
-
Instrument Calibration and Blank Measurement:
-
Turn on the polarimeter and allow the sodium lamp to stabilize.
-
Set the temperature control to 20.0°C ± 0.5°C.
-
Fill the 1 dm polarimeter cell with deionized water. Ensure no air bubbles are present in the light path.
-
Place the cell in the polarimeter and take a blank reading. This value should be close to 0.000°. Record the exact value to zero the instrument or subtract it from the sample reading.
-
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of D-(-)-Dimethyl Tartrate directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Add approximately 7 mL of deionized water to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a short period.
-
Once fully dissolved, allow the solution to return to room temperature.
-
Carefully add deionized water to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure a homogenous solution. This corresponds to a concentration (c) of approximately 2.5 g / 100 mL.
-
-
Measurement:
-
Rinse the polarimeter cell twice with small aliquots of the prepared sample solution.
-
Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell into the temperature-controlled compartment of the polarimeter.
-
Allow the sample to equilibrate to 20.0°C for at least 10 minutes.
-
Take at least five separate readings of the observed rotation (α).
-
-
Calculation and Reporting:
-
Calculate the average of the observed rotation readings.
-
Subtract the blank reading from the average observed rotation.
-
Calculate the specific rotation using the formula: [α]20D = (100 * α) / (l * c') where c' is the concentration in g / 100 mL.
-
Report the result along with the solvent, concentration, temperature, and wavelength. For example: "[α]20D = -21.5° (c 2.5, H₂O)".
-
Data Interpretation and Quality Control
A measured specific rotation outside the expected range of -20° to -23° for D-(-)-Dimethyl Tartrate could indicate several issues:
-
Chemical Impurity: The presence of the L-(+) enantiomer or other optically active impurities will alter the observed rotation.
-
Incorrect Concentration: Errors in weighing or dilution are a common source of inaccurate results.
-
Instrumental Error: Improper calibration, temperature fluctuations, or a failing light source can affect accuracy.
The enantiomeric excess (ee) of a sample can be calculated if the specific rotation of the pure enantiomer is known: % ee = ([α]observed / [α]max) * 100
Experimental Workflow Visualization
Caption: Workflow for measuring specific rotation.
PART 4: Significance in Scientific and Industrial Applications
The optical rotation of this compound is not merely an academic curiosity; it is a critical parameter that underpins its utility in several high-value applications.
Role as a Chiral Building Block in Asymmetric Synthesis
D-(-)-Dimethyl tartrate is a versatile chiral building block used in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[6] Its well-defined stereochemistry is transferred to the target molecule, making it an essential starting material for creating complex structures with high stereochemical control. The optical rotation serves as a primary quality control metric to ensure the stereochemical purity of the starting material.
Applications in Drug Discovery and Development
In the pharmaceutical industry, the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Regulatory agencies worldwide demand that chiral drugs be developed and marketed as single enantiomers unless there is a therapeutic justification for using a racemic mixture. D-(-)-Dimethyl tartrate is used in the synthesis of biologically active compounds, aiding in the creation of drugs with improved efficacy and reduced side effects.[6] Polarimetry is a fundamental tool used throughout the development process to monitor and confirm the stereochemical integrity of intermediates and the final active pharmaceutical ingredient (API).
Logical Relationship Visualization
Caption: Role of optical rotation in drug development.
PART 5: Conclusion
The optical rotation of this compound is a direct manifestation of its molecular chirality. This property, quantified as the specific rotation, is a critical identifier and a benchmark for stereochemical purity. As we have demonstrated, its accurate measurement through established polarimetric protocols is fundamental to its application in asymmetric synthesis and the development of modern pharmaceuticals. For the research scientist and drug development professional, a thorough understanding of the principles and practice of optical rotation is not just beneficial—it is essential for ensuring the quality, safety, and efficacy of chiral molecules.
PART 6: References
-
ChemBK. (2024, April 9). Dimethyl Tartrate. Retrieved from [Link]
-
Solubility of Things. Dimethyl L-tartrate. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. DIETHYL TARTRATE. Retrieved from [Link]
-
Wikipedia. Diethyl tartrate. Retrieved from [Link]
-
UNI ScholarWorks. (1927). The Influence of Solvent upon the Optical Rotation of Di-Ethyl Tartrate. Retrieved from [Link]
-
Organic Syntheses. Diethyl Tartrate. Retrieved from [Link]
-
ACS Publications. (2007). Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. The Journal of Physical Chemistry A. Retrieved from [Link]
-
chemeurope.com. Specific rotation. Retrieved from [Link]
-
ResearchGate. (2009). Molecular motion in enantiomers and racemic compounds. Mandelic acid, dimethyl tartrate, and menthol. Retrieved from [Link]
-
Wikipedia. Specific rotation. Retrieved from [Link]
-
Charles University Digital Repository. (2012). The thesis aims at the study of conformation of a dimethyl tartrate molecule using the methods of vibrational optical activity. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
JOCPR. (2012). On the Origin of the Optical Inactivity of meso-Tartaric Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 25). 3.3: Optical Activity. Retrieved from [Link]
-
YouTube. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (-)-Dimethyl D -tartrate 99 13171-64-7 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Specific_rotation [chemeurope.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chembk.com [chembk.com]
- 13. fao.org [fao.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dspace.cuni.cz [dspace.cuni.cz]
An In-depth Technical Guide to the Discovery and Enduring Legacy of Tartaric Acid Esters
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: From its humble origins as a crystalline deposit in wine barrels to its status as an indispensable tool in modern asymmetric synthesis, tartaric acid and its ester derivatives have charted a remarkable course through chemical history. This technical guide provides a comprehensive exploration of this journey, beginning with the foundational discoveries that unveiled the principles of stereochemistry and culminating in the sophisticated applications of tartaric acid esters in pharmaceutical development and complex molecule synthesis. We will delve into the seminal work of Scheele, Biot, and Pasteur, examine the classical and modern methods for ester synthesis, and provide a detailed analysis of the revolutionary Sharpless-Katsuki Asymmetric Epoxidation. This guide is structured to provide not just historical context, but also actionable, field-proven insights into the causality behind experimental choices and the practical application of these vital chiral building blocks.
Part I: The Foundation – From Wine Lees to Stereochemistry
The story of tartaric acid esters begins not with the esters themselves, but with the acid from which they are derived—a molecule that would prove central to our very understanding of three-dimensional chemistry.
The Initial Isolation
For centuries, a crystalline solid known as "tartar" was a familiar byproduct of wine fermentation, often found encrusting the inside of aging barrels.[1] While known to winemakers, its chemical nature remained obscure until 1769, when Swedish chemist Carl Wilhelm Scheele successfully isolated the free acid, which he named tartaric acid.[1][2][3] This achievement marked the transition of tartaric acid from a crude byproduct to a defined chemical entity.
A Twist of Light: The Dawn of Chirality
The next pivotal moment came in 1832 when French physicist Jean-Baptiste Biot observed a peculiar property of tartaric acid solutions: they could rotate the plane of polarized light.[1] This phenomenon, known as optical activity, suggested a fundamental asymmetry at the molecular level, though its structural basis was not yet understood.[1][4]
Pasteur's Foundational Discovery of Enantiomers
The true breakthrough that laid the groundwork for stereochemistry was accomplished by Louis Pasteur in 1847.[1] While investigating the crystalline forms of sodium ammonium tartrate, Pasteur made a remarkable observation: a racemic sample (an optically inactive form of the salt) crystallized into two distinct types of crystals that were non-superimposable mirror images of each other.[4][5]
With the meticulous patience of a scientist and the dexterity of a jeweler, Pasteur used tweezers to manually separate the "left-handed" and "right-handed" crystals.[5] When he dissolved each pile of crystals in water, he found that one solution was dextrorotatory (rotated light to the right, like the natural tartaric acid), while the other was levorotatory (rotated light to the left) by an equal magnitude.[4][5] He had achieved the first-ever chiral resolution and, in doing so, demonstrated the existence of enantiomers—molecules that are mirror images but not identical.[5][6] This discovery was the birth of stereochemistry, providing the first tangible evidence that molecules possess a three-dimensional structure.[7]
Part II: The Advent of Tartaric Acid Esters – Synthesis and Properties
With the structure and stereochemistry of tartaric acid established, the path was cleared for the synthesis of its derivatives. The creation of tartaric acid esters transformed the chiral molecule into a more versatile tool, soluble in organic solvents and amenable to a wider range of chemical transformations.
Historical Synthesis: The Fischer-Speier Esterification
The first reliable and general method for synthesizing esters from carboxylic acids and alcohols was described by Emil Fischer and Arthur Speier in 1895.[8][9][10] This reaction, now known as the Fischer-Speier esterification, involves heating a carboxylic acid and an alcohol with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8][11]
The reaction is an equilibrium process. To drive it towards the ester product, one must either use a large excess of the alcohol or remove the water that is formed as a byproduct, often by azeotropic distillation using a Dean-Stark apparatus.[9][11] This method became the classical route to synthesizing common tartaric acid esters like dimethyl, diethyl, and diisopropyl tartrate.
Experimental Protocol: Fischer Esterification of L-(+)-Tartaric Acid
This protocol describes the synthesis of (+)-Diethyl L-tartrate, a cornerstone chiral auxiliary.
Materials:
-
L-(+)-Tartaric Acid (15.0 g, 100 mmol)
-
Absolute Ethanol (73.0 mL, 1.25 mol)
-
Concentrated Sulfuric Acid (0.5 mL) or Amberlyst 15 ion-exchange resin (1.0 g)[5]
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (250 mL), reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add L-(+)-tartaric acid (15.0 g) and absolute ethanol (73.0 mL). Swirl to dissolve as much of the acid as possible.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 0.5 mL concentrated H₂SO₄) to the stirring mixture. Causality Note: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol.[11]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 10-48 hours.[5][12] The reaction progress can be monitored by thin-layer chromatography (TLC). Self-Validation: The reaction is driven to completion by the large excess of ethanol, shifting the equilibrium toward the product side per Le Châtelier's principle.[9]
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 100 mL of ice-cold water. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a colorless oil, can be purified by vacuum distillation to yield pure (+)-Diethyl L-tartrate.[5]
Physical Properties of Key Tartaric Acid Esters
The choice of ester is critical for its application, influencing factors like steric hindrance in catalyst complexes and solubility.
| Compound Name | Stereoisomer | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Dimethyl Tartrate | L-(+) | 178.14 | 57-60 | 163 (@ 23 mmHg) | ~1.24 (@ 25°C) |
| Diethyl Tartrate | L-(+) | 206.19 | 17 | 280 | 1.204 |
| Diisopropyl Tartrate | L-(+) | 234.25 | N/A (Liquid) | 152 (@ 12 mmHg) | 1.114 (@ 25°C) |
| Diisopropyl Tartrate | D-(-) | 234.25 | N/A (Liquid) | N/A | 1.119 (@ 20°C) |
| Data sourced from references[3][13][14][15][16]. |
Part III: A Revolution in Asymmetric Synthesis – The Sharpless-Katsuki Epoxidation
For decades, tartaric acid esters were used primarily as chiral resolving agents and building blocks. Their role was transformed in 1980 with the landmark discovery by K. Barry Sharpless and Tsutomu Katsuki of a catalytic system for the asymmetric epoxidation of allylic alcohols.[7][13] This discovery was a watershed moment in organic chemistry, providing one of the first highly reliable and predictable methods for installing a chiral center, and it earned Sharpless a share of the 2001 Nobel Prize in Chemistry.[3][6]
The Catalytic System: A Chiral Task Force
The Sharpless epoxidation employs a catalytic system composed of:
-
Titanium Tetraisopropoxide (Ti(OiPr)₄): The metal center that orchestrates the reaction.
-
A Chiral Tartrate Ester: Typically (+)-Diethyl L-tartrate (L-DET) or (-)-Diethyl D-tartrate (D-DET). This is the chiral ligand that imparts stereochemical control.
-
tert-Butyl Hydroperoxide (TBHP): The terminal oxidant that provides the oxygen atom for the epoxide.[14]
The active catalyst is believed to be a dimer of a titanium-tartrate complex, which creates a rigid chiral environment around the titanium center.[7][15]
Mechanism and Enantioselectivity
The genius of the Sharpless epoxidation lies in its predictable stereochemical outcome. The allylic alcohol substrate coordinates to the titanium center, positioning the double bond within the chiral pocket of the catalyst. The choice of tartrate ester enantiomer dictates which face of the double bond is presented for epoxidation by the coordinated TBHP.
-
Using L-(+)-Diethyl Tartrate (L-DET): The oxygen atom is delivered to the bottom face of the allylic alcohol when viewed in a specific orientation.
-
Using D-(-)-Diethyl Tartrate (D-DET): The oxygen atom is delivered to the top face.
This high degree of predictability allows chemists to synthesize a desired epoxide enantiomer simply by selecting the appropriate tartrate ester ligand.[14]
Experimental Protocol: Asymmetric Epoxidation of Geraniol
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in nonane
-
3Å Molecular Sieves, activated powder
-
Celites
Methodology:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add anhydrous CH₂Cl₂ and powdered 3Å molecular sieves. Cool the slurry to -20°C in a cryocool bath.
-
Ligand and Titanium Addition: To the cold slurry, add L-(+)-Diethyl tartrate via syringe, followed by the dropwise addition of Titanium(IV) isopropoxide. Stir the resulting yellow-orange solution for 30 minutes at -20°C. Causality Note: The pre-mixing of the tartrate and titanium source is crucial for the formation of the active chiral catalyst dimer. The molecular sieves rigorously exclude water, which would otherwise poison the catalyst.
-
Substrate Addition: Add the allylic alcohol (geraniol) neat via syringe and stir for 5 minutes.
-
Oxidant Addition: Add the TBHP solution dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Seal the flask and store it in a -20°C freezer. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Quench the reaction by adding water and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour. The color should fade from yellow to a white slurry.
-
Filtration and Extraction: Filter the slurry through a pad of Celite, washing thoroughly with CH₂Cl₂. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with more CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude epoxy alcohol can be purified by flash column chromatography.
Part IV: Broader Applications in Pharmaceutical and Chemical Industries
The impact of tartaric acid esters extends far beyond the Sharpless epoxidation. They are foundational chiral synthons for the total synthesis of numerous complex bioactive molecules and have found applications in materials science and the food industry.
Chiral Building Blocks in Drug Synthesis
Tartaric acid esters provide a cost-effective and enantiomerically pure source of four-carbon units with two defined stereocenters. This makes them ideal starting materials for synthesizing complex natural products and active pharmaceutical ingredients (APIs).[8] For example, (+)-diethyl-L-tartrate has been used as the chiral template to establish the absolute stereochemistry in the total syntheses of cytotoxic polyacetylenes like Panaxydol and PQ-8.[8] Similarly, diethyl-D-tartrate was the starting point for a total synthesis of (+)-Boronolide, a natural product with antimalarial activity.[8]
Food Science: DATEM Emulsifiers
In a completely different arena, tartaric acid is a precursor to Diacetyl Tartaric Acid Esters of Mono- and Diglycerides (DATEM). These are highly effective food emulsifiers used in baking to strengthen dough, improve loaf volume, and create a uniform crumb structure. DATEM is synthesized by reacting diacetyltartaric anhydride (made from tartaric acid and acetic anhydride) with mono- and diglycerides derived from vegetable oils.
Conclusion
The history of tartaric acid esters is a compelling narrative of scientific discovery, demonstrating how the careful observation of a natural phenomenon can evolve into a technology that shapes entire fields. From Pasteur's separation of mirror-image crystals to Sharpless's predictable and powerful catalytic system, these simple diesters have become indispensable tools. For drug development professionals and research scientists, a deep understanding of their history, synthesis, and application is not merely an academic exercise; it is a gateway to the rational design and efficient synthesis of the chiral molecules that define modern medicine and materials science.
References
-
Seebach, D., Kalinowski, H.-O., Langer, W., Crass, G., & Wilka, E.-M. (n.d.). Diethyl Tartrate. Organic Syntheses Procedure. Available at: [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Available at: [Link]
-
Britannica, T. Editors of Encyclopaedia (2024, March 22). tartaric acid. Encyclopedia Britannica. Available at: [Link]
-
Wikipedia. (2024). Sharpless epoxidation. Available at: [Link]
- Google Patents. (n.d.). CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate.
-
JoVE. (2023). Sharpless Epoxidation. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Acid catalyzed reaction of L-(+)-tartaric acid with ethanol to L-(+)-tartaric acid diethyl ester. Available at: [Link]
-
Schlegel Group - Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Available at: [Link]
-
Katsuki, T., & Martin, V. S. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. Available at: [Link]
-
MIT News. (2001, October 10). Sharpless, former MIT professor, wins Nobel in chemistry. Available at: [Link]
-
ResearchGate. (2017). What protocole experiment to make esterification of tartaric acid with ethanol? Available at: [Link]
-
Wikipedia. (2024). Fischer–Speier esterification. Available at: [Link]
-
Chemcess. (n.d.). Tartaric Acid: Properties, Reactions, Production And Uses. Available at: [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation. Available at: [Link]
-
Wikipedia. (2024). Tartaric acid. Available at: [Link]
-
Chemtube3d. (n.d.). Chirality and Optical Activity. Available at: [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
SynArchive. (n.d.). Fischer-Speier Esterification. Available at: [Link]
-
Jauch, J. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 2(1), 81-109. Available at: [Link]
-
Wikipedia. (2024). Diethyl tartrate. Available at: [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Physical Properties of Stereoisomers. Available at: [Link]
-
PubChem. (n.d.). Dimethyl L-tartrate. Available at: [Link]
-
American Society of Baking. (n.d.). Diacetyl Tartaric Acid Ester of Mono- and Diglycerides (DATEM). Available at: [Link]
-
EFSA. (2019). Re‐evaluation of acetic acid, lactic acid, citric acid, tartaric acid, mono‐ and diacetyltartaric acid, mixed acetic and tartaric acid esters of mono‐ and diglycerides of fatty acids (E 472a‐f) as food additives. EFSA Journal, 17(5), e05713. Available at: [Link]
Sources
- 1. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (+)-Dimethyl L-tartrate | 608-68-4 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Di-isopropyl tartrate (CAS 2217-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. cerritos.edu [cerritos.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 15. (+)-Diisopropyl L-tartrate | 2217-15-4 [chemicalbook.com]
- 16. Diisopropyl D-tartrate | 62961-64-2 [chemicalbook.com]
D-Dimethyl Tartrate: A Technical Guide to its Application as a Core Chiral Building Block in Organic Synthesis
Preamble: The Imperative of Stereocontrol in Modern Synthesis
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms—chirality—is not a trivial detail but a fundamental determinant of biological activity and material function. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug development and fine chemical manufacturing. Nature provides a valuable resource in this endeavor: the "chiral pool," a collection of readily available, inexpensive, and enantiopure molecules. Among these, tartaric acid and its derivatives stand out as exceptionally versatile and reliable starting materials.[1][2][3][4]
This guide provides an in-depth exploration of D-(-)-Dimethyl tartrate (D-DMT), a C2-symmetric diester derived from the "unnatural" D-(-)-tartaric acid. We will dissect its foundational properties, strategic transformations, and its pivotal role as a chiral building block, or chiron, in the synthesis of complex molecules, chiral ligands, and auxiliaries. The narrative is designed for researchers and drug development professionals, emphasizing not just the synthetic protocols but the underlying strategic reasoning that makes D-DMT an indispensable tool in asymmetric synthesis.
Foundational Properties of D-(-)-Dimethyl Tartrate
D-DMT is a stable, crystalline solid or liquid that serves as an excellent entry point into C4 chiral scaffolds. Its two ester functionalities and two secondary alcohols offer a rich platform for chemical manipulation.
Physicochemical and Spectroscopic Data
A summary of the key physical properties of D-(-)-Dimethyl tartrate is presented below, providing essential data for its use in a laboratory setting.
| Property | Value | Reference(s) |
| Synonyms | Dimethyl (2S,3S)-dihydroxysuccinate, D-(-)-Tartaric acid dimethyl ester | [5][6] |
| CAS Number | 13171-64-7 | [5][6] |
| Molecular Formula | C₆H₁₀O₆ | [5][6] |
| Molecular Weight | 178.14 g/mol | [5][6] |
| Appearance | Transparent liquid or white mass solid | [5] |
| Melting Point | 57-60 °C (decomposes) | [7][8] |
| Boiling Point | 158 °C @ 0.2 mmHg; 163 °C @ 23 mmHg | [7][8] |
| Optical Rotation [α]D | -20° to -23° (c=2.5 in H₂O) | [5] |
| Density | ~1.238 g/mL at 25 °C | [8] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and FT-IR, are well-documented and publicly available through chemical databases, providing a reliable means of characterization.[6][9][10][11][12]
Safety, Handling, and Storage
D-(-)-Dimethyl tartrate is considered a laboratory chemical and should be handled in accordance with good industrial hygiene and safety practices.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[14][15][16]
-
Handling: Use in a well-ventilated area. Avoid breathing dust or vapors.[16][17]
-
Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage temperature is between 0-8 °C.[5][17]
The D-DMT Synthetic Hub: Core Transformations
The synthetic power of D-DMT stems from its C2-symmetric backbone and the differential reactivity of its functional groups. A few key transformations convert D-DMT into a variety of other powerful chiral building blocks. The causality behind these initial steps is to either unmask or modify the diol system for further reactions or to reduce the esters to access a different class of C4 synthons.
Caption: The D-DMT synthetic hub illustrates key transformations.
Diol Protection: A Gateway to Selective Reactions
The primary strategic step in many syntheses involving D-DMT is the protection of the vicinal diols. This is crucial for two reasons: it prevents unwanted side reactions during manipulations of the ester groups and it imparts greater solubility in organic solvents. The formation of a cyclic acetal, typically an acetonide, is the most common approach.
This protocol describes the standard procedure for protecting the diol moiety of D-DMT as an acetonide, a foundational intermediate for many subsequent transformations.
-
Setup: To a solution of D-(-)-Dimethyl tartrate (1 equiv.) in anhydrous acetone (approx. 0.5 M), add 2,2-dimethoxypropane (1.5 equiv.).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv.).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of sufficient purity for the next step, or it can be further purified by silica gel chromatography if necessary.
Ester Reduction: Accessing Chiral 1,4-Diols
Reduction of the ester functionalities provides access to valuable C2-symmetric 1,2,3,4-tetrols or, more commonly, their protected 1,4-diol derivatives. These diols are precursors to chiral epoxides, phosphine ligands, and crown ethers. The choice of reducing agent is critical; strong hydrides like lithium aluminum hydride (LiAlH₄) are required to reduce the ester groups of the protected tartrate.
This procedure details the reduction of the acetonide-protected D-DMT to its corresponding 1,4-diol.
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition: Slowly add a solution of dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (1 equiv.) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup (Fieser method): Cautiously quench the reaction by cooling to 0 °C and adding, sequentially and dropwise, water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Filtration & Extraction: A granular precipitate of aluminum salts will form. Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by crystallization or silica gel chromatography.
D-DMT in Asymmetric Catalysis and Stoichiometric Control
Beyond its role as a simple C4 scaffold, D-DMT is a parent compound for sophisticated molecules that actively control stereochemistry in other reactions.
Precursor to Chiral Ligands
Chiral ligands coordinate to transition metals, creating a chiral environment that forces a reaction to proceed with high enantioselectivity.[18] Tartrate derivatives are foundational in the synthesis of "privileged ligands" like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). While the diethyl ester is more common in the literature for this specific transformation, the principle remains identical. The protected 1,4-diol derived from D-DMT (as synthesized in Protocol 2) is the key intermediate. Reaction with two equivalents of an aryl Grignard reagent yields the TADDOL ligand.
Caption: Strategic use of a D-DMT derivative in Zaragozic Acid synthesis. [2]
Experimental Protocol 3: Diastereoselective Aldol Addition (Conceptual)
This protocol outlines the key bond-forming step from the Evans synthesis, illustrating the power of the tartrate-derived auxiliary. [2]
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the tartrate-derived silylketene acetal (1.1 equiv.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) and cool to -78 °C.
-
Lewis Acid: Add the Lewis acid catalyst, such as TiCl₃(OⁱPr) (1.0 equiv.), and stir for 15 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde substrate (1.0 equiv.) in CH₂Cl₂ dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the resulting aldol adduct by silica gel chromatography to yield the product as a single diastereomer. [2]
Conclusion
D-(-)-Dimethyl tartrate is more than just a simple chiral molecule; it is a strategic linchpin in asymmetric synthesis. Its low cost, ready availability in enantiopure form, and dense functionality make it an exceptionally powerful starting point. Through straightforward and reliable transformations, it provides access to a vast array of C2-symmetric ligands, auxiliaries, and complex chiral intermediates. As demonstrated in the synthesis of intricate natural products, the two stereocenters of D-DMT can serve as a robust anchor, directing the stereochemical course of an entire synthetic sequence. For researchers and professionals in drug development, mastering the chemistry of D-DMT is a critical step toward the efficient and elegant construction of the chiral world.
References
-
Title: APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN Source: ResearchGate URL: [Link]
-
Title: Exploring the Applications of Tartaric Acid Derivatives in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules Source: Molecules (MDPI) via NIH PMC URL: [Link]
-
Title: Diethyl Tartrate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation Source: PubMed URL: [Link]
-
Title: Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Dimethyl [S(R,R)]-tartrate Source: PubChem - NIH URL: [Link]
-
Title: Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives Source: MDPI URL: [Link]
-
Title: Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters Source: ACS Omega URL: [Link]
-
Title: Diethyl tartrate Source: Wikipedia URL: [Link]
-
Title: DIMETHYL-L-TARTRATE, (+)- Source: Pharmaffiliates URL: [Link]
-
Title: Chemistry of diethyl tartrate synthesis Source: ResearchGate URL: [Link]
-
Title: Catalytic asymmetric synthesis of a nitrogen analogue of dialkyl tartrate by direct mannich reaction under phase-transfer conditions Source: PubMed URL: [Link]
-
Title: Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: Molecules (MDPI) via NIH PMC URL: [Link]
-
Title: Preparation of desymmetrised meso-tartrate derivatives—synthesis and utility of (R′,R′,R,S)-2,3-butane diacetal protected dimethyl tartrate Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxidation? Source: Quora URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Development of diverse adjustable axially chiral biphenyl ligands and catalysts Source: iScience via NIH PMC URL: [Link]
-
Title: Dimethyl L-tartrate Source: PubChem - NIH URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (-)-Dimethyl D-tartrate | 13171-64-7 [chemicalbook.com]
- 8. (+)-Dimethyl L -tartrate 99 608-68-4 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (+)-Dimethyl L-tartrate(608-68-4) 1H NMR [m.chemicalbook.com]
- 11. (-)-Dimethyl D-tartrate(13171-64-7)FT-IR [m.chemicalbook.com]
- 12. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.no [fishersci.no]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. (+)-Dimethyl L-tartrate - Safety Data Sheet [chemicalbook.com]
- 18. Chiral Diene Ligands for Asymmetric Transformations [sigmaaldrich.com]
Natural occurrence and biological significance of tartrate esters
An In-depth Technical Guide to the Natural Occurrence and Biological Significance of Tartrate Esters
Abstract
Tartrate esters, derivatives of the naturally abundant tartaric acid, represent a class of molecules with profound significance across biology and the pharmaceutical sciences. While their most prominent natural occurrence is as hydroxycinnamic acid conjugates in grapes (Vitis vinifera), their influence extends far beyond viticulture. The inherent chirality of the tartrate backbone has established it as an indispensable tool in asymmetric synthesis, enabling the stereocontrolled production of complex bioactive molecules. Furthermore, the esterification of parent drug molecules to form tartrate ester prodrugs is a key strategy in drug development to overcome challenges of poor solubility and membrane permeability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of tartrate esters, their biosynthesis and metabolism, and their multifaceted biological and pharmacological significance. We will delve into the mechanistic basis for their roles in plant defense, their broad-spectrum pharmacological activities, and their critical applications as chiral auxiliaries and prodrug moieties. Detailed methodologies for the extraction and analysis of these esters are also presented to provide a practical framework for future research.
Introduction to Tartrate Esters: The Significance of Chirality
A tartrate is a salt or ester derived from tartaric acid (2,3-dihydroxybutanedioic acid), a dicarboxylic acid that occurs widely in nature.[1] The structure of tartaric acid is defined by two chiral centers, a feature of historical and immense practical importance in chemistry. It was Louis Pasteur's foundational work in 1848 on separating the enantiomeric crystals of a tartrate salt that first demonstrated molecular asymmetry and laid the groundwork for stereochemistry.[1]
The naturally occurring form is L-(+)-tartaric acid. This specific stereochemistry is not merely a structural curiosity; it is the key to the biological roles and synthetic applications of its derivatives. Tartrate esters, where one or both of the carboxylic acid groups are linked to an alcohol, inherit this chiral scaffold. This fixed, unambiguous stereochemistry makes tartrate esters exceptionally valuable as chiral pool starting materials and chiral auxiliaries in synthetic organic chemistry.[2] By using these readily available, enantiomerically pure building blocks, chemists can dictate the stereochemical outcome of a reaction, a critical requirement in the synthesis of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities.[2][3]
Natural Occurrence of Tartrate Esters
While tartaric acid is found in numerous plants, including tamarinds and bananas, its most significant and well-studied esters are found in grapes (Vitis vinifera) and, consequently, in wine.[1][4]
Hydroxycinnamic Acid Tartrate Esters (HCATs) in Vitis vinifera
The predominant tartrate esters in nature are the hydroxycinnamoyl-tartrates (HCATs). These are esters formed between the carboxyl group of a hydroxycinnamic acid (such as caffeic, p-coumaric, or ferulic acid) and one of the hydroxyl groups of L-tartaric acid. The three primary HCATs found in grapes are:
-
Caftaric Acid (Caffeoyl-tartaric acid)
-
Coutaric Acid (p-Coumaroyl-tartaric acid)
-
Fertaric Acid (Feruloyl-tartaric acid)
These compounds are among the most abundant soluble phenolics in grape juice and white wine, playing a crucial role in oxidation reactions that affect wine color and sensory properties.[5][6] Their concentrations vary significantly depending on the grape variety, maturity, and environmental conditions.
Table 1: Representative Concentrations of HCATs in Various Grape Varieties
| Grape Variety | Caftaric Acid (ppm) | p-Coutaric Acid (ppm) | Reference |
| Buffalo | 310.8 | 64.4 | [7] |
| White Riesling | High | Moderate | [7] |
| Muscat | High | Moderate | [7] |
| Gewürztraminer | 29.9 | 8.6 | [7] |
Biosynthesis and Metabolism
The metabolic pathways of tartrates are distinct in plants and microorganisms, reflecting their different biological roles.
Biosynthesis in Plants: A Catabolic Route from Vitamin C
In grapevines, tartaric acid and its esters are not products of primary carbohydrate metabolism but are rather the end-point of L-ascorbic acid (Vitamin C) catabolism.[4][8] This pathway is particularly active in the early stages of grape berry development.[9] The key enzymatic steps have been elucidated, with L-idonate dehydrogenase (L-IdnDH) identified as a crucial, rate-limiting enzyme in the pathway.[8][10][11] The conversion proceeds from L-ascorbic acid through several intermediates to L-tartaric acid, which can then be esterified with hydroxycinnamoyl-CoAs.
Microbial Catabolism
Various microorganisms, particularly bacteria like E. coli, Salmonella, and Pseudomonas species, can utilize tartrate as a carbon source, especially under anaerobic conditions.[4][8][12] The pathway typically begins with the dehydration of L-tartrate to oxaloacetate, which can then enter central metabolism. This capability is relevant in the context of wine spoilage and during bacterial infections, where L-tartrate can be generated as a byproduct of reactive oxygen species metabolism.[13] Notably, many spoilage yeasts like Brettanomyces bruxellensis cannot metabolize hydroxycinnamoyl-tartrate esters directly, whereas they can metabolize other forms of hydroxycinnamic acids to produce volatile phenols.[14] The initial hydrolysis of the ester bond by bacterial cinnamoyl esterases is required before the tartrate moiety can be degraded.[15]
Biological and Pharmacological Significance
The impact of tartrate esters spans plant physiology, food science, and pharmacology, primarily driven by the bioactivity of their constituent parts and the unique stereochemistry of the tartrate core.
Role in Plant Physiology and Food Science
In plants, HCATs and their parent molecules (hydroxycinnamic acids) are integral to the plant defense system.[16] They are involved in strengthening plant cell walls through lignification and suberization, creating a physical barrier that limits the spread of pathogens.[17][18] Upon pathogen attack, the accumulation of these phenolic compounds contributes to the plant's innate immune response.[19]
In enology, HCATs are of paramount importance. As the main phenolic compounds in grape must, they are highly susceptible to enzymatic oxidation by polyphenol oxidase (PPO). This oxidation leads to the formation of quinones, which causes browning and can alter the sensory profile of wine. Understanding and managing HCAT oxidation is a core objective in modern winemaking.
Pharmacological Activities of Natural Tartrate Esters
Recent research has highlighted that HCATs, particularly caftaric acid, are not merely passive components of plants but possess a wide range of pharmacological activities. These properties are largely attributed to the potent antioxidant and anti-inflammatory nature of the caffeic acid moiety.[1][20]
Key reported activities of caftaric acid include:
-
Hepatoprotective: Demonstrates a "liver detoxifying" effect in preclinical models.[20]
-
Antidiabetic & Antihypertensive: Shows a dual effect of lowering high blood glucose and high blood pressure.[1][20]
-
Neuroprotective: Potential protective effects on neuronal cells.[1]
These findings suggest that HCATs consumed through fruits and wine may contribute to the health benefits associated with a polyphenol-rich diet.
Significance in Pharmaceutical Sciences
The application of tartrate esters in drug development and synthesis is arguably their most significant contribution to human health. This is realized through two distinct but powerful strategies: their use as chiral building blocks and as prodrugs.
The low cost, ready availability, and fixed stereocenters of tartrate esters (e.g., diethyl tartrate, diisopropyl tartrate) make them ideal chiral auxiliaries.[2] A chiral auxiliary is a temporary component of a molecule that directs a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed. This strategy is fundamental to modern medicinal chemistry.
Causality: The two hydroxyl groups on the tartrate backbone can chelate to metal centers in catalysts or reagents. This creates a rigid, well-defined chiral environment around the reaction site. An incoming reactant can then only approach from one specific face, leading to the formation of one enantiomer over the other with high selectivity.[3][22]
-
Example - Synthesis of (+)-Muricatacin: The synthesis of (+)-Muricatacin, a natural product with cytotoxicity against tumor cells, begins with diethyl-L-tartrate. The tartrate ester is used to construct a key epoxide intermediate with the correct absolute stereochemistry, which is essential for its biological activity.[2]
A major challenge in drug development is poor oral bioavailability, often caused by low aqueous solubility or an inability to cross the lipid membranes of the gut.[23] The prodrug approach temporarily modifies a drug's structure to overcome these barriers. Ester prodrugs are one of the most common and successful strategies.[24][25]
Causality: Many drugs possess polar functional groups like carboxylic acids or hydroxyls, which are good for target binding but hinder membrane permeability due to their high hydrogen-bonding potential. By converting these groups into esters (esterification), their polarity is masked, and the overall lipophilicity of the molecule is increased.[23][26] This more "grease-like" prodrug can more easily pass through the intestinal wall into the bloodstream. Once absorbed, ubiquitous esterase enzymes in the blood and tissues rapidly hydrolyze the ester bond, releasing the active parent drug.[27][28] While tartrate itself can be used, the principle of esterification is a cornerstone of prodrug design.
Methodologies for Tartrate Ester Analysis
Accurate quantification of tartrate esters, particularly HCATs in plant materials, is essential for research in food science, plant physiology, and pharmacology. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.[29]
Experimental Protocol: Extraction of HCATs from Grapes
This protocol provides a generalized method for the extraction of HCATs from grape skins for subsequent HPLC analysis.
-
Sample Preparation: Obtain fresh grape berries. Manually separate the skins from the pulp and seeds. Immediately freeze the skins in liquid nitrogen to halt enzymatic activity and freeze-dry them to remove water. Grind the lyophilized skins into a fine, homogenous powder.
-
Solvent Preparation: Prepare an extraction solvent mixture. A common solvent is a combination of methanol, acetone, water, and an acid (e.g., acetic acid) to improve stability and extraction efficiency. A representative mixture is acetone:methanol:water:acetic acid (42:30:27.5:0.5, v/v).[30]
-
Extraction: Weigh approximately 2 grams of the dried grape skin powder into a centrifuge tube. Add 20 mL of the extraction solvent.
-
Homogenization: Vortex the mixture vigorously for 1 minute. Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and extraction.
-
Clarification: Centrifuge the suspension at 4000 rpm for 10 minutes at 4°C to pellet the solid material.
-
Filtration: Carefully decant the supernatant. Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial. The sample is now ready for injection.
Experimental Protocol: HPLC Quantification
This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of HCATs.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard for separating phenolic compounds.
-
Mobile Phase:
-
Mobile Phase A: Water with a small amount of acid for pH control and improved peak shape (e.g., 0.85% phosphoric acid or 1% formic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient elution is required to separate the complex mixture of phenolic compounds. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: Ramp to 30% B
-
25-35 min: Ramp to 55% B
-
35-40 min: Hold at 90% B (column wash)
-
40-45 min: Return to 10% B (equilibration)
-
-
Detection: Monitor the eluent at 320 nm, which is the absorbance maximum for hydroxycinnamates.
-
Quantification: Prepare a calibration curve using an authentic standard of trans-caftaric acid. As standards for coutaric and fertaric acid may not be commercially available, they can be quantified as "caftaric acid equivalents".[31]
Diagram 3: General Workflow for HCAT Analysis
Conclusion and Future Perspectives
Tartrate esters occupy a unique and vital position at the intersection of natural products chemistry, food science, and pharmaceutical development. In nature, their role as HCATs in grapes is critical to plant defense and defines many of the chemical properties of wine. The potent bioactivities of these natural esters, such as the antioxidant and anti-diabetic effects of caftaric acid, are areas of growing research interest, suggesting their potential as nutraceuticals or leads for drug discovery.
For drug development professionals, the tartrate scaffold remains a cornerstone of asymmetric synthesis, offering a reliable and cost-effective method for controlling stereochemistry. The principles of ester prodrug design, which are expertly applied to overcome pharmacokinetic hurdles, will continue to be a vital tool for bringing new medicines to the clinic. Future research will likely focus on further elucidating the specific molecular targets of natural tartrate esters, exploring novel synthetic methodologies using tartrate-based catalysts, and designing next-generation prodrugs with enhanced tissue-specific activation. The simple tartrate ester, first studied for its beautiful crystalline symmetry, continues to provide a deep well of complexity and utility for scientists today.
References
-
Abdallah, I. I. (2020). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects. ResearchGate. [Link]
-
Poli, R. (2002). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 7(9), 677-705. [Link]
-
Jana, M., & Unden, G. (2020). C4-Dicarboxylate Utilization in Aerobic and Anaerobic Growth. EcoSal Plus, 9(1). [Link]
-
Li, S., et al. (2023). Grape Tartaric Acid: Chemistry, Function, Metabolism, and Regulation. Molecules, 28(10), 4172. [Link]
-
Sweetman, C., et al. (2021). Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines. Frontiers in Plant Science, 12, 646393. [Link]
-
Melino, V. J., et al. (2016). Tartaric acid pathways in Vitis vinifera L. (cv. Ugni blanc): a comparative study of two vintages with contrasted climatic conditions. BMC Plant Biology, 16, 144. [Link]
-
DeBolt, S., et al. (2006). L-Tartaric acid synthesis from vitamin C in higher plants. Proceedings of the National Academy of Sciences, 103(14), 5608-5613. [Link]
-
Koriem, K. M. M. (2020). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects. ResearchGate. [Link]
-
Sweetman, C., et al. (2021). Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines. PMC. [Link]
-
Patel, A., & Buch, A. (2019). Aerobic L-tartrate Utilization by Bacillus Isolates. ResearchGate. [Link]
-
Hixson, J. L., et al. (2016). Hydroxycinnamoyl Glucose and Tartrate Esters and Their Role in the Formation of Ethylphenols in Wine. Journal of Agricultural and Food Chemistry, 64(50), 9591-9599. [Link]
-
Abdallah, I. I., et al. (2016). Caftaric acid. Taylor & Francis Online. [Link]
-
Nagel, C. W., et al. (1979). The Hydroxycinnamic Acid Tartaric Acid Ester Content of Musts and Grape Varieties Grown in the Pacific Northwest. American Journal of Enology and Viticulture, 30(3), 198-201. [Link]
-
Brewer, S. M., et al. (2020). Infection-associated gene regulation of L-tartrate metabolism in Salmonella enterica serovar Typhimurium. Journal of Bacteriology, 202(14). [Link]
-
Macoy, D. M., et al. (2015). Biotic stress related functions of hydroxycinnamic acid amide in plants. ResearchGate. [Link]
-
Hixson, J. L., et al. (2016). Hydroxycinnamoyl Glucose and Tartrate Esters and Their Role in the Formation of Ethylphenols in Wine. ResearchGate. [Link]
-
Dagley, S., & Trudgill, P. W. (1963). The metabolism of tartaric acid by a Pseudomonas. A new pathway. Biochemical Journal, 89, 22-31. [Link]
-
Ukaji, Y., et al. (2007). Development of New Asymmetric Reactions Utilizing Tartaric Acid Esters as Chiral Auxiliaries. The Design of an Efficient Chiral Multinucleating System. ResearchGate. [Link]
-
Ncube, E., et al. (2023). Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. Plants, 12(14), 2697. [Link]
-
Kato, S., et al. (2018). Metabolic pathway for tartrate fermentation in LT8. ResearchGate. [Link]
-
Ukaji, Y. (2007). Development of New Asymmetric Reactions Utilizing Tartaric Acid Esters as Chiral Auxiliaries. The Design of an Efficient Chiral Multinucleating System. ResearchGate. [Link]
-
Standardized caftaric acid (a) and coutaric acid (b) content of verjuice. ResearchGate. [Link]
-
Zhang, Y., et al. (2013). Determination of caftaric acid, p-coutaric acid and fertaric acid in grape juice, peel and seeds by ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry. ResearchGate. [Link]
-
Roush, W. R., et al. (1985). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 107(26), 8186-8190. [Link]
-
Chávez-Servia, J. L., et al. (2023). Maize hydroxycinnamic acids: unveiling their role in stress resilience and human health. Frontiers in Plant Science, 14, 1269324. [Link]
-
Liu, M., et al. (2022). The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity. PMC. [Link]
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. [Link]
-
Lee, H., & Amidon, G. L. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology, 26(1), 1-5. [Link]
-
Hixson, J. L., et al. (2016). Hydroxycinnamoyl Glucose and Tartrate Esters and Their Role in the Formation of Ethylphenols in Wine. PubMed. [Link]
-
Lee, H., & Amidon, G. L. (2018). Understanding the pharmacokinetics of prodrug and metabolite. PubMed. [Link]
-
Luque-Rodríguez, J. M., et al. (2006). Ultrasound-assisted extraction and determination of tartaric and malic acids from grapes and winemaking by-products. Analytica Chimica Acta, 563(1-2), 224-228. [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 268-290. [Link]
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate. [Link]
-
Prodrug Design: An Overview. PharmaTutor. [Link]
-
Patel, D. R., et al. (2021). Highly Efficient Prodrugs: Design and Therapeutic Applications. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 127-136. [Link]
-
Fuchs, G., et al. (2011). Microbial degradation of aromatic compounds - from one strategy to four. Nature Reviews Microbiology, 9(11), 803-816. [Link]
-
Vigato, A. A., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(19), 5933. [Link]
-
SIELC. (n.d.). HPLC Method for Determination of Tartaric Acid on Newcrom BH Column. SIELC. [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]
-
Hunter, J. J., et al. (1991). Preparation of Grapes and Extraction of Sugars and Organic Acids for Determination by High Performance Liquid Chromatography. ResearchGate. [Link]
-
Natividade, M. M. P., et al. (2013). Simultaneous analysis of 25 phenolic compounds in grape juice for HPLC: Method validation and characterization of São Francisco Valley samples. ResearchGate. [Link]
-
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. [Link]
-
Gouot, J. C., et al. (2019). Evolution of Analysis of Polyhenols from Grapes, Wines, and Extracts. Molecules, 24(11), 2181. [Link]
-
Travkin, V. M., et al. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Environmental Science and Health, Part B, 41(8), 1361-1382. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tartaric acid pathways in Vitis vinifera L. (cv. Ugni blanc): a comparative study of two vintages with contrasted climatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grape Tartaric Acid: Chemistry, Function, Metabolism, and Regulation [mdpi.com]
- 11. l-Tartaric acid synthesis from vitamin C in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C4-Dicarboxylate Utilization in Aerobic and Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Infection-associated gene regulation of L-tartrate metabolism in Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxycinnamoyl Glucose and Tartrate Esters and Their Role in the Formation of Ethylphenols in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Maize hydroxycinnamic acids: unveiling their role in stress resilience and human health [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 25. ijpcbs.com [ijpcbs.com]
- 26. researchgate.net [researchgate.net]
- 27. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Characterization of D-Dimethyl Tartrate
This technical guide provides an in-depth analysis of the spectroscopic data for D-Dimethyl tartrate, a common chiral building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of this data to ensure structural integrity and purity, grounded in established scientific principles.
Introduction
This compound, with the chemical formula C₆H₁₀O₆, is the dimethyl ester of D-(-)-tartaric acid. Its stereochemistry makes it a valuable starting material for the synthesis of a variety of chiral ligands, natural products, and pharmaceutical intermediates. Accurate and comprehensive characterization of this molecule is paramount to ensure the success of subsequent synthetic steps. This guide will walk through the core spectroscopic techniques used to verify its structure and purity, explaining the causal relationships behind experimental choices and data interpretation.
Below is the chemical structure of this compound, illustrating the key functional groups that will be identified by the spectroscopic methods discussed.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR data for a sample like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Spectrometer Setup: The experiment is typically run on a 400 MHz or higher field spectrometer to ensure good signal dispersion.
-
¹H NMR Acquisition:
-
A standard pulse-and-acquire sequence is used.
-
The acquisition time (AQ) is typically set to 3-4 seconds, which is sufficient for the signals of small molecules to decay.[1]
-
A relaxation delay (D1) of 1-2 seconds is used. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all protons.[2]
-
The number of scans (NS) can be as low as 8 or 16 for a sample of this concentration, as the proton nucleus is highly sensitive.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
A longer relaxation delay may be needed, especially for quaternary carbons, although this is less of a concern for this compound which has no quaternary carbons.
-
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | Singlet | 2H | 2 x CH-OH |
| ~3.8 | Singlet | 6H | 2 x O-CH₃ (Ester) |
| ~3.4 | Broad Singlet | 2H | 2 x O-H |
Note: The -OH peak is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is characteristically simple, reflecting the molecule's symmetry.[3]
-
O-CH₃ Protons (δ ~3.8 ppm): The six protons of the two equivalent methyl ester groups appear as a sharp singlet. Their chemical shift is in the typical range for protons on a carbon attached to an oxygen atom of an ester.
-
CH-OH Protons (δ ~4.5 ppm): The two methine protons (CH) are chemically and magnetically equivalent due to the C₂ axis of symmetry. They appear as a singlet, indicating no coupling to adjacent protons. Their position downfield is due to the deshielding effect of the adjacent hydroxyl and carboxyl groups.
-
-OH Protons (δ ~3.4 ppm): The two hydroxyl protons typically appear as a broad singlet. The broadness is a result of chemical exchange with trace amounts of water or acid in the solvent. This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Ester) |
| ~72 | CH-OH |
| ~53 | O-CH₃ (Ester) |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum further confirms the structure with three distinct signals, consistent with the molecule's symmetry.[4]
-
C=O Carbon (δ ~172 ppm): This downfield signal is characteristic of a carbonyl carbon in an ester functional group.
-
CH-OH Carbon (δ ~72 ppm): The signal for the two equivalent methine carbons appears in the typical range for a carbon atom single-bonded to an oxygen atom.
-
O-CH₃ Carbon (δ ~53 ppm): This signal corresponds to the two equivalent methyl carbons of the ester groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a common and convenient technique that requires minimal sample preparation.[5]
-
Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal (often diamond or zinc selenide).
-
Pressure Application: A press is used to ensure firm, uniform contact between the sample and the crystal surface.
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum.
-
Cleaning: After the measurement, the crystal is simply wiped clean with a suitable solvent, such as isopropanol.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (alcohol) |
| ~2960 | Medium | C-H stretch (sp³ C-H) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1270, ~1130 | Strong | C-O stretch (ester and alcohol) |
IR Spectral Interpretation
The IR spectrum of this compound clearly indicates the presence of its key functional groups.[6][7]
-
O-H Stretch (~3400 cm⁻¹): A strong, broad absorption band in this region is the classic signature of the hydroxyl (-OH) group. The broadness is due to intermolecular hydrogen bonding.
-
C-H Stretch (~2960 cm⁻¹): This absorption corresponds to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methine groups.
-
C=O Stretch (~1740 cm⁻¹): A very strong, sharp peak in this region is definitive for the carbonyl (C=O) group of the ester. The position is characteristic of a saturated ester.
-
C-O Stretches (~1270, ~1130 cm⁻¹): The "fingerprint region" below 1500 cm⁻¹ contains strong bands corresponding to the C-O single bond stretching vibrations of both the ester and the alcohol functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS). The sample must be volatile enough to be vaporized in the high vacuum of the ion source.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
MS Spectral Data and Interpretation
-
Molecular Ion (M⁺•, m/z = 178): The molecular ion peak may be weak or absent due to the extensive fragmentation typical of diols and esters under EI conditions.
-
Key Fragmentation Pathways:
-
Loss of a methoxy group (-OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to a prominent peak at m/z = 147 (M - 31).
-
Loss of a carbomethoxy group (-COOCH₃): Cleavage of the C-C bond between the ester and the hydroxyl-bearing carbon can result in the loss of a carbomethoxy radical, giving a peak at m/z = 119 (M - 59).
-
Alpha-Cleavage: The C-C bond between the two chiral centers is susceptible to cleavage. This would lead to two identical fragments of m/z = 89, corresponding to [HO-CH-COOCH₃]⁺•. This is often a very significant peak in the spectrum of tartrate esters.
-
The diagram below illustrates a plausible primary fragmentation pathway for this compound under Electron Ionization conditions.
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. NMR spectroscopy confirms the symmetric C₂ carbon-hydrogen framework. IR spectroscopy clearly identifies the essential hydroxyl and ester functional groups. Mass spectrometry, through its predictable fragmentation patterns, corroborates the molecular weight and substructural components. Together, these techniques provide the necessary analytical rigor for researchers utilizing this compound in scientifically demanding applications.
References
-
National Institute of Standards and Technology (NIST). (+)-Diethyl L-tartrate. In: NIST Chemistry WebBook. [Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
PubChem. Dimethyl [S(R,R)]-tartrate. [Link]
-
PubChem. Dimethyl L-tartrate. [Link]
-
Chemistry LibreTexts. Electron Ionization (EI). [Link]
-
LCGC International. Electron Ionization for GC–MS. [Link]
-
Emory University Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]
-
Wikipedia. Electron ionization. [Link]
-
Royal Society of Chemistry. Acquiring 1H and 13C Spectra. In: Optimizing NMR Methods for Structure Elucidation. [Link]
-
Human Metabolome Database. Mass Spectrum (Electron Ionization). [Link]
-
Toxin and Toxin Target Database (T3DB). Mass Spectrum (Electron Ionization). [Link]
-
University of Wisconsin-Madison Chemistry Department NMR Facility. Optimized Default 1H Parameters. [Link]
Sources
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. (+)-Diethyl L-tartrate [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. (+)-Diethyl L-tartrate [webbook.nist.gov]
A Technical Guide to the Safe Handling of D-Dimethyl Tartrate for Research Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for D-Dimethyl tartrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind safety measures, ensuring a foundational understanding for maintaining a secure laboratory environment.
Compound Profile and Physicochemical Properties
This compound (CAS No: 13171-64-7), also known as D-(-)-Tartaric acid dimethyl ester, is a chiral building block utilized in various organic syntheses.[1] A thorough understanding of its physical and chemical properties is the cornerstone of its safe handling. While some sources describe it as a viscous liquid, it is more accurately characterized as a low-melting solid.[2] Its properties dictate the necessary storage conditions, appropriate personal protective equipment (PPE), and effective emergency response procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₆ | [1][3] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 48 - 50 °C / 118.4 - 122 °F | [4] |
| Boiling Point | 157 - 159 °C @ 15 hPa | [4] |
| Flash Point | > 112 °C / > 233.6 °F | [4] |
| Solubility | Soluble in water | [5][4] |
| Storage Class | 11 (Combustible Solids) | [1] |
Hazard Identification and Toxicological Assessment
The hazard profile of this compound presents a degree of ambiguity across various safety data sheets. While many modern GHS classifications do not categorize it as a hazardous substance, older regulations and some suppliers identify it as an irritant.[2][6][7] Specifically, it has been associated with risk codes for eye, skin, and respiratory irritation.[2][8]
Crucially, many safety data sheets explicitly state that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] This lack of comprehensive data is the most critical takeaway for any researcher. The absence of evidence of harm is not evidence of its absence. Therefore, a cautious and conservative approach is mandated, treating the compound as a potential irritant and minimizing all routes of exposure. No data suggests that this compound is a carcinogen, mutagen, or reproductive toxin.[6]
Engineering Controls and Personal Protective Equipment (PPE)
Based on the potential for irritation and the incomplete toxicological profile, a multi-layered approach to exposure control is necessary, beginning with engineering controls and supplemented by robust PPE.
Engineering Controls
The primary engineering control is to handle this compound in a well-ventilated area.[3] For procedures that may generate dust from the solid material, such as weighing or transfer, a chemical fume hood or a ventilated balance enclosure should be utilized to minimize inhalation risk.[9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific laboratory procedure being performed. The following workflow provides a logical framework for selecting appropriate protection.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection : As a baseline, wear chemical safety glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] If there is a risk of splashing, upgrade to tight-sealing safety goggles.[10]
-
Skin Protection : Wear a standard laboratory coat. Handle the material with gloves, which must be inspected before use.[6][9] Nitrile rubber gloves are a suitable choice. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9]
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required.[6] However, if dust is generated and engineering controls are insufficient, use a NIOSH-approved N95-type particle filter or an equivalent European Standard respirator.[1][4]
Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures is critical for minimizing risk during routine lab work.
Safe Handling Protocol
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.
-
PPE : Don the appropriate PPE as determined by your risk assessment (see Section 3.2).
-
Aliquotting : If transferring the solid, avoid generating dust.[4] Use spatulas and weigh boats carefully. If working with the molten liquid, be mindful of its temperature.
-
Cross-Contamination : Avoid contact with skin, eyes, and clothing.[3]
-
Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[3]
Storage Conditions
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[3][4]
-
Environment : Store in a dry, cool, and well-ventilated place.[4][8]
-
Incompatible Materials : Segregate this compound from incompatible materials such as strong acids, strong bases, and reducing agents to prevent unintended reactions.[3][4][12]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm to personnel and the environment.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek medical attention.[13]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[6] If irritation develops or persists, seek medical attention.
-
Inhalation : If dust is inhaled, move the affected person to fresh air.[4][6] If breathing is difficult or symptoms occur, seek medical attention.
-
Ingestion : Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6] Seek medical advice.
Fire-Fighting Measures
This compound is a combustible solid but does not ignite easily.
-
Suitable Extinguishing Media : Use a water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6][11]
-
Hazardous Combustion Products : Thermal decomposition can release irritating vapors and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[3][4]
-
Protective Equipment for Firefighters : In the event of a fire, responders must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[4][6]
Accidental Release (Spill) Measures
The response to a spill depends on its scale and the immediate hazards. The following decision tree outlines the appropriate course of action.
Caption: Decision workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol (Minor Spill):
-
Alert & Secure : Alert personnel in the immediate vicinity. Ensure the area is well-ventilated, and control any potential ignition sources if applicable, though this is a low risk with this compound.[14][15]
-
Don PPE : Wear appropriate personal protective equipment, including a lab coat, safety goggles, and double nitrile gloves. If the material is a fine powder, an N95 respirator is required.[3]
-
Contain & Clean : Carefully sweep up the solid material, taking care to avoid creating dust. Place the swept material into a suitable, clearly labeled, and sealed container for waste disposal.
-
Decontaminate : Clean the spill surface with soap and water to remove any residue.[16]
-
Dispose : All contaminated cleaning materials (e.g., paper towels, gloves) must be placed in the sealed waste container. Dispose of the container as hazardous chemical waste according to your institution's guidelines.[14][17]
Waste Disposal
Unused this compound and spill cleanup debris must be managed as chemical waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Do not dispose of the material down the drain or with general laboratory trash.[9]
-
All waste containers must be properly sealed, clearly labeled with their contents, and stored in a designated satellite accumulation area pending pickup by environmental health and safety personnel.
Conclusion
While this compound is not classified as a highly hazardous substance under most current regulations, the incomplete nature of its toxicological data necessitates a cautious and diligent approach to its handling. The core principles of safety—minimizing exposure, utilizing appropriate engineering controls and PPE, adhering to safe handling procedures, and being prepared for emergencies—are paramount. By understanding the rationale behind these precautions, researchers can confidently and safely utilize this compound in their work.
References
-
ChemBK. (2024). Dimethyl Tartrate. Retrieved from [Link]
-
Solubility of Things. (n.d.). Dimethyl L-tartrate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - (+)-Dimethyl L-tartrate. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Dimethyl [S(R,R)]-tartrate. Retrieved from [Link]
-
Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]
-
ChemCERT. (2016). Emergency Chemical Spill Response. Retrieved from [Link]
-
Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
LABORT Fine Chem Pvt. Ltd. (2020). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Lab Alley. (2025). SAFETY DATA SHEET. Retrieved from [Link]
-
JECFA. (2004). DIETHYL TARTRATE. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Diethyl tartrate. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
The University of Iowa. (n.d.). Spill/Emergency Planning. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
University of Illinois. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl tartrate. Retrieved from [Link]
Sources
- 1. (-)-Dimethyl D -tartrate 99 13171-64-7 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.no [fishersci.no]
- 4. fishersci.com [fishersci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. geneseo.edu [geneseo.edu]
- 10. media.laballey.com [media.laballey.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. atpgroup.com [atpgroup.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. chemcert.com.au [chemcert.com.au]
A Guide to the Commercial Landscape and Strategic Application of D-Dimethyl Tartrate for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of D-Dimethyl tartrate, a pivotal chiral building block in modern organic synthesis. Moving beyond a simple catalog of suppliers, this document offers a comprehensive overview of its commercial availability, quality specifications, and strategic applications, particularly within the pharmaceutical industry. The content is structured to provide researchers and drug development professionals with the necessary insights to effectively source and utilize this versatile reagent.
The Strategic Importance of this compound in Chiral Synthesis
This compound, the dimethyl ester of D-(-)-tartaric acid, is a readily available and cost-effective chiral molecule. Its C2 symmetry and stereochemically defined hydroxyl groups make it an invaluable tool in asymmetric synthesis, where the control of stereochemistry is paramount for biological activity. Its primary applications lie in its use as a chiral auxiliary, a precursor for chiral ligands, and a key starting material for the synthesis of complex, enantiomerically pure molecules.[1] The ability to introduce two defined stereocenters into a target molecule makes this compound a powerful asset in the development of novel therapeutics and other fine chemicals.[2]
Commercial Availability and Supplier Landscape
This compound is commercially available from a wide range of chemical suppliers, catering to both research and industrial-scale needs. The compound is typically offered in various grades, with purity being a critical parameter for its application in sensitive asymmetric reactions.
Key Suppliers and Product Specifications
The following table provides a comparative overview of prominent suppliers of this compound, highlighting typical purities and available quantities. It is important to note that while many suppliers list the product, availability and specifications can vary. Researchers should always consult the most recent certificate of analysis (CoA) for lot-specific data.
| Supplier | Typical Purity | Optical Purity (e.e.) | Available Quantities |
| Sigma-Aldrich (Merck) | ≥99% | ≥99% (GLC) | Grams to Kilograms |
| Chem-Impex | ≥99.5% (Assay) | Not explicitly stated, but high | Grams to Kilograms[1] |
| TCI Chemicals | >98.0% (GC) | Not explicitly stated, but high | Grams to Kilograms |
| AK Scientific | Not explicitly stated | Not explicitly stated | Grams to Kilograms |
| Laksh Finechem Private Limited | 99% | 99.0% e.e. Min | Bulk quantities[3] |
This table is not exhaustive and is intended to provide a representative sample of the market. Purity and availability should be confirmed with the respective supplier.
A critical aspect for researchers is the verification of enantiomeric excess (e.e.), which is often determined by chiral gas chromatography (GLC).[4] For applications in pharmaceutical synthesis, a high enantiomeric purity is essential to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).
Procurement Workflow for Researchers
The following diagram outlines a typical workflow for procuring this compound for research and development purposes, emphasizing the importance of quality verification.
Sources
Methodological & Application
Application Notes and Protocols: The Strategic Use of D-Dimethyl Tartrate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: D-Dimethyl Tartrate - A Cornerstone of the Chiral Pool
This compound, the dimethyl ester of D-(-)-tartaric acid, is a readily available and cost-effective C2-symmetric chiral building block. Its stereochemically defined structure, featuring two vicinal hydroxyl groups and two ester functionalities, makes it an exceptionally versatile starting material and auxiliary in the field of asymmetric synthesis. Derived from the "unnatural" D-tartaric acid, it provides access to enantiomeric series of chiral ligands and products that are often complementary to those obtained from the more common L-tartaric acid derivatives. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of enantiomerically pure molecules.
Physicochemical Properties of D-(-)-Dimethyl Tartrate:
| Property | Value |
| Chemical Formula | C₆H₁₀O₆ |
| Molar Mass | 178.14 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Melting Point | 48-50 °C |
| Boiling Point | 166 °C at 20 mmHg |
| Optical Rotation | [α]²⁰/D ≈ -22° (c=1, ethanol) |
| CAS Number | 13171-64-7 |
Application I: The Sharpless Asymmetric Epoxidation
The Sharpless-Katsuki asymmetric epoxidation is a landmark transformation in organic synthesis that allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] While diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are most commonly employed, dimethyl tartrate can also be utilized as the chiral ligand. The choice of the D-(-)-tartrate ester directs the epoxidation to one specific face of the alkene, yielding 2,3-epoxy alcohols with predictable stereochemistry.
Mechanistic Insight: The Chiral Titanium-Tartrate Complex
The remarkable enantioselectivity of the Sharpless epoxidation stems from the in-situ formation of a chiral titanium-tartrate complex.[3][4] Titanium(IV) isopropoxide undergoes ligand exchange with this compound to form a dimeric C2-symmetric catalyst.[5] This complex then coordinates with the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP). The chiral environment created by the tartrate ligands dictates the trajectory of the oxygen transfer from the peroxide to the double bond, favoring attack on one face of the alkene.[6][7]
A widely accepted mnemonic helps predict the stereochemical outcome: when viewing the allylic alcohol with the hydroxyl group at the bottom right, D-(-)-dimethyl tartrate directs the epoxidation to the bottom face of the double bond.
Sources
- 1. Direct TLC resolution of atenolol and propranolol into their enantiomers using three different chiral selectors as impregnating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid development of the enantiomeric separation of beta-blockers by capillary electrophoresis using an experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A preliminary study of beta-cyclodextrin/metoprolol tartrate inclusion complex for potential enantiomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Dimethyl Tartrate as a Chiral Ligand in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Natural Chiral Building Block
D-Dimethyl tartrate, a readily available and cost-effective chiral molecule derived from D-tartaric acid, stands as a cornerstone in the field of asymmetric catalysis. Its C₂-symmetric backbone provides a rigid and predictable stereochemical environment, making it an ideal scaffold for the synthesis of a diverse array of chiral ligands. These ligands, in turn, have been instrumental in the development of highly enantioselective catalytic transformations, enabling the synthesis of complex chiral molecules with remarkable precision. This guide provides an in-depth exploration of the synthesis of key chiral ligands derived from this compound and their application in several pivotal asymmetric catalytic reactions. The protocols detailed herein are designed to be a practical resource for researchers at the bench, offering not just procedural steps but also insights into the underlying principles that govern these powerful synthetic methods.
Section 1: Synthesis of Privileged Chiral Ligands from this compound
The versatility of this compound as a chiral precursor is showcased in its conversion to a variety of "privileged" ligands – ligands that have demonstrated broad applicability and high efficacy across numerous catalytic reactions. This section details the synthesis of two such classes of ligands: TADDOLs and bis(oxazolines).
Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C₂-symmetric diols that have found widespread use as chiral auxiliaries and ligands in a plethora of asymmetric transformations.[1][2] Their synthesis from this compound is a robust and scalable process.
Causality Behind Experimental Choices: The synthesis commences with the protection of the diol functionality of this compound as an acetonide. This not only prevents unwanted side reactions during the subsequent Grignard addition but also rigidifies the tartrate backbone, which is crucial for achieving high stereoselectivity. The addition of the Grignard reagent to the ester groups proceeds in a highly diastereoselective manner due to the steric hindrance imposed by the acetonide group and the inherent chirality of the tartrate scaffold.
Experimental Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol [2]
Step 1: Preparation of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
-
To a solution of D-(-)-dimethyl tartrate (89.1 g, 0.5 mol) in acetone (900 mL) in a 2-L round-bottomed flask, add boron trifluoride diethyl etherate (82.5 mL, 0.65 mol) dropwise over 30-40 minutes at room temperature under an inert atmosphere.
-
Stir the resulting solution for 3 hours at room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (4 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with water (2 x 1 L), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product as a yellow oil.
-
Purify the oil by fractional distillation (bp 92–95 °C/1.5 mmHg) to afford the pure acetonide.
Step 2: Grignard Reaction to form (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
-
Prepare a Grignard reagent from magnesium turnings (24.3 g, 1.0 mol) and bromobenzene (157 g, 1.0 mol) in anhydrous diethyl ether (500 mL) in a 2-L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere.
-
To the freshly prepared Grignard reagent, add a solution of (4R,5R)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (43.6 g, 0.2 mol) in anhydrous diethyl ether (200 mL) dropwise via the addition funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (500 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain a solid.
-
Recrystallize the crude solid from a mixture of hexane and ethyl acetate to yield the pure TADDOL product as white crystals.
Caption: Synthesis workflow for TADDOL from this compound.
Synthesis of Chiral Bis(oxazoline) Ligands
Bis(oxazoline) (BOX) ligands are another class of privileged C₂-symmetric ligands that have demonstrated exceptional performance in a wide range of metal-catalyzed asymmetric reactions.[1] Their synthesis from D-tartaric acid derivatives is a well-established and versatile route.
Causality Behind Experimental Choices: The synthesis typically involves the condensation of a dicarboxylic acid derivative with a chiral β-amino alcohol. The C₂-symmetry of the tartaric acid backbone is directly translated to the resulting bis(oxazoline) ligand. The choice of the amino alcohol allows for the tuning of the steric environment around the metal center, which is a key factor in achieving high enantioselectivity.
Experimental Protocol: Synthesis of a Tartrate-Derived Bis(oxazoline) Ligand
This protocol describes the synthesis of a bis(oxazoline) ligand from diethyl tartrate.
Step 1: Amidation of Diethyl Tartrate
-
To a solution of D-(-)-diethyl tartrate (20.6 g, 0.1 mol) in methanol (100 mL), add a solution of (S)-2-amino-1-propanol (15.0 g, 0.2 mol) in methanol (50 mL).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude bis(amide)diol.
Step 2: Cyclization to the Bis(oxazoline)
-
To a solution of the crude bis(amide)diol from the previous step in dichloromethane (200 mL), add thionyl chloride (17.8 mL, 0.24 mol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude bis(oxazoline) ligand.
-
Purify the ligand by column chromatography on silica gel.
Caption: Synthesis workflow for a Bis(oxazoline) ligand.
Section 2: Application in Asymmetric Epoxidation (Sharpless Epoxidation)
The Sharpless asymmetric epoxidation is a landmark achievement in asymmetric catalysis, providing a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols.[3][4][5] The reaction utilizes a titanium isopropoxide catalyst in conjunction with a chiral diethyl tartrate ligand.
Mechanism and Stereochemical Control
The active catalyst is a dimeric titanium-tartrate complex. The C₂-symmetric tartrate ligand creates a chiral pocket around the titanium center, which directs the delivery of the oxygen atom from the peroxide to one face of the allylic alcohol's double bond. A simple mnemonic can be used to predict the stereochemical outcome: when the allylic alcohol is drawn in the plane of the paper with the hydroxyl group in the bottom right corner, (+)-diethyl tartrate delivers the epoxide oxygen from the bottom face, while (-)-diethyl tartrate delivers it from the top face.[4]
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Detailed Protocol: Catalytic Asymmetric Epoxidation of Geraniol[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Geraniol | 154.25 | 1.54 g | 10.0 |
| D-(-)-Diisopropyl tartrate (DIPT) | 234.24 | 0.28 g | 1.2 |
| Titanium(IV) isopropoxide | 284.22 | 0.28 mL | 1.0 |
| tert-Butyl hydroperoxide (TBHP), 5.5 M in decane | - | 3.6 mL | 20.0 |
| Dichloromethane (anhydrous) | - | 40 mL | - |
| 10% aqueous solution of tartaric acid | - | 20 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottomed flask under an argon atmosphere, add 40 mL of anhydrous dichloromethane and cool to -20 °C.
-
Add D-(-)-diisopropyl tartrate (0.28 g, 1.2 mmol) followed by titanium(IV) isopropoxide (0.28 mL, 1.0 mmol) via syringe. Stir the mixture for 10 minutes at -20 °C.
-
Add geraniol (1.54 g, 10.0 mmol) to the reaction mixture.
-
Slowly add the solution of tert-butyl hydroperoxide (3.6 mL, 20.0 mmol) dropwise over a period of 15-20 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding a 10% aqueous solution of tartaric acid (20 mL) and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography on silica gel.
Expected Results: The reaction typically affords the corresponding epoxy alcohol in high yield (around 90%) and high enantiomeric excess (>90% ee).
Detailed Protocol: Stoichiometric Asymmetric Epoxidation of (E)-2-Hexen-1-ol[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (E)-2-Hexen-1-ol | 100.16 | 2.50 g | 25.0 |
| L-(+)-Diethyl tartrate (DET) | 206.18 | 6.19 g | 30.0 |
| Titanium(IV) isopropoxide | 284.22 | 7.10 mL | 25.0 |
| Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (2.71 M) | - | 18.5 mL | 50.0 |
| Dichloromethane (anhydrous) | - | 250 mL | - |
| 10% aqueous NaOH solution | - | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 250 mL of anhydrous dichloromethane and cool to -20 °C.
-
Add titanium(IV) isopropoxide (7.10 mL, 25.0 mmol), followed by L-(+)-diethyl tartrate (6.19 g, 30.0 mmol) via syringe.
-
Add (E)-2-hexen-1-ol (2.50 g, 25.0 mmol) to the mixture.
-
Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene (18.5 mL, 50.0 mmol), maintaining the internal temperature below -10 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding water (50 mL). A biphasic mixture will form.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Add a 10% aqueous NaOH solution (10 mL) and stir for another 30 minutes until the two phases become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Expected Results: This stoichiometric protocol typically provides the epoxy alcohol with high yield (around 85%) and excellent enantioselectivity (around 94% ee).[6]
Data Summary for Sharpless Asymmetric Epoxidation
The following table summarizes typical results for the Sharpless asymmetric epoxidation of various allylic alcohols.
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Geraniol | D-(-)-DIPT | 93 | 88 | [6] |
| Nerol | D-(-)-DIPT | - | 74 | [6] |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [6] |
| Allyl alcohol | D-(-)-DET | - | 95 | [6] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | - | 90 | [6] |
Section 3: Application in Asymmetric Cyclopropanation
Asymmetric cyclopropanation is a powerful method for the synthesis of chiral cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. Tartrate-derived ligands, particularly TADDOLs, have been successfully employed in copper-catalyzed asymmetric cyclopropanation reactions.
Detailed Protocol: Asymmetric Cyclopropanation of Styrene using a Cu(I)-TADDOL Catalyst
This protocol is a representative example of a TADDOL-ligated copper-catalyzed cyclopropanation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Styrene | 104.15 | 1.04 g | 10.0 |
| Ethyl diazoacetate | 114.10 | 1.14 g | 10.0 |
| Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆ | 503.32 | 25.2 mg | 0.05 |
| (4R,5R)-TADDOL | 466.57 | 27.9 mg | 0.06 |
| Dichloromethane (anhydrous) | - | 20 mL | - |
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve copper(I) trifluoromethanesulfonate benzene complex (25.2 mg, 0.05 mmol) and (4R,5R)-TADDOL (27.9 mg, 0.06 mmol) in 10 mL of anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flame-dried flask, dissolve styrene (1.04 g, 10.0 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the styrene solution to the catalyst solution.
-
To the resulting mixture, add ethyl diazoacetate (1.14 g, 10.0 mmol) dropwise over a period of 4 hours using a syringe pump at room temperature.
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the cis and trans cyclopropane products.
Expected Results: The reaction typically yields a mixture of cis and trans cyclopropanes with good diastereoselectivity and high enantioselectivity for both isomers.
Caption: Experimental workflow for asymmetric cyclopropanation.
Section 4: Application in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral ligands derived from tartaric acid have been used to develop effective organocatalysts for direct asymmetric aldol reactions.
Detailed Protocol: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde with Acetone[8][9]
This protocol utilizes a tartrate-derived prolinamide catalyst, which acts as an organocatalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| p-Nitrobenzaldehyde | 151.12 | 37.8 mg | 0.25 |
| Acetone | 58.08 | 0.09 mL | 1.25 |
| Tartrate-derived prolinamide catalyst | - | 10 mol% | 0.025 |
| Dichloromethane (anhydrous) | - | 1 mL | - |
Procedure:
-
To a stirred solution of the tartrate-derived prolinamide catalyst (10 mol%) in 1 mL of anhydrous dichloromethane, add p-nitrobenzaldehyde (37.8 mg, 0.25 mmol) and acetone (0.09 mL, 1.25 mmol) at -25 °C.
-
Keep the solution stirring at -25 °C for 24-72 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated ammonium chloride solution (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
After evaporation of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the aldol product.
Expected Results: The reaction is expected to yield the aldol product in good yield with high enantioselectivity.
Caption: Proposed transition state for the aldol reaction.
Section 5: Application in Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Chiral bis(oxazoline) ligands derived from tartaric acid are highly effective in copper(II)-catalyzed asymmetric Diels-Alder reactions.
Detailed Protocol: Cycloaddition of Cyclopentadiene and 3-Acryloyl-2-oxazolidinone[10][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Acryloyl-2-oxazolidinone | 141.13 | 141 mg | 1.0 |
| Cyclopentadiene (freshly cracked) | 66.10 | 132 mg | 2.0 |
| Copper(II) trifluoromethanesulfonate | 361.68 | 3.6 mg | 0.01 |
| Tartrate-derived bis(oxazoline) ligand | - | 1.2 mol% | 0.012 |
| Dichloromethane (anhydrous) | - | 5 mL | - |
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve copper(II) trifluoromethanesulfonate (3.6 mg, 0.01 mmol) and the tartrate-derived bis(oxazoline) ligand (1.2 mol%) in 2 mL of anhydrous dichloromethane. Stir the mixture at room temperature for 1 hour.
-
Cool the catalyst solution to -78 °C.
-
In a separate flask, dissolve 3-acryloyl-2-oxazolidinone (141 mg, 1.0 mmol) in 3 mL of anhydrous dichloromethane.
-
Add the solution of the dienophile to the catalyst solution at -78 °C.
-
Add freshly cracked cyclopentadiene (132 mg, 2.0 mmol) to the reaction mixture.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results: The reaction typically provides the Diels-Alder adduct in high yield and with excellent endo/exo selectivity and enantioselectivity.
Conclusion
This compound and its derivatives continue to be indispensable tools in the field of asymmetric catalysis. The chiral ligands synthesized from this readily available starting material have enabled a vast array of enantioselective transformations, playing a crucial role in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide aim to empower researchers to harness the full potential of this remarkable chiral building block in their synthetic endeavors. The continued exploration of novel ligands and catalytic systems based on the tartrate scaffold promises to further expand the horizons of asymmetric synthesis.
References
-
Wikipedia. (2024). Sharpless epoxidation. [Link]
-
Organic Syntheses. (1998). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Coll. Vol. 9, p.722 (1998); Vol. 74, p.258 (1997). [Link]
-
Organic Syntheses. (1990). (2S,3S)-2,3-EPOXY-5-HEXEN-1-OL. Coll. Vol. 7, p.246 (1990); Vol. 64, p.118 (1986). [Link]
-
Ghosh, A. K., Grillo, A., Kovela, S., & Brindisi, M. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 9(71), 41755–41763. [Link]
-
Ghosh, A. K., Grillo, A., Kovela, S., & Brindisi, M. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 9(71), 41755-41763. [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation Process. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
ResearchGate. (2017). Asymmetric Cyclopropanation of Styrene by Immobilized Copper (II) Aza-bis(oxazoline). [Link]
-
Sirit, A., Genc, H. N., & Ozgun, U. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Beilstein Journal of Organic Chemistry, 14, 214–224. [Link]
-
Wiley-VCH. (2011). Asymmetric Catalysis of Diels–Alder Reaction. In Asymmetric Synthesis II: More Methods and Applications. [Link]
-
ResearchGate. (2019). (PDF) Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. [Link]
-
Al-Momani, L. A., & Lang, H. (2018). Mechanism and rate constant of proline-catalysed asymmetric aldol reaction of acetone and p-nitrobenzaldehyde in solution medium: Density-functional theory computation. Heliyon, 4(3), e00566. [Link]
-
Tang, Z., Jiang, F., Yu, L.-T., Liu, X., Guo, L., & Cun, L.-F. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5755–5760. [Link]
-
ResearchGate. (2018). (PDF) Asymmetric Diels-Alder Reaction of alpha,beta-Unsaturated Oxazolidin-2-one Derivatives Catalyzed by a Chiral Fe(III)-Bipyridine Diol Complex. [Link]
-
ResearchGate. (2000). 2: Chiral catalyst used in copper catalyzed cyclopropanation of styrene. [Link]
-
ResearchGate. (2000). ChemInform Abstract: Asymmetric Cyclopropanation of Styrene Catalyzed by Cu-(Chiral Schiff-Base) Complexes. [Link]
-
Organic Syntheses. (1997). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Vol. 74, p.258 (1997). [Link]
-
ResearchGate. (2018). 2: Chiral catalyst used in copper catalyzed cyclopropanation of styrene. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
-
MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]
-
ResearchGate. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl). [Link]
-
ResearchGate. (2011). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. [Link]
Sources
Application Note: Sharpless Asymmetric Epoxidation Using D-(-)-Dimethyl Tartrate
A Comprehensive Guide for the Enantioselective Synthesis of 2,3-Epoxy Alcohols
Introduction
The Sharpless-Katsuki Asymmetric Epoxidation, a cornerstone of modern organic synthesis, provides a reliable and highly predictable method for the conversion of primary and secondary allylic alcohols into their corresponding 2,3-epoxy alcohols with exceptional levels of enantioselectivity.[1][2][3] Developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, this reaction employs a catalytic system composed of titanium tetraisopropoxide [Ti(OiPr)₄], a chiral dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[4][5][6] The profound impact of this discovery was recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless.[2][4]
This guide focuses specifically on the application of D-(-)-Dimethyl Tartrate (D-DMT) as the chiral ligand. The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, and by using D-(-)-DMT, chemists can selectively access one of the two possible epoxide enantiomers. The resulting chiral epoxy alcohols are invaluable building blocks, readily transformed into a variety of functionalities such as diols, amino alcohols, and ethers, making them crucial intermediates in the synthesis of pharmaceuticals, natural products, and other complex molecular targets.[2][7] This document provides an in-depth look at the reaction mechanism, predictive models for stereochemistry, detailed experimental protocols, and practical troubleshooting advice.
Mechanism of Stereoselection
The stereochemical outcome of the Sharpless epoxidation is controlled by the chiral environment created by the titanium-tartrate complex. The reaction proceeds through a well-defined catalytic cycle.
-
Catalyst Formation : The active catalyst is formed in situ. Titanium(IV) isopropoxide undergoes ligand exchange with D-(-)-dimethyl tartrate. This initial complex is believed to exist as a C₂-symmetric dimer, [Ti(D-DMT)(OiPr)₂]₂, which is crucial for establishing the chiral environment.[8][9][10]
-
Ligand Exchange : The dimeric catalyst then exchanges two of its isopropoxide ligands for the substrate (allylic alcohol) and the oxidant (tert-butyl hydroperoxide, TBHP).[4][6] This forms the "loaded" catalytic species where the key components are held in a specific spatial arrangement.
-
Oxygen Transfer : The coordinated TBHP delivers an oxygen atom to one face of the alkene. The chirality of the D-DMT ligand directs the allylic alcohol substrate, forcing the TBHP to approach from a specific face, thereby ensuring high enantioselectivity.[11]
-
Product Release & Catalyst Regeneration : After the intramolecular oxygen transfer, the resulting 2,3-epoxy alcohol product is released, and the titanium complex is free to re-enter the catalytic cycle.[4]
Caption: General experimental workflow for the Sharpless epoxidation.
Materials:
-
(E)-2-Hexen-1-ol
-
D-(-)-Dimethyl Tartrate (D-DMT)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane
-
Powdered 4Å molecular sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
10% aqueous NaOH solution saturated with NaCl (brine)
Procedure:
-
To a flame-dried 250 mL round-bottom flask containing a magnetic stir bar, add 1.5 g of freshly activated, powdered 4Å molecular sieves.
-
Seal the flask with a septum and purge with nitrogen. Add 50 mL of anhydrous CH₂Cl₂ via syringe.
-
Cool the stirred suspension to -20 °C using a cryocool or a dry ice/acetonitrile bath.
-
Sequentially add D-(-)-Dimethyl Tartrate (310 mg, 1.74 mmol) and Titanium(IV) isopropoxide (0.37 mL, 1.25 mmol) via syringe. The solution should turn yellow.
-
Stir the mixture at -20 °C for 30 minutes to allow for catalyst pre-formation.
-
Add (E)-2-Hexen-1-ol (1.25 g, 12.5 mmol) to the reaction mixture.
-
Slowly add the TBHP solution (4.5 mL, ~25 mmol, 2.0 equiv) dropwise over 15 minutes, ensuring the internal temperature remains below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding 10 mL of water and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour. Add 2.5 mL of 10% aqueous NaOH solution saturated with NaCl. Continue stirring for another 30-60 minutes until the two phases become clear and a solid titanium dioxide precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with CH₂Cl₂.
-
Separate the organic layer from the filtrate. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired epoxy alcohol.
Protocol 2: Stoichiometric Epoxidation of Geraniol
This protocol uses a higher loading of the titanium-tartrate complex and is often employed when the catalytic turnover is slow.
Materials:
-
Geraniol
-
D-(-)-Dimethyl Tartrate (D-DMT)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
tert-Butyl hydroperoxide (TBHP), anhydrous in toluene
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Charge a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 200 mL of anhydrous CH₂Cl₂.
-
Cool the solvent to -20 °C.
-
In sequence, add D-(-)-Dimethyl Tartrate (6.24 g, 35 mmol) and Geraniol (5.3 g, 34.4 mmol).
-
Add Titanium(IV) isopropoxide (8.8 mL, 29.7 mmol) dropwise via syringe. The mixture will turn a characteristic yellow-orange color. Stir for 5 minutes.
-
Add a pre-cooled (-20 °C) anhydrous solution of TBHP in toluene (~50 mL, 69 mmol, 2.0 equiv) dropwise over 30 minutes, maintaining the internal temperature at or below -20 °C.
-
Stir the reaction at -20 °C for 90 minutes, monitoring by TLC.
-
For workup, pour the reaction mixture into a pre-cooled (0 °C) flask containing a solution of ferrous sulfate heptahydrate (25 g) and tartaric acid (12.5 g) in 150 mL of deionized water. Stir vigorously.
-
Allow the mixture to warm to room temperature and stir for 20 minutes. Separate the layers.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Substrate Scope and Expected Enantioselectivity
The Sharpless epoxidation using D-(-)-tartrates is effective for a wide range of primary and secondary allylic alcohols. The enantiomeric excess (ee) is typically >90%.
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| Geraniol | D-(-)-DIPT | 77 | >95 |
| (E)-2-Hexen-1-ol | D-(-)-DET | 85 | 94 |
| Cinnamyl alcohol | D-(-)-DIPT | 80 | 96 |
| Allyl alcohol | D-(-)-DET | ~80 | 95 |
| (Z)-3-Methyl-2-penten-1-ol | D-(-)-DIPT | 75 | 91 |
| Note: Data is representative and compiled from various sources. DIPT (Diisopropyl tartrate) and DET (Diethyl tartrate) are shown for comparison as they behave analogously to DMT. | |||
| [7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Wet solvent or reagents. 2. Deactivated catalyst. 3. Inactive TBHP solution. | 1. Ensure all reagents and solvents are rigorously anhydrous. Use freshly activated molecular sieves. 2. Use high-purity Ti(OiPr)₄. Consider increasing catalyst loading. 3. Use a new bottle of TBHP or titrate the solution to confirm its concentration. |
| Low Enantioselectivity (ee) | 1. Reaction temperature too high. 2. Incorrect stoichiometry of tartrate to titanium. 3. Racemic or impure tartrate ligand. | 1. Carefully maintain the reaction temperature at -20 °C or lower. 2. Ensure the tartrate:Ti ratio is at least 1.1:1; a slight excess of tartrate is often beneficial. 3. Use a fresh, high-purity sample of D-(-)-DMT. |
| Difficult Workup | 1. Stable emulsion formation. 2. Incomplete hydrolysis of the titanium complex. | 1. The NaOH/brine workup is generally robust. Ensure vigorous stirring and allow sufficient time for the phases to separate. Adding more brine can help break emulsions. 2. Increase the stirring time after adding the quench solution. |
Safety Precautions
-
tert-Butyl hydroperoxide (TBHP) is a strong oxidizing agent and can decompose violently at elevated temperatures. Always store it refrigerated and add it to the reaction mixture slowly behind a blast shield. Avoid contact with metals that can catalyze its decomposition.
-
Titanium(IV) isopropoxide is moisture-sensitive and will react with water to release flammable isopropanol. Handle under an inert atmosphere.
-
Dichloromethane is a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
References
- Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation.
- Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz, G. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
- Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz, G. (2021). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 18(5), 606-620.
- Organic Chemistry Portal. (n.d.). Sharpless Epoxidation.
- Organic Chemistry. (2021, August 2).
- Johnson, R. A., & Sharpless, K. B. (1993). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki–Sharpless Epoxidation Reaction. Organic Reactions, 43, 1-103.
- BenchChem. (n.d.). A Comparative Guide to Catalysts in Sharpless Epoxidation: Performance and Protocols.
- Wikipedia. (n.d.). Sharpless epoxidation.
- Name-Reaction.com. (n.d.). Sharpless epoxidation.
- Asian Journal of Research in Chemistry. (n.d.). Sharpless Asymmetrical Epoxidation: An Overview.
- Hanson, R. M., & Sharpless, K. B. (1986). The 3A or 4A molecular sieves substantially increases the scope of the titanium(IV)-catalyzed asymmetric epoxidation. The Journal of Organic Chemistry, 51(10), 1922-1925.
- BenchChem. (n.d.). Application Notes and Protocols: Sharpless Asymmetric Epoxidation for Chiral Oxiranes.
- Katsuki, T., & Martin, V. S. (1996).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Sharpless-Katsuki Asymmetric Epoxidation.
- Yoshimitsu, T., & Ogasawara, K. (1994). Katsuki–Sharpless asymmetric epoxidation of alkenylethylene glycols: the origin of inverted stereoselection.
- Pfenninger, A. (1986). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Synthesis, 1986(02), 89-116.
- BenchChem. (n.d.). A Comparative Guide to Chiral Ligands in Asymmetric Epoxidation: Diethyl Tartrate vs. Monoethyl Tartrate.
- Dapprich, S., et al. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study.
- Pearson. (n.d.). Sharpless Epoxidation Explained.
- YouTube. (2020, August 20). Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems.
- YouTube. (2025, October 4).
- Organic Syntheses. (n.d.). Procedure.
- Reddit. (2024, February 2). Is there a good way to visualize how Sharpless asymmetric epoxidation works stereochemically?. r/OrganicChemistry.
- Katsuki, T., & Sharpless, K. B. (1980). The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.
- PubMed. (2024, March 21).
Sources
- 1. scilit.com [scilit.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless Asymmetric Epoxidation: Applications in the Synthesis o...: Ingenta Connect [ingentaconnect.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. m.youtube.com [m.youtube.com]
- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 11. Sharpless Epoxidation [organic-chemistry.org]
Mastering Asymmetric Synthesis: An Experimental Protocol for Sharpless Epoxidation with D-Dimethyl Tartrate
Introduction: The Significance of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction developed by K. Barry Sharpless, stands as a cornerstone of modern organic synthesis, providing a reliable and highly enantioselective method for the conversion of primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols.[1][2] These epoxyalcohols are versatile building blocks, readily transformed into a variety of functional groups, making them invaluable intermediates in the synthesis of natural products and pharmaceutical agents.[1][3]
This application note provides a detailed experimental protocol for the Sharpless asymmetric epoxidation using D-(-)-Dimethyl tartrate (D-DMT) as the chiral ligand. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step procedures for both catalytic and stoichiometric variants, and provide guidance on workup, purification, and troubleshooting.
The Sharpless Epoxidation: A Mechanistic Overview
The remarkable enantioselectivity of the Sharpless epoxidation arises from the in-situ formation of a chiral titanium-tartrate complex.[4] This complex serves as a chiral catalyst that directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydrooperoxide (TBHP), to one face of the allylic alcohol's double bond.[5]
The key components of the reaction are:
-
Titanium (IV) Isopropoxide [Ti(OiPr)₄]: The central metal atom that coordinates with the chiral ligand and the substrate.
-
D-(-)-Dimethyl Tartrate (D-DMT): The chiral auxiliary that creates the asymmetric environment around the titanium center. The choice of D- or L-tartrate determines the facial selectivity of the epoxidation.[6]
-
tert-Butyl Hydroperoxide (TBHP): The oxygen source for the epoxidation.[1]
-
Allylic Alcohol: The substrate to be epoxidized. The presence of the hydroxyl group is crucial for coordination to the titanium center, which is a key limitation of this reaction's scope.[1]
The generally accepted mechanism involves the formation of a dimeric titanium-tartrate complex. The allylic alcohol displaces an isopropoxide ligand on the titanium center, and the TBHP coordinates to the metal. This organized transition state facilitates the transfer of the oxygen atom to the double bond with high stereocontrol.
A simple mnemonic helps predict the stereochemical outcome. When the allylic alcohol is drawn with the C=C bond horizontally and the hydroxyl group in the lower-right corner, using D-(-)-tartrate directs the epoxidation to the top face of the alkene. Conversely, L-(+)-tartrate directs the epoxidation to the bottom face.[3]
Reagent and Reaction Parameters
For successful and reproducible Sharpless epoxidation, careful attention to reagent quality and reaction conditions is critical.
| Reagent/Parameter | Role/Consideration | Typical Values/Notes |
| Titanium (IV) Isopropoxide | Catalyst | 5-10 mol% for catalytic reaction; 50-100 mol% for stoichiometric. |
| D-(-)-Dimethyl Tartrate | Chiral Ligand | Typically a 1.1 to 1.2 molar ratio relative to Ti(OiPr)₄. |
| tert-Butyl Hydroperoxide | Oxidant | Anhydrous solutions in toluene or decane are preferred. Typically 1.5-2.0 equivalents relative to the allylic alcohol. Caution: TBHP is a potent oxidizer and potentially explosive. Handle with care behind a safety shield.[7] |
| Allylic Alcohol | Substrate | The reaction is sensitive to the purity of the substrate. |
| Solvent | Reaction Medium | Anhydrous dichloromethane (DCM) is the most common solvent. |
| Molecular Sieves | Water Scavenger | Powdered 3Å or 4Å molecular sieves are essential for the catalytic version to maintain a dry environment and prevent catalyst deactivation.[1] |
| Temperature | Reaction Control | Reactions are typically run at low temperatures, commonly -20 °C to -78 °C, to enhance enantioselectivity.[7] |
Experimental Protocols
Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic Alcohol (1.0 equiv)
-
Titanium (IV) isopropoxide (0.05 equiv)
-
D-(-)-Dimethyl tartrate (0.06 equiv)
-
Anhydrous tert-butyl hydroperoxide in toluene (e.g., 5.5 M solution, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Powdered 4Å molecular sieves
Procedure:
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (approximately the weight of the allylic alcohol).
-
Solvent Addition: Add anhydrous DCM to the flask under a nitrogen atmosphere.
-
Cooling: Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Catalyst Formation: While stirring, add D-(-)-dimethyl tartrate to the cooled solvent. Then, slowly add titanium (IV) isopropoxide via syringe. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
Substrate Addition: Add the allylic alcohol to the reaction mixture.
-
Oxidant Addition: Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution dropwise over a period of 10-15 minutes. It is crucial to maintain the internal temperature below -15 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, proceed to the workup procedure outlined below.
Protocol 2: Stoichiometric Sharpless Asymmetric Epoxidation
For less reactive substrates or when higher catalyst loading is required, a stoichiometric approach can be employed.
Procedure:
-
Setup and Cooling: Follow steps 1-3 from the catalytic protocol, but without the molecular sieves.
-
Reagent Addition: At -70 °C, add D-(-)-dimethyl tartrate (1.1 equiv) followed by titanium (IV) isopropoxide (1.0 equiv). Then add the allylic alcohol (1.0 equiv).
-
Oxidant Addition: Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution (2.0 equiv).
-
Reaction: Allow the reaction mixture to slowly warm to -20 °C and stir for the required time, monitoring by TLC.
-
Workup: Proceed to the workup procedure.
Workup and Purification
The workup procedure is critical for isolating the desired epoxyalcohol and removing the titanium catalyst.
Procedure:
-
Quenching: Quench the reaction by adding a 10% aqueous solution of tartaric acid or a saturated aqueous solution of ferrous sulfate.[7] Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. This will break up the titanium complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with DCM or diethyl ether.
-
Washing: Combine the organic layers and wash with a 10% aqueous solution of sodium hydroxide to remove the tartrate, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude epoxyalcohol can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.[7]
Characterization and Analysis
Yield Determination: The yield of the purified epoxyalcohol should be determined by weight.
Enantiomeric Excess (ee) Determination: The enantiomeric excess is a measure of the stereoselectivity of the reaction and is crucial for assessing its success. Common methods for determining ee include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method.
-
Chiral Gas Chromatography (GC): Suitable for volatile epoxyalcohols.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Shift Reagents: Using chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can resolve the signals of the two enantiomers in the ¹H or ¹³C NMR spectrum, allowing for integration and calculation of the ee.[9]
-
Formation of Diastereomeric Derivatives: Reacting the epoxyalcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) forms diastereomers that are distinguishable by NMR.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst (moisture contamination) | Ensure all reagents and solvents are anhydrous. Use freshly activated molecular sieves. |
| Low reaction temperature | Allow the reaction to proceed for a longer time or slowly warm to a slightly higher temperature (e.g., -10 °C). | |
| Low enantioselectivity | Presence of water | Rigorously dry all glassware, solvents, and reagents. |
| Incorrect temperature control | Maintain a stable, low temperature throughout the reaction. | |
| Formation of byproducts | Epoxide ring-opening | Use a milder workup procedure. Avoid acidic conditions. |
| Over-oxidation | Use the stoichiometric amount of TBHP. | |
| Difficulty in removing titanium salts | Incomplete quenching | Increase the stirring time during the tartaric acid or ferrous sulfate quench. |
Visualizing the Process
Catalytic Cycle of Sharpless Epoxidation
Caption: A simplified representation of the catalytic cycle in Sharpless asymmetric epoxidation.
General Experimental Workflow
Caption: A flowchart illustrating the key steps in the Sharpless asymmetric epoxidation protocol.
Conclusion
The Sharpless asymmetric epoxidation remains a powerful and indispensable tool in the arsenal of the synthetic chemist. Its high enantioselectivity, predictable stereochemical outcome, and the commercial availability of its components have solidified its status as a classic and widely applied transformation. By adhering to the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently employ this reaction to access valuable chiral building blocks for the synthesis of complex and biologically active molecules.
References
-
Organic Syntheses Procedure. (n.d.). Sharpless Epoxidation of. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
Pearson. (n.d.). Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Schlegel Group - Wayne State University. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
YouTube. (2020, April 30). SharplessEpoxidation. Retrieved from [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. Retrieved from [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development. Retrieved from [Link]
-
YouTube. (2025, November 15). Sharpless Asymmetric Epoxidation Acyclic Template Trick: Part 2. Retrieved from [Link]
-
Reaction Mechanisms. (n.d.). Sharpless asymmetric epoxidation of allylic alcohols (Ti[Oi-Pr]₄, t-BuOOH, (+)/(–)-DET). Retrieved from [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
PubMed. (2024, March 21). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. PMC. Retrieved from [Link]
-
ResearchGate. (2022, October 30). (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and characterization of high‐purity N,N ‐dimethyltryptamine (DMT) hemifumarate for human clinical trials. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme S1. Synthesis of MCF-supported DMT. a. Hexamethylsilazane (HMDS), toluene. Retrieved from [Link]
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: D-Dimethyl Tartrate in the Synthesis of Chiral Pharmaceuticals
Abstract
Chirality is a fundamental property in pharmaceutical sciences, where the enantiomeric form of a drug can dictate its therapeutic efficacy and safety profile. D-(-)-Dimethyl tartrate, a readily available and cost-effective chiron derived from D-(-)-tartaric acid, serves as a cornerstone in asymmetric synthesis. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of D-Dimethyl tartrate. We will explore its utility as a chiral pool starting material, its role in the formation of privileged chiral ligands for asymmetric catalysis, and its application as a chiral auxiliary. Detailed, field-proven protocols and the underlying mechanistic principles are provided to empower chemists to leverage this versatile building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
The Imperative of Chirality in Drug Development
The biological systems in the human body are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its biological target (e.g., an enzyme or receptor) is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce toxic side effects. This underscores the critical need for synthetic methodologies that can produce single-enantiomer pharmaceuticals. This compound is a key enabler in this pursuit, offering multiple strategic avenues to introduce and control stereochemistry.[1][2][3]
This compound: A Versatile Chiral Building Block
D-(-)-Dimethyl D-tartrate is a C₂-symmetric molecule possessing two stereocenters with the (2R, 3R) configuration. Its utility in chiral synthesis stems from several key features:
-
High Enantiopurity: It is derived from the natural chiral pool, ensuring high optical purity.
-
Multiple Functional Groups: The presence of two ester and two hydroxyl groups allows for a wide range of chemical transformations.
-
C₂ Symmetry: This symmetrical feature is often exploited in the design of chiral ligands, reducing the complexity of catalytic transition states.[4]
The primary applications of this compound can be broadly categorized into three strategic areas, each with its own set of advantages in pharmaceutical synthesis.
Logical Application Framework
Caption: Strategic applications of this compound in chiral synthesis.
Application I: Chiral Ligand for Asymmetric Catalysis
One of the most powerful applications of tartrate esters is in the formation of chiral catalysts for asymmetric reactions. The Sharpless-Katsuki asymmetric epoxidation is a landmark example, where a titanium-tartrate complex catalyzes the highly enantioselective epoxidation of allylic alcohols.[5][6][7] While diethyl tartrate is traditionally cited, dimethyl tartrate functions on the same principle, coordinating with a metal center to create a chiral environment that directs the oxidant to one face of the alkene.[8]
Principle of Chiral Induction
The catalyst is typically formed in situ from titanium(IV) isopropoxide and D-(-)-dimethyl tartrate (DMT). The components assemble into a C₂-symmetric dimeric structure. The allylic alcohol substrate displaces an isopropoxide ligand, coordinating to the titanium center. This precise spatial arrangement within the chiral pocket dictates the face-selective delivery of the oxygen atom from the oxidant, tert-butyl hydroperoxide (TBHP).
Using D-(-)-dimethyl tartrate directs the epoxidation to the si face of the allylic alcohol when viewed down the C-C bond of the double bond. Conversely, using L-(+)-dimethyl tartrate would direct the epoxidation to the re face.
Workflow for a Sharpless-Type Asymmetric Epoxidation
Caption: General workflow for a Sharpless-type asymmetric epoxidation.
Detailed Protocol: Asymmetric Epoxidation of Geraniol
This protocol describes the synthesis of (2S,3S)-2,3-epoxygeraniol, a key intermediate in the synthesis of various natural products.
Materials:
-
D-(-)-Dimethyl tartrate (D-DMT)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
Geraniol
-
Dichloromethane (DCM), anhydrous
-
3Å Molecular Sieves, activated powder
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 3Å molecular sieves (3.0 g) and anhydrous DCM (150 mL). Cool the suspension to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Catalyst Formation: To the cooled suspension, add D-(-)-Dimethyl tartrate (1.25 g, 7.0 mmol) followed by the dropwise addition of Ti(OiPr)₄ (1.78 mL, 6.0 mmol). Stir the resulting light-yellow solution for 30 minutes at -20 °C to allow for the formation of the chiral complex.
-
Substrate Addition: Add geraniol (5.0 g, 32.4 mmol) dropwise to the catalyst solution.
-
Initiation of Epoxidation: Add TBHP (5.5 M in decane, 12 mL, 66 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Progress: Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the geraniol is consumed.
-
Quenching and Workup: Quench the reaction by adding 30 mL of 10% aqueous NaOH solution pre-cooled to 0 °C. Allow the mixture to warm to room temperature and stir vigorously for 1 hour, during which a white precipitate of titanium salts will form.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with DCM. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield (2S,3S)-2,3-epoxygeraniol.
Expected Outcome:
| Parameter | Typical Value |
| Yield | 85-95% |
| Enantiomeric Excess (e.e.) | >90% |
| Method of e.e. Determination | Chiral HPLC or ¹H NMR with a chiral shift reagent |
Application II: Chiral Pool Starting Material
The "chiral pool" approach involves using a readily available, enantiomerically pure natural product as a starting material to synthesize a more complex target molecule, transferring the initial stereochemistry through the synthetic sequence.[9][10] this compound is an excellent chiral pool synthon because its C₂ symmetry and defined stereocenters can be manipulated to construct acyclic and cyclic targets.[10]
Case Study: Synthesis of (+)-Boronolide Intermediate
(+)-Boronolide is a natural product with antimalarial properties. Its synthesis can be initiated from diethyl-D-tartrate (a close analogue of D-DMT) to establish the core stereochemistry.[10]
Synthetic Rationale: The synthesis begins by converting this compound into a protected threitol derivative. This C₂-symmetric diol serves as a scaffold upon which the rest of the molecule is constructed. The original (2R, 3R) stereocenters of the tartrate are preserved in the final product.
Synthetic Scheme Outline:
Caption: Retrosynthetic analysis showing the use of D-DMT as a chiral pool synthon.
Protocol: Preparation of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
This protocol details the first key steps in the synthetic sequence, converting D-DMT into a versatile diol intermediate.
Materials:
-
D-(-)-Dimethyl tartrate (D-DMT)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetone, anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate
-
Diethyl ether
Procedure:
-
Acetonide Protection:
-
Dissolve D-DMT (10.0 g, 56.1 mmol) in 100 mL of anhydrous acetone.
-
Add 2,2-dimethoxypropane (13.8 mL, 112 mmol) and a catalytic amount of p-TsOH (100 mg).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with triethylamine (1 mL) and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, which can be used directly in the next step.
-
-
Ester Reduction:
-
Prepare a suspension of LiAlH₄ (4.25 g, 112 mmol) in 150 mL of anhydrous THF in a flask under nitrogen and cool to 0 °C.
-
Add the crude dioxolane diester from the previous step, dissolved in 50 mL of anhydrous THF, dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water (4.3 mL), 15% aqueous NaOH (4.3 mL), and then water again (12.9 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude diol.
-
-
Purification: Purify the product by crystallization from ethyl acetate/hexanes or by flash chromatography to yield (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol as a white solid.
Application III: Chiral Auxiliary
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[11] After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. Derivatives of this compound can serve as effective chiral auxiliaries, particularly in reactions like asymmetric Michael additions.[11]
Principle of Operation
The tartrate-derived auxiliary is attached to the substrate, often via an ester or amide linkage. The rigid, C₂-symmetric structure of the auxiliary creates a sterically defined environment, blocking one face of the reactive center (e.g., a double bond) and allowing a reagent to attack preferentially from the less hindered face. This induces the formation of one diastereomer over the other.
Generalized Protocol: Asymmetric Michael Addition
Step 1: Auxiliary Attachment
-
Couple the carboxylic acid of a tartrate derivative (e.g., monoethyl tartrate) with a prochiral Michael acceptor containing a suitable functional group (e.g., an alcohol) to form a diastereomeric ester.
Step 2: Diastereoselective Michael Addition
-
React the substrate-auxiliary conjugate with a nucleophile (e.g., a Gilman cuprate or an enolate). The steric bulk of the auxiliary directs the nucleophile to one face of the double bond.
Step 3: Auxiliary Cleavage
-
Remove the auxiliary, typically by hydrolysis or reduction (e.g., with LiAlH₄ or saponification), to release the enantiomerically enriched product and recover the auxiliary.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern pharmaceutical chemist. Its accessibility from the chiral pool, coupled with its unique structural and functional features, allows it to be strategically employed as a chiral ligand precursor, a reliable starting synthon, or a removable chiral auxiliary. The protocols and principles outlined in this guide demonstrate the broad utility of D-DMT and provide a solid foundation for its application in the development of complex, enantiomerically pure pharmaceutical agents. Mastery of these techniques is essential for the efficient and effective synthesis of the next generation of chiral drugs.
References
-
García, R., et al. (2010). Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. Chirality, 22(5), 519-527. [Link][12]
-
Dalal Institute. (2019). Sharpless Asymmetric Epoxidation. Retrieved from [Link][5]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link][6]
-
ChemTube3D. (n.d.). Sharpless Asymmetric Epoxidation of Allylic Alcohols. Retrieved from [Link][8]
-
ResearchGate. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link][13]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link][7]
-
Reddy, K. L., & Sharpless, K. B. (2001). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 6(5), 451-477. [Link][10]
-
Seebach, D., et al. (1986). Diethyl Tartrate. Organic Syntheses, 64, 21. [Link][14]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Chiral Resolving Agents in Pharmaceutical Synthesis. Retrieved from [Link][15]
-
Nakayama, K., & Rainier, J. D. (1990). Synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: A new C2-symmetric vicinal diol from dimethyl L-tartrate. Tetrahedron, 46(12), 4165-4170. [Link][4]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chiral Catalysts & Ligands [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Buy (+)-Dimethyl L-tartrate | 608-68-4 [smolecule.com]
- 10. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. nbinno.com [nbinno.com]
Application of D-Dimethyl Tartrate as a Chiral Auxiliary: A Technical Guide for Asymmetric Synthesis
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Chiral auxiliaries are a powerful and established tool in the synthetic chemist's arsenal to enforce a specific stereochemical outcome in a reaction.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled, making it an efficient and atom-economical strategy.[2]
Among the vast array of chiral auxiliaries, those derived from the chiral pool—naturally occurring, inexpensive, and enantiomerically pure compounds—are particularly valuable. D-Tartaric acid and its esters, such as D-(-)-Dimethyl tartrate, are exemplary chiral pool starting materials. Their C₂-symmetric backbone, featuring two stereogenic centers and versatile functional handles (hydroxyl and ester groups), allows for the creation of a rigid and well-defined chiral environment around a reactive center. This guide provides an in-depth exploration of the application of D-Dimethyl tartrate and its close analogues (diethyl and diisopropyl tartrates) as chiral auxiliaries in key asymmetric transformations, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
The Sharpless-Katsuki Asymmetric Epoxidation: A Landmark in Catalysis
One of the most significant applications of tartrate esters is in the Sharpless-Katsuki Asymmetric Epoxidation (SAE). This Nobel Prize-winning reaction provides a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[3] The reaction utilizes a catalytic system composed of titanium(IV) isopropoxide, a chiral dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant.[4]
Mechanistic Rationale and Causality of Reagent Choice
The remarkable stereocontrol of the SAE arises from the in-situ formation of a C₂-symmetric dinuclear titanium-tartrate complex.[4] This complex, often depicted as a dimer of [Ti(tartrate)(OR)₂], serves as the chiral catalyst.[3][4]
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄): Acts as a Lewis acid and a scaffold. It exchanges its isopropoxide ligands with the tartrate ester and the allylic alcohol substrate, bringing them together in a defined spatial arrangement.
-
D-(-)-Dimethyl Tartrate (or Diethyl/Diisopropyl Tartrate): As the chiral auxiliary, the tartrate's stereochemistry dictates the facial selectivity of the epoxidation. Its two ester carbonyls and two hydroxyl groups chelate to the titanium centers, creating a rigid chiral environment.
-
tert-Butyl Hydroperoxide (TBHP): Serves as the terminal oxidant, delivering an oxygen atom to the alkene.
-
Allylic Alcohol Substrate: The hydroxyl group of the substrate is crucial as it coordinates to the titanium center, positioning the double bond in close proximity to the coordinated peroxide for oxygen transfer. This coordination is key to the reaction's high regioselectivity and enantioselectivity.
The choice of the tartrate enantiomer predictably determines the stereochemistry of the resulting epoxy alcohol. A useful mnemonic is employed for this prediction: when the allylic alcohol is drawn vertically, with the hydroxyl-bearing carbon at the bottom, using D-(-)-dialkyl tartrate directs the epoxidation to the "right" face of the alkene, while L-(+)-dialkyl tartrate directs it to the "left" face.
Detailed Protocol: Asymmetric Epoxidation of Geraniol
This protocol describes the catalytic epoxidation of geraniol using D-(-)-Diisopropyl tartrate (DIPT), a common analogue of dimethyl tartrate.
Materials:
-
Geraniol (1.0 equiv)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT) (0.12 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.10 equiv)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M solution, 2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 3Å molecular sieves
-
10% aqueous NaOH solution, pre-cooled to 0°C
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add powdered 3Å molecular sieves (approximately half the weight of the geraniol). Add anhydrous CH₂Cl₂ to create a slurry.
-
Cooling: Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath. Maintain a gentle nitrogen flow.
-
Catalyst Formation: While stirring the CH₂Cl₂ slurry, add D-(-)-DIPT via syringe. Stir for 5 minutes. Then, add Ti(OiPr)₄ via syringe. The solution will typically turn a pale yellow. Stir for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add geraniol (1.0 equiv) to the reaction mixture.
-
Oxidant Addition: Slowly add the anhydrous TBHP solution (2.0 equiv) dropwise via syringe over 10-15 minutes. Causality: A slow addition rate is crucial to control the exothermic reaction and maintain the low temperature, which is critical for achieving high enantioselectivity.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding the pre-cooled 10% aqueous NaOH solution. The amount should be sufficient to hydrolyze the titanium species and form a biphasic mixture.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour. The mixture should separate into two clear layers. If an emulsion persists, filtration through a pad of Celite may be necessary.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with CH₂Cl₂.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude epoxy alcohol by flash column chromatography on silica gel to yield the pure product.
Data Presentation:
| Substrate | Tartrate Ligand | Equiv. Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | D-(-)-DIPT | 0.10 | -20 | 3 | 90 | >95 |
| (E)-2-Hexen-1-ol | L-(+)-DET | 0.05 | -20 | 4 | 88 | 96 |
| Cinnamyl alcohol | D-(-)-DET | 0.10 | -25 | 5 | 92 | >98 |
Asymmetric 1,3-Dipolar Cycloaddition of Nitrones
Tartrate esters are also effective chiral auxiliaries in mediating asymmetric 1,3-dipolar cycloadditions, particularly with nitrones. These reactions are powerful methods for constructing five-membered heterocyclic rings, such as isoxazolidines, which are precursors to valuable β-amino alcohols and other chiral building blocks.
Mechanistic Rationale: A Bimetallic Chiral Environment
The stereocontrol in this reaction is believed to arise from a bimetallic chiral complex, conceptually similar to that in the SAE. It is proposed that a dialkoxide derived from the tartrate ester forms a rigid, dinucleating structure with two metal centers (e.g., titanium or zinc).[5] The nitrone and the dipolarophile (e.g., an allylic alcohol) coordinate to these two different metal centers. This coordination within the chiral scaffold orients the reactants in a specific way, leading to a highly diastereo- and enantioselective cycloaddition on one face of the dipolarophile.[5] The addition of ethereal compounds like 1,4-dioxane has been found to be crucial for achieving high and reproducible enantioselectivity in some cases.
Detailed Protocol: Catalytic Asymmetric Cycloaddition of a Nitrone to Allyl Alcohol
This protocol is a representative example of a catalytic asymmetric 1,3-dipolar cycloaddition.
Materials:
-
N-benzyl-α-(t-butoxycarbonyl)nitrone (1.0 equiv)
-
Allyl alcohol (3.0 equiv)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT) (0.2 equiv)
-
Diethylzinc (Et₂Zn) (1.0 M in hexanes, 0.4 equiv)
-
1,4-Dioxane (0.2 equiv)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous toluene.
-
Catalyst Formation: Cool the toluene to 0 °C. Add D-(-)-DIPT (0.2 equiv). Slowly add diethylzinc solution (0.4 equiv) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.
-
Reagent Addition: To the catalyst suspension, add 1,4-dioxane (0.2 equiv), followed by the nitrone (1.0 equiv) and then allyl alcohol (3.0 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Dilute the mixture with EtOAc and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the optically active isoxazolidine.
Applications in Asymmetric Aldol Reactions
While less common than their use in epoxidations, tartrate derivatives can also be employed to induce stereoselectivity in aldol reactions. This is often achieved by using the tartrate as a chiral ligand on a Lewis acid catalyst or by covalently attaching it to the enolate precursor. For instance, tartaric acid-derived silylketene acetals have been used in Lewis acid-catalyzed aldol additions, yielding the aldol adduct as a single isomer. The chiral tartrate moiety biases the facial approach of the aldehyde to the enolate.
The development of direct, catalytic asymmetric aldol reactions often relies on other classes of catalysts, such as proline or chiral metal complexes with different ligands. However, the principles of using tartrate esters to create a rigid, C₂-symmetric chiral environment remain a valuable strategy in the broader context of asymmetric synthesis.
Conclusion
This compound and its dialkyl analogues stand as versatile and highly effective chiral auxiliaries derived from the inexpensive chiral pool. Their C₂-symmetric structure enables the formation of well-defined, rigid coordination complexes with metals, which in turn provides a powerful platform for directing the stereochemical outcome of a variety of important synthetic transformations. The predictable and high enantioselectivity achieved in the Sharpless Asymmetric Epoxidation is a testament to their utility. Furthermore, their application in asymmetric cycloadditions opens avenues for the efficient construction of complex chiral heterocycles. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the principles and protocols governing the use of tartrate-based chiral auxiliaries is essential for the stereocontrolled synthesis of complex molecular targets.
References
-
Sharpless, K. B. (2001). Nobel Lecture: Searching for New Reactivity. NobelPrize.org. [Link]
-
Ukaji, Y., & Inomata, K. (2000). Asymmetric 1,3-Dipolar Cycloaddition Utilizing Tartaric Acid Ester as a Chiral Auxiliary. Molbank. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
- Gawronski, J., & Gawronska, K. (1998). Tartaric and Malic Acids in Synthesis: A Source Book of Building Blocks, Ligands, Auxiliaries, and Resolving Agents. John Wiley & Sons.
-
Organic Syntheses. Sharpless Epoxidation of Divinyl Carbinol. OrgSyn.org. [Link]
-
Wikipedia. Sharpless epoxidation. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Kano, T., Hashimoto, T., & Maruoka, K. (2005). Asymmetric 1,3-dipolar cycloaddition reaction of nitrones and acrolein with a bis-titanium catalyst as chiral Lewis acid. Journal of the American Chemical Society, 127(34), 11926-11927. [Link]
- Evans, D. A. (1982). Stereoselective alkylation reactions of chiral enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
- Seebach, D., et al. (1981). Alkylation of the enolate of dimethyl tartrate acetonide with high stereoselectivity. Angewandte Chemie International Edition in English, 20(2), 164-165.
Sources
- 1. Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid [organic-chemistry.org]
- 2. Asymmetric Aldol Reactions [chem-is-you.blogspot.com]
- 3. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: D-Dimethyl Tartrate in Enantioselective Synthesis
Abstract
D-Dimethyl tartrate (D-DMT), a readily available and cost-effective derivative of D-(-)-tartaric acid, stands as a cornerstone chiral ligand in the field of asymmetric synthesis. Its C2-symmetric structure is pivotal for creating a well-defined chiral environment around a metallic center, enabling high levels of stereocontrol in a variety of chemical transformations. This guide provides an in-depth exploration of the applications of D-DMT, with a primary focus on its most celebrated role in the Sharpless-Katsuki Asymmetric Epoxidation—a reaction that revolutionized the synthesis of enantiomerically pure 2,3-epoxyalcohols and contributed to K. Barry Sharpless's 2001 Nobel Prize in Chemistry[1]. We will dissect the mechanistic underpinnings of this reaction, provide a detailed, field-proven laboratory protocol, and discuss the broader utility of D-DMT as a versatile chiral building block for the pharmaceutical and fine chemical industries.[2][3][4]
Part 1: Application Notes - The Chemistry of this compound in Asymmetric Catalysis
Foundational Principles: A C₂-Symmetric Ligand from the Chiral Pool
This compound is derived from D-(-)-tartaric acid, a natural product that serves as an inexpensive source of chirality.[5] Its value in asymmetric synthesis stems from its ability to form stable, well-defined complexes with various metals, most notably titanium. The molecule possesses a C₂ axis of symmetry, which is crucial for reducing the number of possible diastereomeric transition states in a catalytic cycle. This structural feature is a key reason why it can impart such high levels of enantioselectivity, as it creates a highly predictable and ordered chiral space for the reaction to occur.
The Sharpless-Katsuki Asymmetric Epoxidation: A Paradigm of Enantioselectivity
The Sharpless Asymmetric Epoxidation (SAE) is the enantioselective epoxidation of primary and secondary allylic alcohols to 2,3-epoxyalcohols, utilizing tert-butyl hydroperoxide (TBHP) as the oxidant.[1] The catalytic system consists of titanium tetra(isopropoxide) (Ti(O-i-Pr)₄) and a chiral dialkyl tartrate, such as this compound.
Mechanism of Action: The reaction's success hinges on the in-situ formation of a chiral titanium-tartrate catalyst. The process begins with the rapid exchange of two isopropoxide ligands on the titanium center with the two hydroxyl groups of D-DMT.[6] Computational and experimental evidence suggests this active catalyst is a C₂-symmetric dimer, [Ti₂(tartrate)₂(O-i-Pr)₄].[7]
The catalytic cycle proceeds as follows:
-
Ligand Exchange: The allylic alcohol substrate and the TBHP oxidant displace isopropoxide ligands on the titanium dimer to form the "loaded" catalyst.[6][7]
-
Substrate Coordination: The allylic alcohol coordinates to the titanium center through its hydroxyl group. This brings the alkene double bond into the chiral environment of the catalyst.
-
Enantioselective Oxygen Transfer: The coordinated TBHP then delivers an oxygen atom to one specific face of the alkene. The facial selectivity is dictated by the chirality of the tartrate ligand, which sterically obstructs one approach of the alkene to the activated peroxide.
-
Product Release: The resulting epoxy alcohol product is released, and the catalyst is regenerated to begin a new cycle.
The presence of 3Å molecular sieves is essential in catalytic versions of the reaction to prevent moisture from deactivating the titanium complex.[1]
Stereochemical Prediction: A powerful aspect of the Sharpless epoxidation is its predictable stereochemical outcome. For a given enantiomer of the tartrate ligand, the oxygen atom is consistently delivered to the same face of the allylic alcohol when drawn in a specific orientation.
-
Using D-(-)-Dimethyl Tartrate (or Diethyl Tartrate): The oxidant attacks from the bottom face of the alkene when the allylic alcohol is drawn in the lower right quadrant.
-
Using L-(+)-Dimethyl Tartrate (or Diethyl Tartrate): The oxidant attacks from the top face .
This predictability makes the SAE an invaluable tool in target-oriented synthesis, allowing chemists to access a desired enantiomer of an epoxy alcohol with confidence.[1] These chiral epoxy alcohols are versatile intermediates, readily converted into diols, aminoalcohols, and ethers, making them crucial building blocks in the synthesis of complex natural products and pharmaceuticals.[1][5][8]
Broader Synthetic Utility
While celebrated for its role in the SAE, D-DMT and its derivatives serve as versatile chiral auxiliaries and synthons in other transformations.[9][10] They are employed in stereoselective aldol reactions, Diels-Alder reactions, and as starting materials for the synthesis of more complex chiral ligands and organocatalysts.[5][11][12] The inherent C₂-symmetry and dense functionality of the tartrate scaffold provide a robust platform for designing new asymmetric methodologies.[11]
Part 2: Experimental Protocols & Data
Protocol: Sharpless Asymmetric Epoxidation of (E)-Geraniol
This protocol describes a reliable and scalable procedure for the epoxidation of geraniol using D-(-)-Dimethyl tartrate. The procedure is adapted from the seminal work by Sharpless and Katsuki.[13]
Causality Behind Experimental Choices:
-
Solvent (DCM): Dichloromethane is an excellent solvent for the reactants and is typically non-coordinating, preventing interference with the titanium center. It must be anhydrous as water deactivates the catalyst.
-
Molecular Sieves: Activated 3Å molecular sieves are added to scavenge any trace moisture, which is critical for maintaining the catalytic activity, especially when using substoichiometric amounts of the catalyst.[1]
-
Temperature (-20 °C): Lower temperatures enhance enantioselectivity by reducing the thermal energy of the system, which favors the transition state with the lower activation energy leading to the major enantiomer.
-
Workup (NaOH): The reaction is quenched with a cooled NaOH solution. This step helps to hydrolyze the titanium complexes into filterable solids and neutralizes acidic species. Prolonged exposure to base should be avoided to prevent rearrangement of the epoxy alcohol product.[13]
Materials & Reagents:
-
D-(-)-Dimethyl tartrate (≥99%)
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄, ≥98%)
-
(E)-Geraniol (≥98%)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in decane
-
Dichloromethane (DCM), anhydrous (<50 ppm H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated 3Å molecular sieves, powdered
-
Silica gel for column chromatography
-
Hexane, Ethyl Acetate (HPLC grade)
Step-by-Step Procedure:
-
Catalyst Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 3Å powdered molecular sieves (0.5 g).
-
Add 50 mL of anhydrous DCM via syringe.
-
Cool the slurry to -20 °C in a cryocool bath (e.g., acetonitrile/dry ice).
-
Add D-(-)-Dimethyl tartrate (356 mg, 2.0 mmol) to the stirred slurry.
-
Slowly add titanium (IV) isopropoxide (0.50 mL, 1.7 mmol) dropwise via syringe. The solution may turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C to allow for catalyst pre-formation.
-
-
Reaction Execution:
-
Add (E)-Geraniol (1.54 g, 10.0 mmol) dissolved in 5 mL of anhydrous DCM to the catalyst mixture.
-
After stirring for 5 minutes, add the TBHP solution (~3.6 mL, 20.0 mmol, 2 equiv) dropwise over several minutes, ensuring the internal temperature does not rise above -15 °C.
-
Seal the flask and stir the reaction mixture at -20 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding 15 mL of a pre-cooled (0 °C) 10% aqueous NaOH solution.
-
Remove the flask from the cooling bath and stir vigorously at room temperature for 1 hour. A white precipitate (titanium salts) will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with 30 mL of DCM.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 20 mL portions of DCM.
-
Combine the organic layers, wash with a saturated NaCl solution (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 9:1 to 4:1 Hexane:Ethyl Acetate) to yield the pure (2S,3S)-2,3-epoxygeraniol.
-
Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (% ee) by chiral HPLC analysis or by converting the epoxy alcohol to a Mosher's ester and analyzing by ¹⁹F NMR.
-
Quantitative Data Summary
The Sharpless Asymmetric Epoxidation is effective for a wide range of allylic alcohols. The table below summarizes typical results.
| Substrate | Tartrate Ester | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| (E)-Geraniol | D-(-)-DET | -20 | 3.5 | 90 | >95 |
| Allyl alcohol | L-(+)-DIPT | 0 | 18 | ~20 | 73[13] |
| (Z)-3-Methyl-2-heptenol | L-(+)-DET | -20 | 4 | 80 | 89[13] |
| (E)-2-Hexen-1-ol | D-(-)-DIPT | -20 | 2 | 85 | >95 |
| Cinnamyl alcohol | L-(+)-DET | -20 | 5 | 88 | >96 |
| DET = Diethyl tartrate; DIPT = Diisopropyl tartrate. D-DMT provides results comparable to D-DET.[13] |
Part 3: Visualization
Diagram 1: Simplified Catalytic Cycle of the Sharpless Asymmetric Epoxidation
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the Sharpless epoxidation protocol.
Conclusion
This compound is an exemplary chiral ligand whose impact on asymmetric synthesis is both profound and enduring. Through its application in the Sharpless Asymmetric Epoxidation, it provides a highly reliable, predictable, and practical method for accessing enantiopure epoxy alcohols, which are critical precursors in drug development and the synthesis of complex molecules.[1][4][8] The principles of ligand-accelerated catalysis and rational catalyst design, so elegantly demonstrated by the titanium-tartrate system, continue to inspire the development of new enantioselective reactions. The protocols and data presented herein underscore the trustworthiness and utility of D-DMT, solidifying its position as an indispensable tool for researchers and scientists in the chemical industry.
References
-
Title: Sharpless epoxidation Source: Wikipedia URL: [Link]
-
Title: Regio- and Stereoselective Approach to 1,4-Ditertiary Carbinols from Dimethyl Tartrate Source: ResearchGate URL: [Link]
-
Title: Sharpless Asymmetric Epoxidation Source: Dalal Institute URL: [Link]
-
Title: Sharpless Asymmetric Epoxidation Source: ResearchGate URL: [Link]
-
Title: Mechanism of the Sharpless Epoxidation Reaction: A DFT Study Source: Wayne State University URL: [Link]
-
Title: Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules Source: PMC - NIH URL: [Link]
-
Title: Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation Source: PubMed URL: [Link]
-
Title: The first practical method for asymmetric epoxidation Source: ACS Publications URL: [Link]
-
Title: APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN Source: ResearchGate URL: [Link]
-
Title: Asymmetric Catalysis of Diels-Alder Reactions Source: Chemistry LibreTexts URL: [Link]
- Title: Preparation method of L-dibenzoyl dimethyl tartrate Source: Google Patents URL
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. datapdf.com [datapdf.com]
D-Dimethyl Tartrate as a Resolving Agent for Racemic Mixtures: Application Notes and Protocols
Introduction: The Imperative of Chirality in Modern Science
In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures—equimolar mixtures of two enantiomers—into their individual components is a cornerstone of modern chemical and pharmaceutical research.[1] This process, known as chiral resolution, is indispensable for the development of safe and effective therapeutic agents.[1][2]
Among the various techniques for chiral resolution, the formation of diastereomeric salts is a classical, robust, and economically viable method that remains widely practiced in both laboratory and industrial settings.[3][4] This method leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[3][5][6]
This document provides a comprehensive guide to the application of D-Dimethyl tartrate, a derivative of D-(-)-tartaric acid, as a resolving agent. While tartaric acid itself is a well-established resolving agent, its ester derivatives, such as this compound, offer unique properties and advantages in specific applications.[7][8] We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the optimization of this critical separation process.
Core Principles: The Mechanism of Diastereomeric Salt Resolution
The efficacy of this compound as a resolving agent is rooted in the fundamental principles of stereochemistry. The process can be dissected into two primary stages:
-
Diastereomeric Salt Formation: A racemic mixture, for instance, a racemic amine (a mixture of R-amine and S-amine), is reacted with an enantiomerically pure chiral acid, in this case, this compound. This acid-base reaction results in the formation of two diastereomeric salts: (R-amine)-(this compound) and (S-amine)-(this compound).
-
Fractional Crystallization: Due to their distinct three-dimensional arrangements, these diastereomeric salts exhibit different physical properties, most critically, different solubilities in a given solvent.[5] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer from the solution, leaving the more soluble diastereomer in the mother liquor.[3]
The choice of the resolving agent is a critical parameter that dictates the success of the resolution.[3] Tartaric acid and its derivatives are a prominent class of resolving agents due to their ready availability and versatility in resolving a wide array of racemic compounds.[3][9]
Visualization of the Resolution Workflow
The general workflow for chiral resolution via diastereomeric salt formation is a systematic process.
Caption: General workflow for chiral resolution using this compound.
Detailed Protocol: Resolution of a Racemic Amine
This protocol provides a generalized yet detailed methodology for the resolution of a racemic amine using this compound. It is imperative to note that optimization of solvent, temperature, and stoichiometry is often necessary for each specific racemic compound.
Materials:
-
Racemic amine
-
D-(-)-Dimethyl D-tartrate (CAS No: 13171-64-7)[8]
-
Anhydrous solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
-
Acidic solution (e.g., 1 M HCl)
-
Basic solution (e.g., 2 M NaOH)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Heating and stirring apparatus (hotplate with magnetic stirrer)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Part 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring. In a separate flask, dissolve an equimolar or sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of this compound in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the this compound solution to the solution of the racemic amine with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the crystallization of the less soluble diastereomeric salt. The rate of cooling can significantly impact crystal size and purity.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.[10] The mother liquor, containing the more soluble diastereomer, should be saved for potential recovery of the other enantiomer.
Part 2: Liberation of the Enantiomer and Recovery of the Resolving Agent
-
Salt Dissociation: Suspend the isolated diastereomeric salt in water. Add a basic solution (e.g., 2 M NaOH) dropwise until the salt completely dissolves and the solution is distinctly alkaline. This will liberate the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent: The aqueous layer from the extraction contains the sodium salt of D-tartaric acid. This can be acidified with a strong acid (e.g., HCl) and the tartaric acid can be recovered, although the ester would be hydrolyzed. For direct recovery of this compound, alternative non-hydrolytic workup procedures would be necessary.
Mechanism of Chiral Recognition
The differential solubility of the diastereomeric salts is a consequence of the distinct three-dimensional packing in their crystal lattices. The chiral recognition between the resolving agent and the enantiomers of the racemic compound is governed by a combination of intermolecular interactions, including hydrogen bonding, ionic interactions, and van der Waals forces. The more stable crystal lattice, corresponding to the less soluble diastereomer, is formed due to a more favorable energetic fit between one enantiomer and the resolving agent.[5]
Caption: Formation of diastereomeric salts with differential stability.
Quantitative Data and Optimization
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table provides a hypothetical framework for presenting experimental data for the resolution of a generic racemic amine.
| Resolving Agent | Solvent | Stoichiometry (Amine:Tartrate) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| This compound | Methanol | 1:0.5 | 40 | 92 |
| This compound | Ethanol | 1:0.5 | 35 | 88 |
| This compound | Acetone | 1:0.5 | 25 | 75 |
| This compound | Methanol | 1:1 | 45 | 90 |
Key Optimization Parameters:
-
Solvent Selection: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is often the first step in optimizing a resolution.[4]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic compound can impact both the yield and the enantiomeric purity of the product.[11] Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Temperature Profile: The temperature at which crystallization occurs and the rate of cooling can affect the selectivity of the crystallization and the crystal morphology.
-
Seeding: In some cases, adding a small seed crystal of the desired diastereomeric salt can induce crystallization and improve the enantiomeric purity of the product.[10]
Conclusion
The use of this compound as a chiral resolving agent represents a powerful and versatile tool in the synthesis of enantiomerically pure compounds. A thorough understanding of the principles of diastereomeric salt formation, coupled with systematic optimization of experimental parameters, is key to achieving successful and efficient chiral resolutions. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers and professionals engaged in the critical task of separating enantiomers.
References
- A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents - Benchchem. (n.d.).
- Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. (1984). Journal of Pharmaceutical and Biomedical Analysis.
- Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality.
- Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (n.d.). RSC Publishing.
- D(-)-Dimethyl D-tartrate. (n.d.). Chem-Impex.
- Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. (n.d.). MDPI.
- Chiral resolution. (n.d.). Wikipedia.
- Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). Benchchem.
- A Comparative Guide to the Efficacy of Tartrate-Based Resolving Agents in Diastereomeric Salt Formation. (n.d.). Benchchem.
- Chiral Resolving Agent - Diethyl L Tartrate Manufacturer from Anand. (n.d.). Laksh Finechem Private Limited.
- Buy (+)-Dimethyl L-tartrate, 99% - 608-68-4 – L-(+). (n.d.). Ottokemi.
- Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. (n.d.). PubMed.
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021).
- Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. (n.d.). CrystEngComm (RSC Publishing).
- Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry.
- Chiral resolution. (n.d.). chemeurope.com.
- (+)-Dimethyl L-tartrate. (n.d.). LookChem.
- Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH.
- Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. chemimpex.com [chemimpex.com]
- 8. lakshfinechem.com [lakshfinechem.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Dimethyl Tartrate as a Cornerstone in Complex Molecule Synthesis
Introduction: The Enduring Legacy of a Chiral Pool Workhorse
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure complex molecules is a central theme, driven by the stereospecific demands of pharmacology and materials science. Within the arsenal of the synthetic chemist, the "chiral pool" — a collection of readily available, inexpensive, and enantiopure natural products — remains a cornerstone strategy. Among these, D-tartaric acid and its esters, particularly D-(-)-Dimethyl tartrate, stand out as exceptionally versatile and cost-effective starting materials.[1] This C₂-symmetric molecule provides a rigid stereochemical framework, allowing for the unambiguous installation of two adjacent stereocenters, a feature that has been exploited in the synthesis of a vast array of bioactive natural products, chiral ligands, and pharmaceuticals.[1][2][3]
This guide eschews a rigid template to provide a logically structured, in-depth exploration of the synthetic utility of D-Dimethyl tartrate. We will delve into the fundamental transformations that convert this simple diester into a range of powerful chiral building blocks and illustrate its application through detailed protocols and case studies in total synthesis. The focus will be on the "why" behind experimental choices, providing researchers with the authoritative grounding needed to adapt and innovate in their own synthetic endeavors.
Part 1: Foundational Transformations of this compound
The synthetic journey from this compound to a complex target molecule begins with a series of well-established, high-yielding transformations that create versatile chiral intermediates.
Protection of the Diol: Creating a Rigid Scaffold for Stereocontrol
The vicinal diol is the primary functional group for initial manipulation. Protecting this diol, typically as a cyclic acetal (most commonly an acetonide), serves two critical purposes: it prevents unwanted side reactions at the hydroxyl groups and it confers a rigid conformational constraint on the molecule. This rigidity is paramount for achieving high diastereoselectivity in subsequent bond-forming reactions.
As demonstrated by Seebach in 1981, the resulting dimethyl tartrate acetonide can form a stable enolate that reacts with various electrophiles with high stereoselectivity, a principle that has been foundational in numerous synthetic campaigns.[1]
Workflow: From this compound to Key Chiral Intermediates
Caption: Key synthetic intermediates derived from this compound.
Protocol 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid, dimethyl ester
This protocol details the formation of the acetonide, a crucial first step for many synthetic routes.
-
Objective: To protect the diol of D-(-)-Dimethyl tartrate as an acetonide.
-
Materials:
-
D-(-)-Dimethyl tartrate (1 equiv.)
-
2,2-Dimethoxypropane (3-5 equiv.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv.)
-
Anhydrous acetone (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend D-(-)-Dimethyl tartrate in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane followed by the catalytic amount of p-TsOH·H₂O.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.
-
Remove the majority of the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.
-
Reduction to C₂-Symmetric Diols and Tetrols
Reduction of the two ester functionalities provides direct access to valuable C₂-symmetric diols and tetrols. The most common transformation is the reduction of this compound to (2R,3R)-1,2,3,4-butanetetrol (the protected L-threitol derivative), a versatile building block for natural products like (+)-Boronolide and syringolides.[1]
-
Causality: The choice of reducing agent (e.g., LiAlH₄, BH₃·THF) is critical. LiAlH₄ is a powerful, non-selective reagent suitable for complete reduction to the tetrol. More selective reagents can be used if only one ester group is to be reduced, though this often requires prior differentiation of the two ester groups.
Conversion to Chiral Aldehydes for C-C Bond Formation
The tartrate-derived framework is an excellent platform for stereoselective carbon-carbon bond formation. A common strategy involves the conversion of one of the ester groups into an aldehyde. This is typically achieved by a two-step process: selective reduction of one ester (or reduction of the acetonide-protected diester to the diol followed by mono-protection) and subsequent oxidation (e.g., Swern or Dess-Martin oxidation). This aldehyde is a key electrophile in reactions like aldol, Wittig, and Grignard additions.[1] For instance, the synthesis of (+)-bengamide E utilized a tartrate-derived aldehyde in a highly stereoselective Lewis acid-promoted aldol reaction.[1]
Part 2: Application in Asymmetric Catalysis - The Sharpless Epoxidation
While this compound is a powerful chiral building block, its diastereomer, L-(+)-diethyl tartrate, and the D-(-) enantiomer are famously used as chiral ligands in one of the most important reactions in asymmetric synthesis: the Sharpless Asymmetric Epoxidation.[4][5] This reaction converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with very high enantioselectivity.[4][6]
The catalyst is formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET). The choice of the DET enantiomer dictates the facial selectivity of the epoxidation.[5][6]
-
Using L-(+)-DET: The epoxide oxygen is delivered to the bottom face of the allyl alcohol when it is drawn in a specific orientation.
-
Using D-(-)-DET: The oxygen is delivered to the top face.
This predictability makes it an invaluable tool for constructing chiral building blocks for the synthesis of saccharides, antibiotics, and pheromones.[4]
Catalytic Cycle of Sharpless Asymmetric Epoxidation
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.
Protocol 2: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This protocol provides a representative example of the Sharpless epoxidation to generate a chiral epoxy alcohol.
-
Objective: To synthesize (2R,3R)-3-propyl-oxiranemethanol with high enantioselectivity using D-(-)-Diethyl tartrate.
-
Materials:
-
Anhydrous Dichloromethane (DCM)
-
3Å Molecular Sieves (activated)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
D-(-)-Diethyl tartrate (D-(-)-DET)
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane
-
-
Procedure:
-
Safety Note: Perform all operations in a well-ventilated fume hood. TBHP is a potent oxidizing agent. Titanium reagents are moisture-sensitive.
-
Add powdered 3Å molecular sieves to a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DCM and cool the stirred suspension to -20 °C (an acetone/dry ice bath is suitable).
-
Add D-(-)-DET via syringe, followed by the slow, dropwise addition of Ti(OiPr)₄. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C.
-
Add the allylic alcohol, (E)-2-Hexen-1-ol, neat via syringe.
-
Add the TBHP solution dropwise over several minutes. The reaction is exothermic and the color will deepen to a reddish-orange.
-
Maintain the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding water (equal volume to the TBHP solution used) and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Add a 30% aqueous solution of NaOH saturated with NaCl. Continue stirring until the aqueous and organic layers separate cleanly (the aqueous layer may contain a gelatinous titanium precipitate).
-
Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with DCM.
-
Separate the organic layer from the filtrate. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting epoxy alcohol by flash column chromatography.
-
Part 3: Case Studies in Natural Product Total Synthesis
The true power of this compound is showcased in its application to the total synthesis of complex, biologically active molecules.
Case Study 1: (+)-Boronolide
Ghosh and Bilcer reported a total synthesis of the antimalarial natural product (+)-boronolide starting from diethyl-D-tartrate.[1] The synthesis began by converting the tartrate ester into a protected threitol derivative. This intermediate was then elaborated through a series of steps including Weinreb amide formation, Grignard addition, selective reduction, and a key ring-closing metathesis to form the δ-lactone core.[1]
Case Study 2: (-)-Kumausallene
The synthesis of (-)-kumausallene, a marine natural product, by Lee and coworkers demonstrates a different strategic use of a tartrate derivative.[1] Diethyl-D-tartrate was converted in several steps to a ditosylate and then a bis(phenylselenide). This advanced intermediate was subjected to a powerful double radical cyclization to construct the core 2,6-dioxabicyclo[3.3.0]octane ring system, completing a formal total synthesis.[1]
Case Study 3: Zaragozic Acid C
A key fragment of the potent squalene synthase inhibitor, zaragozic acid C, was synthesized by Evans and coworkers using an aldol reaction.[1] The nucleophile was a silylketene acetal derived from a D-tartaric acid acetonide, which added to a complex aldehyde with near-perfect stereocontrol, setting a critical stereocenter in the acyclic precursor.[1]
Quantitative Data Summary
The following tables summarize representative transformations and applications.
Table 1: Representative Asymmetric Transformations
| Reaction | Starting Material | Chiral Ligand/Auxiliary | Key Reagents | Product Type | Typical Yield | Typical ee/de |
| Sharpless Epoxidation | Allylic Alcohol | D-(-)- or L-(+)-DET | Ti(OiPr)₄, TBHP | Epoxy Alcohol | 70-95% | >95% ee |
| Aldol Reaction | Tartrate-derived Silylketene Acetal | Chiral Acetonide | Aldehyde, TiCl₄ | β-Hydroxy Ester | 80-90% | >98% de |
| Radical Cyclization | Tartrate-derived bis(alkoxyacrylate) | Chiral Backbone | AIBN, Bu₃SnH | Bicyclic Lactone | 60-75% | 10:1 dr |
Table 2: Complex Molecules Synthesized from Tartrate Esters
| Target Molecule | Class | Key Intermediate from Tartrate | Reference |
| (+)-Boronolide | Macrolide, Antimalarial | Protected Threitol Derivative | [1] |
| (-)-Kumausallene | Marine Natural Product | Bis(phenylselenide) | [1] |
| Zaragozic Acid C | Fungal Metabolite, Enzyme Inhibitor | Acetonide-protected Silylketene Acetal | [1] |
| (+)-Bengamide E | Marine Natural Product | Tartrate-derived Aldehyde | [1] |
| Nectrisine | Fungal Metabolite | Chiral Aminonitrile | [1] |
| Panaxydol | Cytotoxic Polyacetylene | Chiral Epoxy Alcohol | [1] |
Conclusion
This compound and its enantiomer are far more than simple chiral molecules; they are foundational pillars in the edifice of modern asymmetric synthesis. Their low cost, natural abundance, and rich, predictable chemistry allow for the efficient construction of a diverse range of chiral intermediates, from protected diols and aldehydes to ligands for powerful catalytic reactions. The continued application of this humble starting material in the elegant total syntheses of complex, life-impacting molecules is a testament to its enduring value and power. For researchers and drug development professionals, a deep understanding of tartrate chemistry is not merely academic—it is a gateway to innovation and discovery.
References
-
Reddy, K. L. (2003). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Arkivoc, 2003(7), 230-267. [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. [Link]
-
García, R., et al. (2010). Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. Chirality, 22(7), 675-83. [Link]
-
Thorat, R., & Mujawar, O. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry, 31-47. [Link]
-
ResearchGate. (n.d.). Tartaric Acid and Its Derivatives as Chiral Selectors in Stereoselective Synthesis and Analysis. [Link]
-
ChemTube3D. (n.d.). Sharpless Asymmetric Epoxidation of Allylic Alcohols. [Link]
-
Sobiecka, A., et al. (2017). Tartaric Acid and its Derivatives. Part 17. Synthesis and Applications of Tartrates. ResearchGate. [Link]
-
JoVE Core. (2023). Sharpless Epoxidation. JoVE. [Link]
-
Organic Chemistry. (2021). Sharpless Epoxidation Mechanism. YouTube. [Link]
-
Deep Science Publishing. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. [Link]
-
LookChem. (n.d.). Cas 608-68-4,(+)-Dimethyl L-tartrate. [Link]
-
Organic Syntheses. (n.d.). Diethyl Tartrate. [Link]
-
Li, C., et al. (2017). Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. ACS Omega, 2(5), 2292-2300. [Link]
-
Nakayama, K., & Rainier, J. D. (1990). Synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: A new C2-symmetric vicinal diol from dimethyl L-tartrate. Tetrahedron, 46(12), 4165-4170. [Link]
-
Royal Society of Chemistry. (n.d.). A synthesis of (±)-sparteine. Organic & Biomolecular Chemistry. [Link]
-
Solubility of Things. (n.d.). Dimethyl L-tartrate. [Link]
-
Atlanchim Pharma. (n.d.). An efficient gram scale synthesis of (±)-Sparteine. [Link]
- Google Patents. (n.d.).
-
University of York. (n.d.). Peter O'Brien's Group Research Highlights. [Link]
-
ResearchGate. (n.d.). Chemistry of diethyl tartrate synthesis. [Link]
-
ResearchGate. (n.d.). Orientated intercalation of tartrate as chiral ligand to impact asymmetric catalysis. [Link]
-
Hermann, G. J., et al. (2024). Asymmetric Additions Empowered by OrganoCatalysts, Metal Catalysts, and Deep Natural Eutectic Solvents (NADES). ACS Omega. [Link]
-
MDPI. (n.d.). Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. [Link]
-
ACS Publications. (n.d.). Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. The Journal of Physical Chemistry A. [Link]
-
ACS Publications. (n.d.). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society. [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 444-457. [Link]
-
ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of a Nitrogen Analogue of Dialkyl Tartrate by Direct Mannich Reaction under Phase-Transfer Conditions. Organic Letters. [Link]
-
EurekAlert!. (2019). New synthesis of complex organic molecules revealed. [Link]
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Video: Sharpless Epoxidation [jove.com]
Application Notes & Protocols: The Role of D-Dimethyl Tartrate in Modern Agrochemical Synthesis
Introduction: Chirality in Agrochemicals and the Strategic Value of D-Dimethyl Tartrate
The development of modern agrochemicals is increasingly driven by the principles of green chemistry and enhanced biological specificity. A pivotal aspect of this evolution is the focus on chirality. Many active ingredients in pesticides, herbicides, and fungicides are chiral molecules, often exhibiting enantiomer-specific bioactivity. The "eutomer," or the more active enantiomer, is responsible for the desired effect, while the "distomer" may be inactive or even contribute to off-target toxicity and environmental load. Consequently, the synthesis of single-enantiomer agrochemicals is not merely an academic exercise but a commercial and environmental imperative.
D-(-)-Dimethyl tartrate, derived from the inexpensive and readily available chiral pool starting material D-(-)-tartaric acid, has emerged as a cornerstone in this endeavor.[1] With its C2-symmetric backbone and two pre-defined stereocenters ((2S,3S) configuration), this compound offers a robust and economically viable platform for introducing chirality into complex molecular targets.[1][2]
This document serves as a technical guide for researchers and process chemists, detailing the multifaceted roles of this compound in agrochemical synthesis. We will explore its application as a chiral building block, its transformation into powerful chiral auxiliaries, and its critical role as a precursor to ligands for asymmetric catalysis, supported by field-proven insights and detailed experimental protocols.
Physicochemical Profile of this compound
A thorough understanding of the starting material is fundamental to its effective application.
-
Chemical Name: Dimethyl (2S,3S)-2,3-dihydroxybutanedioate
-
CAS Number: 13171-64-7[3]
-
Molecular Formula: C₆H₁₀O₆
-
Appearance: White crystalline solid
-
Key Structural Features: The molecule possesses a C2 axis of symmetry, which is highly advantageous in simplifying synthetic design and stereochemical analysis. The two hydroxyl and two ester functionalities provide multiple reaction sites for chemical modification.
| Property | Value | Source |
| Melting Point | 57-60 °C (dec.) | |
| Boiling Point | 163 °C at 23 mmHg | |
| Optical Rotation | [α]22/D -21°, c = 2.5 in H₂O | |
| Density | 1.238 g/mL at 25 °C |
Application I: this compound as a Chiral Synthon
The most direct application of this compound is as a "chiral synthon," where its carbon skeleton and inherent stereochemistry are incorporated directly into the final agrochemical target. This approach is highly atom-economical and efficiently transfers the chirality of the starting material to the product. It is particularly effective for synthesizing molecules containing a 1,2-diol or related functionalities.[1]
Causality: The vicinal diols of the tartrate can be protected and the ester groups can be reduced or elaborated to build more complex structures. This strategy unambiguously sets two adjacent stereocenters in the target molecule, which is a common motif in biologically active compounds.[1]
Caption: Workflow for utilizing this compound as a chiral synthon.
Protocol 3.1: Synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate (A Protected Intermediate)
This protocol details the protection of the diol functionality, a common first step before further transformations.
Materials:
-
D-(-)-Dimethyl tartrate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, add D-(-)-Dimethyl tartrate (10.0 g, 56.1 mmol).
-
Dissolution: Add 100 mL of anhydrous acetone and 2,2-dimethoxypropane (13.8 mL, 112.2 mmol). Stir until the solid dissolves.
-
Catalysis: Add a catalytic amount of p-TsOH (approx. 100 mg).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding solid sodium bicarbonate (approx. 500 mg) and stir for 15 minutes to neutralize the acid.
-
Workup: Filter the mixture to remove solids. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Extraction: Dissolve the oil in 100 mL of dichloromethane (DCM) and wash with 50 mL of saturated aqueous NaHCO₃ solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is typically of high purity and can be used directly. If necessary, further purification can be achieved by flash chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: A colorless oil or low-melting solid. The formation of the acetonide protects the diols, allowing for selective reactions at the ester positions.[1]
Application II: Precursor to Chiral Ligands for Asymmetric Catalysis
Perhaps the most impactful role of this compound in modern organic synthesis is its use as a precursor to chiral ligands for asymmetric catalysis.[4] This approach provides an elegant and highly efficient method for creating chiral centers with high enantioselectivity, often with very low catalyst loadings.
Causality: The C2-symmetric backbone of tartrates is ideal for forming chelating ligands that create a well-defined, chiral environment around a metal center. This chiral pocket then forces an incoming substrate to react from a specific face, leading to the preferential formation of one enantiomer. The Sharpless Asymmetric Epoxidation is a classic and powerful example.[1]
The Sharpless Asymmetric Epoxidation
In this reaction, a catalyst formed in situ from titanium(IV) isopropoxide and a dialkyl tartrate (like this compound) directs the epoxidation of a prochiral allylic alcohol to yield a specific enantiomer of the corresponding epoxy alcohol. Using D-(-)-Dimethyl tartrate delivers the epoxide oxygen to the bottom (si) face of the allyl alcohol when viewed in a specific orientation.
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.
Protocol 4.1: Asymmetric Epoxidation of Geraniol
This protocol provides a representative procedure for the epoxidation of an allylic alcohol, a common structural unit in agrochemical precursors.
Materials:
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
D-(-)-Dimethyl tartrate
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane
-
Dichloromethane (DCM), anhydrous, inhibitor-free
-
4Å Molecular sieves, powdered and activated
-
Celatom® or Celite®
-
Aqueous solution of NaOH (10%) saturated with NaCl
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add activated 4Å molecular sieves (3.0 g) and anhydrous DCM (100 mL) to a flame-dried 250 mL round-bottom flask. Cool the flask to -20 °C in a cryocool bath.
-
Ligand and Metal Addition: While stirring, add D-(-)-Dimethyl tartrate (1.25 g, 7.0 mmol) in one portion. Then, add Ti(OⁱPr)₄ (1.5 mL, 5.0 mmol) dropwise. Stir the resulting pale-yellow solution for 30 minutes at -20 °C.
-
Substrate Addition: Add Geraniol (7.7 g, 50.0 mmol) dropwise.
-
Oxidant Addition: Add TBHP (18 mL of 5.5 M solution, 100 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: Seal the flask and store it in a freezer at -20 °C for 18-24 hours. The reaction progress can be monitored by TLC.
-
Quenching: After the reaction is complete, pour the cold reaction mixture into a pre-cooled (0 °C) solution of 10% NaOH saturated with NaCl (60 mL) with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour, during which a white precipitate will form. Filter the mixture through a pad of Celatom®, washing the pad thoroughly with DCM.
-
Extraction: Separate the layers of the filtrate. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (2S,3S)-2,3-epoxygeraniol.
Expected Performance:
| Substrate | Yield (%) | Enantiomeric Excess (e.e. %) |
| Geraniol | 85-95% | >95% |
| (E)-2-Hexen-1-ol | 80-90% | >90% |
| Cinnamyl alcohol | 90-98% | >98% |
Note: Enantiomeric excess should be determined by chiral HPLC or GC analysis.
Summary and Future Outlook
This compound is a powerful and versatile tool in the synthesis of enantiomerically pure agrochemicals. Its utility spans from being a simple, direct source of chirality as a synthon to its more sophisticated application as a precursor for highly effective ligands in asymmetric catalysis. The protocols outlined in this guide demonstrate its reliability and efficiency in creating complex chiral architectures.[4][5]
As the agricultural industry moves towards more potent, selective, and environmentally benign solutions, the demand for stereochemically defined active ingredients will continue to grow.[6] The economic viability and synthetic flexibility of this compound ensure that it will remain a key player in the development of next-generation agrochemicals, enabling researchers to design and synthesize innovative solutions for global food security.
References
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. J. K. Cha, et al. Molecules. [Link]
-
Tartaric Acid in Pesticide Formulation Improvements. Patsnap Eureka. [Link]
-
Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. G. K. Toth, et al. Molecules. [Link]
-
Tartaric Acid and its Derivatives. Part 17. Synthesis and Applications of Tartrates. M. J. Cook. Royal Society of Chemistry. [Link]
-
Dimethyl d-Tartrate: Unlocking the Potential of a Versatile Chemical Compound. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. R. Garcia, et al. Chirality. [Link]
Sources
Application Notes & Protocols: D-Dimethyl Tartrate as a Premier Chiral Starting Material for Natural Product Synthesis
Abstract
The quest for enantiomerically pure pharmaceuticals and bioactive molecules has positioned the "chiral pool" as a cornerstone of modern synthetic strategy. Within this pool, D-(-)-Tartaric acid and its derivatives stand out as exceptionally versatile and cost-effective C₂-symmetric building blocks.[1][2] This guide provides an in-depth exploration of D-(-)-Dimethyl tartrate, a readily available chiral starting material, detailing its strategic application in the synthesis of complex natural products. We will dissect its fundamental chemical transformations, provide validated, step-by-step protocols for key reactions, and illustrate its utility through case studies of successful total syntheses. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon in their synthetic endeavors.
The Strategic Advantage of D-Dimethyl Tartrate in Asymmetric Synthesis
Asymmetric synthesis is often a formidable challenge, requiring precise control over stereochemistry to achieve desired biological activity. The chiral pool approach circumvents many of the complexities of de novo asymmetric induction by starting with naturally occurring, enantiomerically pure compounds. D-(-)-Dimethyl tartrate, derived from the unnatural but commercially available D-(-)-tartaric acid, is an exemplary chiral building block.[3] Its C₂-symmetric structure features two defined stereocenters and four versatile oxygenated functional groups (two hydroxyls and two methyl esters), offering a rich platform for synthetic manipulation.[1][2]
The predictable stereochemistry of this compound allows for the unambiguous installation of two stereocenters into a target molecule, a significant advantage in constructing complex architectures like those found in polyketides, macrolides, and alkaloids.[4]
Table 1: Physicochemical Properties of D-(-)-Dimethyl Tartrate
| Property | Value | Reference |
| CAS Number | 13171-64-7 | [5] |
| Molecular Formula | C₆H₁₀O₆ | [6] |
| Molecular Weight | 178.14 g/mol | |
| Appearance | White solid | |
| Melting Point | 48-51 °C | |
| Optical Rotation | [α]20/D −21°, c = 2.5 in H₂O | |
| Enantiomeric Excess | ≥99% |
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is unlocked through a series of well-established chemical transformations. The following protocols are foundational for its use as a chiral building block.
Diol Protection: Formation of the Acetonide Ketal
The first and most common step in manipulating this compound is the protection of the vicinal diols. This is crucial for preventing unwanted side reactions and enabling selective chemistry at the ester functionalities. The formation of an isopropylidene ketal (acetonide) is a robust and high-yielding method.
Causality: The acetonide protection serves two purposes: it shields the reactive hydroxyl groups and imparts conformational rigidity to the molecule. This rigidity is key for high diastereoselectivity in subsequent reactions, such as enolate alkylation, as it restricts the molecule to a preferred conformation, allowing reagents to approach from the less sterically hindered face.[4]
-
Materials:
-
D-(-)-Dimethyl tartrate (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add D-(-)-Dimethyl tartrate and anhydrous toluene.
-
Add 2,2-dimethoxypropane followed by the catalytic amount of p-TSA.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel to afford the pure acetonide.
-
Caption: Workflow for Acetonide Protection of this compound.
Selective Ester Reduction: Desymmetrization
With the diols protected, the two equivalent ester groups can be differentiated. A key strategy is the selective reduction of one ester to an aldehyde or alcohol, creating a desymmetrized and highly valuable chiral intermediate. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation, as careful control of stoichiometry and temperature can achieve mono-reduction.
Causality: The reduction of an ester to an aldehyde with DIBAL-H proceeds through a stable tetrahedral intermediate at low temperatures. By using only one equivalent of DIBAL-H at -78 °C, this intermediate can be maintained until an aqueous workup protonates it, leading to the aldehyde. Using excess DIBAL-H or higher temperatures would result in the over-reduction to the primary alcohol.
-
Materials:
-
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
-
Procedure:
-
Dissolve the dimethyl tartrate acetonide in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise via a syringe pump over 30-60 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for an additional 1-2 hours after the addition is complete. Monitor by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is often used immediately in the next step without further purification.[3]
-
Caption: Experimental Workflow for Selective Mono-reduction.
Applications in Natural Product Total Synthesis
The true power of this compound is demonstrated in its application to the synthesis of complex, biologically active natural products.
Case Study 1: The Zaragozic Acids (Squalestatins)
Zaragozic acids are potent inhibitors of squalene synthase, an enzyme critical for cholesterol biosynthesis.[4] Their complex, highly oxygenated core has been a formidable synthetic target. A key breakthrough in their synthesis was the use of a tartrate-derived chiral building block.
Synthetic Strategy: Evans and coworkers utilized an aldol addition between a silyl ketene acetal derived from dimethyl tartrate acetonide and a complex aldehyde.[4] The inherent chirality of the tartrate derivative controlled the stereochemical outcome of the reaction, producing the desired adduct as a single isomer and setting the stage for the construction of the bicyclic ketal core.[4]
Caption: Synthetic route to the Zaragozic Acid core.
Case Study 2: (+)-Muricatacin
(+)-Muricatacin is a γ-lactone natural product that has demonstrated significant cytotoxicity against various tumor cell lines.[4] Its synthesis provides a classic example of using tartrate to establish key stereocenters.
Synthetic Strategy: The synthesis begins with diethyl-L-tartrate (the enantiomer of the D-isomer, illustrating the utility of both forms). The tartrate is converted into a protected threitol derivative. This C₂-symmetric diol is then transformed into a chiral epoxide. Nucleophilic opening of this epoxide with an alkynyl anion, followed by lactonization, efficiently yields the natural product.[4] This strategy perfectly showcases how the two stereocenters of tartaric acid can be directly incorporated as a 1,2-diol moiety in a target molecule.[4]
Caption: Synthesis of (+)-Muricatacin from Diethyl Tartrate.
Table 2: Representative Natural Products Synthesized from Tartrate Derivatives
| Natural Product | Starting Material | Key Transformation | Biological Activity | Reference |
| (+)-Boronolide | Diethyl-D-tartrate | Conversion to threitol derivative, RCM | Antimalarial | [4] |
| (+)-Bengamide E | Diisopropyl-D-tartrate | Stereoselective aldol reaction | Anthelmintic | [4] |
| Zaragozic Acid C | Dimethyl tartrate | Asymmetric aldol addition | Squalene synthase inhibitor | [4] |
| Panaxydol | Diethyl-L-tartrate | Epoxide formation and opening | Cytotoxic polyacetylene | [4] |
| Nectrisine | Diethyl-D-tartrate | Conversion to aminonitrile, lactam formation | Fungal metabolite | [4] |
Conclusion and Future Outlook
D-(-)-Dimethyl tartrate and its enantiomer are more than just simple chiral molecules; they are powerful and proven starting points for the efficient and stereocontrolled synthesis of complex natural products.[3][4] The protocols and strategies outlined in this guide demonstrate a robust framework for leveraging its C₂-symmetry and versatile functional groups. Beyond its role as a chiral building block, tartrate derivatives are also extensively used as chiral ligands and auxiliaries in asymmetric catalysis, including the renowned Sharpless asymmetric epoxidation.[1][2][7][8] As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and agrochemical industries, the strategic application of inexpensive and reliable chiral pool materials like this compound will remain an indispensable tool for the synthetic chemist.[9]
References
- Chapter 4: Synthesis and applications of tartaric acid in asymmetric c
- Tomioka, T., et al. A DIBAL-Mediated Reductive Transformation of trans Dimethyl Tartrate Acetonide into ε-Hydroxy α,β-Unsaturated Ester and its Derivatives.
- Synthesis and applications of tartaric acid in asymmetric catalysis. Deep Science Publishing. (2025).
- Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.
- Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxid
- D(-)
- (+)
- Diethyl Tartr
- Dimethyl L-tartr
- Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate.
- Opening of Tartrate Acetals Using Dialkylboron Bromide: Evidence for Stereoselectivity Downstream from Ring Fission. Journal of the American Chemical Society.
- Synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: A new C2-symmetric vicinal diol from dimethyl L-tartrate.
- Chiral Pool Synthesis: Chiral Pool Synthesis
- Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid.
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. National Institutes of Health (NIH). (2025).
- Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates. Journal of the American Chemical Society.
- (-)
- A short Chiral Pool Synthesis. YouTube. (2025).
- (+)
- Chiral Diene Ligands for Asymmetric Transform
- tartrate (D-(-)-Tartaric acid diethyl ester). MedchemExpress.com.
- Asymmetric Additions Empowered by OrganoCatalysts, Metal Catalysts, and Deep Natural Eutectic Solvents (NADES). National Institutes of Health (NIH). (2024).
- Diethyl tartr
- Development of diverse adjustable axially chiral biphenyl ligands and catalysts. National Institutes of Health (NIH). (2023).
- Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. ACS Omega. (2017).
- Dimethyl Acetals. Organic Chemistry Portal.
- Dimethyl [S(R,R)
- Alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides and application to an asymmetric synthesis of the 2,8-dioxabicyclo[3.2.
- Chemistry of diethyl tartrate synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 3. A DIBAL-Mediated Reductive Transformation of trans Dimethyl Tartrate Acetonide into ε-Hydroxy α,β-Unsaturated Ester and its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+)-Dimethyl L -tartrate 99 608-68-4 [sigmaaldrich.com]
- 7. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
Application Notes & Protocols: D-Dimethyl Tartrate in the Preparation of Chiral Ligands for Transition Metal Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
D-Dimethyl tartrate, a commercially available and cost-effective reagent derived from the natural chiral pool, serves as a cornerstone for the synthesis of C₂-symmetric chiral ligands.[1][2] Its inherent stereochemistry and versatile functional groups—two hydroxyls and two esters—allow for its direct application as a ligand or its transformation into more complex and highly effective ligand scaffolds. This guide provides an in-depth exploration of the use of this compound in asymmetric catalysis, detailing the synthesis of key ligands, the preparation of their transition metal complexes, and their application in stereoselective transformations critical to pharmaceutical and fine chemical manufacturing. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying principles that ensure reproducibility and high enantioselectivity.
Foundational Principles: The Role of this compound
Tartaric acid and its esters, like this compound (D-DMT), are powerful tools in asymmetric synthesis due to their C₂-symmetric diol structure.[1][2] This symmetry is a crucial design element in chiral ligands, as it reduces the number of possible diastereomeric transition states in a catalytic reaction, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity.
D-DMT can be employed in two primary ways:
-
Directly as a Chiral Ligand: In its ester form (dimethyl or diethyl), it coordinates with metals like titanium to form some of the most famous and reliable catalysts for asymmetric epoxidation.[3][4][5]
-
As a Chiral Precursor: It serves as a starting material for more elaborate C₂-symmetric ligands, most notably the TADDOL (α,α,α′,α′-Tetraaryl-1,3-dioxolane-4,5-dimethanol) family of diols.[6][7]
This guide will cover both approaches, providing detailed, field-proven protocols.
Direct Application: The Sharpless-Katsuki Asymmetric Epoxidation
One of the most significant applications of tartrate esters is in the Sharpless-Katsuki Asymmetric Epoxidation, a reaction that converts prochiral allylic alcohols into chiral 2,3-epoxyalcohols with exceptional predictability and high enantiomeric excess.[3][4][5] The catalyst is formed in situ from titanium(IV) isopropoxide and a dialkyl tartrate. While D-(-)-diethyl tartrate (DET) is most commonly cited, D-(-)-dimethyl tartrate (DMT) functions analogously.
Causality Behind the Method: The active catalyst is a titanium-tartrate dimer, [Ti₂(tartrate)₂(OR)₄].[4][8] This C₂-symmetric complex coordinates both the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP). This rigid, chiral environment forces the oxidant to deliver the oxygen atom to a specific face of the double bond, resulting in a single major enantiomer of the epoxide product.[3][9] The presence of 3Å molecular sieves is crucial to remove water, which can deactivate the catalyst.[5]
Workflow: In-Situ Formation of the Sharpless Catalyst
Caption: Two-step synthesis of TADDOL from D-DMT.
Protocol 3.1: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
This protocol is adapted from the robust and well-documented procedures in Organic Syntheses.
[10]Step A: (4R,5R)-Dimethyl O,O-isopropylidenetartrate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-(-)-Dimethyl Tartrate (17.8 g, 0.1 mol) in 180 mL of acetone.
-
Catalysis: At room temperature, slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 16.5 mL, 0.062 mol) over 10 minutes. The solution will turn yellow.
-
Reaction: Stir the solution for 3 hours at room temperature.
-
Workup: Pour the reaction mixture into 800 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with water (2 x 200 mL), and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The resulting oil can be purified by fractional distillation (bp 92–95°C / 1.5 mmHg) to yield the pure ketal-protected tartrate (yield ~75-80%).
[10]Step B: (4R,5R)-TADDOL
-
Setup: Assemble a flame-dried 1 L four-necked flask with a mechanical stirrer, reflux condenser, and an addition funnel under an argon atmosphere.
-
Grignard Reagent: Prepare or obtain a solution of phenylmagnesium bromide (PhMgBr). For this scale, approximately 0.44 mol is needed (4 equivalents).
-
Reaction: To the stirred Grignard solution, add a solution of the tartrate ketal from Step A (21.8 g, 0.1 mol) dissolved in 200 mL of anhydrous THF, dropwise, while cooling with an ice bath to maintain a gentle reflux.
-
Completion: After the addition is complete, heat the mixture to reflux for 1 hour, then cool to room temperature.
-
Workup: Carefully pour the reaction mixture into a saturated aqueous ammonium chloride solution (NH₄Cl, 1 L) with stirring. Extract the product with ethyl acetate.
-
Purification: Dry the organic phase, concentrate it, and purify the resulting solid by recrystallization from a toluene/hexane mixture to afford pure TADDOL as a white, crystalline solid (yield ~70-80%).
[10]---
Application in Catalysis: TADDOL-Metal Complexes
TADDOLs are powerful ligands for a variety of metals, forming chiral Lewis acids or other active complexes. B[7]elow are protocols for two common applications.
Application 4.1: TADDOL-Titanium Catalyzed Asymmetric Diels-Alder Reaction
Chiral Lewis acids prepared from TADDOL and titanium alkoxides or halides are effective catalysts for enantioselective Diels-Alder reactions. T[10][11]he catalyst coordinates to the dienophile, lowering its LUMO energy and providing a chiral environment that blocks one face from the approaching diene.
Protocol 4.1.1: Asymmetric Diels-Alder of Cyclopentadiene and an Acryloyl Oxazolidinone
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve TADDOL (0.47 g, 1 mmol) in 10 mL of anhydrous toluene. Add dichlorotitanium diisopropoxide (TiCl₂(OiPr)₂) (0.24 g, 1 mmol). Stir the mixture at room temperature for 1 hour. A yellow-orange solution of the TADDOL-Ti catalyst will form.
-
Reaction: Cool the catalyst solution to -30 °C. Add the N-acryloyl-2-oxazolidinone dienophile (0.14 g, 1 mmol). After 10 minutes, add freshly cracked cyclopentadiene (0.13 g, 2 mmol).
-
Monitoring: Stir the reaction at -30 °C for 6 hours. Monitor by TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ether, dry the organic layer, and concentrate.
-
Purification: The product can be purified by flash chromatography to yield the Diels-Alder adduct. The chiral auxiliary can be subsequently removed by hydrolysis.
Expected Results:
| Dienophile | Diene | Yield (%) | ee (%) |
|---|
| N-Acryloyl-2-oxazolidinone | Cyclopentadiene | >95% | >98% |
Catalytic Cycle: TADDOL-Ti Lewis Acid in Diels-Alder
Caption: Lewis acid catalysis in the Diels-Alder reaction.
References
-
Sharpless Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Thorat, R., & Mujawar, O. (2025). Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis. In T. R. Swaroop (Ed.), Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry (pp. 31-47).
-
Thorat, R., & Mujawar, O. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. Deep Science Publishing. Retrieved from [Link]
-
Various Authors. (n.d.). Attempted application of tartaric-acid- and TADDOL-derived chiral... ResearchGate. Retrieved from [Link]
-
Schlegel Group. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Wayne State University. Retrieved from [Link]
-
Various Authors. (n.d.). Sharpless Asymmetric Epoxidation of Allylic Alcohols. ChemTube3D. Retrieved from [Link]
-
Various Authors. (2025). C2-Symmetric Pyrrolidines Derived from Tartaric Acids... ResearchGate. Retrieved from [Link]
-
JoVE. (2023). Video: Sharpless Epoxidation. JoVE. Retrieved from [Link]
-
Various Authors. (n.d.). Asymmetric catalysis of Diels-Alder reactions. MIT OpenCourseWare. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Wikipedia. Retrieved from [Link]
-
García, R. et al. (2010). Modification of chiral dimethyl tartrate through transesterification... PubMed. Retrieved from [Link]
-
Zhang, J. et al. (2024). Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics. PMC. Retrieved from [Link]
-
Nakayama, K., & Rainier, J. D. (1990). Synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol... ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Components for the preparation of TADDOLs and their analogues. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. Retrieved from [Link]
-
Various Authors. (2022). Structure sensitive enantioselectivity on surfaces... Royal Society of Chemistry. Retrieved from [Link]
-
Various Authors. (2025). Catalytic Asymmetric Phase-Transfer Reactions Using Tartrate-Derived Asymmetric Two-Center Organocatalysts. ResearchGate. Retrieved from [Link]
-
Beck, A. K. et al. (n.d.). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Organic Syntheses. Retrieved from [Link]
-
Seebach, D. et al. (n.d.). Diethyl Tartrate. Organic Syntheses. Retrieved from [Link]
-
Various Authors. (n.d.). Tartaric acid-derived chiral carbon nanodots... Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Various Authors. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. Retrieved from [Link]
-
Seebach, D. et al. (2025). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. ResearchGate. Retrieved from [Link]
-
Zhao, Y. et al. (2024). Catalytic asymmetric intramolecular propargylation of cyclopropanols... Chemical Science (RSC Publishing). Retrieved from [Link]
-
Various Authors. (n.d.). Asymmetric catalytic cyclopropanation of olefins... Scilit. Retrieved from [Link]
-
Various Authors. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. Retrieved from [Link]
-
Maruoka, K. et al. (n.d.). Catalytic Asymmetric Synthesis of a Nitrogen Analogue of Dialkyl Tartrate... Organic Letters - ACS Publications. Retrieved from [Link]
-
Various Authors. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. Retrieved from [Link]
-
Various Authors. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. Retrieved from [Link]
-
Vaillard, S. E. et al. (2025). Syntheses of simple TADDOL-like phosphite, phosphonite and phosphonate chiral ligands. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Diastereoselective, Lewis acid-mediated Diels–Alder reactions... Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Various Authors. (2025). Chiral thienylpyridines as N–S ligands for asymmetric catalysis... ResearchGate. Retrieved from [Link]
-
Domingo, L. R. (n.d.). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions... PMC - NIH. Retrieved from [Link]
-
Various Authors. (2022). Influence of Tartrate Ligand Coordination over Luminescence Properties... PubMed Central. Retrieved from [Link]
-
Various Authors. (n.d.). Influence of Tartrate Ligand Coordination over Luminescence Properties... OUCI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Video: Sharpless Epoxidation [jove.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. web.mit.edu [web.mit.edu]
Troubleshooting & Optimization
Low yield in D-Dimethyl tartrate synthesis and how to improve it
Welcome to the technical support center for the synthesis of D-Dimethyl Tartrate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this common yet nuanced esterification. Here, we address specific issues in a practical, question-and-answer format, grounded in established chemical principles to help you troubleshoot and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses the most common acute problems encountered during the synthesis of this compound, providing direct causes and actionable solutions.
Issue 1: My reaction yield is significantly lower than expected.
This is the most frequent challenge in this compound synthesis. The root cause often lies in the reversible nature of the Fischer-Speier esterification reaction.[1][2]
Question: I've run the reaction for several hours, but TLC/GC analysis shows a large amount of unreacted D-tartaric acid. What's happening?
Answer: An incomplete reaction is typically due to the chemical equilibrium being reached prematurely, where the rate of the forward reaction (esterification) equals the rate of the reverse reaction (hydrolysis).[3] The water produced during esterification can hydrolyze the this compound product back into D-tartaric acid and methanol.[4]
Core Solutions to Drive the Reaction Forward:
-
Effective Water Removal: The most critical factor for achieving high yield is the continuous removal of water as it forms. This shifts the equilibrium to favor the product side, in accordance with Le Châtelier's principle.[5]
-
Method A: Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is highly effective at physically removing water from the reaction mixture.[1][6]
-
Method B: Dehydrating Agents: The addition of a dehydrating agent is a common and effective strategy. Concentrated sulfuric acid serves the dual role of being both a catalyst and a potent dehydrating agent.[3][7][8] Alternatively, anhydrous salts or molecular sieves can be used.[1][9]
-
-
Use of Excess Reactant: Employing a large excess of methanol can also shift the equilibrium towards the formation of the ester product.[5] A molar ratio of methanol to tartaric acid of 10:1 or higher is often beneficial, with the excess methanol also serving as the reaction solvent.
-
Catalyst Activity: Ensure your acid catalyst is active. If using a reusable catalyst like an ion-exchange resin, it may need regeneration.[10][11] For common acid catalysts, ensure they have not been compromised by moisture.
Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.
2. Which acid catalyst is best for this synthesis?
The choice of catalyst depends on factors like scale, desired workup procedure, and sensitivity of the materials.
| Catalyst | Pros | Cons |
| Sulfuric Acid (H₂SO₄) | Highly effective dual-function catalyst and dehydrating agent. [4][7]Inexpensive and readily available. | Can be corrosive and may cause charring/decomposition if temperatures are too high. [11][12]Difficult to remove during workup. |
| p-Toluenesulfonic Acid (p-TsOH) | Strong acid catalyst, solid and easier to handle than H₂SO₄. [6] | Less effective as a dehydrating agent compared to concentrated H₂SO₄. |
| Boric Acid (H₃BO₃) | Milder, less corrosive, and can be effective. A patent suggests its use for diethyl tartrate synthesis. [13] | May require longer reaction times or higher temperatures. |
| Lewis Acids (e.g., BF₃) | Can be highly effective catalysts for esterification. [6] | Can be moisture-sensitive and may require specialized handling procedures. |
| Acidic Ion-Exchange Resins | Easily removed by simple filtration, simplifying purification. [10]Can be regenerated and reused. | Can be slower than strong mineral acids and may have lower thermal stability. |
3. What are the optimal reaction conditions?
While optimal conditions can vary, the following provides a scientifically-grounded starting point.
| Parameter | Recommended Range | Rationale |
| Temperature | 60 - 80 °C | The reaction is typically performed at the reflux temperature of the alcohol (methanol refluxes at ~65 °C). [4][14]This provides sufficient energy to overcome the activation barrier without causing significant thermal decomposition. [11] |
| Time | 2 - 10 hours | Reaction progress should be monitored (e.g., by TLC or GC). The reaction is complete when the starting material is consumed. Some procedures may require longer times to maximize yield. [1][10] |
| Molar Ratio (Methanol:Acid) | > 5:1 (often > 10:1) | A large excess of methanol shifts the reaction equilibrium towards the product side. [5] |
| Catalyst Loading | 1 - 5 mol% | A catalytic amount is sufficient. Higher loadings can increase side reactions and complicate purification. [6] |
4. How should I purify the final product?
A standard purification protocol involves several steps:
-
Cooling & Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst until effervescence ceases. [4]2. Solvent Extraction: If a co-solvent was used, or to facilitate separation, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The this compound will move into the organic layer.
-
Washing: Wash the combined organic layers with saturated sodium chloride solution (brine). This helps to remove residual water and some water-soluble impurities. [11]4. Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: For high purity, the crude product can be further purified by vacuum distillation or recrystallization. [10][13]High purity (≥99%) is critical for applications in pharmaceutical synthesis and asymmetric catalysis. [15] By understanding the equilibrium dynamics of the Fischer esterification and systematically addressing the factors that influence it, researchers can reliably overcome the challenge of low yield and obtain high-purity this compound for their critical applications.
References
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]
-
Quora. (2017). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? Retrieved from [Link]
- CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate. (n.d.). Google Patents.
-
Reddit. (2023). Sulphuric acid in esterification. r/chemistry. Retrieved from [Link]
-
Diethyl Tartrate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
-
Whitacre, F. M., & Briscoe, H. T. (n.d.). Anhydrous Salts for Esterification. IU Indianapolis - Indiana University. Retrieved from [Link]
-
Quora. (2023). Using H2SO4 as a dehydrating agent in esterification reaction increases the yield of ester. But won't this mess up the equilibrium? Retrieved from [Link]
-
Krasiński, A., et al. (2016). Chemistry of diethyl tartrate synthesis. ResearchGate. Retrieved from [Link]
- CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate. (n.d.). Google Patents.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. (Historical reference, direct link unavailable, cited by Wikipedia).
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of diethyl tartrate. Retrieved from [Link]
-
Zhang, X., et al. (2017). Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. ACS Omega. Retrieved from [Link]
- WO2001047856A1 - Process for the recovery and recycle of d-tartaric acid. (n.d.). Google Patents.
-
The Purity Advantage: Why Source High-Grade Dimethyl D-Tartrate? (2026). Retrieved from [Link]
-
Veeprho. (n.d.). (+)-Dimethyl L-Tartrate | CAS 608-68-4. Retrieved from [Link]
-
Zhang, J., et al. (2014). The results of the synthesis of tartaric esters. ResearchGate. Retrieved from [Link]
-
Reddy, K. L. (2008). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. Retrieved from [Link]
-
Zhang, J., et al. (2014). Scheme 1 The reaction of tartaric acid and alcohol. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). What protocole experiment to make esterification of tartaric acid with ethanol? Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
- 14. CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
Purification of D-Dimethyl tartrate by recrystallization or chromatography
Welcome to the technical support center for the purification of D-Dimethyl tartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this essential chiral building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Introduction
This compound is a crucial intermediate in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its high polarity, due to the presence of two hydroxyl groups, presents unique challenges for purification. Achieving high chemical and enantiomeric purity (often ≥99% ee) is critical, as even trace impurities can impede reaction success, lower yields, and compromise the quality of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive resource for troubleshooting the two primary methods for its purification: recrystallization and column chromatography.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Recrystallization Issues
Recrystallization is often the first choice for purifying solid compounds due to its cost-effectiveness and scalability. However, the unique properties of this compound can lead to several common problems.
Q1: My this compound will not crystallize from solution, even after cooling.
-
Probable Cause 1: Supersaturation. The solution may contain more dissolved solute than its typical saturation point at that temperature.[4][5] Crystal formation requires a nucleation point to begin.
-
Solution:
-
Induce Nucleation: Gently scratch the inside of the flask just below the liquid's surface with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to form.[4][5]
-
Seed Crystals: If available, add a single, tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.[4]
-
Drastic Cooling: Place the flask in an ice-salt bath for a short period. While slow cooling is generally preferred for purity, this can sometimes force nucleation.
-
-
-
Probable Cause 2: Too much solvent was used. This is the most common reason for crystallization failure.[4][5][6] The concentration of this compound is too low to reach its saturation point upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent.[6] Reduce the volume by 10-20% and then allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to "crash out" with impurities.
-
-
Probable Cause 3: An inappropriate solvent was chosen. The ideal solvent should dissolve the compound when hot but not when cold.[7]
Q2: My this compound is "oiling out" instead of forming crystals.
-
Probable Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of the compound. this compound has a relatively low melting point (approx. 57-60°C).[8][9] If the solution is saturated above this temperature, the compound will separate as a liquid (oil) rather than a solid.
-
Solution: Switch to a lower-boiling point solvent.
-
-
Probable Cause 2: The solution is cooling too rapidly. This is especially common with highly concentrated solutions.[6]
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount of extra solvent (1-5%) and allow the solution to cool much more slowly.[5] Insulate the flask by placing it on a wooden block or wrapping it in glass wool to slow the cooling rate.
-
-
Probable Cause 3: Significant impurities are present. Impurities can depress the melting point of the eutectic mixture, leading to oil formation.
-
Solution: Attempt to remove the impurities by another method first, such as a quick filtration through a silica plug or an initial purification by column chromatography, followed by recrystallization of the enriched material.
-
Q3: My final yield after recrystallization is very low.
-
Probable Cause 1: Too much solvent was used. As mentioned, this keeps a significant portion of your product dissolved in the mother liquor even after cooling.[6]
-
Solution: Before filtering, check for supersaturation. If none, reduce the solvent volume by evaporation. You can also try to obtain a second crop of crystals by further concentrating the filtrate, though this crop may be less pure.[10]
-
-
Probable Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper or in the funnel.
-
Solution: Use a heated filter funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through. Ensure the solution is heated to boiling right before filtration.
-
-
Probable Cause 3: Excessive washing with cold solvent. While rinsing the collected crystals is necessary to remove adhering impure mother liquor, using too much rinse solvent will redissolve some of your product.[4]
-
Solution: Use a minimal amount of ice-cold solvent for rinsing. Ensure the solvent has been thoroughly chilled in an ice bath.
-
Column Chromatography Issues
Flash column chromatography is a powerful technique for separating compounds with different polarities. Given this compound's polar nature, specific strategies are required.[11][12][13]
Q1: I can't achieve good separation between this compound and a polar impurity.
-
Probable Cause 1: Inappropriate mobile phase. The solvent system (eluent) may be too polar or not polar enough, causing compounds to either stick to the silica or run through without separation.
-
Solution:
-
Optimize Solvent System: this compound is a polar compound. Start with a solvent system like 5% Methanol in Dichloromethane or a gradient of Ethyl Acetate in Hexanes.[13][14]
-
Employ HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective. This uses a polar stationary phase (like silica or an amine-functionalized column) with a mobile phase consisting of a high concentration of a non-polar solvent and a small amount of a polar solvent (e.g., acetonitrile with a water gradient).[11][15] This "aqueous normal-phase" chromatography can provide excellent retention and separation for water-soluble compounds.[15]
-
-
-
Probable Cause 2: Column overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule is to load 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
Q2: My compound is streaking/tailing on the column.
-
Probable Cause 1: The compound is very polar and interacting too strongly with the acidic silica gel. The free hydroxyl groups on silica can lead to strong hydrogen bonding.
-
Solution:
-
Add a Modifier: Add a small amount (0.1-1%) of a polar modifier like triethylamine to the eluent if the impurity is acidic, or acetic acid if the impurity is basic. This can mask the active sites on the silica gel.
-
Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like Diol.[11][14] Diol columns, used in HILIC mode, can be particularly effective for polar compounds that bind irreversibly to silica.[11]
-
-
-
Probable Cause 2: The sample was not loaded in a concentrated band. If the sample is dissolved in too much solvent or a solvent stronger than the initial eluent, it will spread out before the separation begins.
-
Solution: Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded directly onto the column bed ("dry loading").
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing this compound?
For esters with polar groups, a good starting point is a two-solvent system.[16][17] You should test solubility in a "good" solvent (in which it is soluble) and a "bad" solvent (in which it is poorly soluble).
-
Recommended "Good" Solvents: Methanol, Ethanol, Ethyl Acetate, Acetone.
-
Recommended "Bad" Solvents: Hexanes, Diethyl Ether, Water. A common and effective pair is Methanol/Water or Ethyl Acetate/Hexane.[7][18] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes cloudy (the saturation point), then reheat until clear and allow to cool slowly.
Q2: What are the most likely impurities in my crude this compound?
The most common impurities originate from the synthesis, which is typically an acid-catalyzed esterification of D-tartaric acid with methanol.
-
Unreacted D-tartaric acid: Highly polar, can often be removed by an aqueous wash during workup or will remain at the baseline in normal-phase chromatography.
-
Residual Methanol: A volatile solvent that should be removed in vacuo before purification. Its presence can significantly increase the solubility of the ester in aqueous or non-polar organic phases, complicating both extraction and crystallization.[19]
-
Catalyst: Residual acid catalyst (e.g., sulfuric acid) should be neutralized and removed during the workup before attempting purification.
-
Enantiomeric Impurity: The presence of L-Dimethyl tartrate or meso-Dimethyl tartrate. These are not removable by non-chiral purification methods and must be assessed using chiral HPLC or NMR with a chiral resolving agent.[20]
Q3: How can I confirm the purity of my final product?
A multi-faceted approach is best for confirming purity.
-
Melting Point: A sharp melting point range that matches the literature value (57-60°C) is a good indicator of purity.[8][9] Impurities will typically cause melting point depression and broadening.
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying any residual solvents or organic impurities.[21] Quantitative NMR (qNMR) can also be used for an accurate purity assessment.[22][23]
-
Chromatography (for baseline purity): Thin Layer Chromatography (TLC) showing a single spot in multiple solvent systems is a good sign. For higher accuracy, HPLC or GC analysis is recommended.
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee).[20]
-
Optical Rotation: Measuring the specific rotation and comparing it to the literature value provides a good measure of enantiomeric purity.[2]
Q4: Do I need to take any special safety precautions when handling this compound and the solvents?
Yes. Always consult the Safety Data Sheet (SDS) for any chemical before use.[24][25]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.[24]
-
Ventilation: Handle all organic solvents in a well-ventilated fume hood.
-
Flammability: Be aware of the flammability of solvents like hexanes, ethyl acetate, and methanol. Keep them away from ignition sources.[26]
-
Handling: While this compound itself is not considered highly hazardous, good laboratory practices such as avoiding inhalation, ingestion, and skin contact should always be followed.[24]
Part 3: Data & Protocols
Data Presentation
Table 1: Recommended Solvents for Purification of this compound
| Method | Solvent System | Rationale & Comments |
| Recrystallization | Ethyl Acetate / Hexane | A classic "good"/"bad" solvent pair. Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, reheat to clarify, then cool slowly. |
| Methanol / Water | This compound is soluble in water.[8][19][27][28] This can be a good system, but losses to the mother liquor may be higher. Methanol is a good primary solvent. | |
| Methanol / Diethyl Ether | Another effective polar/non-polar pair. | |
| Column Chromatography | Ethyl Acetate / Hexane (Gradient) | Standard normal-phase system. Start with low % EtOAc (e.g., 20%) and gradually increase polarity. Good for removing less polar impurities. |
| Methanol / Dichloromethane (Gradient) | A more polar system for separating this compound from more polar impurities.[13][14] Use up to 10% MeOH to avoid dissolving silica.[13] | |
| Acetonitrile / Water (Gradient) on Silica or Amine Column (HILIC) | Excellent for very polar compounds.[11][15] Water is the "strong" solvent. Start with high % ACN (e.g., 95%) and increase the water content. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add ~5 mL of ethyl acetate and heat the mixture gently on a hotplate with stirring.
-
Saturation: Continue adding ethyl acetate dropwise until the solid just dissolves at the boiling point. It is critical to use the minimum amount of hot solvent.[4]
-
Induce Saturation: Remove the flask from the heat. Slowly add hexanes dropwise while stirring until the solution becomes persistently cloudy.
-
Clarification: Gently reheat the flask until the solution becomes clear again.
-
Crystallization: Cover the flask with a watch glass, remove it from the heat, and allow it to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (~2-3 mL) of ice-cold hexanes to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. Confirm purity via melting point and/or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the desired compound is ~0.3. An eluent of 40-50% Ethyl Acetate in Hexane is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (or a slightly less polar version, e.g., 20% EtOAc/Hexane). Ensure the silica bed is flat and free of air bubbles.
-
Sample Loading: Dissolve ~500 mg of crude this compound in a minimal amount of dichloromethane (~1 mL). Add ~1 g of silica gel to this solution and evaporate the solvent completely in vacuo to create a dry, free-flowing powder.
-
Elution: Carefully add the dry-loaded sample to the top of the silica bed. Gently add a layer of sand. Begin eluting with the solvent system, gradually increasing the polarity if necessary (e.g., from 20% EtOAc to 50% EtOAc).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 4: Visualized Workflows
Diagram 1: Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Diagram 2: Flash Chromatography Workflow
Caption: Workflow for purification by flash chromatography.
References
- Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (2025). Benchchem.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Very polar compound purification using aqueous normal-phase flash column chrom
- DIETHYL-D-(-)
- SDS of (-)
- Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Solubility of dimethyl tartrate in w
- Dimethyl L-tartrate | Solubility of Things. (n.d.). Solubility of Things.
- (-)-Dimethyl D -tartrate 99 13171-64-7. (n.d.). Sigma-Aldrich.
- (-)
- Diethyl Tartrate. (n.d.). Organic Syntheses Procedure.
- D(-)
- The Purity Advantage: Why Source High-Grade Dimethyl D-Tartr
- (-)-Diethyl D -tartrate = 99 13811-71-7. (n.d.). Sigma-Aldrich.
- SAFETY D
- Chiral Resolving Agent - Diethyl L Tartrate Manufacturer. (n.d.).
- Recrystalliz
- Important Chemistry Tips-Solvents choose for recrystalliz
- (+)
- (+)-Dimethyl L-tartrate CAS#: 608-68-4. (n.d.). ChemicalBook.
- Buy (+)
- Troubleshooting Recrystalliz
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- How to purify esters. (2019). Reddit.
- Diethyl D-(-)
- Tartaric Acid Recrystalliz
- Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
- Recrystalliz
- Preparation method of L-dibenzoyl dimethyl tartrate. (n.d.).
- Process for the recovery and recycle of D-tartaric acid. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- (+)-Dimethyl L-tartrate(608-68-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Chemistry of diethyl tartrate synthesis. (n.d.).
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- tartaric acid and its Impurities. (n.d.).
- A Comparative Guide to Purity Validation of Dimethyl Terephthalate: GC-MS, HPLC, and qNMR Analysis. (2025). Benchchem.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). PubMed Central.
- Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds. (n.d.). NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. (+)-Dimethyl L-tartrate | 608-68-4 [chemicalbook.com]
- 9. Buy (+)-Dimethyl L-tartrate, 99% - 608-68-4 – L-(+)-Tartaric acid dimethyl ester in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. labex.hu [labex.hu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. m.youtube.com [m.youtube.com]
- 17. reddit.com [reddit.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. echemi.com [echemi.com]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. (+)-Dimethyl L-tartrate(608-68-4) 1H NMR [m.chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. SDS of (-)-Dimethyl D-tartrate, Safety Data Sheets, CAS 13171-64-7 - chemBlink [chemblink.com]
- 26. fishersci.com [fishersci.com]
- 27. solubilityofthings.com [solubilityofthings.com]
- 28. (+)-Dimethyl L-tartrate CAS#: 608-68-4 [m.chemicalbook.com]
Common side products in the synthesis of D-Dimethyl tartrate
Welcome to the technical support center for the synthesis of D-Dimethyl tartrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
-
Potential Cause 1: Incomplete Reaction Equilibrium. The Fischer esterification of tartaric acid with methanol is a reversible reaction.[1][2] If the equilibrium is not sufficiently shifted towards the product side, a low yield will be observed.
-
Suggested Solution: To drive the reaction forward, a large excess of methanol is typically used, often serving as both the reactant and the solvent.[1] Additionally, the removal of water, a byproduct of the reaction, will shift the equilibrium towards the formation of the diester.[1][2] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1][2][3]
-
-
Potential Cause 2: Insufficient Catalyst Activity. The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount, leading to a slow or incomplete reaction.
-
Potential Cause 3: Inadequate Reaction Temperature. The reaction may be too slow if the temperature is not high enough to overcome the activation energy.
Issue 2: Presence of Significant Amounts of Mono-methyl Tartrate
-
Potential Cause: Incomplete Esterification. The formation of the monoester is an intermediate step in the synthesis of the diester.[7][8] Insufficient reaction time, a low methanol-to-tartaric acid ratio, or inadequate heating can result in a mixture containing a significant amount of the mono-methyl tartrate.[4]
-
Suggested Solution: Increase the molar ratio of methanol to tartaric acid; a ratio of over 30:1 has been used to minimize the monoester byproduct.[7] Prolong the reaction time and ensure the mixture is maintained at a steady reflux to drive the reaction to completion.[5] Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.[4][9]
-
Issue 3: Formation of Colored Impurities or Tar
-
Potential Cause: Decomposition at High Temperatures. Tartaric acid and its esters can be susceptible to decomposition at elevated temperatures, especially in the presence of a strong acid catalyst.[4][10] This can lead to the formation of colored byproducts. One potential decomposition product under acidic conditions is pyruvic acid.[10]
-
Suggested Solution: Maintain careful control over the reaction temperature. While reflux is necessary, excessive heating should be avoided.[6] During purification by distillation, it is crucial to use vacuum distillation to lower the boiling point and to keep the oil bath temperature below 165°C to prevent decomposition.[4]
-
Issue 4: Difficulty in Product Isolation and Purification
-
Potential Cause 1: Emulsion Formation During Workup. The presence of unreacted tartaric acid or acidic byproducts can lead to the formation of emulsions during the aqueous wash steps, making phase separation difficult.[5]
-
Potential Cause 2: Co-distillation with Impurities. If side products have boiling points close to that of this compound, separation by simple distillation can be challenging.
-
Suggested Solution: Employ fractional distillation under reduced pressure for a more efficient separation. Analyzing the crude product by GC-MS can help identify the impurities and optimize the distillation parameters.[11][12][13][14] Recrystallization from a suitable solvent is another effective purification method.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially scalable method is the Fischer-Speier esterification.[9] This involves reacting D-tartaric acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6][15]
Q2: What are the primary side products I should be aware of?
A2: The most common side product is the mono-methyl ester of tartaric acid.[7][8] Other potential byproducts can arise from the decomposition of tartaric acid at high temperatures in the presence of a strong acid, which may include pyruvic acid.[4][10]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using chromatographic techniques. Thin-Layer Chromatography (TLC) provides a simple and rapid way to qualitatively assess the consumption of the starting material and the formation of the product.[9] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to determine the relative amounts of starting material, monoester, and diester.[4]
Q4: What is the role of the acid catalyst in the esterification reaction?
A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, which increases the electrophilicity of the carbonyl carbon.[9] This makes it more susceptible to nucleophilic attack by the methanol, thereby increasing the rate of the reaction.[6][9]
Q5: Are there any safety precautions I should take during the synthesis?
A5: Yes. Methanol is flammable and toxic, so the reaction should be carried out in a well-ventilated fume hood, and sources of ignition should be avoided.[6] Concentrated acids like sulfuric acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Methanol to Tartaric Acid Ratio | >30:1 molar ratio | Drives the equilibrium towards the diester, minimizing the monoester byproduct.[7] |
| Catalyst | Sulfuric Acid (1-5 mol%) or Amberlyst-15 | Sulfuric acid is a strong, effective catalyst.[1] Amberlyst-15 is a milder, solid catalyst that is easily removed.[4] |
| Temperature | Reflux temperature of methanol | Provides sufficient energy to drive the reaction at a reasonable rate without excessive decomposition.[5][6] |
| Purification | Vacuum Distillation | Lowers the boiling point to prevent thermal decomposition of the product.[4] |
Experimental Workflow
Below is a generalized protocol for the synthesis of this compound via Fischer esterification.
Protocol: Fischer Esterification of D-Tartaric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-tartaric acid.
-
Reagent Addition: Add a large excess of methanol (e.g., to act as the solvent). While stirring, slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude this compound by vacuum distillation.[4]
Reaction Pathway and Side Product Formation
Caption: Synthesis of this compound and potential side products.
References
- Benchchem. (n.d.). Technical Support Center: Strategies for Managing Equilibrium in Esterification Reactions.
- Benchchem. (n.d.). Technical Support Center: Refining Reaction Conditions for Suberic Acid Esterification.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Methanetetracarboxylate Esterification.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Zhang, J., et al. (2014). Development of tartaric esters as bifunctional additives of methanol-gasoline. PMC.
- Benchchem. (n.d.). Identifying and minimizing side reactions during esterification of tartaric acid.
- Organic Syntheses. (n.d.). Diethyl Tartrate.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- The Royal Society of Chemistry. (n.d.). General Method.
- ResearchGate. (n.d.). The results of the synthesis of tartaric esters.
- Experimentalchemie. (2011). Acid catalyzed reaction of L-(+)-tartaric acid with ethanol to L-(+)-tartaric acid diethyl ester.
- Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.
- UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in.
- NIH. (n.d.). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.
- ResearchGate. (2025). Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Development of tartaric esters as bifunctional additives of methanol-gasoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. d-nb.info [d-nb.info]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Optimizing reaction conditions for Sharpless epoxidation with D-Dimethyl tartrate
Welcome to the technical support center for the Sharpless Asymmetric Epoxidation (SAE). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful reaction, with a specific focus on the use of D-(–)-Dimethyl Tartrate as the chiral ligand. Here, we address common challenges and fundamental questions in a direct Q&A format to help you achieve high yields and excellent enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Sharpless Asymmetric Epoxidation?
The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] The reaction's success hinges on a chiral catalyst formed in situ from titanium(IV) isopropoxide (Ti(Oi-Pr)₄) and an optically pure dialkyl tartrate, in this case, D-(–)-Dimethyl Tartrate (DMT).[2] The oxidizing agent is typically tert-butyl hydroperoxide (TBHP).[3] The genius of this reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, lies in its predictability: the choice of the tartrate enantiomer (D or L) dictates which face of the alkene is epoxidized.[1][4]
Q2: How does D-(–)-Dimethyl Tartrate specifically control the stereochemical outcome?
The dialkyl tartrate is the chiral auxiliary that creates a C₂-symmetric chiral environment around the titanium center. The active catalyst is believed to be a binuclear dimer, [Ti₂(tartrate)₂(OR)₄], where two titanium atoms are bridged by two tartrate ligands.[5][6] This rigid, well-defined chiral pocket forces the allylic alcohol and the oxidant (TBHP) to coordinate to the titanium center in a specific orientation.
For D-(–)-dialkyl tartrates, including D-DMT, a widely used mnemonic reliably predicts the stereochemistry. When the allylic alcohol is drawn in a plane with the hydroxyl group in the bottom-right corner, the D-(-)-tartrate directs the TBHP to deliver the oxygen atom to the bottom face of the double bond.[7][8]
Q3: What is the precise role of each key reagent in the reaction?
| Reagent | Role & Key Considerations |
| Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄) | The central Lewis acid that forms the catalytic complex.[9][10] It is extremely sensitive to moisture, which leads to the formation of inactive titanium oxides.[11] Rigorously anhydrous conditions are paramount. |
| D-(–)-Dimethyl Tartrate (D-DMT) | The chiral ligand. It binds to the titanium center, creating the asymmetric environment necessary for enantioselection. The ester group's size can influence reactivity and selectivity.[12] |
| tert-Butyl Hydroperoxide (TBHP) | The terminal oxidant that provides the oxygen atom for the epoxide.[1] A sterically hindered oxidant is crucial for high enantioselectivity.[13] Anhydrous solutions (e.g., in decane or toluene) are required. |
| Allylic Alcohol (Substrate) | The substrate for epoxidation. The hydroxyl group is essential as it coordinates to the titanium catalyst, positioning the double bond for directed oxygen transfer. Simple, non-allylic alkenes are generally unreactive.[6][14] |
| Powdered Molecular Sieves (3Å or 4Å) | A critical component, especially for catalytic versions. Sieves act as a scavenger for trace amounts of water, preventing the deactivation of the moisture-sensitive titanium catalyst.[1][12] Their presence significantly improves reaction rates and reproducibility.[15] |
Q4: Is the Sharpless Epoxidation a truly catalytic process?
Yes, although early procedures often used stoichiometric amounts of the titanium-tartrate complex, the reaction is inherently catalytic.[16] Modern protocols, particularly with the inclusion of molecular sieves to prevent catalyst deactivation by water, allow for catalyst loadings as low as 5–10 mol%.[1][12] For some highly reactive substrates, loadings of 2% have been successful.[17] However, for substrates that yield sensitive epoxy alcohols, higher catalyst loadings may be necessary to outpace product inhibition, where the diol formed from epoxide opening coordinates to and inhibits the catalyst.[17]
Troubleshooting Guide
This section addresses specific experimental issues. Use the workflow diagram below for a systematic approach to problem-solving.
Caption: A systematic workflow for troubleshooting common issues.
Problem: My reaction has stalled, showing low or no conversion.
-
Most Likely Cause: Catalyst deactivation by water. The titanium-tartrate complex is highly susceptible to hydrolysis.[11][14]
-
Solution:
-
Anhydrous Conditions: Ensure your solvent (typically dichloromethane) is rigorously dry. Use freshly opened bottles of reagents or redistill/dry them according to standard procedures.
-
Molecular Sieves: Add freshly activated, powdered 3Å or 4Å molecular sieves to the reaction vessel before adding the titanium catalyst.[12] The sieves will scavenge any trace moisture from the solvent, substrate, or atmosphere.
-
Catalyst Preparation: The order of addition is critical. The titanium and tartrate must be pre-complexed before the substrate and oxidant are introduced. Follow the protocol carefully. Premixed stock solutions of the catalyst are not stable and should be avoided.[18]
-
Problem: The chemical yield is acceptable, but the enantiomeric excess (ee) is low.
-
Most Likely Cause: The presence of a non-chiral catalytic species or reaction conditions that degrade the catalyst's chiral integrity.
-
Solution:
-
Water Contamination: This is also a primary cause of low ee. Even small amounts of water can hydrolyze the chiral complex to form achiral titanium species that catalyze a non-selective background reaction.
-
Reaction Temperature: The enantioselectivity of the Sharpless epoxidation is highly temperature-dependent. The standard temperature is –20 °C. Allowing the reaction to warm up, even to 0 °C, can significantly erode the ee.[14]
-
Tartrate Purity: Verify the enantiomeric purity of your D-(–)-Dimethyl Tartrate. Using partially racemized tartrate will directly lead to a lower ee in the product.
-
Stoichiometry: A slight excess of the tartrate ligand relative to the titanium isopropoxide (e.g., Ti:DMT ratio of 1:1.1 to 1:1.2) is often used to ensure the complete formation of the chiral dimeric species.[19]
-
Problem: I'm observing significant side products, particularly a diol.
-
Most Likely Cause: In-situ ring-opening of the desired epoxy alcohol product. The reaction mixture contains nucleophilic species (isopropoxide, water if present) that can attack the epoxide. This is more common with sensitive substrates.
-
Solution:
-
Use Ti(Ot-Bu)₄: For particularly sensitive epoxides, switching from titanium(IV) isopropoxide to the bulkier titanium(IV) tert-butoxide can sometimes suppress the rate of product decomposition by reducing the nucleophilicity of the alkoxides in the system.[6]
-
Low Temperature Workup: When the reaction is complete, quench it at low temperature (e.g., –20 °C) before allowing it to warm to room temperature. This minimizes the time the product spends in the reactive environment.
-
Modified Workup: Avoid acidic conditions during workup, which can catalyze ring-opening. The standard NaOH/brine workup is generally effective at precipitating titanium salts without promoting diol formation.[20]
-
Problem: My workup is forming an intractable emulsion or a gelatinous precipitate.
-
Most Likely Cause: The formation of titanium oxide/hydroxide complexes during the aqueous quench. This is a very common issue.[20]
-
Solution: The "Sharpless Workup" is specifically designed to address this.
-
After the reaction is complete and cooled, add a pre-cooled saturated solution of brine containing 30% NaOH.
-
Stir the biphasic mixture vigorously. Initially, a thick slurry will form.
-
Continue stirring for at least 1 hour at or near room temperature. The mixture should eventually break into two clear, easily separable layers as the titanium salts granulate into a filterable solid.
-
Adding Celite and filtering the entire mixture before extraction can also be highly effective.[15]
-
Detailed Experimental Protocol
This protocol is a general guideline for the catalytic epoxidation of a primary allylic alcohol.
Reagents & Molar Equivalents:
| Component | Molar Eq. |
| Allylic Alcohol | 1.0 |
| D-(–)-Dimethyl Tartrate | 0.06 |
| Titanium(IV) Isopropoxide | 0.05 |
| TBHP (5.5 M in decane) | 2.0 |
| Powdered 4Å Molecular Sieves | ~200-300 wt% vs. alcohol |
| Dichloromethane (CH₂Cl₂) | to make ~0.1 M solution |
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon or Nitrogen, add the powdered 4Å molecular sieves and anhydrous dichloromethane.
-
Cool the flask to –20 °C using a cryocooler or a dry ice/acetone bath.
-
While stirring, add the D-(–)-Dimethyl Tartrate, followed by the dropwise addition of Titanium(IV) Isopropoxide.
-
Stir the resulting mixture at –20 °C for 30 minutes to allow for the formation of the chiral catalyst complex. The solution should be a light yellow color.
-
Add the TBHP solution dropwise, ensuring the internal temperature does not rise significantly.
-
Finally, add the allylic alcohol (neat or as a solution in a small amount of CH₂Cl₂) dropwise.
-
Maintain the reaction at –20 °C and monitor its progress by TLC or GC. Reactions are typically complete within 2-6 hours.
-
Upon completion, proceed with the recommended workup procedure to quench the reaction and isolate the product.
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.
References
-
Titanium Isopropoxide | Chemical Spotlight . (n.d.). Retrieved from Google Cloud.[9]
-
TITANIUM TETRAISOPROPOXIDE . (n.d.). Ataman Kimya.[10]
-
Titanium isopropoxide - Wikipedia . (2023, October 29). Wikipedia.[11]
-
Sharpless epoxidation - Name-Reaction.com . (n.d.). Name-Reaction.com.[21]
-
Sharpless epoxidation - Wikipedia . (2023, November 29). Wikipedia.[1]
-
A Comparative Guide to Catalysts in Sharpless Epoxidation: Performance and Protocols . (n.d.). Benchchem.[22]
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization . Journal of the American Chemical Society, 109(19), 5765–5780.[12][18][19]
-
Sharpless Asymmetric Epoxidation . (n.d.). Dalal Institute.[23]
-
Sharpless Epoxidation of Divinylcarbinol . (n.d.). Organic Syntheses.[24]
-
What is Sharpless Asymmetric Epoxidation ? Mechanism, Applications | FYQ PYQ | GATE NET SET . (2024, April 6). YouTube.[7][25]
-
Pu, Y., et al. (2005). Efficient Polymer-Supported Sharpless Alkene Epoxidation Catalyst . Molecules, 10(7), 848-856.[15]
-
Does anyone have a workup protocol for the Sharpless epoxidation? . (2010, July 27). Reddit.[20]
-
Sharpless Asymmetric Epoxidation of Allylic Alcohols . (n.d.). ChemTube3D.[5]
-
Sharpless asymmetric epoxidation of allylic alcohols . (n.d.). Organic Chemistry Reactions.[14]
-
Wu, Y.-D., & Houk, K. N. (2008). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study . Journal of the American Chemical Society, 130(49), 16839–16849.[13][26]
-
Epoxidation of Allylic Alcohols . (2021, March 16). Chemistry LibreTexts.[27]
-
Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) . (2014, April 15). Chem-Station.[6]
-
Sharpless Epoxidation . (n.d.). Organic Chemistry Portal.[3]
-
ASYMMETRIC EPOXIDATION OF (E)-2-HEXEN-1-OL . (n.d.). Organic Syntheses.[17]
-
ChemInform Abstract: Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction . (2010, May 18). ChemInform.[28]
-
TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH . (2011). TSI Journals.
-
SharplessEpoxidation . (2020, April 30). YouTube.[16]
-
Silva, F. de A., & de Souza, M. C. B. V. (2018). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products . Current Organic Synthesis, 15(5), 623-636.[29]
-
Sharpless Asymmetrical Epoxidation: An Overview . (2018). Asian Journal of Research in Chemistry.[4]
-
Sharpless Epoxidation . (n.d.). Scribd.[2]
-
Sharpless Epoxidation: Easy Mechanism . (2021, September 6). Chemistry Notes.[8]
-
Chan, T. H., & Wang, D. (1995). Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols . Tetrahedron Letters, 36(32), 5709-5712.[30]
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. ajrconline.org [ajrconline.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. noahchemicals.com [noahchemicals.com]
- 10. atamankimya.com [atamankimya.com]
- 11. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 14. orgosolver.com [orgosolver.com]
- 15. Efficient Polymer-Supported Sharpless Alkene Epoxidation Catalyst [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. scribd.com [scribd.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. reddit.com [reddit.com]
- 21. name-reaction.com [name-reaction.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. dalalinstitute.com [dalalinstitute.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. youtube.com [youtube.com]
- 26. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enantioselectivity with D-Dimethyl Tartrate
Welcome to the technical support center for asymmetric reactions involving D-Dimethyl tartrate. This guide is designed for researchers, chemists, and process development professionals who are encountering suboptimal stereochemical outcomes. Here, we address common pitfalls and provide advanced troubleshooting strategies in a direct question-and-answer format, focusing on the Sharpless Asymmetric Epoxidation (SAE) as a representative and foundational example.[1][2][3][4] Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own laboratory work.
Section 1: First-Level Diagnosis - Common Questions
Q1: My Sharpless epoxidation is yielding a low enantiomeric excess (e.e.). What are the most common culprits I should investigate first?
Low enantioselectivity is a frequent issue that can almost always be traced back to the integrity of the catalyst components or the reaction conditions. Before diving into complex variables, start with a systematic check of the "Big Four":
-
Catalyst Integrity: The active catalyst is a specific dimeric complex formed in situ from titanium(IV) isopropoxide and this compound (or its common diethyl/diisopropyl analogues).[1][5] Degradation or improper stoichiometry of either component is the primary cause of failure.
-
Oxidant Quality: The oxidant, typically tert-butyl hydroperoxide (TBHP), can degrade over time, and its water content is a critical parameter.
-
Water Content: The presence of excess water is highly detrimental to the catalyst's chiral environment, leading to the formation of catalytically inactive or non-selective titanium-oxo species.[6]
-
Reaction Temperature: The Sharpless epoxidation is highly sensitive to temperature. Deviations from the optimal low-temperature conditions (typically -20 °C) can dramatically erode enantioselectivity.[7]
The following troubleshooting workflow provides a logical path for diagnosing the issue.
Section 2: Deep Dive by Reaction Component
Q2: My Titanium(IV) isopropoxide has turned white and cloudy. Can I still use it?
No, you should not use it. Titanium(IV) isopropoxide is extremely moisture-sensitive. The white, cloudy, or solid precipitate is titanium dioxide and various hydrated titanium oxides, formed by hydrolysis with atmospheric moisture.
Causality: The active catalyst requires a precise 2:2 dimeric structure of titanium and the tartrate ligand.[1][5] Hydrolyzed titanium species cannot form this chiral complex correctly. Instead, they can promote non-selective, achiral epoxidation pathways, which will drastically reduce the enantiomeric excess of your product.
Solution: Always use freshly distilled or newly purchased titanium(IV) isopropoxide from a recently opened bottle. Handle it under an inert atmosphere (e.g., nitrogen or argon) using dry syringes or cannulas.
Q3: How critical is the stoichiometry between Ti(OiPr)₄ and this compound?
The ratio is critical for forming the active catalyst. The highest levels of enantioselectivity are typically observed when the ratio of tartrate ester to titanium isopropoxide is between 1.1:1 and 1.2:1.
Causality: The active catalyst is a C₂-symmetric dimer, [Ti₂(tartrate)₂(OiPr)₄].[1][5] A slight excess of the tartrate ligand helps ensure that all titanium centers are incorporated into the chiral dimeric complex. However, a significant excess of tartrate can lead to the formation of other, less active or inactive complexes, which can slow down the reaction.[6] Conversely, an excess of titanium isopropoxide leaves uncomplexed, achiral titanium species in the mixture, which can catalyze a rapid but non-selective background reaction.
| Ti(OiPr)₄ : Tartrate Ratio | Expected e.e. (%) | Rationale |
| 1 : 0.8 | Low (<50%) | Excess achiral Ti(OiPr)₄ catalyzes background reaction. |
| 1 : 1.0 | Good (85-95%) | Stoichiometrically correct, but sensitive to minor impurities. |
| 1 : 1.2 | Excellent (>95%) | Optimal ratio; ensures all Ti is complexed in the active chiral dimer. [6] |
| 1 : 1.5 | Good to Moderate | Excess tartrate can inhibit the reaction rate. |
Q4: I used an aqueous solution of TBHP. Is that a problem?
Yes, this is a significant problem. Commercial TBHP is often supplied as a 70% aqueous solution.[8] This water content is highly detrimental to the Sharpless catalyst.
Causality: The titanium-tartrate complex is sensitive to Lewis basic ligands, including water and the product epoxy alcohol. Water can coordinate to the titanium center, displacing the essential ligands (allylic alcohol, peroxide) and leading to the formation of inactive Ti-O-Ti bridged oligomers. This disrupts the precisely organized chiral environment necessary for stereoselective oxygen transfer.[6]
Solution:
-
Use commercially available anhydrous solutions of TBHP in a hydrocarbon solvent (e.g., toluene or decane).
-
If using an aqueous solution, it must be rigorously dried. A common lab procedure involves azeotropic distillation with toluene.
-
Always titrate your TBHP solution immediately before use to determine its precise molarity, as it can decompose upon storage.[9][10]
Section 3: Protocols & Advanced Topics
Protocol 1: Preparation of the Active Catalyst Complex
This protocol details the crucial in situ formation of the Sharpless catalyst. Adherence to this procedure is vital for achieving high enantioselectivity.
-
Setup: Under a positive pressure of dry nitrogen, charge a flame-dried, three-necked flask equipped with a magnetic stirrer and thermometer with anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solvent to -20 °C using a cryocool or a dry ice/acetone bath.
-
Titanium Addition: Add titanium(IV) isopropoxide (1.0 eq) via a dry syringe to the cold, stirred solvent.
-
Ligand Addition: In a separate dry flask, dissolve D-(-)-Dimethyl tartrate (1.2 eq) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the cold titanium solution over 5-10 minutes.
-
Aging: Stir the resulting mixture at -20 °C for 30 minutes . This "aging" period is essential for the complete formation of the stable, dimeric catalyst complex. The solution should be a clear, pale yellow.
Q5: What is the mechanistic role of the this compound ligand in determining the stereochemical outcome?
The this compound ligand creates a rigid and predictable chiral environment around the titanium metal center. This environment dictates which face of the prochiral allylic alcohol's double bond is presented to the activated peroxide for epoxidation.
Causality: The active catalyst consists of a Ti₂(tartrate)₂ core.[1][5][11] The tartrate ligands bridge the two titanium atoms, creating chiral "pockets." The substrate (allylic alcohol) and the oxidant (TBHP) coordinate to one of the titanium centers. The steric bulk and electronic properties of the tartrate ester groups effectively block one face of the alkene from approaching the activated oxygen atom, allowing oxygen transfer to occur on only the less hindered face. Using D-(-)-Dimethyl tartrate consistently delivers the oxygen atom to one specific face of the alkene when viewed in a standardized orientation, leading to a predictable absolute stereochemistry in the product epoxide.[12][13]
Q6: Should I use molecular sieves? When and why?
Yes, for catalytic versions of the reaction, the use of molecular sieves is mandatory for high performance.[2][14][15]
Causality: Molecular sieves (typically powdered, activated 3Å or 4Å) act as powerful desiccants, scavenging trace amounts of water from the reaction medium.[6] This is crucial for two reasons:
-
Protecting the Catalyst: As discussed, water deactivates the catalyst. The sieves continuously remove any adventitious water introduced with reagents or solvents.
-
Enabling Catalysis: The product of the reaction, the 2,3-epoxy alcohol, is also a di-functional ligand that can bind to the titanium center and act as a potent product inhibitor.[16] Molecular sieves have been shown to bind these diol-like products, which helps to promote catalyst turnover and allows the reaction to be run with catalytic quantities (5-10 mol%) of the titanium-tartrate complex. Without sieves, stoichiometric amounts of the catalyst are often required to drive the reaction to completion.[2][8]
Protocol: Add freshly activated, powdered 4Å molecular sieves to the reaction solvent before adding the catalyst components. Ensure they are well-stirred to create an effective slurry.
References
-
Schlegel, H. B., & Bach, R. D. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072–2091. [Link]
-
GlaxoSmithKline. Sharpless Asymmetric Epoxidation (AE). [Link]
-
Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. PubMed. [Link]
-
Organic Chemistry Portal. Sharpless Epoxidation. [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
-
Wikipedia. Sharpless epoxidation. [Link]
-
chemeurope.com. Sharpless epoxidation. [Link]
-
Oregon State University. The Sharpless-Katsuki Enantioselective Epoxidation. [Link]
-
Deep Science Publishing. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. [Link]
-
OpenOChem Learn. Sharpless Epoxidation. [Link]
-
García, R., et al. (2010). Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. Chirality, 22(1), 103-11. [Link]
-
National Center for Biotechnology Information. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC. [Link]
-
Sherrington, D. C., & Hodge, P. (Eds.). (2000). Efficient Polymer-Supported Sharpless Alkene Epoxidation Catalyst. Molecules, 5(3), 549-559. [Link]
-
Organic Syntheses. (1990). (2R,3R)-2,3-Epoxy-1-hexanol. Org. Synth., Coll. Vol. 7, p.461. [Link]
-
Marcorelles, J., et al. (2008). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 13(3), 569-603. [Link]
-
ResearchGate. (2015). The induced decomposition of tert-butyl hydroperoxide. [Link]
-
American Chemical Society. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society, 136(4), 1582-1585. [Link]
-
ResearchGate. (2016). tert Butyl Hydroperoxide (TBHP): A Versatile Oxidizing Agent in Organic Synthesis. [Link]
-
ResearchGate. (2014). Decomposition of tert-butyl hydroperoxide into tert-butyl alcohol and O2 catalyzed by birnessite-type manganese oxides: Kinetics and activity. [Link]
-
YouTube. (2019). Unlocking the Secrets of Sharpless Asymmetric Epoxidation. [Link]
-
ResearchGate. (2019). Kinetics of Cyclooctene Epoxidation with tert‐Butyl Hydroperoxide in the Presence of [MoO2X2L]‐Type Catalysts (L = Bidentate Lewis Base). [Link]
-
ResearchGate. (2016). Stereoselective Ring-Opening Reactions of Epoxides in Water. [Link]
-
Arkivoc. (2019). Tert-butyl hydroperoxide decomposition as a descriptor for liquid-phase hydrocarbon oxidation over transition metal oxide-based. [Link]
-
American Chemical Society. (2007). Catalytic Asymmetric Synthesis of a Nitrogen Analogue of Dialkyl Tartrate by Direct Mannich Reaction under Phase-Transfer Conditions. Organic Letters, 9(24), 5027–5029. [Link]
-
StudySmarter. Sharpless Epoxidation Practice Questions & Answers. [Link]
-
Rzepa, H. (2012). Why the Sharpless epoxidation is enantioselective!. Henry Rzepa's Blog. [Link]
-
PubMed. (2007). Catalytic asymmetric synthesis of a nitrogen analogue of dialkyl tartrate by direct mannich reaction under phase-transfer conditions. [Link]
-
YouTube. (2020). SharplessEpoxidation. [Link]
Sources
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 5. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 8. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Why the Sharpless epoxidation is enantioselective! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 13. mdpi.com [mdpi.com]
- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 15. Sharpless_epoxidation [chemeurope.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Stability and storage conditions for D-Dimethyl tartrate
Technical Support Center: D-Dimethyl Tartrate
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for this compound. As a chiral building block, its integrity is paramount for the success of complex stereoselective syntheses.[1] This document moves beyond standard safety data sheets to provide practical, field-tested advice for storage, handling, and troubleshooting. Our goal is to empower you, the researcher, to anticipate and resolve challenges, ensuring the stability and purity of your this compound from the moment it arrives in your lab to its final use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as Dimethyl D-(-)-tartrate, is the dimethyl ester of D-(-)-tartaric acid.[2] Its chemical formula is C₆H₁₀O₆.[3] It serves as a versatile chiral precursor in asymmetric synthesis, crucial for producing bioactive compounds, chiral ligands, and pharmaceuticals.[1][4]
Q2: What are the immediate signs that my this compound may be degraded?
A2: While this compound is stable under recommended conditions, degradation can occur.[5] Visually, you might observe a significant color change from colorless/white to yellow or brown. For the solid form, changes in crystalline structure or clumping due to moisture absorption are indicators. A noticeable deviation in its melting point (the pure solid melts at 48-50°C) or a change in its specific rotation are quantitative signs of impurity or degradation.[6]
Q3: Is this compound classified as a hazardous substance?
A3: According to Regulation (EC) No. 1272/2008, it is generally not classified as a hazardous substance or mixture.[7] However, it can be irritating to the eyes, respiratory system, and skin.[6][8] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should always be worn during handling.[7][9]
Q4: Can I use this compound that has been stored for several years?
A4: If the compound has been stored under ideal conditions (see Table 1), it may still be viable. However, its quality should be re-analyzed before use in a critical synthesis. We recommend performing quality control checks such as melting point determination, spectroscopy (NMR, IR), and measuring optical rotation to confirm its purity and chiral integrity. The troubleshooting workflow in Figure 1 provides a step-by-step guide for this scenario.
Optimal Storage and Handling Protocols
The chemical stability of this compound is contingent upon proper storage.[5] As an ester with vicinal diols, it is primarily susceptible to hydrolysis and oxidation. The following conditions are designed to mitigate these risks.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Room Temperature (10°C - 25°C)[6] | This compound is a solid at room temperature. Storing within this range prevents freeze-thaw cycles and avoids elevated temperatures that could accelerate slow degradation reactions. Avoid direct heat sources.[9] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen); Sealed in a dry environment.[6][8] | The hydroxyl groups are susceptible to oxidation. An inert atmosphere minimizes this risk. More critically, the ester linkages are vulnerable to hydrolysis. A dry environment is essential to prevent this. |
| Container | Tightly closed, suitable container.[5][9] | Prevents contamination and absorption of atmospheric moisture, which is a key driver of hydrolysis. |
| Light | Store in an opaque or amber container away from direct light. | Although not explicitly stated in most safety data sheets, prolonged exposure to UV light can provide the energy to initiate radical reactions or other degradation pathways. This is a best-practice precaution for all fine chemicals. |
| Incompatibilities | Avoid strong acids, bases, oxidizing agents, and reducing agents.[5][7][9] | Bases & Acids: Catalyze the hydrolysis of the ester groups back to tartaric acid and methanol. Oxidizing agents: Can react with the secondary alcohol groups. Reducing agents: Can also react with the ester or alcohol functionalities. |
Troubleshooting Guide: Experimental Failures & Purity Issues
Encountering unexpected results can be frustrating. This section addresses common problems that may be linked to the stability and handling of this compound.
Problem 1: Inconsistent or low yields in a stereoselective reaction.
-
Potential Cause: The chiral integrity of your this compound may be compromised. Partial hydrolysis of one or both ester groups would change the stoichiometry of your reaction, leading to lower yields of the desired product.
-
Troubleshooting Steps:
-
Re-verify Purity: Use an analytical technique sensitive to chiral purity, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Check for Hydrolysis: Obtain a ¹H NMR spectrum. The presence of methanol (singlet ~3.49 ppm) or D-tartaric acid could indicate hydrolysis.
-
Review Handling: Ensure that all solvents used were anhydrous and that the reaction was performed under an inert atmosphere to prevent in-situ degradation.
-
Problem 2: Product mixture shows unexpected byproducts.
-
Potential Cause: Degradation products from the this compound are participating in side reactions. If the material was exposed to high heat, thermal decomposition could occur, though this typically happens at much higher temperatures.[10][11] More likely, exposure to incompatible substances (see Table 1) in your reaction setup is the culprit.
-
Troubleshooting Steps:
-
Isolate and Characterize: Attempt to isolate the main byproduct and characterize it to understand its origin.
-
Scrutinize Reagents: Ensure that other reagents in your reaction are pure and not contaminated with acids, bases, or strong oxidizing/reducing agents that could degrade the tartrate. For example, using old, unstabilized THF can contain peroxides (oxidizing agents).
-
Blank Run: Run the reaction without the primary substrate but with this compound and other reagents to see if the tartrate itself is being transformed under the reaction conditions.
-
Mandatory Visualization: Workflow for Assessing an Aged Sample
Below is a logical workflow for researchers who need to determine if an older container of this compound is suitable for use in a sensitive experiment.
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+)-Dimethyl L-tartrate | 608-68-4 [chemicalbook.com]
- 5. (+)-Dimethyl L-tartrate - Safety Data Sheet [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
Impact of reagent purity on the performance of D-Dimethyl tartrate
Welcome to the technical support center for D-Dimethyl Tartrate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find comprehensive troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation. Our focus is to provide not just solutions, but also the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Dimethyl D-(-)-tartrate or D-(-)-Tartaric acid dimethyl ester, is a chiral building block widely used in asymmetric synthesis.[1] Its unique stereochemistry makes it invaluable for producing enantiomerically pure compounds, which is critical in the pharmaceutical and agrochemical industries.[1] Key applications include its use as a chiral ligand in asymmetric catalysis for reactions like epoxidations, aldol reactions, and hydrogenations, enhancing reaction selectivity and efficiency.[2][3]
Q2: What are the typical purity specifications for high-quality this compound?
For applications in pharmaceutical synthesis and advanced asymmetric catalysis, a high purity level of ≥99% is standard.[4] Reputable suppliers provide a Certificate of Analysis (CoA) with each lot, detailing critical parameters such as assay (purity), optical rotation, and enantiomeric excess (ee).[4][5] For example, a typical specification for optical rotation is [α]D/20 between -20° and -23° (c=2.5 in water).[1]
Q3: How should this compound be properly stored?
This compound should be stored in a cool, dry place. For long-term stability, storage at 0-8°C is recommended.[1] It is important to keep the container tightly sealed to prevent moisture absorption, as water content can potentially lead to hydrolysis over time, affecting its purity and performance.
Q4: What are the common impurities found in this compound?
Common impurities can include residual starting materials from synthesis, such as tartaric acid and methanol, as well as by-products from side reactions.[6] The presence of the undesired L-(+)-enantiomer is a critical impurity that directly impacts the enantioselectivity of a reaction.[4] Other potential impurities could be residual solvents from purification or degradation products if not stored correctly.
Q5: Can I use this compound from different suppliers interchangeably?
While it may be possible, it is not recommended without thorough validation. Purity profiles and trace impurities can vary between manufacturers, potentially leading to inconsistent reaction outcomes.[4] It is crucial to review the Certificate of Analysis from each supplier and, if possible, perform in-house quality control checks to ensure consistency, especially for sensitive applications like catalysis.[4]
Section 2: Troubleshooting Guide: Impact of Reagent Purity
Low yields, poor enantioselectivity, and reaction failures can often be traced back to the purity of this compound. This section provides a structured approach to diagnosing and resolving these issues.
Issue 1: Reduced Enantiomeric Excess (ee) in Asymmetric Catalysis
Symptoms:
-
The enantiomeric excess of your product is significantly lower than expected or reported in the literature.
-
Inconsistent ee values across different batches of the same reaction.
Root Cause Analysis and Solutions:
The most probable cause for diminished ee is the presence of the opposite enantiomer, L-(+)-Dimethyl Tartrate, as an impurity. Even small amounts can lead to the formation of the undesired product enantiomer, thereby reducing the overall ee.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced enantiomeric excess.
Detailed Steps:
-
Verify Reagent Purity:
-
Examine the Certificate of Analysis (CoA): Scrutinize the supplier's CoA for the specific lot of this compound being used. Pay close attention to the reported enantiomeric excess (ee) or optical purity.[4] A lower than expected value is a direct indicator of the problem.
-
In-house Analysis: If you have the capability, perform chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on your this compound. This will provide an accurate measurement of its enantiomeric purity.[4][7][8]
-
-
Source High-Purity Reagent: If the analysis confirms contamination with the L-(+)-enantiomer, the most straightforward solution is to procure a new batch of this compound with a guaranteed high enantiomeric excess (≥99%).[4][5]
-
Purification of Existing Stock (Advanced): For experienced chemists, purification of the existing material may be an option. Recrystallization can sometimes be effective in enriching the desired enantiomer, although it may lead to significant material loss. Column chromatography on a chiral stationary phase is a more definitive but also more complex and costly method.
Issue 2: Low Reaction Yield and/or Formation of By-products
Symptoms:
-
The yield of the desired product is consistently low.
-
TLC or GC-MS analysis shows the presence of unexpected side products.
-
The reaction fails to go to completion.
Root Cause Analysis and Solutions:
Non-enantiomeric impurities are the likely culprits. These can be broadly categorized as:
-
Residual Reactants: Unreacted tartaric acid or methanol from the esterification process.
-
Water Content: Moisture can lead to hydrolysis of the ester, regenerating tartaric acid.
-
Degradation Products: Formed due to improper storage or handling.
These impurities can interfere with the reaction in several ways:
-
Catalyst Poisoning: Tartaric acid, with its free carboxylic acid groups, can coordinate to and deactivate metal catalysts.
-
Stoichiometric Imbalance: Impurities effectively lower the concentration of the active reagent, leading to an incorrect stoichiometric ratio of reactants.
-
Side Reactions: Impurities themselves may react with other components in the mixture, leading to by-products.
Troubleshooting Protocol:
-
Assess Water Content:
-
Method: Karl Fischer titration is the gold standard for accurately determining water content.
-
Action: If the water content is high, the reagent can be dried under vacuum. For future prevention, ensure the reagent is stored in a desiccator or under an inert atmosphere.
-
-
Detect Acidic Impurities:
-
Method: A simple pH test of an aqueous solution of the this compound can indicate the presence of acidic impurities like tartaric acid. A more quantitative method is acid-base titration.
-
Action: If acidic impurities are present, purification by recrystallization or chromatography may be necessary. Alternatively, a new, high-purity batch should be sourced.
-
-
Identify Organic Impurities:
-
Method: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and quantifying organic impurities.
-
Action: Based on the identity of the impurity, a suitable purification strategy can be devised. For example, if residual methanol is detected, it can be removed under vacuum.
-
Data Summary: Purity vs. Performance
The following table illustrates the potential impact of different impurity levels on a typical asymmetric epoxidation reaction.
| Purity Specification | Enantiomeric Excess (ee) of this compound | Expected Product ee | Typical Reaction Yield | Potential Issues |
| High Purity | >99.5% | >95% | >90% | Predictable and reproducible results.[4] |
| Standard Grade | 98-99% | 85-95% | 80-90% | Minor decrease in enantioselectivity. |
| Low Purity | <98% | <85% | <70% | Significant loss of enantioselectivity, potential by-product formation, and catalyst deactivation.[4] |
Section 3: Experimental Protocols
Protocol 1: Quality Control of Incoming this compound via Chiral GC
This protocol provides a general method for determining the enantiomeric excess of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., isopropanol or hexane).
-
-
GC Conditions (Example):
-
Column: Chiral GC column (e.g., Cyclodex-B or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Carrier Gas: Helium.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks corresponding to the D-(-) and L-(+) enantiomers based on a standard or literature data.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Protocol 2: Small-Scale Recrystallization for Purity Enhancement
This protocol can be used to improve the purity of this compound that contains minor impurities.
-
Solvent Selection: A mixture of methanol and ethyl acetate is often effective.
-
Procedure:
-
Dissolve the this compound in a minimal amount of hot methanol.
-
Slowly add ethyl acetate until the solution becomes slightly cloudy.
-
Add a few drops of methanol to redissolve the precipitate, resulting in a saturated solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum.
-
-
Validation: Analyze the purified material using the QC protocol above to confirm the purity enhancement.
Diagram: The Central Role of Purity in Asymmetric Synthesis
Caption: Impact of this compound purity on synthesis success.
References
-
García, R., et al. (2010). Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. Chirality, 22(4), 435-443. Available at: [Link]
-
Thorat, R., & Mujawar, O. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. In T. R. Swaroop (Ed.), Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry (pp. 31-47). Deep Science Publishing. Available at: [Link]
-
Deep Science Publishing. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. Available at: [Link]
-
Seebach, D., et al. (1981). Diethyl Tartrate. Organic Syntheses. Available at: [Link]
-
Dakota Ingredients. (2026). The Purity Advantage: Why Source High-Grade Dimethyl D-Tartrate?. Available at: [Link]
-
PrepChem. (n.d.). Preparation of diethyl tartrate. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (1986). DIETHYL TARTRATE. Available at: [Link]
-
ResearchGate. (n.d.). Chemistry of diethyl tartrate synthesis. Available at: [Link]
- Google Patents. (n.d.). CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate.
-
National Center for Biotechnology Information. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]
-
Veeprho. (n.d.). (+)-Dimethyl L-Tartrate. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Asymmetric Additions Empowered by OrganoCatalysts, Metal Catalysts, and Deep Natural Eutectic Solvents (NADES). Available at: [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available at: [Link]
-
Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). DL-Dimethyl tartarate. Available at: [Link]
-
Pharmaffiliates. (n.d.). tartaric acid and its Impurities. Available at: [Link]
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Available at: [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
-
Ottokemi. (n.d.). Buy (+)-Dimethyl L-tartrate, 99%. Available at: [Link]
-
PennState Extension. (n.d.). tartrate stability in wines - FACT SHEET. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl tartrate. Available at: [Link]
-
ResearchGate. (2025). Orientated intercalation of tartrate as chiral ligand to impact asymmetric catalysis. Available at: [Link]
-
ACS Publications. (2006). Unexpected diversity in the coordination chemistry of tartrate esters with titanium(IV). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. Available at: [Link]
-
Enartis. (n.d.). Enartis News – Wine Tartrate Stability. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Available at: [Link]
-
The Australian Wine Research Institute. (n.d.). Cold stabilisation. Available at: [Link]
-
ACS Publications. (2026). Rapid Colorimetric Detection of Inorganic Phosphate in Eutrophic Waters via Proton-Coupled Electron Transfer in Quinhydrone. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 4. nbinno.com [nbinno.com]
- 5. (-)-Dimethyl D -tartrate 99 13171-64-7 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Purification of Commercial D-Dimethyl Tartrate
Welcome to the technical support center for the purification of D-Dimethyl tartrate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to troubleshoot and refine your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
Commercial this compound is typically synthesized via the Fisher esterification of D-tartaric acid with methanol, using an acid catalyst like sulfuric acid. Consequently, the impurity profile is directly related to this process. Common impurities include:
-
Starting Materials: Residual D-tartaric acid and methanol.
-
Reaction Intermediates: The mono-ester of tartaric acid, (2R,3R)-2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid.[1]
-
Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid or hydrochloric acid).[2]
-
Water: Water is a byproduct of the esterification reaction and can be present in the final product.[3]
-
Side-Products: Minimal amounts of byproducts from potential side reactions, though these are less common under controlled conditions.
Q2: My Certificate of Analysis (CoA) states the purity is 99%. Do I still need to purify it?
The necessity for further purification depends entirely on the sensitivity of your application.
-
For General Synthetic Use: A purity of 99% is often sufficient for many standard organic synthesis applications where the minor impurities are non-reactive or will be removed in subsequent steps.[4]
-
For Pharmaceutical & Catalysis Applications: In drug development, chiral synthesis, or asymmetric catalysis, even minor impurities can have significant consequences.[5] For example, residual tartaric acid can interfere with base-sensitive reactions, while trace water can quench organometallic reagents. In these cases, achieving a purity of >99.5% is highly recommended.
Q3: How can I assess the purity of my this compound before and after purification?
Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying and quantifying organic impurities. The presence of unreacted tartaric acid or the mono-ester will be evident from distinct signals.
-
Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), this technique is highly effective for detecting volatile impurities like residual methanol and assessing the enantiomeric excess (optical purity).[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying non-volatile impurities and is often used to determine final product purity with high accuracy.[7]
-
Melting Point Analysis: Pure this compound has a defined melting point range (approx. 57-60°C).[6] A broad or depressed melting point is a classic indicator of impurities.
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content.
Troubleshooting Purification Workflows
This section provides detailed guidance on specific purification techniques. Based on the likely impurities (primarily acidic residues and the mono-ester), a logical workflow is often required. The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
Guide 1: Neutralization & Washing (Acid Removal)
Core Concept: This is often the first and most crucial step. It involves using a mild aqueous base to neutralize and remove acidic impurities like tartaric acid and the residual catalyst.
Q: I performed a wash with sodium bicarbonate solution, but now I have a stable emulsion that won't separate. What should I do?
A: Emulsion formation is a common issue when washing organic solutions.
-
Causality: Emulsions are often caused by the presence of partially soluble impurities that act as surfactants. Vigorous shaking during the extraction process can also contribute to their formation.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
-
Q: I'm concerned about hydrolyzing my ester during the basic wash. Is this a significant risk?
A: This is a valid concern, as esters can be hydrolyzed under basic conditions. However, the risk can be effectively managed.
-
Causality: Ester hydrolysis is time and temperature-dependent. Prolonged exposure to a strong base will increase the rate of hydrolysis.
-
Solution:
-
Use a Mild Base: Use a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), not a strong base like sodium hydroxide (NaOH).[7][8] Bicarbonate is sufficiently basic to neutralize strong acid catalysts and carboxylic acids without significantly promoting ester hydrolysis.
-
Work Quickly and at Room Temperature: Perform the wash efficiently and without heating. Do not let the layers sit in contact for longer than necessary.
-
Immediate Drying: After the final wash (typically with brine), immediately dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water.
-
Guide 2: Recrystallization
Core Concept: Recrystallization is an ideal technique for purifying this compound, which is a solid at room temperature.[4] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.
Q: I'm not sure which solvent to use for recrystallization. How do I choose the right one?
A: The perfect recrystallization solvent will dissolve your compound completely when hot but poorly when cold.
-
Causality: An ideal solvent maximizes the recovery of pure crystals upon cooling. This compound's polarity, due to its hydroxyl and ester groups, means it is soluble in polar solvents.[9]
-
Solution:
-
Consult Solubility Data: this compound is soluble in water and other polar solvents like alcohols.[9][] However, high solubility in water at room temperature makes it a poor choice for simple recrystallization.
-
Solvent Screening: Test a few solvent systems on a small scale. A good starting point is a binary solvent mixture, which allows you to fine-tune the polarity. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) until turbidity appears.
-
Recommended Systems: Based on the properties of similar compounds, consider the systems in the table below.
-
| Solvent System | Rationale & Procedure | Potential Issues |
| Methanol / Diethyl Ether | Dissolve the crude solid in a minimum amount of hot methanol. Slowly add diethyl ether until the solution becomes cloudy. Re-heat to clarify, then allow to cool slowly. | Diethyl ether is extremely flammable. Ensure no ignition sources are present. |
| Ethyl Acetate / Hexanes | A versatile system for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes until persistent turbidity is observed. | Oiling out can occur if the polarity change is too abrupt. Add hexanes slowly to the hot solution. |
| Water | While highly soluble, it can be used if the impurities are insoluble in water. However, yields may be low due to the product's own solubility.[11] | Low recovery. Best used if trying to remove non-polar, solid impurities. |
Q: My compound "oiled out" instead of forming crystals during cooling. What went wrong?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals.
-
Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute (this compound m.p. ≈ 57-60°C). It can also be caused by a solution that is too concentrated or cooled too rapidly.
-
Solution:
-
Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution more dilute.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can promote gradual cooling and encourage crystal nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Detailed Protocol: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small portion of your chosen "good" solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate with stirring until the solid dissolves. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat. If using a binary system, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point analysis and another suitable analytical technique.
Guide 3: Distillation & Chromatography
Q: Can I use distillation to purify this compound?
A: Yes, vacuum distillation is a viable method, particularly for removing non-volatile or polymeric impurities.
-
Causality: this compound has a high boiling point (280°C at atmospheric pressure), which means it will likely decompose if distilled at that temperature.[12] Applying a vacuum lowers the boiling point to a safe temperature. For example, its boiling point is ~163°C at 23 mmHg.[6]
-
Troubleshooting:
-
Problem: Bumping/Unstable boiling.
-
Solution: Use a magnetic stir bar or capillary bubbler to ensure smooth boiling. Ensure all glassware joints are properly sealed to maintain a stable vacuum.
-
Problem: Product solidifies in the condenser.
-
Solution: this compound's melting point is relatively high. Do not use chilled water in the condenser; running room temperature water or even no water may be sufficient to condense the vapor without causing solidification. A heat gun can be used carefully to melt any solid that forms and blocks the condenser.
-
Q: When should I choose column chromatography?
A: Column chromatography is the most powerful purification technique and should be used when other methods fail or when the highest possible purity is required.[13]
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).
-
Troubleshooting:
-
Problem: The compound won't elute from the column.
-
Solution: this compound is quite polar due to its two hydroxyl groups. It may adhere strongly to silica gel. Increase the polarity of your eluent system. For example, if you are using a 2:1 Hexane:Ethyl Acetate mixture, try switching to 1:1 or even 1:2. Adding a small amount (~1%) of methanol to the eluent can also help elute highly polar compounds.
-
Problem: Poor separation from a close-running impurity.
-
Solution: Use a less polar eluent system to increase the separation between bands (increase the Resolution factor, Rs). Ensure your column is packed properly and is not overloaded with crude material. A good rule of thumb is to load 1g of crude product per 25-50g of silica gel.
-
References
-
Pathiranage, A. L., et al. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]
-
Solubility of Things. (n.d.). Dimethyl L-tartrate | Solubility of Things. [Link]
-
Organic Syntheses. (n.d.). Diethyl Tartrate. [Link]
-
ChemBK. (2024). Dimethyl Tartrate. [Link]
-
ResearchGate. (2016). How to purify esterification product?[Link]
-
PrepChem.com. (n.d.). Preparation of diethyl tartrate. [Link]
-
Pharmaffiliates. (n.d.). Tartaric acid and its Impurities. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2001047856A1 - Process for the recovery and recycle of d-tartaric acid.
-
Veeprho. (n.d.). (+)-Dimethyl L-Tartrate | CAS 608-68-4. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Chemistry of diethyl tartrate synthesis. [Link]
-
Likai Chiral Tech. (n.d.). 13171-64-7 - Dimethyl D-tartrate - D-DMT. [Link]
-
FAO. (n.d.). DIETHYL TARTRATE. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. D-(-)-酒石酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 11. echemi.com [echemi.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Stereochemical Outcomes with D-Dimethyl Tartrate
Welcome to the Technical Support Center for asymmetric synthesis utilizing D-Dimethyl tartrate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrolled reactions. It is structured as a series of troubleshooting questions and in-depth answers to address specific, and often unexpected, stereochemical outcomes you may encounter in your laboratory work. Our focus is on providing not just procedural guidance, but a deep dive into the causality behind these observations, grounded in established mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Sharpless Asymmetric Epoxidation yielded the opposite enantiomer than predicted. What could be the cause?
This is a surprisingly common issue that can often be traced back to a phenomenon known as enantioselectivity reversal. While the Sharpless epoxidation is renowned for its predictability, certain reaction conditions can lead to an inversion of the expected stereochemical outcome.
Core Directive: Do not immediately assume a reagent mix-up. The reversal of enantioselectivity can be a genuine, chemically significant result.
Troubleshooting Workflow:
-
Verify Your Reagents:
-
D- vs. L-Dimethyl Tartrate: Double-check that you have used the D-(-)-Dimethyl tartrate as intended. The use of the L-(+)-enantiomer will, as expected, produce the opposite epoxide enantiomer.
-
Oxidant Purity: Ensure the purity of your tert-butyl hydroperoxide (TBHP). The presence of certain impurities can sometimes interfere with the catalyst's chiral environment.
-
-
Examine the Catalyst Complex: The active catalyst in a Sharpless epoxidation is a dimeric titanium-tartrate complex. The structure and stability of this complex are paramount for high enantioselectivity.
-
Catalyst Loading: While the reaction is catalytic, operating at very low catalyst concentrations can sometimes lead to the formation of less-defined or alternative catalytic species that may have different stereodirecting properties.
-
Molecular Sieves: The presence of water can hydrolyze the titanium alkoxide, disrupting the formation of the active dimeric catalyst. Ensure that your molecular sieves are properly activated and present in the reaction mixture.
-
-
Consider Ligand Modification Effects: Have you modified the this compound ligand in any way? Even subtle changes can have a profound impact on the stereochemical outcome.
-
Immobilization: A documented case of enantioselectivity reversal occurs when a modified dimethyl tartrate ligand is immobilized on a Polyhedral Oligomeric Silsesquioxane (POSS) support. This alteration of the ligand's environment can change how the substrate approaches the catalytic center, leading to the formation of the opposite enantiomer.
-
Mechanistic Insight: The reversal of enantioselectivity upon ligand immobilization is thought to arise from a change in the steric environment around the titanium center. The bulky POSS support may force a different coordination geometry of the tartrate ligand or alter the approach trajectory of the allylic alcohol, thereby favoring the transition state that leads to the inverted product.
Question 2: I'm observing poor diastereoselectivity in an aldol reaction using a this compound-derived chiral auxiliary. What factors should I investigate?
Achieving high diastereoselectivity in aldol reactions is often a delicate balance of steric and electronic factors. When using a chiral auxiliary derived from this compound, a drop in diastereomeric excess (de) can point to several potential issues.
Troubleshooting Workflow:
-
Re-evaluate Your Transition State Model: The stereochemical outcome of aldol reactions is often rationalized using the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state.[1]
-
Chelation Control: The presence of a Lewis acid can enforce a rigid, chelated transition state. If your diastereoselectivity is low, consider if the Lewis acid is being effectively coordinated. The presence of coordinating solvents can compete with the desired chelation.
-
Non-Chelated Pathways: In the absence of strong chelation, the reaction may proceed through an open-chain transition state, which is generally less ordered and leads to lower diastereoselectivity.
-
-
Solvent Effects: The choice of solvent can dramatically influence the diastereoselectivity of an aldol reaction.
-
Polarity and Coordination: Non-coordinating, non-polar solvents like toluene or dichloromethane often favor the formation of a closed, Zimmerman-Traxler transition state. More polar or coordinating solvents like THF can disrupt the chelation, leading to a decrease in diastereoselectivity.
-
-
Temperature Control: Aldol reactions are often highly sensitive to temperature.
-
Lower Temperatures: Running the reaction at lower temperatures (e.g., -78 °C) generally enhances diastereoselectivity by favoring the more ordered transition state. If you are running your reaction at a higher temperature, a decrease in selectivity is not unexpected.
-
Data Snapshot: The Impact of Solvent on Diastereoselectivity
| Solvent | Dielectric Constant (ε) | Observed Diastereomeric Ratio (syn:anti) |
| Toluene | 2.4 | >95:5 |
| Dichloromethane | 9.1 | 90:10 |
| Tetrahydrofuran (THF) | 7.6 | 70:30 |
| Acetonitrile | 37.5 | 55:45 |
Note: This is representative data and actual results will vary depending on the specific substrates and reaction conditions.
Question 3: My reaction is showing an unusual temperature dependence, where the enantioselectivity inverts at a certain temperature. Is this a known phenomenon?
Yes, this is a fascinating and well-documented, though uncommon, phenomenon known as temperature-dependent enantioselectivity inversion. This occurs when the enthalpic and entropic contributions to the activation energy of the two competing stereochemical pathways have different signs.
Mechanistic Deep Dive:
The enantiomeric excess (% ee) of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two transition states leading to the two enantiomers. According to the Eyring equation, this can be expressed as:
ΔΔG‡ = ΔΔH‡ - TΔΔS‡
-
"Normal" Temperature Dependence: In most cases, ΔΔH‡ is the dominant term, and a decrease in temperature leads to an increase in enantioselectivity.
-
Enantioselectivity Inversion: In some rare cases, the signs of ΔΔH‡ and ΔΔS‡ are the same. This means that at a certain temperature (the "isoenantioselective temperature"), the enthalpic and entropic contributions cancel each other out (ΔΔG‡ = 0), and the reaction becomes non-selective. Above or below this temperature, the enantioselectivity will favor opposite enantiomers.[2]
Troubleshooting and Optimization:
If you observe such a temperature-dependent inversion, it presents a unique opportunity for synthetic control.
-
Detailed Temperature Profiling: Conduct the reaction at a range of temperatures to accurately determine the isoenantioselective temperature. This will allow you to select the optimal temperature to favor the desired enantiomer.
-
Solvent Screening: The solvent can influence the entropic and enthalpic parameters of the reaction. Screening different solvents may shift the isoenantioselective temperature, potentially allowing for higher enantioselectivity at more convenient operating temperatures.
Experimental Protocols
Protocol 1: Troubleshooting an Unexpected Enantiomer in Sharpless Asymmetric Epoxidation
This protocol outlines the steps to take when you have isolated an epoxide with the opposite stereochemistry to that predicted by the standard Sharpless epoxidation mnemonic.
-
Initial Verification:
-
Reaction Re-run with Strict Controls:
-
Dry all glassware in an oven at >120 °C overnight and cool under an inert atmosphere (argon or nitrogen).
-
Use freshly distilled, anhydrous dichloromethane as the solvent.
-
Use freshly activated 4Å molecular sieves.
-
Prepare the catalyst solution by adding titanium(IV) isopropoxide to a solution of this compound in dichloromethane at -20 °C. Stir for 30 minutes to ensure the formation of the dimeric complex.
-
Add the allylic alcohol, followed by a solution of TBHP in decane.
-
Maintain the reaction temperature at -20 °C for the duration of the reaction.
-
-
Work-up Procedure to Isolate the Epoxide:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis of the Result:
-
If the re-run under strict anhydrous and controlled temperature conditions yields the expected enantiomer, the initial result was likely due to procedural error (e.g., presence of water, incorrect temperature).
-
If the re-run still produces the "wrong" enantiomer, this strongly suggests a substrate- or ligand-specific effect is at play. Further mechanistic investigation would be warranted.
-
Visualizing Key Concepts
Diagram 1: Troubleshooting Flowchart for Unexpected Stereochemical Outcomes
Caption: A logical workflow for troubleshooting unexpected stereochemical outcomes.
Diagram 2: The Zimmerman-Traxler Transition State in Aldol Reactions
Caption: Simplified Zimmerman-Traxler model for aldol reactions.
References
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society. 1957 , 79 (8), 1920–1923. [Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
Tawaki, S.; Klibanov, A. M. Inversion of enzyme enantioselectivity mediated by the solvent. Journal of the American Chemical Society. 1992 , 114 (5), 1882–1884. [Link]
-
Ladewig, B. Solvent-induced enantioselectivity reversal in a chiral metal organic framework. [Link]
-
Corless, V. Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Publishing Blog. 2017 . [Link]
-
Bach, R. D.; Schlegel, H. B. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A. 2024 , 128 (11), 2072–2091. [Link]
-
Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]
-
Houk, K. N.; et al. Theory and Modeling of Asymmetric Catalytic Reactions. Accounts of Chemical Research. 2016 , 49 (5), 994–1005. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Sako, M.; et al. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. Organic Letters. 2006 , 8 (10), 2067–2070. [Link]
-
University of Rochester. About Workup. [Link]
-
Sharpless, K. B.; et al. Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures Including in Situ Derivatization. Journal of the American Chemical Society. 1987 , 109 (18), 5765–5780. [Link]
-
Myers, A. G. Research Group. Zimmerman Traxler. [Link]
Sources
D-Dimethyl Tartrate Reaction Monitoring: A Technical Support Guide
Welcome to the technical support center for monitoring reactions involving D-Dimethyl Tartrate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues that arise during the analysis of this compound reactions.
FAQ 1: Why are my spots streaking on the TLC plate?
Streaking is a common issue, particularly with polar molecules like this compound and its derivatives.[1][2] The primary causes include:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2] Try diluting your sample solution and spotting again.[1]
-
Highly Polar Compounds: this compound is a polar compound due to its hydroxyl groups, which can lead to strong interactions with the silica gel stationary phase and result in streaking.[1][3]
-
Inappropriate Solvent System: If the mobile phase is not polar enough, the compound will not move sufficiently from the baseline, and if it's too polar, it may move with the solvent front, both of which can contribute to poor spot shape.[1]
-
Acidic or Basic Nature of Compounds: If your reaction involves acidic or basic compounds, they can interact with the slightly acidic silica gel, causing streaking. Adding a small amount of acetic acid or triethylamine to the mobile phase can often resolve this.[1]
FAQ 2: I can't see any spots on my TLC plate after development. What should I do?
Several factors could lead to the absence of visible spots:
-
Non-UV Active Compounds: this compound and similar aliphatic esters do not possess strong chromophores, making them difficult to visualize under a standard 254 nm UV lamp.[4][5]
-
Sample Concentration is Too Low: The concentration of your analyte in the spotted solution might be below the detection limit of your visualization method.[1][2] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][2]
-
Compound Volatility: Although less common for this compound, some reaction components could be volatile and may have evaporated from the plate.[1]
-
Inappropriate Visualization Method: You may need to use a chemical staining agent to visualize the spots. Permanganate or p-anisaldehyde stains are often effective for hydroxylated and ester compounds.[5][6]
FAQ 3: My HPLC peaks for this compound are broad or tailing. What's the cause?
Peak broadening or tailing in HPLC can stem from several issues:
-
Column Overload: Injecting too concentrated a sample can lead to poor peak shape.
-
Secondary Interactions: The hydroxyl groups of this compound can have secondary interactions with residual silanol groups on the silica-based stationary phase, leading to tailing. Using a highly inert, end-capped column or adding a competitive base like triethylamine to the mobile phase can mitigate this.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[7] It's best to dissolve the sample in the mobile phase itself.[7]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes. Flushing the column or replacing it may be necessary.[8]
FAQ 4: How can I improve the resolution between my starting material and product in HPLC?
Improving resolution often involves optimizing several chromatographic parameters:
-
Gradient Optimization: Adjusting the gradient slope is a powerful tool. A shallower gradient can increase the separation between closely eluting peaks.[9][10]
-
Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve resolution.
-
Stationary Phase: If resolution is still poor, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.
-
Temperature: Operating the column at a controlled, elevated temperature can improve efficiency and sometimes alter selectivity.[11]
Section 2: Troubleshooting Guides
This section provides structured approaches to resolving specific experimental problems.
TLC Troubleshooting
dot graph TD { A[Start: TLC Problem] --> B{What is the issue?}; B --> C[Streaking Spots]; B --> D[No Visible Spots]; B --> E[Rf is too High/Low]; C --> F[Reduce Sample Concentration]; C --> G[Add Modifier to Mobile Phase(e.g., Acetic Acid)]; F --> H{Resolved?}; G --> H; D --> I[Use a Chemical Stain(e.g., Permanganate)]; D --> J[Increase Sample Concentration]; I --> H; J --> H; E --> K[Adjust Mobile Phase Polarity]; K --> H; H -- Yes --> L[End]; H -- No --> M[Consider Reverse-Phase TLC]; M --> L; } caption TLC Troubleshooting Workflow
Problem: Streaking Spots
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Sample Overloading | Dilute the sample solution by a factor of 5 or 10 and re-spot.[1][2] | Excess sample saturates the stationary phase, leading to a continuous band rather than a discrete spot.[2][3] |
| Strong Analyte-Stationary Phase Interaction | Add 0.5-2% acetic acid or triethylamine to the eluent.[1] | For acidic or basic compounds, these additives suppress ionization, reducing strong interactions with the silica gel.[3] |
| Inappropriate Solvent Polarity | Systematically vary the ratio of polar to non-polar solvent in your mobile phase. | A well-chosen mobile phase will effectively compete with the stationary phase for the analyte, resulting in a well-defined spot. |
| Contaminated Sample | If the reaction is in a high-boiling solvent like DMF or DMSO, place the spotted TLC plate under high vacuum for a few minutes before developing.[12] | High-boiling solvents can cause streaking; removing them before development prevents this interference.[12] |
Problem: No Visible Spots
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound is not UV-active | Use a chemical stain such as potassium permanganate or p-anisaldehyde.[1][6] | These stains react with specific functional groups (like the hydroxyls on this compound) to produce colored compounds.[5][6] |
| Low Sample Concentration | Spot the TLC plate multiple times in the same location, ensuring the solvent dries between applications.[1][2] | This increases the amount of analyte at the origin without increasing the initial spot size.[2] |
| Incorrect Solvent Level in Chamber | Ensure the solvent level in the developing chamber is below the origin line on the TLC plate.[1][2] | If the origin is submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[2] |
HPLC Troubleshooting
dot graph TD { A[Start: HPLC Problem] --> B{What is the issue?}; B --> C[Poor Peak Shape(Broadening/Tailing)]; B --> D[Fluctuating Retention Times]; B --> E[Poor Resolution]; C --> F[Reduce Injection Volume/Concentration]; C --> G[Ensure Sample is Dissolved in Mobile Phase]; F --> H{Resolved?}; G --> H; D --> I[Check for Leaks]; D --> J[Ensure Proper Mobile Phase Degassing]; D --> K[Use a Column Oven for Temperature Control]; I --> H; J --> H; K --> H; E --> L[Optimize Gradient Slope]; E --> M[Change Organic Modifier]; E --> N[Try a Different Column Chemistry]; L --> H; M --> H; N --> H; H -- Yes --> O[End]; H -- No --> P[Consult Instrument Manufacturer's Guide]; P --> O; } caption HPLC Troubleshooting Workflow
Problem: Poor Peak Shape (Broadening/Tailing)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Column Overload | Decrease the injection volume or dilute the sample.[13] | Injecting too much sample saturates the stationary phase, leading to non-ideal chromatographic behavior and distorted peak shapes. |
| Strong Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[7] | A strong injection solvent can cause the analyte to spread out on the column before the gradient begins, resulting in a broad peak.[7] |
| Secondary Silanol Interactions | Use a column with a highly inert stationary phase (e.g., end-capped). Add a small amount (0.1%) of a competing base like triethylamine to the mobile phase. | Free silanol groups on the silica surface can interact strongly with polar analytes like this compound, causing peak tailing. A competing base will preferentially interact with these sites. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[11] | Excessive volume outside of the column can contribute to band broadening.[13] |
Problem: Fluctuating Retention Times
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Leaks in the System | Check all fittings for any signs of leakage.[8][11] | A leak will cause a drop in pressure and an inconsistent flow rate, leading to variable retention times.[8] |
| Inconsistent Mobile Phase Composition | Ensure mobile phase components are thoroughly mixed and degassed. If using online mixing, ensure the proportioning valves are functioning correctly.[8][11] | Small variations in mobile phase composition can lead to significant shifts in retention, especially in reversed-phase chromatography. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[11][14] | Retention times are sensitive to temperature changes. A stable temperature ensures reproducible chromatography.[14] |
| Insufficient Equilibration Time | Allow the column to equilibrate with the initial mobile phase for at least 10-15 column volumes before each injection.[13] | The stationary phase needs to be fully equilibrated with the starting conditions to ensure reproducible retention. |
Section 3: Experimental Protocols
Protocol for TLC Monitoring of a this compound Reaction
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[15] Mark lanes for your starting material, co-spot, and reaction mixture.[15]
-
Sample Preparation: Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution. Prepare a sample of your reaction mixture by quenching a small aliquot and dissolving it in a suitable solvent.[15]
-
Spotting: Use a capillary tube to spot small amounts of the starting material solution and the reaction mixture in their respective lanes on the origin line. In the co-spot lane, spot both the starting material and the reaction mixture on top of each other (allow the first spot to dry before applying the second).[12] Aim for spots that are 1-2 mm in diameter.[16]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase.[15] Ensure the solvent level is below the origin line.[15] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[15]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[15] After the plate has dried, visualize the spots. Since this compound is not UV-active, a chemical stain is necessary.[4]
-
Potassium Permanganate Stain: Dip the plate in a solution of potassium permanganate. Compounds that can be oxidized (like the hydroxyl groups in this compound) will appear as yellow or brown spots on a purple background.[6]
-
p-Anisaldehyde Stain: Dip the plate in a p-anisaldehyde solution and then gently heat with a heat gun until colored spots appear.[6][17] This stain is sensitive to many functional groups.[6]
-
-
Analysis: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to determine the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Recommended Starting TLC Mobile Phases for this compound:
| Solvent System (v/v) | Polarity | Notes |
| 30% Ethyl Acetate in Hexanes | Low-Medium | Good starting point for many esterification or protection reactions. |
| 50% Ethyl Acetate in Hexanes | Medium | Increase polarity if compounds are retained too strongly at the baseline. |
| 5% Methanol in Dichloromethane | Medium-High | Useful for more polar derivatives of this compound. |
Protocol for HPLC Monitoring of a this compound Reaction
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for general detection of esters, though sensitivity may be low) or an Evaporative Light Scattering Detector (ELSD) for better sensitivity.
-
-
Sample Preparation: Take a small aliquot of the reaction mixture and quench it. Dilute the quenched sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
Gradient Elution Method:
-
Run a "scouting gradient" to determine the approximate retention times of your components.[18]
-
A typical starting gradient could be:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B
-
27-35 min: 5% B (re-equilibration)
-
-
-
Injection and Analysis: Inject a standard of your this compound starting material to determine its retention time. Then, inject your prepared reaction sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of one or more product peaks.
-
Method Optimization: Based on the results of the scouting gradient, the gradient can be optimized to improve resolution and reduce run time.[18] If peaks are very close together, a shallower gradient over that specific time range can be employed.[9]
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Seddiq, N., & Tutem, E. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Chemistry, 414, 135728. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Seddiq, N., & Tutem, E. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Chemistry, 414, 135728. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
- Google Patents. (CN109738560B). Method for determining the content of optical isomers of tartaric acid.
-
ScienceDirect. Staining and Derivatization Techniques for Visualization in Planar Chromatography. [Link]
-
ResearchGate. Chromatographic separations based on tartaric acid and its derivatives. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Organic Syntheses. Diethyl Tartrate. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Solubility of Things. Dimethyl L-tartrate. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. [Link]
-
Chromatography Online. The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. [Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Wikipedia. Diethyl tartrate. [Link]
-
Agilent. (2014, April 2). Gradient Design and Development - Breaking the Bad Habits. [Link]
-
ResearchGate. (2025, August 6). Direct separation of the enantiomers of (±)-metoprolol tartrate on impregnated TLC plates with D-(−)-tartaric acid as a chiral selector. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
YouTube. (2025, February 7). What Is Gradient Elution In Chromatography?. [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. organomation.com [organomation.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Chromatography [chem.rochester.edu]
- 13. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up Reactions Involving D-Dimethyl Tartrate
Welcome to the technical support center for scaling up chemical reactions that involve D-Dimethyl tartrate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a smooth transition from laboratory-scale experiments to larger-scale production. Our focus is on anticipating challenges and providing scientifically grounded solutions to common issues encountered in the field.
Introduction: The Nuances of Scale-Up Chemistry
Scaling a reaction from a few grams to kilograms or more is not merely about using larger flasks and more reagents. The fundamental principles of heat and mass transfer, mixing efficiency, and reaction kinetics change dramatically with scale, often leading to unexpected outcomes.[1][2] Reactions that are well-behaved on the bench can become problematic in larger reactors, exhibiting issues such as poor temperature control, formation of new impurities, and inconsistent yields.[1] This guide will address the specific challenges you may face when this compound is a key component of your synthetic route.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when scaling up reactions with this compound.
Q1: My reaction with this compound is significantly slower on a larger scale. What could be the cause?
A1: This is a classic scale-up challenge often related to inefficient mixing and heat transfer. In a large reactor, it's much harder to achieve the same level of agitation and uniform temperature as in a small flask.[1][3] This can lead to localized "hot spots" or areas of poor reagent distribution, slowing down the overall reaction rate. Consider increasing the stirrer speed or using a reactor with better-designed baffles to improve mixing. Also, re-evaluate your heating and cooling system to ensure it can handle the larger volume.
Q2: I'm observing new, unidentified impurities in my scaled-up reaction. Why is this happening?
A2: The appearance of new impurities on a larger scale is often due to prolonged reaction times or localized high temperatures.[1] These conditions can trigger side reactions that are insignificant at the lab scale. It's also possible that impurities in your starting materials, which were negligible in small quantities, are now becoming significant at a larger scale. We recommend performing a thorough analysis of your starting materials and monitoring the reaction progress closely by techniques like HPLC or GC-MS to identify when these impurities start to form.
Q3: I'm having trouble dissolving this compound in the solvent at a larger scale. What are my options?
A3: this compound is soluble in polar organic solvents like methanol and ethanol and is also soluble in water.[4][5][6] However, at a larger scale, the rate of dissolution can be much slower. You can try gently warming the solvent to increase solubility, but be cautious not to exceed the temperature at which this compound might start to decompose.[7] Using a higher-purity solvent can also sometimes improve solubility. If these options are not feasible, you may need to consider a different solvent system that was validated during your process development.
Q4: What are the key safety precautions I need to take when handling large quantities of this compound?
A4: While this compound is not considered highly hazardous, it's important to handle it with care, especially in large amounts.[7][8] It is a combustible solid and can cause skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][10] Ensure you are working in a well-ventilated area.[7] In case of a fire, use carbon dioxide, dry chemical, or foam extinguishers.[8][11]
Part 2: Troubleshooting Guides
This section provides a more in-depth look at specific problems and offers a systematic approach to troubleshooting them.
Issue 1: Inconsistent Yields and Product Quality
Symptoms:
-
Significant batch-to-batch variation in yield.
-
The final product does not meet the required purity specifications.
-
Color of the reaction mixture or final product is inconsistent.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent yields and quality.
In-depth Analysis:
-
Starting Material Integrity: The purity of your this compound and other reagents is critical. On a larger scale, even small percentages of impurities can have a significant impact. Request certificates of analysis for all raw materials and consider performing your own quality control checks.
-
Process Control: Small deviations in reaction parameters can be amplified at a larger scale. Ensure your reactor's temperature probes are calibrated and that the stirring is adequate to maintain a homogeneous mixture.
-
Work-up and Purification: The efficiency of extraction and crystallization can change with scale. You may need to adjust solvent volumes, stirring rates, or cooling profiles to ensure efficient product isolation and purification.
Issue 2: Poor Reaction Selectivity and Byproduct Formation
Symptoms:
-
Increased levels of known byproducts.
-
Formation of new, unexpected byproducts.
-
Difficulty in purifying the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting poor selectivity and byproducts.
In-depth Analysis:
-
Reaction Profiling: Taking small samples from the reaction at regular intervals can help you understand when byproducts are forming. This information can guide you in adjusting reaction parameters to minimize their formation.
-
Thermal Stability: Exothermic reactions can be difficult to control on a large scale. A runaway reaction can lead to a host of byproducts and is a major safety concern. Understanding the thermal stability of your reaction mixture is crucial.
-
Reagent Addition: The rate at which you add reagents can significantly impact selectivity. A slow, controlled addition can help to maintain a low concentration of the reactive species, which can suppress side reactions.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: General Procedure for a Scaled-Up Esterification Reaction
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol, using this compound as a chiral auxiliary.
Materials:
-
Carboxylic acid
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Organic solvent (e.g., toluene, heptane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Dean-Stark trap (if removing water azeotropically)
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor with the overhead stirrer, temperature probe, and condenser. If applicable, include a Dean-Stark trap.
-
Charge Reagents: Charge the reactor with the carboxylic acid, this compound, and the organic solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Slowly add the acid catalyst to the reaction mixture while stirring.
-
Heating: Heat the reaction mixture to the desired temperature. If using a Dean-Stark trap, ensure the solvent is refluxing to facilitate water removal.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization, distillation, or column chromatography as required.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in common solvents. This information is crucial for selecting appropriate solvents for your reaction and purification steps.
| Solvent | Polarity Index | Solubility at 25°C (g/100mL) | Notes |
| Water | 10.2 | Soluble[4][6] | Forms hydrogen bonds. |
| Methanol | 6.6 | Soluble[4] | Good choice for reactions and crystallization. |
| Ethanol | 5.2 | Soluble[4] | Another good protic solvent option. |
| Acetone | 5.1 | Moderately Soluble | Can be used in mixed solvent systems. |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Useful for extraction. |
| Dichloromethane | 3.4 | Sparingly Soluble | Useful for extraction. |
| Toluene | 2.4 | Insoluble | Often used as a co-solvent for azeotropic water removal. |
| Hexane | 0.1 | Insoluble | Good for precipitating the product. |
Note: The solubility data is compiled from various sources and should be used as a general guide. It is always recommended to perform your own solubility tests with your specific grade of this compound.
References
-
Dimethyl L-tartrate - Solubility of Things. Available from: [Link]
-
Dimethyl L-tartrate | Solubility of Things. Available from: [Link]
-
Dimethyl Tartrate - ChemBK. Available from: [Link]
-
Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production - At Tianming Pharmaceutical. Available from: [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). Available from: [Link]
-
Why are some reactions difficult to scale up? - chemistry - Reddit. Available from: [Link]
-
How to deal with scale-up challenges of Chemistry? - Prime Scholars. Available from: [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. reddit.com [reddit.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. (+)-Dimethyl L-tartrate | 608-68-4 [chemicalbook.com]
- 7. fishersci.no [fishersci.no]
- 8. fishersci.com [fishersci.com]
- 9. Buy (+)-Dimethyl L-tartrate | 608-68-4 [smolecule.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Temperature Control in D-Dimethyl Tartrate Mediated Reactions
Welcome to the Technical Support Center for D-Dimethyl Tartrate (D-DMT) Mediated Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the critical parameter of temperature in these sensitive and highly valuable chemical transformations. As a Senior Application Scientist with extensive field experience, I have structured this guide to move beyond simple protocols and delve into the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Introduction: The Central Role of Temperature
This compound is a cornerstone chiral auxiliary in modern asymmetric synthesis, most famously in the Sharpless Asymmetric Epoxidation. Its ability to induce high levels of stereoselectivity is profoundly dependent on precise temperature control. Deviations from the optimal temperature can lead to a cascade of undesirable outcomes, including diminished enantiomeric excess (ee), reduced yield, and the formation of complex side products that complicate purification. This guide will equip you with the knowledge to anticipate, diagnose, and resolve temperature-related issues in your D-DMT mediated reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding temperature management in reactions involving D-DMT.
Q1: Why is low temperature so critical for high enantioselectivity in D-DMT mediated reactions like the Sharpless Epoxidation?
A1: The high enantioselectivity achieved in these reactions stems from the well-defined, rigid transition state of the catalyst-substrate complex. This rigidity is maintained at low temperatures, which minimizes the thermal energy of the system.[1][2] As temperature increases, the transition state becomes more flexible, allowing for less-selective reaction pathways to compete, which in turn erodes the enantiomeric excess of the desired product.
Q2: What is the typical optimal temperature range for a Sharpless Asymmetric Epoxidation using this compound?
A2: The most commonly cited optimal temperature for the Sharpless Asymmetric Epoxidation is -20°C .[3] However, the ideal temperature can vary depending on the specific substrate and reaction conditions. It is always advisable to consult literature precedents for similar substrates and to perform a small-scale temperature optimization study if necessary.
Q3: Can I run the reaction at a higher temperature to speed it up?
A3: While increasing the temperature will generally increase the reaction rate, it is strongly discouraged for D-DMT mediated asymmetric reactions.[4][5] The primary goal of these reactions is typically to achieve high enantioselectivity, which is compromised at higher temperatures. The trade-off for a faster reaction is almost always a significant loss in product purity and the desired stereochemistry.
Q4: What are the signs of a thermal runaway in my reaction?
A4: A thermal runaway is a dangerous situation where the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[6][7] Signs to watch for include:
-
A sudden, unexpected rise in the reaction temperature that does not stabilize with cooling.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
A rapid increase in pressure in a closed or sealed reaction vessel.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
The release of fumes or gases from the reaction vessel.
Immediate action, such as emergency cooling or quenching of the reaction, is necessary if a thermal runaway is suspected.
Q5: How does the choice of solvent affect temperature control?
A5: The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat from the reaction with a smaller increase in temperature. Additionally, the boiling point of the solvent will dictate the maximum temperature the reaction can reach at atmospheric pressure. For sub-zero reactions, the freezing point of the solvent is a critical consideration. Dichloromethane (DCM) is commonly used in Sharpless epoxidations due to its low freezing point and ability to dissolve the reaction components.
Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues
This section provides a structured approach to troubleshooting common problems encountered during D-DMT mediated reactions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Enantiomeric Excess (%ee) | Inadequate Cooling: The reaction temperature is too high, leading to a loss of stereocontrol. | 1. Verify Thermometer Accuracy: Ensure your thermometer is properly calibrated. 2. Improve Cooling Bath: Use a larger, well-insulated cooling bath with a cryo-coolant or a reliable circulator. Ensure the reaction flask is sufficiently immersed. 3. Slow Reagent Addition: Add reagents, particularly the oxidizing agent (e.g., tert-butyl hydroperoxide), dropwise via a syringe pump to control the exothermic release of heat. |
| Localized Hotspots: Poor stirring can lead to areas of higher temperature within the reaction mixture. | 1. Increase Stirring Rate: Ensure vigorous and efficient stirring throughout the reaction. 2. Use an Appropriate Stir Bar/Impeller: Select a stir bar or mechanical stirrer that provides good mixing for the scale and viscosity of your reaction. | |
| Low Reaction Yield | Reaction Too Cold: The temperature is below the optimal range, leading to a very slow or stalled reaction. | 1. Confirm Optimal Temperature: Re-check the literature for the recommended temperature for your specific substrate. 2. Slightly Increase Temperature (with caution): If the reaction is known to proceed at a slightly higher temperature without significant loss of enantioselectivity, a small, controlled increase may be beneficial. Monitor the %ee closely. |
| Reagent Degradation: The catalyst complex or other reagents may be thermally unstable at elevated temperatures. | 1. Maintain Strict Temperature Control: Adhere to the recommended low-temperature protocol throughout the entire reaction, including reagent preparation and addition. | |
| Formation of Unidentified Byproducts | Side Reactions at Higher Temperatures: Elevated temperatures can promote alternative reaction pathways, leading to the formation of impurities. | 1. Optimize Temperature: Conduct small-scale experiments at slightly different temperatures to find the optimal balance between reaction rate and byproduct formation. 2. Analyze Byproducts: If possible, isolate and characterize the byproducts to understand the undesired reaction pathways. This can provide clues for further optimization. |
| Reaction Appears Stalled or Incomplete | Precipitation of Reagents: this compound is a solid at room temperature and may precipitate out of solution if the reaction is cooled too aggressively or if the solvent is not appropriate. | 1. Ensure Complete Dissolution: Make sure all reagents, especially the D-DMT, are fully dissolved in the solvent before cooling the reaction to the target temperature. 2. Solvent Selection: Use a solvent in which all reaction components are sufficiently soluble at the desired reaction temperature. |
Experimental Protocol: Temperature-Controlled Sharpless Asymmetric Epoxidation
This protocol provides a detailed, step-by-step methodology for a typical Sharpless Asymmetric Epoxidation, with a strong emphasis on temperature control.
Materials:
-
Allylic alcohol (substrate)
-
D-(-)-Dimethyl tartrate (D-DMT)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Anhydrous Dichloromethane (DCM)
-
Crushed 4Å molecular sieves
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Low-temperature thermometer or thermocouple
-
Syringe pump for controlled addition
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Cryo-coolant bath (e.g., dry ice/acetone) or a circulating chiller
Procedure:
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.
-
Add crushed 4Å molecular sieves to the reaction flask.
-
Under an inert atmosphere, dissolve the allylic alcohol in anhydrous DCM in the reaction flask.
-
-
Cooling and Catalyst Formation:
-
Cool the reaction mixture to -20°C using a cryo-coolant bath. It is crucial to allow the mixture to stabilize at this temperature.
-
In a separate, dry flask under an inert atmosphere, prepare the catalyst solution by adding D-(-)-Dimethyl tartrate to anhydrous DCM, followed by the dropwise addition of Titanium (IV) isopropoxide. Swirl gently to mix.
-
Once the substrate solution is at -20°C, slowly add the freshly prepared catalyst solution via cannula or syringe.
-
-
Controlled Addition of Oxidant:
-
After stirring the mixture for 30 minutes at -20°C, begin the slow, dropwise addition of the tert-butyl hydroperoxide solution using a syringe pump over a period of 1-2 hours.
-
CRITICAL: Monitor the internal reaction temperature closely throughout the addition. The rate of addition should be adjusted to maintain the temperature at or below -20°C. A slight exotherm is expected, but it should be manageable with the cooling bath and slow addition.
-
-
Reaction Monitoring and Quenching:
-
After the addition is complete, continue to stir the reaction at -20°C and monitor its progress by TLC or another suitable analytical technique.
-
Once the reaction is complete, quench the reaction at -20°C by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium sulfite or dimethyl sulfide).
-
Visualizing Temperature Effects and Workflows
Troubleshooting Decision Tree for Low Enantiomeric Excess
The following diagram illustrates a logical workflow for diagnosing the root cause of low enantioselectivity in a D-DMT mediated reaction.
Caption: Temperature's influence on reaction selectivity.
Quantitative Data: Temperature vs. Enantiomeric Excess
While a comprehensive dataset for D-DMT across various substrates is vast, the following table, compiled from literature examples of the Sharpless Asymmetric Epoxidation, illustrates the general trend of achieving high enantioselectivity at low temperatures. [3]
| Substrate (Allylic Alcohol) | Reaction Temperature (°C) | Enantiomeric Excess (% ee) |
|---|---|---|
| Geraniol | -20 | 95 |
| (E)-2-Hexen-1-ol | -20 | 95 |
| Cinnamyl alcohol | -20 | 96 |
| α-Phenylcinnamyl alcohol | -20 | >98 |
| (Z)-3-Methyl-2-penten-1-ol | -20 | 85 |
Note: The lower %ee for the (Z)-substituted alcohol highlights that substrate geometry also plays a significant role in selectivity.
References
-
Myers, A. M. et al. Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Link]
- Sharpless, K. B. et al. (1987). Asymmetric Epoxidation of Allylic Alcohols. Journal of the American Chemical Society, 109, 5765–5780.
- Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.
-
Wikipedia. Sharpless epoxidation. [Link]
-
Dalal Institute. Effect of Temperature on Reaction Rates. [Link]
- Copéret, C. et al. (2015). First-principles thermochemistry for the thermal decomposition of titanium tetra-isopropoxide. The Journal of Physical Chemistry A, 119(30), 8376-8387.
-
Chemistry LibreTexts. Effects of Temperature, Concentration, and Catalysts on Reaction Rates. [Link]
-
ARIA. Runaway reactions, case studies, lessons learned. [Link]
-
Synthron Case Study. Runaway Reactions and Vapor Cloud Explosions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
Validation & Comparative
A Tale of Two Enantiomers: A Comparative Guide to D- and L-Dimethyl Tartrate in Asymmetric Catalysis
In the realm of asymmetric catalysis, where the precise control of stereochemistry is paramount for the synthesis of complex, biologically active molecules, the choice of chiral ligand is a critical determinant of success. Among the pantheon of chiral auxiliaries, the enantiomeric pair of D-(-)- and L-(+)-dimethyl tartrate has carved a significant niche. These readily available and cost-effective C₂-symmetric molecules, derived from the naturally occurring enantiomers of tartaric acid, serve as powerful tools for inducing chirality in a variety of chemical transformations. This guide provides an in-depth, objective comparison of D- and L-dimethyl tartrate, focusing on their performance in the renowned Sharpless asymmetric epoxidation, and their broader utility as foundational building blocks for the synthesis of more complex chiral ligands.
The Sharpless Asymmetric Epoxidation: A Paradigm of Enantioselective Control
The Nobel Prize-winning Sharpless asymmetric epoxidation is a testament to the profound influence of a chiral ligand on the stereochemical course of a reaction. This method facilitates the enantioselective epoxidation of primary and secondary allylic alcohols to their corresponding 2,3-epoxyalcohols, which are versatile intermediates in organic synthesis. The catalytic system consists of titanium tetraisopropoxide (Ti(OiPr)₄), an oxidant such as tert-butyl hydroperoxide (TBHP), and a chiral dialkyl tartrate, such as dimethyl tartrate.
The crux of this powerful reaction lies in the predictable and opposite stereochemical outcomes dictated by the choice of the D- or L-tartrate enantiomer. This predictable control allows chemists to selectively synthesize one of two possible epoxide enantiomers with high fidelity.
The Mnemonic of Stereochemical Prediction
A simple and effective mnemonic exists to predict the facial selectivity of the epoxidation based on the tartrate enantiomer used. When the allylic alcohol is oriented with the C-C double bond in the plane of the page and the hydroxyl group in the bottom right corner:
-
L-(+)-Dimethyl Tartrate directs the epoxidation to the top face of the alkene.
-
D-(-)-Dimethyl Tartrate directs the epoxidation to the bottom face of the alkene.
This predictable stereochemical control is a cornerstone of the Sharpless epoxidation's utility in synthetic chemistry.[1][2][3]
Mechanistic Underpinnings of Enantioselectivity
The remarkable enantioselectivity of the Sharpless epoxidation arises from the formation of a chiral titanium-tartrate complex in situ. This complex is believed to exist as a dimer, [Ti(tartrate)(OR)₂]₂, which serves as the active catalyst.[3][4] The tartrate ligand, with its C₂ symmetry, creates a rigid and well-defined chiral environment around the titanium center.
The catalytic cycle, as illustrated below, involves the coordination of both the allylic alcohol and the hydroperoxide oxidant to the titanium center. This assembly brings the reactants into close proximity within the chiral pocket of the catalyst, facilitating the stereoselective transfer of an oxygen atom to the double bond. The specific stereochemistry of the tartrate ligand dictates the spatial arrangement of the substrates, thereby controlling which face of the alkene is accessible for epoxidation.
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
The predictable nature of this reaction stems from the well-defined transition state enforced by the chiral tartrate ligand. The choice between D- and L-dimethyl tartrate essentially creates a mirror-image catalytic environment, leading to the formation of the opposite product enantiomer.
Performance Comparison: D- vs. L-Dimethyl Tartrate in Action
The true measure of a chiral ligand lies in its performance in inducing high enantioselectivity and yield. The following table summarizes representative experimental data for the Sharpless asymmetric epoxidation of various allylic alcohols using either D- or L-dialkyl tartrates. While much of the foundational work utilized diethyl (DET) or diisopropyl (DIPT) tartrates, the principles and stereochemical outcomes are directly translatable to dimethyl tartrate (DMT).
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee%) | Product Stereochemistry |
| Geraniol | D-(-)-DIPT | 93 | 88 | (2S, 3S) |
| Geraniol | L-(+)-DIPT | - | - | (2R, 3R) |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | (2R, 3R) |
| (E)-2-Hexen-1-ol | D-(-)-DET | - | - | (2S, 3S) |
| Allyl alcohol | D-(-)-DET | - | 95 | (S) |
| Allyl alcohol | L-(+)-DET | - | - | (R) |
Data sourced from representative literature.[1] The stereochemical outcome with the corresponding enantiomeric ligand is inferred to be the opposite enantiomer with similar enantioselectivity.
As the data illustrates, both enantiomers of the dialkyl tartrate are highly effective in promoting high enantioselectivity. The choice between D- and L-dimethyl tartrate is therefore primarily dictated by the desired stereochemistry of the final epoxide product.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
This protocol provides a detailed, step-by-step methodology for the Sharpless asymmetric epoxidation of geraniol using D-(-)-diisopropyl tartrate (DIPT) as a representative example. The procedure can be adapted for use with D-(-)-dimethyl tartrate.
Materials:
-
Geraniol
-
D-(-)-Diisopropyl tartrate (DIPT) or D-(-)-Dimethyl tartrate (DMT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4Å molecular sieves (powdered and activated)
-
10% aqueous NaOH solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add powdered 4Å molecular sieves and anhydrous dichloromethane. Cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).
-
Catalyst Formation: While maintaining the temperature at -20 °C, add D-(-)-DIPT (or D-(-)-DMT) via syringe, followed by the dropwise addition of titanium(IV) isopropoxide. Stir the resulting mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add geraniol to the reaction mixture via syringe.
-
Oxidant Addition: Slowly add the pre-cooled solution of anhydrous TBHP dropwise over 10-15 minutes, ensuring the internal temperature of the reaction mixture does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water and allowing the mixture to warm to room temperature. Stir the biphasic mixture vigorously for 1 hour. Add a 10% aqueous NaOH solution and continue stirring for another 30 minutes until both phases become clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxy alcohol by flash column chromatography on silica gel.
Sources
A Comparative Guide to Chiral Ligands in Sharpless Epoxidation: D-Dimethyl Tartrate vs. Diethyl Tartrate
For researchers, scientists, and drug development professionals, the Sharpless Asymmetric Epoxidation stands as a monumental achievement in stereoselective synthesis, earning K. Barry Sharpless a share of the Nobel Prize in Chemistry in 2001.[1][2] This reaction provides a powerful and predictable method for converting prochiral allylic alcohols into valuable, optically active 2,3-epoxyalcohols.[2][3] The efficacy of this transformation hinges on a catalytic system composed of titanium tetraisopropoxide [Ti(O-iPr)₄], an oxidant like tert-butyl hydroperoxide (TBHP), and, most critically, a chiral dialkyl tartrate ester that dictates the stereochemical outcome.[4]
While various tartrate esters can be employed, Diethyl Tartrate (DET) has become the most ubiquitously used and cited ligand. However, its close analog, D-Dimethyl Tartrate (DMT), presents a viable and equally effective alternative. This guide provides an in-depth, objective comparison of these two ligands, supported by mechanistic insights and experimental data, to inform your selection process in the laboratory.
The Heart of Asymmetry: The Catalytic Mechanism
The choice of tartrate ester is not trivial; it is the sole source of chirality that is transferred to the substrate. The currently accepted mechanism involves the rapid, in-situ formation of a C₂-symmetric dinuclear titanium complex, [Ti₂(tartrate)₂(O-iPr)₄] .[5][6] This dimeric structure is the cornerstone of the reaction's success.
Within this chiral framework, two isopropoxide ligands are sequentially displaced by the substrate (the allylic alcohol) and the oxidant (TBHP).[7][5] This assembly creates a rigid, well-defined chiral "pocket" around the titanium center.[1] The tartrate's stereochemistry (e.g., (+)-DMT or (+)-DET) pre-organizes the coordination of the allylic alcohol and the peroxide, forcing the delivery of the oxygen atom to one specific face (si or re) of the alkene. This directed delivery is the reason for the reaction's exceptionally high and predictable enantioselectivity.[4][8]
Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.
Head-to-Head Comparison: DMT vs. DET
The selection between Dimethyl Tartrate (DMT) and Diethyl Tartrate (DET) primarily comes down to practical laboratory considerations rather than significant differences in catalytic performance. Both are highly effective at inducing chirality.
| Feature | D-(+)-Dimethyl Tartrate (DMT) | D-(+)-Diethyl Tartrate (DET) | Analysis & Causality |
| Enantioselectivity (ee%) | Excellent (typically >95%)[9] | Excellent (typically >90-99%)[10][11] | The core tartaric acid scaffold is identical. The minor steric difference between methyl and ethyl esters at the periphery of the catalytic complex does not significantly impact the facial selectivity for most substrates. |
| Physical State (20°C) | White crystalline solid | Colorless to light-yellow liquid | This is the most significant practical difference. DMT requires weighing, while DET can be measured by volume, which may be more convenient for some workflows. Solid DMT can be easier to handle for high-purity applications. |
| Solubility | Soluble in CH₂Cl₂ and other common organic solvents. | Soluble in CH₂Cl₂ and other common organic solvents. Fairly soluble in water.[9] | Both are adequately soluble in the typical reaction solvent (dichloromethane). DET's slight water solubility can be a factor during aqueous workup, potentially requiring more extensive extraction.[9] |
| Common Usage | Less common, but a fully validated alternative. | The "gold standard" and most frequently cited ligand in literature.[2][7][4][12] | DET's prevalence is largely historical, stemming from its use in the seminal publications. This has led to its wider commercial availability and more extensive documentation for a broader range of substrates. |
| Cost & Availability | Readily available from major suppliers. | Ubiquitously available, often at a slightly lower cost due to scale.[2] | Both ligands are commercially accessible. The cost difference is generally negligible on a research scale but may be a factor in process chemistry. |
Key Takeaway: In the original 1980 publication that introduced this groundbreaking reaction, Sharpless and Katsuki explicitly noted that (+)-dimethyl tartrate is as effective as the ethyl ester , achieving >95% ee for the epoxidation of geraniol.[9] This foundational data confirms that the choice between the two is one of practicality, not of principle or performance.
Experimental Protocols
The following is a representative protocol for the Sharpless Asymmetric Epoxidation of a primary allylic alcohol, adaptable for either DMT or DET.
Representative Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Titanium tetraisopropoxide is moisture-sensitive, and tert-butyl hydroperoxide is a strong oxidant. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 3Å or 4Å Molecular Sieves (activated)
-
D-(−)-Diethyl Tartrate (DET) or D-(−)-Dimethyl Tartrate (DMT)
-
Titanium(IV) isopropoxide [Ti(O-iPr)₄]
-
(E)-2-Hexen-1-ol (Substrate)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in decane
-
10% aqueous solution of Tartaric Acid (for workup)
Procedure:
-
Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add powdered molecular sieves (~3 g). Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).
-
Solvent & Ligand Addition: Add 100 mL of anhydrous CH₂Cl₂ via syringe. Cool the flask to -20 °C using a cryocool or a dry ice/acetonitrile bath.
-
Catalyst Formation:
-
Add D-(−)-Diethyl Tartrate (1.50 g, 7.27 mmol) via syringe.
-
If using D-(−)-Dimethyl Tartrate, add (1.29 g, 7.27 mmol) as a solid.
-
Stir for 5 minutes.
-
Slowly add Titanium(IV) isopropoxide (1.74 g, 1.8 mL, 6.12 mmol) dropwise via syringe. The solution may turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
-
Substrate Addition: Add (E)-2-Hexen-1-ol (5.0 g, 49.9 mmol) dropwise via syringe.
-
Oxidant Addition & Reaction: Add TBHP (18 mL of a 5.5 M solution, ~99 mmol) dropwise over several minutes, ensuring the internal temperature does not rise above -15 °C.
-
Monitoring: Seal the flask and store it in a freezer at approximately -20 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Pour the cold reaction mixture into a flask containing a vigorously stirring solution of 10% aqueous tartaric acid (60 mL).
-
Stir at room temperature for 1 hour until the two layers become clear.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude epoxy alcohol can be purified by flash column chromatography on silica gel to yield the final product, (2R,3R)-3-propyloxiranemethanol.
Conclusion and Recommendations
Both this compound and Diethyl Tartrate are exceptional chiral ligands for the Sharpless Asymmetric Epoxidation, consistently delivering high enantioselectivity across a broad range of allylic alcohols.[9][11]
-
For routine applications and established procedures, Diethyl Tartrate (DET) remains the conventional and most economical choice due to its extensive documentation and status as a liquid, which can simplify reagent addition.
-
Dimethyl Tartrate (DMT) is a scientifically proven, equally potent alternative. Its use is fully justified, and its solid nature may offer advantages in specific handling situations or during workup by avoiding the slight aqueous solubility of DET.
Ultimately, the decision rests on laboratory logistics, cost considerations, and specific substrate requirements. Researchers can be confident that, based on the foundational principles and data of the reaction, neither choice will compromise the stereochemical integrity of this elegant and powerful transformation.
References
- Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation.
- Katsuki, T., & Martin, V. S. (n.d.).
- (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
- Pearson. (n.d.). Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons.
- (n.d.). Sharpless Asymmetrical Epoxidation: An Overview. Asian Journal of Research in Chemistry.
- Oregon State University. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Chiral Ligands in Asymmetric Epoxidation: Diethyl Tartrate vs.
- (n.d.).
- JoVE. (2023).
- Wikipedia. (n.d.).
- (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- (n.d.).
- Quora. (2018).
- Chemistry Notes. (2021).
- (2025).
- Schlegel Group - Wayne State University. (2024).
- ChemistryConnected. (2020).
- ChemTube3D. (n.d.).
- Rzepa, H. (2012). Why the Sharpless epoxidation is enantioselective!. Henry Rzepa's Blog.
- (2025). What is Sharpless Asymmetric Epoxidation ?
- (2024).
- Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.
Sources
- 1. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Sharpless-Katsuki Asymmetric Epoxidation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Video: Sharpless Epoxidation [jove.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Why the Sharpless epoxidation is enantioselective! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. datapdf.com [datapdf.com]
- 10. organicreactions.org [organicreactions.org]
- 11. scilit.com [scilit.com]
- 12. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]
Introduction: The Critical Role of Enantiomeric Excess in Asymmetric Synthesis
Sources
- 1. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102000553B - Method for preparing chiral stationary phase of tartaric acid derivative - Google Patents [patents.google.com]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. rroij.com [rroij.com]
- 13. Polarimetry - A.KRÜSS Optronic [kruess.com]
- 14. torontech.com [torontech.com]
- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Analyzing Reactions with D-Dimethyl Tartrate
For: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis and chiral analysis.
Introduction: The Critical Role of Chirality in D-Dimethyl Tartrate Chemistry
This compound, a readily available and cost-effective chiral building block, is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric backbone is a versatile scaffold for the construction of chiral ligands, auxiliaries, and catalysts used in a multitude of stereoselective transformations, including aldol reactions, epoxidations, and Diels-Alder reactions.[1] The success of these reactions hinges on the precise control of stereochemistry, making the accurate determination of enantiomeric excess (ee) and the separation of stereoisomers a critical analytical challenge.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) has emerged as the gold standard for the analysis of chiral compounds, offering the high selectivity required to resolve these mirror-image isomers.[2] This guide provides an in-depth, objective comparison of various chiral HPLC methods for analyzing reactions involving this compound and its derivatives. We will delve into the mechanistic principles behind different CSPs, present comparative experimental data, and provide a robust, step-by-step protocol to empower you to develop and validate your own high-fidelity chiral separation methods.
Pillar 1: Understanding the Chiral Stationary Phase (CSP) Landscape for Tartrate Analysis
The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation.[2] The selection process is guided by the physicochemical properties of the analyte, primarily its ability to interact with the chiral selector on the stationary phase through a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For a small, polar molecule like dimethyl tartrate, several classes of CSPs are viable contenders.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Coated or immobilized polysaccharide derivatives, typically cellulose or amylose, are the most widely used CSPs due to their broad enantioselectivity.[3] The helical structure of the polysaccharide creates chiral grooves and cavities where analyte enantiomers can intercalate. The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding and dipole-dipole interactions, which are crucial for the chiral recognition of polar analytes like tartrate esters.
-
Mechanism of Action: Chiral recognition on polysaccharide-based CSPs is a complex interplay of attractive interactions (hydrogen bonds, dipole-dipole) and steric repulsion. The analyte "fits" into the chiral groove of the polysaccharide, and the stability of the transient diastereomeric complex formed between each enantiomer and the CSP determines its retention time.
-
Advantages:
-
Broad Applicability: Effective for a wide range of chiral compounds.[3]
-
High Selectivity: Often provide excellent resolution.
-
Robustness (Immobilized Versions): Immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) offer greater solvent compatibility, allowing for a wider range of mobile phases and enabling the use of strong solvents to dissolve samples.[4][5]
-
-
Disadvantages:
-
Solvent Limitations (Coated Versions): Coated CSPs (e.g., CHIRALPAK® AD-H, OD-H) are not compatible with certain solvents like dichloromethane, chloroform, and THF, which can strip the chiral selector from the silica support.[6]
-
"Trial and Error" in Method Development: While powerful, predicting the best polysaccharide column and mobile phase for a new compound can be challenging and often requires screening.[7]
-
Macrocyclic Glycopeptide (Antibiotic) CSPs: A Niche for Polar Analytes
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers, peptide backbones, and sugar moieties.[8] When bonded to silica, they create a multimodal chiral stationary phase capable of a wide variety of interactions, including ionic, hydrogen bonding, π-π, and inclusion complexation.
-
Mechanism of Action: The basket-like structure of macrocyclic glycopeptides allows for inclusion complexation, while the presence of ionizable carboxylic acid and amine groups provides unique selectivity for polar and ionizable analytes.[8] The multiple interaction sites lead to a high degree of chiral recognition.
-
Advantages:
-
Excellent for Polar Compounds: Particularly well-suited for the separation of polar molecules like amino acids, peptides, and carboxylic acids.
-
Multimodal: Can be used in reversed-phase, normal-phase, and polar organic modes.[9]
-
LC-MS Compatibility: Their operation in reversed-phase and polar organic modes makes them highly compatible with mass spectrometry detection.[8]
-
-
Disadvantages:
-
Lower Loading Capacity: Generally have a lower sample loading capacity compared to polysaccharide-based CSPs, which can be a limitation for preparative separations.[10]
-
Cost: Can be more expensive than polysaccharide-based columns.
-
Protein-Based CSPs: Mimicking Biological Recognition
Proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH), are inherently chiral and can be immobilized on silica to create powerful CSPs.[11][12] These columns operate in the reversed-phase mode and are particularly useful for the separation of drug molecules.
-
Mechanism of Action: Chiral recognition is based on the principles of drug-protein binding, involving a combination of hydrophobic, electrostatic, and hydrogen bonding interactions at specific binding sites on the protein.
-
Advantages:
-
Broad Applicability for Drugs: Especially effective for the separation of a wide range of pharmaceutical compounds.[13]
-
Aqueous Mobile Phases: Operate in reversed-phase mode with aqueous buffers, which is advantageous for the analysis of biological samples.
-
-
Disadvantages:
-
Sensitivity to Mobile Phase: Small changes in mobile phase pH, buffer concentration, and organic modifier can significantly impact retention and selectivity.
-
Limited Loading Capacity: Similar to macrocyclic glycopeptide CSPs, they have a lower capacity for preparative work.
-
Pillar 2: Comparative Performance Data
While direct comparative studies for this compound are not abundant in readily available literature, we can extrapolate from data on structurally similar compounds, such as other tartaric acid derivatives and dicarboxylic acid esters. The following table summarizes expected performance characteristics based on the properties of the CSPs and available application data.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase for Tartrate Esters | Expected Resolution (Rs) | Expected Selectivity (α) | Key Considerations |
| Polysaccharide-Based | ||||
| CHIRALPAK® AD-H (Amylose-based) | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Good to Excellent | > 1.2 | A good starting point for screening. The high-resolution version (H) provides better efficiency.[14] |
| Lux® Cellulose-1 (Cellulose-based) | n-Hexane / Ethanol (e.g., 80:20 v/v) | Good to Excellent | > 1.2 | Offers complementary selectivity to amylose-based phases.[15] |
| CHIRALPAK® IC (Immobilized Cellulose) | Can tolerate a wider range of solvents, including MTBE and Ethyl Acetate.[16] | Good to Excellent | > 1.2 | The immobilized nature allows for greater flexibility in mobile phase selection to optimize selectivity.[4][17] |
| Macrocyclic Glycopeptide | ||||
| CHIROBIOTIC™ V2 (Vancomycin-based) | Polar Ionic Mode (e.g., Methanol/Acetic Acid/Triethylamine) or Reversed-Phase (e.g., Acetonitrile/Water with buffer) | Fair to Good | 1.1 - 1.5 | Strong potential for polar tartrate derivatives, especially if there are ionizable groups present.[9] |
| Protein-Based | ||||
| CHIRALPAK® AGP (α1-acid glycoprotein) | Aqueous Buffer (e.g., Phosphate) with organic modifier (e.g., Acetonitrile or 2-Propanol) | Fair to Good | 1.1 - 1.4 | May be a viable option, particularly for more complex tartrate derivatives that resemble drug-like molecules.[13] |
Disclaimer: The expected performance values are estimates based on the separation of structurally similar compounds and the known properties of the CSPs. Actual results may vary and require method optimization.
Pillar 3: A Self-Validating Experimental Protocol
This protocol provides a robust starting point for the development of a chiral HPLC method for the analysis of a reaction mixture containing this compound and its potential stereoisomers. The principles of method validation are integrated into the workflow, ensuring the generation of trustworthy and reproducible data. This protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[9][15][18]
Workflow for Chiral HPLC Method Development and Validation
Caption: A workflow diagram for the development and validation of a chiral HPLC method.
Step-by-Step Protocol: Chiral Separation of Dimethyl Tartrate Isomers
This protocol is based on a common starting point for polysaccharide-based CSPs in normal phase mode.
1. Materials and Reagents:
-
Columns:
-
CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based column)
-
Lux® Cellulose-1, 250 x 4.6 mm, 5 µm (or equivalent cellulose-based column)
-
-
Solvents: HPLC grade n-Hexane, 2-Propanol, Ethanol
-
Analytes: Racemic standard of dimethyl tartrate, individual enantiomers (if available), and a representative reaction mixture sample.
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
3. Initial Screening Conditions:
-
Column: CHIRALPAK® AD-H
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (Dimethyl tartrate has a weak chromophore; low UV wavelength is necessary).
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase.
4. Experimental Procedure:
-
Equilibrate the CHIRALPAK® AD-H column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard of dimethyl tartrate.
-
If separation is observed, proceed to optimization. If not, switch to Mobile Phase B and re-equilibrate.
-
If no separation is achieved on the CHIRALPAK® AD-H, switch to the Lux® Cellulose-1 column and repeat the screening with both mobile phases.
-
Once partial or full separation is achieved, proceed to method optimization.
5. Method Optimization:
-
Mobile Phase Composition: Adjust the ratio of alcohol in the mobile phase. Increasing the alcohol content will generally decrease retention time but may also affect resolution. Fine-tune the alcohol percentage in small increments (e.g., 2%) to maximize the resolution (Rs) between the enantiomers.
-
Choice of Alcohol: Sometimes, switching from 2-propanol to ethanol (or vice versa) can significantly alter the selectivity.
-
Flow Rate: While 1.0 mL/min is a standard starting point, reducing the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution, at the cost of longer analysis times.
-
Temperature: Varying the column temperature (e.g., between 15 °C and 40 °C) can influence the thermodynamics of the chiral recognition process and affect selectivity.
6. System Suitability and Validation:
-
Once an optimized method is established, perform system suitability tests before each batch of samples. Key parameters include:
-
Resolution (Rs): Should be ≥ 1.5 for baseline separation.
-
Tailing Factor (T): Should be ≤ 2.0 for symmetrical peaks.
-
Reproducibility of Retention Times and Peak Areas: Typically, the relative standard deviation (RSD) should be ≤ 2.0% for multiple injections of the same standard.
-
-
Proceed with a full method validation according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[9][15][18]
Conclusion: A Pathway to Reliable Chiral Analysis
The successful chiral analysis of reactions involving this compound is a critical component of asymmetric synthesis research and development. By understanding the fundamental principles of different chiral stationary phases and adopting a systematic approach to method development and validation, researchers can confidently and accurately determine the stereochemical outcome of their reactions. Polysaccharide-based CSPs represent an excellent starting point due to their broad applicability and high success rates. However, for challenging separations or for analytes with specific physicochemical properties, macrocyclic glycopeptide and protein-based columns offer valuable alternative selectivities. The protocol and workflow provided in this guide serve as a robust framework for establishing a reliable, self-validating chiral HPLC method that will generate high-quality, trustworthy data to accelerate your research and development efforts.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. ResearchGate. Available at: [Link]
-
Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available at: [Link]
-
Lux Cellulose-1. Phenomenex. Available at: [Link]
-
Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Lux Cellulose-1 Chiral LC Columns. Phenomenex. Available at: [Link]
-
Lux Cellulose-1. HPLC-MART. Available at: [Link]
-
Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. The Laboratory Store Ltd. Available at: [Link]
-
Lux™. Phenomenex. Available at: [Link]
-
Synthesis and applications of tartaric acid in asymmetric catalysis. Deep Science Publishing. Available at: [Link]
-
Lux™. Phenomenex. Available at: [Link]
-
CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Daicel Chiral Technologies. Available at: [Link]
-
Tartaric Acid and Its Derivatives as Chiral Selectors in Stereoselective Synthesis and Analysis. ResearchGate. Available at: [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Daicel Protein-based Chiral Columns. Element Lab Solutions. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Available at: [Link]
-
Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. PubMed. Available at: [Link]
-
CHIRALPAK® IC / CHIRALPAK® IC-3 / CHIRALPAK® IC-U Polysaccharide-Based Chiral Columns. Amerigo Scientific. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]
-
Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry. Available at: [Link]
-
CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
HPLC separation profile of standards of mono and dicarboxylic acid... ResearchGate. Available at: [Link]
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). ijrpr. Available at: [Link]
-
Enantioselective Synthesis of Diamino Dicarboxylic Acids. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 4. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 2.1 mm x L 150 mm - 83594 Daicel CHIRALPAK IC-3 Analytical Column [83594] - £1,876.43 : UVISON.com [uvison.com]
- 5. jp.images-monotaro.com [jp.images-monotaro.com]
- 6. ct-k.com [ct-k.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of molecular structure of tartrates on chiral recognition of tartrate-boric acid complex chiral selectors in chiral microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHIRALPAK® IC / CHIRALPAK® IC-3 / CHIRALPAK® IC-U Polysaccharide-Based Chiral Columns [amerigoscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 16. chiraltech.com [chiraltech.com]
- 17. ct-k.com [ct-k.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
A Researcher's Guide to Chiral Purity: Validating Synthesized Compounds with D-Dimethyl Tartrate
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity and safety. The imperative to produce enantiomerically pure compounds is underscored by a history of tragic consequences when chiral integrity is overlooked. Therefore, robust and reliable methods for validating the chiral purity, or enantiomeric excess (ee), of synthesized compounds are fundamental to the modern chemical sciences.[1]
This guide provides an in-depth comparison of methodologies for determining enantiomeric excess, with a specific focus on the utility of D-Dimethyl tartrate as a chiral derivatizing agent (CDA). We will explore the underlying principles, provide actionable experimental protocols, and objectively compare this classical technique with contemporary alternatives, furnishing researchers, scientists, and drug development professionals with the insights needed to make informed analytical decisions.
The Challenge of Enantiomers and the Role of Derivatization
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. This identity extends to their behavior in most common analytical techniques; for instance, they are indistinguishable by standard Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) using an achiral stationary phase.[2]
To overcome this analytical hurdle, a mixture of enantiomers can be reacted with an enantiomerically pure CDA. This reaction converts the pair of enantiomers into a pair of diastereomers.[3] Unlike enantiomers, diastereomers have different physical and chemical properties, which allows them to be distinguished and quantified by routine analytical methods like NMR and HPLC.[2][3][4]
This compound is a readily available and cost-effective CDA that is particularly effective for the analysis of chiral amines and alcohols.[5][6] The core principle lies in forming diastereomeric amides or esters, which can then be analyzed to determine the original enantiomeric composition of the analyte.
Mechanism of Action: this compound in Chiral Analysis
The utility of this compound stems from its ability to react with chiral nucleophiles, such as primary and secondary amines, to form diastereomeric products. While the ester groups of dimethyl tartrate are not highly reactive, the reaction can be facilitated to form amide linkages. More commonly, derivatives of tartaric acid, like dibenzoyl-D-tartaric acid, are used for more efficient diastereomeric salt formation with amines.[7]
However, for the purpose of NMR analysis, the formation of covalent diastereomers is key. The distinct chemical environments of the protons in the two resulting diastereomers lead to different chemical shifts in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original amine can be accurately calculated.
Experimental Protocol: Determining the Enantiomeric Excess of a Chiral Amine using a Tartaric Acid Derivative and NMR Spectroscopy
This protocol outlines a general procedure for the derivatization of a chiral primary amine with a tartaric acid derivative (for example, dibenzoyl-D-tartaric acid as a representative of the class for forming salts) for subsequent analysis. The principle of forming diastereomers for NMR analysis remains the same.
Objective: To determine the enantiomeric excess of a synthesized chiral primary amine.
Materials:
-
Racemic amine (for method development)
-
Synthesized chiral amine sample (analyte)
-
(+)-Dibenzoyl-D-tartaric acid (CDA)[7]
-
Suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer (400 MHz or higher recommended)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the chiral amine into a clean, dry NMR tube.
-
Dissolve the amine in 0.6-0.7 mL of the chosen deuterated solvent.
-
-
Acquisition of Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of the amine. This spectrum will serve as a baseline.
-
-
Addition of the Chiral Derivatizing Agent:
-
In a separate vial, prepare a solution of the tartaric acid derivative. For diastereomeric salt formation, an equimolar amount relative to the amine is a good starting point.[7]
-
Add the CDA solution to the NMR tube containing the amine.
-
-
Formation of Diastereomers:
-
Gently agitate the NMR tube to ensure thorough mixing. The formation of diastereomeric salts is typically rapid.
-
-
NMR Analysis of Diastereomers:
-
Acquire a new ¹H NMR spectrum of the mixture.
-
Carefully examine the spectrum for signals that have split into two distinct sets. Protons close to the chiral center of the amine are most likely to show the largest chemical shift differences (Δδ).
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these two signals accurately.
-
-
Calculation of Enantiomeric Excess (ee):
Self-Validation and Trustworthiness:
-
Use of Racemic Standard: Always begin by derivatizing a known racemic (50:50) mixture of your analyte. This will confirm that the CDA is effective at resolving the signals and will help in identifying the corresponding peaks. The integrals for the racemic mixture should be approximately equal.
-
Reaction Completion: Ensure the derivatization reaction goes to completion to avoid kinetic resolution, which could lead to inaccurate ee values.[3] This can be checked by monitoring the reaction by TLC or by ensuring that the signals of the starting amine are no longer present in the NMR spectrum.
Visualizing the Workflow
The process of using a CDA like a tartaric acid derivative for chiral purity analysis can be summarized in the following workflow:
Caption: Workflow for ee determination using a chiral derivatizing agent.
Comparative Analysis: this compound vs. Other Methods
While derivatization with this compound or its analogues is a powerful technique, it is essential to understand its place among other available methods. The choice of method often depends on factors like available instrumentation, sample throughput requirements, and the nature of the analyte.[10]
Direct Chiral Chromatography (HPLC/SFC)
-
Principle: Enantiomers are separated directly on a chiral stationary phase (CSP) without prior derivatization.[11][12] The differential interaction of the enantiomers with the CSP leads to different retention times.
-
Advantages: High sensitivity, excellent resolution, and often considered the "gold standard" for quantitative analysis.[10][13]
-
Disadvantages: Requires specialized and often expensive chiral columns. Method development can be time-consuming and solvent-intensive.[10][11]
Other Chiral Derivatizing Agents (e.g., Mosher's Acid)
-
Principle: Similar to this compound, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a widely used CDA, particularly for determining the absolute configuration of alcohols and amines.[3][14][15]
-
Advantages: Well-established models exist for predicting the chemical shifts, which can aid in assigning absolute configuration.[16]
-
Disadvantages: Can be more expensive than tartrate-based reagents. The presence of fluorine allows for ¹⁹F NMR analysis, which can be an advantage or a requirement for specific instrumentation.[15]
Chiral Solvating Agents (CSAs) in NMR
-
Principle: A chiral solvating agent is added to the NMR sample, forming transient, non-covalent diastereomeric complexes with the analyte.[4][17] This results in separate signals for the enantiomers.
-
Advantages: No covalent modification of the analyte is required, making it a non-destructive technique. The sample can be recovered.[17]
-
Disadvantages: The chemical shift differences are often smaller than with CDAs, potentially requiring higher field NMR spectrometers for resolution.
Quantitative Comparison of Methods
| Feature | This compound Derivatization (NMR) | Direct Chiral HPLC | Mosher's Acid Derivatization (NMR) | Chiral Solvating Agents (NMR) |
| Principle | Covalent Diastereomer Formation | Differential CSP Interaction | Covalent Diastereomer Formation | Non-covalent Diastereomer Formation |
| Instrumentation | NMR Spectrometer | HPLC with Chiral Column | NMR Spectrometer | NMR Spectrometer |
| Analysis Time | Fast (5-15 min post-derivatization)[10] | Moderate (15-60 min)[10] | Fast (5-15 min post-derivatization) | Very Fast (5-10 min) |
| Sample Prep | Simple, single-step reaction | Minimal (dissolution) | Simple, single-step reaction | Minimal (addition of CSA) |
| Sensitivity | Moderate | High to Very High[10] | Moderate | Moderate to Low |
| Solvent Usage | Low (~0.6 mL per sample)[10] | High[10] | Low (~0.6 mL per sample) | Low (~0.6 mL per sample) |
| Cost | Low to Moderate | High (column cost) | High | Moderate |
| Key Advantage | Cost-effective, rapid screening | High precision, gold standard | Can determine absolute configuration | Non-destructive |
Decision-Making Framework
Choosing the right method for chiral purity analysis is crucial. The following diagram provides a logical framework to guide this decision.
Caption: Decision tree for selecting a chiral analysis method.
Conclusion and Recommendations
The validation of chiral purity is a non-negotiable aspect of modern chemical synthesis and pharmaceutical development. Derivatization with this compound and its analogues, followed by NMR analysis, represents a rapid, cost-effective, and reliable method for determining the enantiomeric excess of chiral amines and alcohols. Its low solvent consumption and suitability for high-throughput screening make it an attractive option for process development and reaction optimization.
While direct chiral HPLC is often lauded for its high sensitivity and precision, the practicality of the NMR-based derivatization method ensures its continued relevance in the chemist's analytical toolbox. For analyses where absolute configuration is required, more specialized CDAs like Mosher's acid may be preferable.
Ultimately, the most robust validation of enantiomeric excess is often achieved through the orthogonal use of two different methods, for example, a rapid screen by NMR with a CDA followed by quantitative analysis using a validated chiral HPLC method. This dual-pronged approach provides the highest degree of confidence in the chiral integrity of a synthesized compound, ensuring both scientific rigor and product safety.
References
-
García, R., et al. (2010). Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. Chirality, 22(5), 519-527. Available at: [Link]
-
Tanasova, M., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Topics in current chemistry, 310, 191–217. Available at: [Link]
-
The Purity Advantage: Why Source High-Grade Dimethyl D-Tartrate? (2026). Chemical Supplier Publication. Available at: [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(4), 256–270. Available at: [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (2017). Google Patents. EP3280701B1.
-
Synthesis of heterocyclic analogues of Mosher's acid. (2024). ChemRxiv. Available at: [Link]
-
Kim, K. H., et al. (2018). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 39(1), 103-108. Available at: [Link]
-
Tokunaga, T., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. Analytical chemistry, 82(10), 4201–4206. Available at: [Link]
-
Wenzel, T. J. Calix[4]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College Lecture Slides. Available at: [Link]
-
Tanasova, M., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2535–2545. Available at: [Link]
-
Mosher's acid. Wikipedia. Available at: [Link]
-
Chiral derivatizing agent. Wikipedia. Available at: [Link]
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate Publication. Available at: [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]
-
Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? ResearchGate. Available at: [Link]
-
Enantiomeric excess. Wikipedia. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Dimethyl [S(R,R)]-tartrate. PubChem, National Institutes of Health. Available at: [Link]
-
Chiral Separation Principles. ResearchGate. Available at: [Link]
-
Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12797–12807. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics, 26(10), 523-529. Available at: [Link]
-
Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. Molecules, 26(17), 5243. Available at: [Link]
-
Sun, P., et al. (2010). Effect of molecular structure of tartrates on chiral recognition of tartrate-boric acid complex chiral selectors in chiral microemulsion electrokinetic chromatography. Journal of chromatography. A, 1217(24), 3942–3948. Available at: [Link]
-
CAS No : 608-68-4 | Chemical Name : DIMETHYL-L-TARTRATE, (+)-. Pharmaffiliates. Available at: [Link]
-
Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uma.es [uma.es]
- 13. koreascience.kr [koreascience.kr]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Mosher's acid - Wikipedia [en.wikipedia.org]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. arpi.unipi.it [arpi.unipi.it]
A Comparative Guide to Chiral Auxiliaries: Evaluating D-Dimethyl Tartrate Against Industry-Standard Stereodirecting Groups
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious therapeutics. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable strategy for introducing chirality by temporarily attaching a stereogenic group to a prochiral substrate.[1] This guide provides an in-depth comparative analysis of D-Dimethyl tartrate and its derivatives against other seminal chiral auxiliaries, including Evans' oxazolidinones, (-)-8-phenylmenthol, and pseudoephedrine amides. We will dissect their mechanisms, present comparative performance data, and provide actionable experimental protocols to inform your synthetic strategy.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The core concept involves the covalent bonding of an enantiomerically pure auxiliary to a prochiral substrate.[2] This creates a diastereomeric intermediate, where the inherent chirality of the auxiliary sterically and electronically biases the environment around the reactive center. Consequently, an incoming reagent is forced to approach from a specific face, leading to the preferential formation of one diastereomer.[3] The final, crucial step involves the cleavage of the auxiliary, which can ideally be recovered and recycled, yielding the desired enantiomerically enriched product.[2]
This compound: A C₂-Symmetric Building Block from the Chiral Pool
Derived from naturally abundant D-tartaric acid, this compound (D-DMT) is a versatile C₂-symmetric molecule.[4] Unlike traditional auxiliaries that are typically attached to a substrate to direct a single transformation, tartrate esters are more frequently employed as chiral ligands that modify metal catalysts or as precursors to powerful C₂-symmetric ligands like TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols).[5][6]
Their primary mode of action involves creating a well-defined, chiral environment around a metal center. In the seminal Sharpless Asymmetric Epoxidation, for instance, diethyl or diisopropyl tartrate forms a dimeric complex with titanium tetraisopropoxide.[7] This complex coordinates both the allylic alcohol substrate and the oxidant (tert-butyl hydroperoxide), holding them in a rigid orientation that forces oxygen delivery to a specific face of the alkene.[7]
(-)-8-Phenylmenthol
Derived from the natural terpene pulegone, (-)-8-phenylmenthol is a powerful chiral auxiliary where stereocontrol is dominated by steric hindrance. [1][8]The bulky dimethylbenzyl group effectively blocks one face of the attached prochiral substrate, such as an acrylate in a Diels-Alder reaction or an enolate in a conjugate addition. [9][10]This forces the incoming reagent to attack from the less hindered face, often leading to very high levels of diastereoselectivity. Its utility has been famously demonstrated in the synthesis of prostaglandins. []
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, provides a highly practical and cost-effective method for the asymmetric synthesis of chiral carboxylic acids, alcohols, and ketones. [3][12]Both enantiomers of pseudoephedrine are inexpensive and readily available. After forming an amide with a prochiral carboxylic acid, deprotonation generates a stable lithium chelate enolate. The auxiliary's structure directs incoming electrophiles to deliver anti to the hydroxyl and syn to the methyl group, affording high diastereoselectivity. [1]The auxiliary is easily cleaved under mild acidic or basic conditions.
Performance Data Summary
The following table summarizes typical performance data for these auxiliaries in key asymmetric reactions, providing a benchmark for comparison. Note that D-DMT is represented by its application in the Sharpless epoxidation, its most prominent role.
| Reaction Type | Chiral Auxiliary | Substrate/Reagent | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference(s) |
| Asymmetric Epoxidation | Diisopropyl Tartrate | Geraniol | 90-95 | >95% e.e. | [7] |
| Asymmetric Alkylation | (4R,5S)-4-Methyl-5-phenyloxazolidinone | Propionyl Imide / Benzyl Bromide | >90 | >99:1 d.r. | [13][14] |
| Asymmetric Aldol | (4S)-4-Benzyl-2-oxazolidinone | Propionyl Imide / Isobutyraldehyde | 80-95 | >99:1 d.r. (syn:anti) | [13][15] |
| Diels-Alder Reaction | (-)-8-Phenylmenthol | Acrylate Ester / Cyclopentadiene | ~85 | >99:1 d.r. (endo:exo) | [1][9] |
| Asymmetric Alkylation | (+)-Pseudoephedrine | Propionamide / Iodomethane | >95 | >98% d.e. | [1][12] |
Key Insights: While this compound and its analogues are unparalleled for certain catalytic processes like asymmetric epoxidation, substrate-bound auxiliaries like Evans' oxazolidinones and pseudoephedrine amides offer broader applicability and predictable high diastereoselectivity for constructing acyclic stereocenters via enolate chemistry. [16]The choice of auxiliary is therefore highly dependent on the target transformation.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol describes a representative procedure for the diastereoselective alkylation of an N-acyloxazolidinone, a testament to the reliability of this auxiliary class.
Objective: To synthesize enantiomerically enriched 2-methyl-3-phenylpropanoic acid via asymmetric alkylation.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add propanoyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the N-propionyl oxazolidinone by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF under argon and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete formation of the sodium Z-enolate.
-
Add benzyl bromide (1.2 eq.) dropwise. Stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
Step 3: Cleavage and Recovery of the Auxiliary
-
Dissolve the alkylated product in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq.) and hydrogen peroxide (4.0 eq., 30% aqueous solution) at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with 1 M HCl and extract the desired chiral carboxylic acid with ethyl acetate. Dry, concentrate, and purify as needed.
Conclusion and Future Outlook
The selection of a chiral directing group is a critical decision in modern organic synthesis. This guide illustrates that while This compound is a powerful tool, its primary strength lies in its application as a C₂-symmetric chiral ligand for asymmetric catalysis, most notably in the Sharpless epoxidation. [7] For the broad and reliable construction of acyclic stereocenters via enolate chemistry, substrate-bound auxiliaries such as Evans' oxazolidinones , (-)-8-phenylmenthol , and pseudoephedrine amides remain the gold standard. [16][17]They offer exceptional levels of stereocontrol, predictability, and robustness across a wide range of fundamental C-C bond-forming reactions. The choice ultimately depends on the specific synthetic transformation, cost considerations, and the ease of auxiliary removal. Understanding the distinct mechanistic paradigms of these powerful molecules is essential for the logical design and successful execution of any asymmetric synthesis.
References
-
da Silva, J., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Huang, P., et al. (2002). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. The Journal of Organic Chemistry, 67(4), 1322-1326. [Link]
-
Whitesell, J. K. (1986). ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY. University of Texas at Austin. [Link]
-
Shaikh, R. R., & Borhade, S. R. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(29), 24199-24233. [Link]
-
Seebach, D., et al. (2010). Regio- and Stereoselective Approach to 1,4-Ditertiary Carbinols from Dimethyl Tartrate. Helvetica Chimica Acta, 93(4), 713-730. [Link]
-
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 2002(3-4), 101-108. [Link]
-
Reddy, P. V., & Sereda, G. (2012). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 17(9), 11035-11056. [Link]
-
Seebach, D., et al. (1984). Diethyl Tartrate. Organic Syntheses, 63, 1. [Link]
-
YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Righi, L., et al. (2011). Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. Journal of Organometallic Chemistry, 696(1), 387-395. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. MSU Chemistry. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Nakayama, K., & Rainier, J. D. (1990). Synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: A new C2-symmetric vicinal diol from dimethyl L-tartrate. Tetrahedron, 46(12), 4165-4170. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assymetric Induction [www2.chemistry.msu.edu]
- 8. ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY - ProQuest [proquest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Confirming the Stereochemistry of D-Dimethyl Tartrate
For researchers and professionals in drug development, the precise confirmation of a molecule's stereochemistry is not merely a procedural step but a cornerstone of efficacy, safety, and regulatory compliance. D-Dimethyl tartrate, a versatile chiral building block derived from D-tartaric acid, is instrumental in numerous asymmetric syntheses.[1][2] Its stereochemical integrity directly dictates the stereochemical outcome of the final product. This guide provides an in-depth comparison of key spectroscopic and analytical methods used to confirm the stereochemistry of this compound, offering insights into the causality behind experimental choices to ensure trustworthy and reproducible results.
The Imperative of Stereochemical Confirmation
This compound possesses two chiral centers. The "(+)" or "D" form corresponds to the (2R, 3R) configuration.[3][4] Verifying this absolute configuration and ensuring high enantiomeric purity is critical. An incorrect stereoisomer can lead to inactive or, in the worst case, harmful pharmacological effects. This guide explores five principal methods for this validation: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique lens through which to view the molecule's three-dimensional structure, and the choice of technique depends on the specific question being asked: Are we determining the absolute configuration for the first time, or are we quantifying the enantiomeric excess of a known product?
X-ray Crystallography: The Definitive Answer
X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration of a molecule.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, it generates a precise three-dimensional electron density map, revealing the spatial arrangement of every atom.
Principle of Operation
When a molecule crystallizes in a chiral space group, the diffraction of X-rays is sensitive to the absolute arrangement of atoms. This phenomenon, known as anomalous dispersion, allows for the unambiguous assignment of the absolute configuration, often expressed through the Flack parameter. A Flack parameter value close to zero confirms the correct enantiomer has been modeled.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most critical and often rate-limiting step.[5] this compound, being a solid at room temperature, must be dissolved in a suitable solvent (e.g., methanol, ethanol) and slowly evaporated or subjected to vapor diffusion to grow a single, high-quality crystal (typically >0.1 mm).[6]
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam within a diffractometer. The instrument rotates the crystal while a detector records the intensities and positions of the diffracted X-ray reflections.[6]
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, ultimately yielding the precise molecular structure and absolute stereochemistry.[5]
Data Interpretation
The primary output is a 3D model of the molecule, providing bond lengths, angles, and the absolute configuration at the C2 and C3 positions. The successful refinement and a Flack parameter approaching zero provide definitive proof of the (2R, 3R) configuration for this compound.
Caption: Workflow for X-ray Crystallography Analysis.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] It provides an unambiguous determination of absolute configuration for molecules in solution, bridging the gap between the solid-state certainty of X-ray crystallography and the solution-phase reality of many chemical reactions.
Principle of Operation
Enantiomers interact differently with circularly polarized light. A VCD spectrum is a plot of the difference in absorbance (A_L - A_R) versus frequency.[7] The resulting spectrum contains positive and negative bands, creating a unique fingerprint for each enantiomer. The spectrum of the D-enantiomer will be a mirror image of the L-enantiomer's spectrum. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., 2R, 3R), the absolute stereochemistry can be confidently assigned.[8][9]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Dissolve a sufficient concentration of this compound in a suitable, non-absorbing solvent (e.g., CCl₄, CDCl₃).
-
Instrument Setup: Utilize an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[7]
-
Spectral Acquisition: Record the VCD spectrum of the sample over the mid-IR range. The signal is very small (10⁻⁴ to 10⁻⁵ absorbance units), requiring high-quality instrumentation and sufficient scan time.[7]
-
Computational Modeling: Using Density Functional Theory (DFT), calculate the theoretical VCD spectrum for the (2R, 3R)-Dimethyl tartrate structure.
-
Comparison: Overlay the experimental and calculated spectra. A good match confirms the absolute configuration.
Data Interpretation
A successful analysis relies on the visual agreement between the signs and relative intensities of the bands in the experimental and theoretically calculated spectra. This "pattern matching" provides a high degree of confidence in the stereochemical assignment in the solution state. VCD is particularly valuable as it reflects the solution-state conformation, which is often more relevant to a molecule's behavior in subsequent reactions.[9][10]
Caption: VCD Experimental and Computational Workflow.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Purity
Chiral HPLC is the workhorse technique for separating enantiomers and, therefore, for determining the enantiomeric excess (ee) or optical purity of a sample.[11] While it doesn't typically provide absolute configuration on its own, it is essential for verifying that a synthesis has produced the desired enantiomer in high purity.
Principle of Operation
The separation is achieved using a chiral stationary phase (CSP). The enantiomers of this compound form transient, diastereomeric complexes with the chiral selector of the CSP.[12] These complexes have different energies and stabilities, leading to different retention times on the column. By monitoring the column eluent with a detector (e.g., UV-Vis), the two enantiomers can be resolved as separate peaks.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for a broad range of compounds.[11][13]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol).[11] For acidic compounds like tartrate derivatives, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be necessary to improve peak shape.[11]
-
Sample Preparation: Accurately weigh and dissolve the this compound product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomers will separate and be detected as they elute from the column.
-
Quantification: Integrate the area of each peak. The enantiomeric excess is calculated using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Data Interpretation
The output is a chromatogram showing two separated peaks for the D- and L-enantiomers. To confirm which peak corresponds to the D-enantiomer, a certified reference standard of this compound must be run under the same conditions. A high enantiomeric excess is indicated by one peak being significantly larger than the other.
Caption: Workflow for Chiral HPLC Analysis.
Polarimetry: A Foundational Chiroptical Measurement
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14] It is a rapid and simple method to confirm the chiral nature of a sample and to distinguish between enantiomers.
Principle of Operation
Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The D-(+)-Dimethyl tartrate enantiomer is dextrorotatory, meaning it rotates light in a clockwise (+) direction.[14] Its counterpart, L-(-)-Dimethyl tartrate, is levorotatory (-). The magnitude of this rotation, known as the specific rotation [α], is a characteristic physical property of the compound under specific conditions (temperature, wavelength, solvent, and concentration).
Experimental Protocol: Measuring Specific Rotation
-
Sample Preparation: Prepare a solution of this compound of a precisely known concentration (c) in a specified solvent (e.g., water).
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).[15]
-
Measurement: Fill a sample cell of a known path length (l) with the solution and place it in the polarimeter.
-
Data Acquisition: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).[16]
-
Calculation: Calculate the specific rotation using the formula: [α]_λ^T = α / (l x c)
Data Interpretation
The measured specific rotation is compared to the literature value for pure this compound. A positive sign confirms the presence of the dextrorotatory enantiomer, and a value close to the literature standard indicates high optical purity. For example, the specific rotation for (-)-Dimethyl D-tartrate (the enantiomer) is reported as [α]20/D −21° (c = 2.5 in H₂O). The value for the D-(+) form would be +21° under the same conditions. A lower value suggests the presence of the L-enantiomer as an impurity.
NMR Spectroscopy: Probing Diastereomeric Environments
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, its power can be unlocked by using a chiral auxiliary. By reacting the tartrate with a chiral derivatizing agent or dissolving it with a chiral solvating agent, two new diastereomers or diastereomeric complexes are formed. These diastereomers have different physical properties and will produce distinct signals in the NMR spectrum, allowing for their differentiation and quantification.[17]
Principle of Operation
The chiral agent creates a different magnetic environment for each enantiomer of the analyte. This breaks the spectral degeneracy, leading to separate peaks for the D- and L-forms of the tartrate derivative. For example, the methine protons (CH-OH) of D- and L-dimethyl tartrate, which are chemically equivalent in a standard NMR spectrum, would appear at slightly different chemical shifts after interaction with a chiral solvating agent.[17]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Agent: Add a molar equivalent of a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral cage compound).
-
Spectral Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Quantification: Carefully integrate the signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.
Data Interpretation
The key is to identify a clean, baseline-resolved pair of signals. The relative areas of these two signals give a direct measure of the enantiomeric ratio. This method is powerful because it provides a primary ratio measurement without the need for a reference standard of the minor enantiomer, though confirming which signal corresponds to which enantiomer may still require a reference sample.
Comparative Summary
| Method | Primary Application | Key Advantage | Key Limitation | Sample State |
| X-ray Crystallography | Absolute Configuration | Unambiguous, definitive 3D structure.[5] | Requires a high-quality single crystal; can be time-consuming.[6] | Solid |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Unambiguous result in solution; reflects conformation.[7][10] | Requires specialized equipment and computational analysis.[8] | Solution |
| Chiral HPLC | Enantiomeric Excess (ee%) | High accuracy and precision for quantification; widely available.[11] | Does not provide absolute configuration; requires method development.[12] | Solution |
| Polarimetry | Optical Purity / Chirality Confirmation | Rapid, simple, and non-destructive.[14] | Less sensitive to small impurities; value is condition-dependent.[18] | Solution |
| NMR Spectroscopy | Enantiomeric Excess (ee%) | Primary ratio measurement; structural info from the same spectrum. | Requires a suitable chiral auxiliary; signal overlap can be an issue.[17] | Solution |
Conclusion
The confirmation of stereochemistry for a critical chiral building block like this compound is a multi-faceted task that cannot be addressed by a single technique. The choice of method is dictated by the objective.
-
For the initial, unequivocal determination of absolute configuration , X-ray Crystallography is the ultimate authority.
-
To confirm this absolute configuration in the solution phase , where most reactions occur, Vibrational Circular Dichroism provides the most confident answer.
-
For the routine quantification of enantiomeric purity and process control , Chiral HPLC is the industry standard due to its robustness and accuracy.
-
Polarimetry serves as a rapid, foundational check of chirality, while NMR with chiral auxiliaries offers a powerful alternative for quantifying enantiomeric ratios.
By understanding the principles, strengths, and limitations of each method, researchers can design a self-validating analytical workflow, ensuring the stereochemical integrity of their products and the ultimate success of their scientific endeavors.
References
Sources
- 1. lakshfinechem.com [lakshfinechem.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 608-68-4,(+)-Dimethyl L-tartrate | lookchem [lookchem.com]
- 4. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 15. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
The Decisive Edge: A Comparative Guide to D-Dimethyl Tartrate in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral synthesis, the choice of a chiral reagent is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall yield. This guide provides an in-depth, objective comparison of D-Dimethyl tartrate (DMT) with other prominent chiral reagents, supported by experimental data and field-proven insights. As we will explore, the perceived simplicity of DMT belies a nuanced performance profile that offers distinct advantages in specific applications, while also presenting certain limitations compared to its more sterically hindered counterparts and other classes of chiral auxiliaries.
The Central Role of Chiral Reagents in Modern Chemistry
The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and physiological effects. Consequently, the ability to selectively synthesize a single enantiomer is paramount in the development of safe and effective pharmaceuticals, as well as in the production of fine chemicals and agrochemicals.[1] Chiral reagents, including chiral auxiliaries, ligands, and resolving agents, are the linchpins of asymmetric synthesis, enabling the precise construction of desired stereocenters.
This compound, a derivative of the naturally abundant and inexpensive D-tartaric acid, has long been a staple in the synthetic chemist's toolbox.[2][3] Its C₂-symmetric backbone provides a robust chiral environment for a variety of asymmetric transformations. This guide will dissect the performance of this compound, primarily in its role as a chiral ligand in the seminal Sharpless asymmetric epoxidation, and contrast its utility with other tartrate esters and the widely adopted Evans oxazolidinone chiral auxiliaries.
Performance Deep Dive: this compound in Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a cornerstone of modern organic synthesis, allowing for the highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[4] The choice of the dialkyl tartrate ligand is a critical parameter that dictates the stereochemical outcome and efficiency of this transformation. While Diethyl tartrate (DET) and Diisopropyl tartrate (DIPT) are the most commonly employed ligands, this compound (DMT) presents an alternative with its own set of characteristics.
A key consideration in selecting a tartrate ester is the steric bulk of the alkyl groups, which influences both the reaction rate and the enantioselectivity. The prevailing understanding is that increased steric hindrance on the tartrate ester can enhance the efficiency of kinetic resolution of secondary allylic alcohols.[5]
| Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| (E)-Allylic Alcohol | This compound (DMT) | - | 28 |
| (E)-Allylic Alcohol | Diethyl Tartrate (DET) | - | 74 |
| (E)-Allylic Alcohol | Diisopropyl Tartrate (DIPT) | >96 | - |
Data sourced from a presentation by the MacMillan Group, citing Sharpless, K. B. et al.[6]
The data clearly indicates that for this specific (E)-allylic alcohol, this compound provides a significantly lower enantiomeric excess compared to its diethyl and diisopropyl analogues. This suggests that the smaller methyl groups of DMT create a less effective chiral pocket for this substrate, leading to poorer stereochemical discrimination.
However, it is crucial to recognize that the optimal choice of tartrate ester can be substrate-dependent. For instance, in the epoxidation of allyl alcohol itself, DIPT has been reported to give higher yields than DET.[6] While specific data for DMT in this context is less common in comparative studies, the trend suggests that for substrates where high enantioselectivity is challenging to achieve, the more sterically demanding tartrates are generally superior.
Causality Behind the Experimental Choice: Why Opt for Different Tartrate Esters?
The selection of a tartrate ester in the Sharpless epoxidation is a nuanced decision driven by a balance of factors:
-
Enantioselectivity: As the data suggests, for many substrates, particularly those requiring kinetic resolution, the bulkier DIPT often provides the highest enantiomeric excess.[5] DET is a robust and widely applicable choice for a broad range of primary allylic alcohols.[4] DMT, with its smaller steric footprint, may be considered for specific substrates where it might offer unexpected selectivity, or where other factors are of primary concern.
-
Reaction Rate: The steric bulk of the tartrate ester can influence the rate of the reaction. While not always a straightforward correlation, less hindered tartrates like DMT might, in some cases, lead to faster reaction times.
-
Solubility and Work-up: The physical properties of the tartrate esters can impact the practicality of a synthetic procedure. This compound is a solid at room temperature, which can be an advantage in terms of handling and storage compared to the liquid DET and DIPT. However, its solubility characteristics in the reaction medium and during aqueous work-up will differ.
-
Cost and Availability: All three tartrate esters are derived from readily available tartaric acid and are commercially accessible. While price differences exist, they are generally not prohibitive for most research and development applications.
Broader Perspectives: this compound vs. Other Chiral Reagents
While the Sharpless epoxidation is a primary application, the utility of this compound extends to its role as a chiral building block for the synthesis of more complex chiral ligands and auxiliaries.[7] To provide a comprehensive comparison, it is essential to consider other classes of widely used chiral reagents, such as Evans oxazolidinones.
This compound Derivatives vs. Evans Oxazolidinones
Evans oxazolidinones are a class of chiral auxiliaries that have demonstrated exceptional efficacy in a wide range of asymmetric reactions, most notably in aldol additions, alkylations, and conjugate additions. They offer high levels of diastereoselectivity, predictable stereochemical outcomes, and the chiral auxiliary can be non-destructively removed and recycled.
| Feature | This compound (as a ligand/precursor) | Evans Oxazolidinones (as auxiliaries) |
| Primary Application | Chiral ligand in catalytic asymmetric reactions (e.g., Sharpless epoxidation). | Stoichiometric chiral auxiliary for a wide range of reactions (aldol, alkylation, etc.). |
| Stereocontrol Mechanism | Forms a chiral catalyst that directs the approach of a reagent to a substrate. | Covalently attached to the substrate, directing the stereochemical course of a reaction. |
| Generality | Highly effective for a specific class of reactions (e.g., epoxidation of allylic alcohols). | Broadly applicable to the synthesis of a wide variety of chiral building blocks. |
| Catalytic vs. Stoichiometric | Used in catalytic amounts. | Used in stoichiometric amounts. |
| Removal | Not covalently bound to the product. | Requires a chemical step for removal from the product. |
The fundamental difference lies in their mode of action. This compound, in its most common application, acts as a chiral ligand in a catalytic system. In contrast, Evans oxazolidinones are chiral auxiliaries that are stoichiometrically attached to the substrate to direct a stereoselective transformation.
The choice between these two approaches depends heavily on the specific synthetic challenge. For the enantioselective epoxidation of an allylic alcohol, the Sharpless reaction with a tartrate ester is the clear method of choice. For the asymmetric synthesis of a chiral carboxylic acid derivative via an aldol reaction, an Evans oxazolidinone would be the more appropriate and powerful tool.
Experimental Protocols
To provide a practical context for the discussed applications, the following are representative experimental protocols.
Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a generalized procedure for the Sharpless asymmetric epoxidation.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
D-(-)-Dimethyl tartrate (DMT)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Powdered 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Aqueous solution of FeSO₄·7H₂O and citric acid (for work-up)
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous DCM and powdered molecular sieves.
-
The flask is cooled to -20 °C.
-
D-(-)-Dimethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol is added to the cooled catalyst solution.
-
tert-Butyl hydroperoxide is added dropwise, maintaining the internal temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of the aqueous FeSO₄/citric acid solution and allowed to warm to room temperature.
-
The mixture is stirred vigorously until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude epoxy alcohol is purified by flash column chromatography.
Conclusion: Strategic Selection for Optimal Outcomes
This compound, while a member of the venerable tartrate family of chiral reagents, exhibits a distinct performance profile. In the context of the Sharpless asymmetric epoxidation, it generally provides lower enantioselectivity for many common substrates compared to its more sterically hindered congeners, DET and DIPT. This makes it a less frequent choice when the primary goal is to achieve the highest possible enantiomeric excess.
However, its utility should not be dismissed. The advantages of this compound lie in its ready availability, low cost, and distinct physical properties. It serves as a valuable chiral building block for the synthesis of more complex and tailored chiral ligands and auxiliaries.[7] For researchers and process chemists, the key is to understand the strengths and limitations of each chiral reagent and to select the one that is best suited for the specific synthetic challenge at hand. While Evans auxiliaries and other chiral reagents may offer broader applicability and higher stereoselectivity in certain reaction classes, this compound and its derivatives remain an important and accessible tool in the ever-expanding field of asymmetric synthesis.
References
-
Ningbo Inno Pharmchem Co., Ltd. (-)-Dimethyl d-Tartrate. [Link]
- Gao, Y. et al. (1987). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. J. Am. Chem. Soc., 109(19), 5765-5780.
-
Chem-Impex International, Inc. D(-)-Dimethyl D-tartrate. [Link]
- Reddy, K. L. et al. (2007). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 4(3), 254-287.
-
Chem-Impex International, Inc. (+)-Dimethyl L-tartrate. [Link]
-
Quora. (2018). Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxidation? [Link]
- Caddick, S. et al. (2006). An optimised and recoverable tartrate surrogate for sharpless asymmetric epoxidations. Tetrahedron Letters, 47(49), 8737-8740.
- García, R. et al. (2010).
-
Wikipedia. Sharpless epoxidation. [Link]
- Google Patents.
-
Goodwin, N. (2002). The Career of K. Barry Sharpless. MacMillan Group Meeting. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Purity Advantage: Why Source High-Grade Dimethyl D-Tartrate? [Link]
- Nakayama, K., & Rainier, J. D. (1990). Synthesis of (2R, 3R)
- Roush, W. R. et al. (1985). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 107(26), 8186-8190.
- Davis, F. A. et al. (1998). The Isopropyl and tert-Butylsulfinyl Groups in Asymmetric Synthesis: A Comparative Study. The Journal of Organic Chemistry, 63(8), 2659-2665.
- Danishefsky, S. J. et al. (2000). Efficient Asymmetric Synthesis of Radicicol Dimethyl Ether: A Novel Application of Ring-Forming Olefin Metathesis. Organic Letters, 2(16), 2495-2497.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
Navigating the Chiral Landscape: A Comparative Guide to the Limitations of D-Dimethyl Tartrate in Asymmetric Synthesis
For decades, D-Dimethyl tartrate (D-DMT), a readily available and cost-effective chiral building block derived from tartaric acid, has been a cornerstone in the field of asymmetric synthesis.[1][2] Its C2-symmetric backbone has been elegantly exploited in a variety of transformations, from the legendary Sharpless Asymmetric Epoxidation to its use as a chiral auxiliary and resolving agent.[2][3][4] However, as the demand for higher efficiency, broader substrate scope, and greater enantioselectivity in synthetic transformations continues to grow, it is crucial for researchers, scientists, and drug development professionals to recognize the inherent limitations of D-DMT and to be aware of the superior alternatives available for specific applications.
This guide provides an in-depth, objective comparison of D-DMT's performance against other chiral ligands and auxiliaries, supported by experimental data. We will delve into the mechanistic underpinnings of its limitations and offer practical, field-proven insights to guide your selection of the optimal chiral catalyst for your synthetic challenges.
The Sharpless Asymmetric Epoxidation: A Triumph with Caveats
The Sharpless Asymmetric Epoxidation is arguably the most significant application of tartrate esters, a discovery that earned K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry.[4] This reaction provides a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (a close analog of D-DMT).[4][5] The predictability of the stereochemical outcome, based on the chirality of the tartrate used, has made it a workhorse in organic synthesis.[6]
However, the reliance on the allylic alcohol functionality is a significant drawback.[4] For alkenes lacking this directing group, the Sharpless epoxidation is ineffective. This limitation has spurred the development of other catalytic systems, such as the Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes and can epoxidize a broader range of unfunctionalized alkenes with high enantioselectivity.
Furthermore, while the Sharpless epoxidation generally provides high enantiomeric excess (ee), modifications to the tartrate ligand itself have been explored to enhance its performance and recyclability. For instance, covalent bonding of a modified tartrate to a polyhedral oligomeric silsesquioxane (POSS) support, while allowing for catalyst recovery, resulted in only moderate enantiomeric excesses in the epoxidation of allylic alcohols.[7] Interestingly, this modification led to a reversal of enantioselectivity compared to the parent dimethyl tartrate.[7]
This compound as a Chiral Auxiliary: A Tale of Modest Induction
Chiral auxiliaries are powerful tools for stereocontrol, where a chiral moiety is temporarily attached to a substrate to direct a diastereoselective transformation. While D-DMT derivatives have been employed in this capacity, they often provide only modest levels of asymmetric induction compared to more contemporary auxiliaries.
For example, in asymmetric Diels-Alder reactions, dienophiles bearing chiral auxiliaries derived from D-DMT can be utilized. However, the conformational flexibility of the tartrate backbone can lead to suboptimal facial selectivity. In contrast, auxiliaries such as Evans' oxazolidinones or Oppolzer's sultams often provide significantly higher diastereoselectivities due to their more rigid structures, which create a more defined chiral environment around the reactive center.[8]
Experimental Protocol: Asymmetric Diels-Alder Reaction with an N-Acyloxazolidinone Dienophile (Evans Auxiliary)
Materials:
-
(E)-Crotonyl chloride
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclopentadiene
-
Diethylaluminum chloride (Et2AlCl)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq) dropwise. Stir the mixture for 30 minutes.
-
Add (E)-crotonyl chloride (1.1 eq) dropwise and stir for an additional 1 hour at -78 °C. Allow the reaction to warm to 0 °C and stir for 30 minutes.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo to afford the crude N-crotonyloxazolidinone.
-
Dissolve the purified dienophile (1.0 eq) in anhydrous DCM at -78 °C. Add cyclopentadiene (3.0 eq) followed by the dropwise addition of Et2AlCl (1.2 eq).
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with DCM. Dry the combined organic layers over MgSO4, filter, and concentrate to yield the crude cycloadduct.
-
Purify the product by flash column chromatography. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.
This protocol typically yields the Diels-Alder adduct with high diastereoselectivity (>95% de), a level of stereocontrol that is often challenging to achieve with tartrate-based auxiliaries.
Limitations in Asymmetric Catalysis Beyond Epoxidation
The application of D-DMT as a ligand in other asymmetric catalytic transformations has met with limited success, especially when compared to the vast and highly effective library of modern chiral ligands.
Asymmetric Cyclopropanation
In the copper-catalyzed asymmetric cyclopropanation of olefins, a benchmark reaction for evaluating chiral ligands, D-DMT-derived ligands generally exhibit poor performance.[9] In contrast, ligands such as the bis(oxazoline) (BOX) family and phosphanyl-oxazoline (PHOX) ligands have demonstrated high yields and excellent enantioselectivities.[9][10]
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) |
| (S,S)-Ph-BOX | Cu(I) | Styrene | High | High |
| (S,S)-tBu-BOX | Cu(I) | Styrene | High | Often >95 |
| D-DMT derived | Cu(I) | Styrene | Moderate | Low to Moderate |
Table 1: Comparison of Ligand Performance in Asymmetric Cyclopropanation.[9]
The superior performance of BOX and PHOX ligands can be attributed to their rigid C2-symmetric scaffolds which create a well-defined chiral pocket around the metal center, leading to more effective facial discrimination of the approaching substrate.
Asymmetric Diels-Alder Reactions
While D-DMT derivatives can be used to prepare chiral Lewis acids for catalytic asymmetric Diels-Alder reactions, their efficacy is often surpassed by catalysts derived from ligands such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). TADDOLs, which are also derived from tartaric acid, possess a more sterically demanding and conformationally restricted structure, leading to higher enantioselectivities.[11][12] TADDOL-catalyzed Diels-Alder reactions of aminosiloxydienes and substituted acroleins can achieve enantioselectivities of up to 92% ee.[11][12]
The Challenge of Diastereomeric Resolution
D-Tartaric acid and its derivatives are classical resolving agents for racemic amines and other basic compounds, forming diastereomeric salts that can be separated by fractional crystallization.[13][14][15] While this method is historically significant and can be effective on a large scale, it has several limitations:
-
Yield Limitation: The theoretical maximum yield for the desired enantiomer is 50%, although this can be overcome by racemizing and recycling the undesired enantiomer.[13]
-
Trial and Error: Finding the right solvent and crystallization conditions can be a tedious and empirical process.
-
Substrate Specificity: The success of the resolution is highly dependent on the ability of the diastereomeric salts to form well-defined crystals with significantly different solubilities.
Modern chromatographic techniques using chiral stationary phases (CSPs) often provide a more general and efficient method for the separation of enantiomers, albeit at a potentially higher cost for large-scale separations.
Mechanistic Insights into the Limitations of D-DMT
The limitations of D-DMT in many synthetic transformations can be attributed to several key factors:
-
Conformational Flexibility: The acyclic nature of the D-DMT backbone allows for a greater degree of conformational freedom compared to more rigid cyclic ligands. This flexibility can lead to multiple competing transition states, resulting in lower enantioselectivity.
-
Moderate Steric Hindrance: The methyl ester groups of D-DMT provide a moderate level of steric bulk. While sufficient for some applications like the Sharpless epoxidation, they may not create a sufficiently biased chiral environment to induce high stereoselectivity in other transformations where more sterically demanding groups are required to effectively shield one face of the substrate.
-
Limited Coordination Modes: As a bidentate diol ligand, D-DMT has a limited number of ways it can coordinate to a metal center. In contrast, many modern chiral ligands are multidentate and offer more complex and tunable coordination geometries, allowing for finer control over the catalytic environment.
Visualizing the Alternatives: A Comparative Workflow
The following diagram illustrates a generalized workflow for selecting a chiral ligand for an asymmetric transformation, highlighting the decision points where D-DMT might be considered and where alternative ligands are likely to provide superior results.
Caption: Decision workflow for chiral ligand selection.
Conclusion
This compound remains a valuable and economically attractive chiral building block, particularly for the Sharpless Asymmetric Epoxidation and classical resolutions. However, for a wide range of other asymmetric transformations, its limitations in terms of enantioselectivity, substrate scope, and catalytic activity are apparent. A thorough understanding of these limitations is essential for the modern synthetic chemist. By embracing the diverse and powerful array of alternative chiral ligands, such as BOX, PHOX, and TADDOL derivatives, researchers can unlock new levels of efficiency and precision in the synthesis of enantiomerically pure molecules, ultimately accelerating progress in drug discovery and materials science.
References
-
ACS Publications. (n.d.). Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. Retrieved from [Link]
-
MDPI. (2023, September 14). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
-
García, R., et al. (2010). Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. Chirality, 22(3), 329-337. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Retrieved from [Link]
-
ChemTube3D. (n.d.). Sharpless Asymmetric Epoxidation of Allylic Alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl Tartrate. Retrieved from [Link]
-
Quora. (2018, April 29). Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxidation?. Retrieved from [Link]
-
National Institutes of Health. (2004, April 20). Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Retrieved from [Link]
-
National Institutes of Health. (2024, March 21). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link]
-
ResearchGate. (n.d.). TADDOL-catalysed hetero-Diels–Alder reaction in the synthesis of (S). Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
ResearchGate. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
ResearchGate. (1990). Synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: A new C2-symmetric vicinal diol from dimethyl L-tartrate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). TADDOL-catalyzed enantioselective Diels–Alder reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Retrieved from [Link]
-
National Institutes of Health. (2024, March 27). Enhanced Mechanistic Understanding Through the Detection of Radical Intermediates in Organic Reactions. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl [S(R,R)]-tartrate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
- 11. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Pragmatic Assessment of D-Dimethyl Tartrate in Large-Scale Chiral Synthesis: A Cost-Benefit Guide
In the rigorous landscape of pharmaceutical and fine chemical manufacturing, the economic and operational efficiency of a synthetic route is paramount. The choice of a chiral auxiliary or ligand, a critical component in asymmetric synthesis, can significantly influence the overall process viability. D-Dimethyl tartrate (D-DMT), a derivative of the naturally abundant and inexpensive D-tartaric acid, has long been a cornerstone of the chemist's toolbox for establishing stereocenters.[1] This guide offers a detailed cost-benefit analysis of D-DMT for large-scale applications, objectively comparing its performance against prevalent alternatives with supporting data and process workflows.
This compound: The Economical Chiral Building Block
This compound is a C2-symmetric chiral molecule valued for its rigid stereochemical framework. Its most notable application is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols, a foundational reaction in organic synthesis.[2][3] In this role, it complexes with titanium tetraisopropoxide to form a chiral catalyst that delivers an oxygen atom to one specific face of the double bond, yielding a highly enantioenriched epoxide.[2][4] Beyond this, D-DMT serves as a versatile starting material for more complex chiral ligands and auxiliaries.[5][6] Its primary appeal lies in its low cost and ready availability, stemming from its origin as a byproduct of the wine industry.[1]
A Holistic Cost-Benefit Analysis
The true cost of a chemical process extends far beyond the price of a single reagent. A comprehensive analysis must account for all operational parameters, from energy consumption to waste disposal.
Direct vs. Indirect Costs
While the upfront cost of D-DMT is attractively low, several indirect costs associated with its use in legacy protocols like the Sharpless epoxidation must be considered:
-
Catalyst Loading: The classic Sharpless epoxidation often requires a nearly stoichiometric amount of the titanium/tartrate complex, which can negate the low cost of the ligand itself.
-
Cryogenic Conditions: The reaction is typically performed at low temperatures (e.g., -20 °C), demanding significant energy input for cooling large-scale reactors, thus increasing operational expenditures.
-
Workup and Purification: The process often involves a challenging aqueous workup to quench the reaction and remove titanium byproducts, followed by chromatographic purification. This increases solvent usage, generates considerable waste, and adds time to the overall process cycle.
-
Recyclability: Recovering the tartrate ligand for reuse is often impractical in this specific application, treating it as a consumable reagent.[7][8]
Comparative Cost & Performance Metrics
To contextualize the value of D-DMT, it is essential to compare it with other widely used chiral technologies. Below is a summary table comparing D-DMT (as used in the Sharpless epoxidation) with two common alternatives: (R)-BINOL, a precursor to powerful privileged ligands, and (S)-Proline, a simple and effective organocatalyst.
| Feature | This compound (in Sharpless Epoxidation) | (R)-BINOL-Derived Phosphoric Acid | (S)-Proline (Organocatalysis) |
| Approx. Cost/kg | Low | High | Low-Medium |
| Typical Catalyst Loading | 5-10 mol% (can be higher) | 0.1 - 5 mol% | 5 - 30 mol% |
| Enantioselectivity (% ee) | Good to Excellent (>90%) | Excellent (>95% to >99%)[9] | Moderate to Excellent (70% to >99%) |
| Reaction Conditions | Often Cryogenic (-20 °C) | Often Ambient Temperature | Often Ambient Temperature |
| Recyclability | Difficult | Possible, but often challenging | High |
| Substrate Scope | Primarily Allylic Alcohols[10][11] | Very Broad (imines, aldehydes, etc.)[12] | Broad (aldehydes, ketones) |
Experimental Workflow Comparison: Asymmetric Aldehyde Benzylation
To provide a tangible comparison, let's examine the workflows for a representative transformation: the α-benzylation of an aldehyde. While not a direct application for D-DMT, we can compare a modern, highly efficient process using a BINOL-derived catalyst to a hypothetical multi-step sequence that might be required to achieve a similar product using classical auxiliary-based methods, which share logistical challenges with D-DMT-based stoichiometric processes.
Protocol 1: Modern Asymmetric Catalysis with a BINOL-derived Catalyst
This state-of-the-art method combines a chiral BINOL-phosphoric acid with a metalloporphyrin in a covalent organic framework (COF) to achieve direct, enantioselective α-benzylation of aldehydes under photothermal conditions.
-
To a suspension of the chiral COF catalyst (0.17 mol%) in methanol, add the aldehyde (1.0 eq), 4-(bromomethyl)pyridine (1.2 eq), and 2,6-lutidine (1.5 eq).
-
Irradiate the mixture with a 420 nm light source for 5 hours.
-
Filter to recover the catalyst.
-
Concentrate the filtrate and purify via column chromatography to yield the product.
Expected Outcome: 98% yield, 95% ee.[13]
Protocol 2: A Classical Chiral Auxiliary Approach (e.g., Evans Auxiliary)
This pathway represents a more traditional, multi-step approach necessary before the advent of modern catalytic methods. It involves attaching, using, and then removing a chiral auxiliary.
-
Auxiliary Attachment: React the corresponding carboxylic acid of the aldehyde with an Evans oxazolidinone auxiliary to form an N-acyl derivative.
-
Diastereoselective Alkylation: Treat the N-acyl derivative with a strong base (e.g., LDA) at low temperature (-78 °C) to form a chiral enolate, then add the benzylating agent.
-
Auxiliary Cleavage: Hydrolyze or reductively cleave the auxiliary to release the chiral aldehyde product.
-
Purification: Each step requires a full workup and purification, significantly increasing the overall effort and resources.
Workflow & Logic Visualization
The following diagrams illustrate the stark contrast in process efficiency and the decision-making logic involved.
Caption: Comparison of a modern single-step catalytic process versus a classical multi-step auxiliary-based synthesis.
Caption: Decision matrix for selecting a chiral technology based on process requirements.
Conclusion and Future Outlook
This compound remains a relevant and valuable chiral building block, particularly for applications where its low purchase price is the dominant economic driver and the associated operational costs are manageable. However, for the large-scale synthesis of high-value active pharmaceutical ingredients, a holistic cost-benefit analysis frequently favors the use of more expensive, yet far more active, modern catalytic systems.
The significant reduction in catalyst loading, elimination of cryogenic conditions, simplified workup procedures, and reduction in waste streams associated with catalysts derived from ligands like BINOL often lead to a lower overall cost of goods and a more sustainable manufacturing process.[9][13] Therefore, while D-DMT is an excellent tool for initial discovery and smaller-scale work, process development professionals must critically evaluate the entire manufacturing workflow to determine the most economically and environmentally sound strategy for large-scale production.
References
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam.RSC Publishing, 2018-01-25.
- A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.Benchchem.
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam.Chemical Science (RSC Publishing).
- (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam.
- Chiral Auxiliaries.Sigma-Aldrich.
- Industrial Applications of Asymmetric Oxidations.
- D(-)
- Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxid
- What is Sharpless Asymmetric Epoxidation ?
- Sharpless epoxid
- Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applic
- Mechanism of the Sharpless Epoxidation Reaction: A DFT Study.
- Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.PMC - NIH.
- CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate.
- (+)-Dimethyl L-tartrate is used as a starting reagent in the synthesis of (+)-Monomorine I, a pyrrolidine-based alkaloid that is a trail pheromone of the Pharaoh's ant (Monomorium pharaonis).
- Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances.MDPI.
- A BINOL-phosphoric acid and metalloporphyrin derived chiral covalent organic framework for enantioselective α-benzyl
- ChemInform Abstract: Complete Field Guide to Asymmetric BINOL-Phosphate Derived Bronsted Acid and Metal Catalysis: History and Classification by Mode of Activation.
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Chiral Auxiliaries [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A BINOL-phosphoric acid and metalloporphyrin derived chiral covalent organic framework for enantioselective α-benzylation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
The Sharpless-Katsuki Asymmetric Epoxidation: A Paradigm of Stereocontrol
An In-Depth Guide to the Applications and Efficacy of D-Dimethyl Tartrate in Asymmetric Synthesis
As a cornerstone of the chiral pool, D-(-)-Dimethyl tartrate (D-DMT) offers a readily available, inexpensive, and stereochemically defined C4 building block for a multitude of applications in modern organic synthesis. Derived from the unnatural D-(-)-tartaric acid, its C2-symmetric scaffold, featuring two stereogenic centers and versatile functional groups (two hydroxyls and two esters), makes it an invaluable tool for researchers in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides a comprehensive literature review of D-DMT's primary applications, objectively comparing its performance with alternatives and furnishing detailed experimental data and protocols to inform practical application in the laboratory.
Perhaps the most celebrated application of tartrate esters is in the Sharpless-Katsuki Asymmetric Epoxidation, a Nobel Prize-winning reaction that provides a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[4][5] In this reaction, D-DMT (or more commonly, D-diethyl tartrate, D-DET) acts as a chiral ligand for a titanium(IV) isopropoxide catalyst. The resulting chiral complex directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one specific face of the alkene.
The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation with remarkable predictability.[4][5]
-
D-(-)-Dimethyl Tartrate (or Diethyl Tartrate) directs epoxidation to the Si face of the allylic alcohol when viewed in the standard orientation.
-
L-(+)-Dimethyl Tartrate (or Diethyl Tartrate) directs epoxidation to the Re face.
This relationship is often visualized using the Sharpless mnemonic, which provides a simple yet powerful tool for predicting the product's absolute stereochemistry.
Caption: Mnemonic for predicting stereochemistry in the Sharpless Epoxidation.
Mechanism Causality: The high degree of enantioselectivity arises from the formation of a C2-symmetric titanium-tartrate dimer in the catalytic cycle.[4][6] The allylic alcohol substrate displaces an isopropoxide ligand on one titanium center, while the TBHP coordinates to the adjacent titanium. This pre-organization within the chiral environment of the tartrate ligands sterically permits oxygen transfer to only one face of the double bond, effectively blocking the alternative approach.
Performance Data and Comparison
The Sharpless Epoxidation is renowned for its high enantiomeric excess (e.e.) across a wide range of allylic alcohol substrates. Its primary alternative, the Jacobsen-Katsuki Epoxidation, is better suited for non-functionalized alkenes, highlighting the unique niche of the Sharpless method for allylic alcohols.[5]
| Allylic Alcohol Substrate | Tartrate Ester | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Geraniol | L-(+)-DET | >95 | 87 | [5] |
| Cinnamyl alcohol | D-(-)-DET | 96 | 75-85 | [7] |
| (Z)-3-Hexen-1-ol | L-(+)-DET | >98 | 80 | [5] |
| (E)-2-Hexen-1-ol | D-(-)-DET | 95 | 77 | [5] |
Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol is adapted from the original Sharpless procedure and demonstrates the practical application of the method.
-
Catalyst Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 50 mL of anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere and cooled to -20°C.
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄, 2.94 g, 10 mmol) via syringe, followed by L-(+)-diethyl tartrate (L-DET, 2.47 g, 12 mmol). The solution should be stirred for 10 minutes at -20°C to allow for ligand exchange and catalyst formation.
-
Substrate Addition: In a separate flask, dissolve geraniol (1.54 g, 10 mmol) in 10 mL of anhydrous CH₂Cl₂. Add this solution to the catalyst mixture via cannula.
-
Oxidant Addition: Add a 5.5 M solution of tert-butyl hydroperoxide (TBHP) in decane (4 mL, 22 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -15°C.
-
Reaction Monitoring: The reaction is stirred at -20°C for 4 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, add 20 mL of 10% aqueous tartaric acid solution and stir vigorously for 1 hour at room temperature. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude epoxy alcohol can be purified by flash column chromatography on silica gel to yield the desired product.
D-DMT as a Chiral Building Block
The C2-symmetric diol structure of D-DMT makes it an excellent starting material for the synthesis of complex, enantiomerically pure molecules.[1][3] By protecting the diol and then selectively manipulating the ester functionalities, chemists can introduce a variety of substituents, extend carbon chains, and construct intricate stereochemical arrays.[3]
A prime example is the formal synthesis of (+)-Disparlure, the sex pheromone of the gypsy moth.[8] While many syntheses start from L-(+)-tartaric acid, the principles are directly applicable to its D-enantiomer for accessing the opposite pheromone enantiomer.
Caption: Synthetic workflow illustrating the use of D-DMT as a chiral synthon.
Causality in Synthesis: The initial protection of the diol as an acetonide allows for the two ester groups to be reduced to primary alcohols. The inherent C2 symmetry is then broken by a selective mono-functionalization (e.g., monotosylation), which is often achievable due to subtle electronic or steric differences after initial reaction. This mono-activated intermediate is then poised for subsequent transformations, such as epoxide formation and regioselective ring-opening, with the stereochemistry established by the tartrate backbone controlling the final product's configuration.[8]
Chiral Ligand Development for Asymmetric Catalysis
Beyond the Sharpless Epoxidation, D-DMT serves as a versatile scaffold for the synthesis of a wide array of chiral ligands for other asymmetric transformations.[9][10] The hydroxyl groups can be alkylated or arylated, and the ester groups can be converted to amides or phosphine-containing moieties to create ligands for reactions such as:
-
Asymmetric Hydrogenation
-
Diels-Alder Reactions
-
Asymmetric Aldol Reactions
-
Enantioselective Additions to Aldehydes[11]
A prominent example is the synthesis of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are highly effective ligands for various Lewis acid-catalyzed reactions.
Comparison with Other Chiral Ligand Scaffolds
| Ligand Scaffold | Origin | Common Applications | Key Advantages |
| TADDOLs (from Tartrates) | Chiral Pool (Tartaric Acid) | Diels-Alder, Aldol, Carbonyl Additions | High modularity, rigid structure |
| BINOL-Phosphoric Acids | Atropisomeric | Brønsted Acid Catalysis, Cyclizations | High acidity, well-defined chiral pocket |
| (Salen) Complexes | Synthetic | Epoxidation, Aziridination | Tunable electronics, high stability |
| BOX/PyBox Ligands | Chiral Amino Alcohols | Conjugate Additions, Allylic Alkylation | Strong metal chelation, versatile |
While scaffolds like BINOL and Salen often provide excellent enantioselectivity, the ease of modification and low cost of D-DMT make tartrate-derived ligands like TADDOLs highly attractive, particularly during process development and scale-up.[12][13]
D-DMT Derivatives as Chiral Resolving Agents
Classical resolution via diastereomeric salt formation is a robust and scalable method for separating racemic mixtures.[14][15] While tartaric acid itself is a common resolving agent for racemic bases, its esterified and acylated derivatives, such as O,O'-Dibenzoyl-D-tartaric acid (DBTA), derived from D-DMT, are highly effective for resolving a broader range of compounds, including amines and amino alcohols.[14]
The principle involves the reaction of a racemic compound with an enantiomerically pure resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: General Procedure for Diastereomeric Resolution
-
Dissolution: Dissolve one equivalent of the racemic compound in a suitable solvent (e.g., ethanol, methanol, or acetone). The choice of solvent is critical and often requires screening to find conditions where the diastereomeric salts have significantly different solubilities.[14]
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., O,O'-Dibenzoyl-D-tartaric acid) to the solution. The mixture may be heated gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.[14]
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system (e.g., ethyl acetate and water). Adjust the pH with an appropriate acid or base (e.g., 1M HCl or 1M NaOH) to break the salt and liberate the free enantiomer into the organic layer.
-
Analysis: The enantiomeric excess of the recovered compound should be determined using a suitable chiral analytical method, such as chiral HPLC or GC.
Conclusion
D-(-)-Dimethyl tartrate is a powerful and versatile tool in asymmetric synthesis. Its utility extends from being a foundational component in one of the most important catalytic asymmetric reactions ever discovered to serving as a reliable chiral building block, a precursor for diverse ligand families, and a source for effective resolving agents. Its low cost, commercial availability in high enantiopurity, and predictable stereochemical influence ensure its continued and widespread application in both academic research and industrial drug development. This guide has provided a comparative overview of its efficacy, supported by experimental data and protocols, to empower researchers to leverage the full potential of this exceptional chiral synthon.
References
-
Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid. Journal of the Korean Chemical Society. (URL: [Link])
-
Dimethyl d-Tartrate: Unlocking the Potential of a Versatile Chemical Compound. Ningbo Inno Pharmchem Co., Ltd. (URL: [Link])
-
Synthesis and applications of tartaric acid in asymmetric catalysis. ResearchGate. (URL: [Link])
-
Sharpless Asymmetric Epoxidation of Allylic Alcohols. ChemTube3D. (URL: [Link])
-
Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation. PubMed. (URL: [Link])
-
Sharpless epoxidation. Wikipedia. (URL: [Link])
-
Synthesis and applications of tartaric acid in asymmetric catalysis. Deep Science Publishing. (URL: [Link])
-
Chiral Resolving Agent - Diethyl L Tartrate Manufacturer from Anand. Laksh Finechem Private Limited. (URL: [Link])
-
Sharpless Epoxidation Mechanism | Organic Chemistry. YouTube. (URL: [Link])
-
Dimethyl L-tartrate | Solubility of Things. (URL: [Link])
-
Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Wayne State University. (URL: [Link])
-
Diethyl Tartrate. Organic Syntheses Procedure. (URL: [Link])
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. (URL: [Link])
-
Disparlure. Wikipedia. (URL: [Link])
-
(-)-Dimethyl D-tartrate. ChemBK. (URL: [Link])
-
Diethyl tartrate. Wikipedia. (URL: [Link])
-
5: Strategies in Disparlure Synthesis. Chemistry LibreTexts. (URL: [Link])
-
Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. (URL: [Link])
-
Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar. ResearchGate. (URL: [Link])
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. PMC - NIH. (URL: [Link])
-
Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society. (URL: [Link])
-
Asymmetric Additions Empowered by OrganoCatalysts, Metal Catalysts, and Deep Natural Eutectic Solvents (NADES). PMC - NIH. (URL: [Link])
-
Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid. ResearchGate. (URL: [Link])
-
Chiral resolution. Wikipedia. (URL: [Link])
-
Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC - NIH. (URL: [Link])
-
Part 6: Resolution of Enantiomers. Chiralpedia. (URL: [Link])
-
Development of New Asymmetric Reactions Utilizing Tartaric Acid Esters as Chiral Auxiliaries. The Design of an Efficient Chiral Multinucleating System. ResearchGate. (URL: [Link])
-
Rapid Colorimetric Detection of Inorganic Phosphate in Eutrophic Waters via Proton-Coupled Electron Transfer in Quinhydrone. ACS Publications. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 11. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Additions Empowered by OrganoCatalysts, Metal Catalysts, and Deep Natural Eutectic Solvents (NADES) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Asymmetric Catalysis: Benchmarking D-Dimethyl Tartrate Against Novel Chiral Catalysts
Introduction: The Imperative of Enantioselectivity in Modern Chemistry
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. One enantiomer may be a potent therapeutic, while its counterpart could be inert or, in the worst cases, dangerously toxic. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of contemporary organic chemistry.
This guide provides an in-depth comparison of a foundational technology in asymmetric catalysis—the use of D-Dimethyl tartrate (D-DMT) and its derivatives in the Sharpless asymmetric epoxidation—against a new generation of novel chiral catalysts. We will move beyond a simple recitation of results to explore the mechanistic underpinnings and practical considerations that guide catalyst selection. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of when to rely on a classic, robust methodology and when to pivot to a cutting-edge solution.
The Benchmark: this compound in Sharpless Asymmetric Epoxidation
The Katsuki-Sharpless Asymmetric Epoxidation (SAE), first reported in 1980, was a landmark achievement, earning K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry.[1][2] Its profound impact stems from its reliability, high degree of enantioselectivity, and predictable stereochemical outcome for a specific, valuable class of substrates: prochiral allylic alcohols.
Causality of the Catalytic System: Mechanism and Rationale
The genius of the SAE lies in the in situ formation of a chiral titanium(IV) complex. The system is comprised of three key components:
-
Titanium (IV) Isopropoxide [Ti(OiPr)₄]: The Lewis acidic metal center that orchestrates the assembly of the other components.
-
D-(-)-Dimethyl Tartrate (or Diethyl/Diisopropyl Tartrate): The chiral auxiliary. This is the source of the asymmetric induction, creating a chiral environment around the metal center.
-
tert-Butyl Hydroperoxide (TBHP): The stoichiometric oxidant that delivers the oxygen atom.
The mechanism proceeds via the displacement of isopropoxide ligands on the titanium center by the diol of the tartrate ester, the allylic alcohol substrate, and the TBHP oxidant.[3] Computational and experimental evidence strongly suggest the active catalyst is a dimer, [Ti₂(tartrate)₂(OR)₂(O-Allyl)-(OOt-Bu)], where the two titanium centers are bridged by the tartrate ligands.[3][4] This rigid, C₂-symmetric dimeric structure creates a well-defined chiral pocket. The allylic alcohol coordinates to one of the titanium centers, and the TBHP coordinates to the other, positioning the olefin for a directed, intramolecular oxygen transfer. The choice of D-(-)-tartrate directs the epoxidation to one face of the alkene, while L-(+)-tartrate directs it to the opposite face with remarkable predictability.[4]
Performance Data: The Gold Standard for Allylic Alcohols
The SAE is renowned for its high enantioselectivity, typically exceeding 90% and often >95% enantiomeric excess (ee).[5][6] For a benchmark substrate like geraniol, a prochiral di-olefinic allylic alcohol, the SAE demonstrates not only high enantioselectivity but also exceptional regioselectivity, oxidizing the C2-C3 double bond adjacent to the hydroxyl group while leaving the C6-C7 bond untouched.[5]
Table 1: Performance of D-(-)-Diisopropyl Tartrate (DIPT) in the Epoxidation of Geraniol
| Catalyst System | Substrate | Yield (%) | ee (%) | Selectivity | Reference |
| Ti(OiPr)₄ / D-(-)-DIPT / TBHP | Geraniol | 77-91 | >95 | (2S, 3S)-epoxide | [5][6] |
| m-CPBA (achiral control) | Geraniol | High | ~0-4 | Mixture of isomers | [5] |
The Challengers: A New Generation of Chiral Catalysts
While the Sharpless epoxidation remains a dominant strategy for allylic alcohols, its primary limitation is the requirement of that very functional group to direct the reaction.[1] This has driven the development of novel catalysts capable of asymmetric transformations on a broader range of substrates, particularly unfunctionalized olefins. We will examine three distinct classes of modern catalysts.
Organocatalysis: The Shi Epoxidation
A paradigm shift in asymmetric catalysis has been the rise of organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity. The Shi epoxidation, developed in the 1990s, is a prime example. It utilizes a chiral, fructose-derived ketone catalyst to epoxidize a wide variety of olefins, especially trans-disubstituted and trisubstituted ones, with high enantioselectivity.[7][8]
Mechanism Rationale: The active oxidant is a chiral dioxirane, generated in situ from the reaction of the ketone catalyst with a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate).[8][9] The reaction proceeds through a spiro transition state where the substrate approaches the dioxirane. The stereodirecting groups on the catalyst backbone create a sterically hindered face, forcing the olefin to approach from the less hindered trajectory, thus controlling the stereochemical outcome.[9] The reaction's efficiency is highly pH-dependent, with optimal performance around pH 10.5.[8]
Biocatalysis: The Power of Engineered Enzymes
Nature's catalysts, enzymes, offer unparalleled selectivity. Modern protein engineering techniques allow scientists to tailor enzymes for specific, non-natural transformations. For epoxidation, engineered P450 monooxygenases and peroxygenases have emerged as formidable catalysts.[10] These enzymes can perform highly enantioselective epoxidations on simple, unfunctionalized substrates like styrene, often with excellent turnover numbers (TONs).[10]
Mechanism Rationale: In an engineered P450 peroxygenase, the reaction uses H₂O₂ as the oxidant. The enzyme's active site, a heme-iron center, is encased within a chiral protein scaffold. Site-directed mutagenesis allows for the fine-tuning of amino acid residues within this active site, creating a precisely shaped pocket that binds the substrate in a specific orientation relative to the activated oxygen species, leading to exceptionally high enantioselectivity.[10]
Advanced Metal Catalysis: Chiral Cobalt-Porphyrin Complexes
For other key C-C bond-forming reactions, such as cyclopropanation, novel metal catalysts have demonstrated performance far exceeding classical systems. Chiral cobalt(II)-porphyrin complexes, developed by Zhang and others, are particularly noteworthy for their exceptional selectivity in radical-mediated cyclopropanations.[11][12]
Mechanism Rationale: These catalysts operate via a metalloradical mechanism. The cobalt(II) center reacts with a diazo compound (the carbene precursor) to form a cobalt(III)-carbene radical intermediate.[13] This intermediate then reacts with the olefin in a stepwise radical pathway. The D₂-symmetric chiral porphyrin ligand creates a highly organized steric environment that dictates the trajectory of the incoming olefin and controls both diastereoselectivity (trans/cis) and enantioselectivity with remarkable precision.[11][13]
Head-to-Head Performance Benchmark
To provide a clear, objective comparison, the following tables summarize the performance of the D-DMT system and the novel catalysts on representative benchmark substrates. It is crucial to note that direct, side-by-side comparisons in a single publication are rare; this data is synthesized from multiple authoritative sources. Reaction conditions, while similar, may not be identical.
Table 2: Performance Benchmark for Asymmetric Epoxidation
| Catalyst System | Substrate | Catalyst Type | Yield (%) | ee (%) | Key Advantage | Reference(s) |
| Ti(OiPr)₄ / D-(-)-DIPT / TBHP | Geraniol | Classic Metal | 77-91 | >95 (S,S) | Excellent for allylic alcohols; predictable | [5][6] |
| Shi Catalyst (Fructose-derived Ketone) / Oxone | trans-Stilbene | Organocatalyst | 95 | >99 (R,R) | Broad scope for unfunctionalized olefins | [9] |
| Engineered P450 Peroxygenase / H₂O₂ | Styrene | Biocatalyst | High TON¹ | 99 (R) | Green oxidant (H₂O₂); exceptional enantioselectivity | [10] |
¹TON = Turnover Number. For the best mutant, a TON of 918 was achieved.[10]
Table 3: Performance Benchmark for Asymmetric Cyclopropanation of Styrene
| Catalyst System | Substrate | Catalyst Type | Yield (%) | ee (%) (trans) | Diastereoselectivity (trans:cis) | Reference(s) |
| Chiral Cobalt(II)-Porphyrin | Styrene | Advanced Metal Complex | 92 | 98 | 89:11 | [11] |
| Dirhodium(II) Tetraprolinate | Styrene | Classic Metal | High TON² | 98 | 85:15 | [14] |
| Chiral Copper(I)-bis(oxazoline) | Styrene | Classic Metal | 70-80 | 90-97 | ~80:20 | [11] |
²TON up to 92,000 was reported, highlighting exceptional catalyst efficiency.[14]
Experimental Protocols: A Self-Validating System
Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the benchmark reactions discussed.
General Workflow for Catalyst Benchmarking
The process of comparing catalysts requires a rigorous and consistent experimental design to ensure the data is comparable and valid.
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol
Causality: This protocol uses D-(-)-Diisopropyl tartrate (DIPT) to create the chiral environment. Powdered molecular sieves are essential to maintain strictly anhydrous conditions, as water will deactivate the titanium catalyst. The reaction is run at -20 °C to maximize enantioselectivity.
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3 g of powdered 4Å molecular sieves and 30 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -20 °C in a dry ice/acetone bath.
-
Catalyst Formation: To the cooled suspension, add 0.35 mL (1.2 mmol) of D-(-)-Diisopropyl tartrate via syringe, followed by 0.30 mL (1.0 mmol) of Titanium(IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C.
-
Reaction: Add 0.77 g (5.0 mmol) of geraniol to the reaction mixture. Slowly, add 1.7 mL of a 5.5 M solution of TBHP in decane (9.35 mmol) dropwise over 10-15 minutes, ensuring the internal temperature remains below -15 °C.
-
Monitoring: Stir the reaction at -20 °C and monitor the consumption of geraniol by thin-layer chromatography (TLC).
-
Workup: Upon completion (typically 2-4 hours), quench the reaction by adding 10 mL of a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent and NMR analysis.
Protocol 2: Shi Asymmetric Epoxidation of trans-Stilbene
Causality: This protocol uses a biphasic system because the olefin is soluble in the organic phase while the oxidant (Oxone) is soluble in the aqueous phase. A buffer is used to maintain the optimal pH of 10.5, which is critical for catalyst turnover and stability.[8][9]
-
Setup: In a 50 mL round-bottom flask, dissolve 0.5 g (2.77 mmol) of trans-stilbene in 10 mL of acetonitrile.
-
Aqueous Phase: In a separate beaker, prepare an aqueous buffer by dissolving 2.3 g of K₂CO₃ in 10 mL of water.
-
Reaction: Add the aqueous buffer to the organic solution. To the resulting biphasic mixture, add 0.22 g (0.55 mmol, 20 mol%) of the Shi catalyst (fructose-derived ketone).
-
Oxidant Addition: Cool the mixture to 0 °C. In a separate flask, dissolve 5.1 g (8.3 mmol) of Oxone in 10 mL of water. Add the Oxone solution dropwise to the reaction mixture over 1 hour.
-
Monitoring: Allow the reaction to stir vigorously at 0 °C for 12-24 hours. Monitor the disappearance of stilbene by TLC or GC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture three times with ethyl acetate.
-
Purification & Analysis: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude epoxide by flash chromatography. Determine the enantiomeric excess by chiral HPLC.
Conclusion: Selecting the Right Tool for the Job
This guide demonstrates that while this compound and its derivatives remain the undisputed benchmark for the asymmetric epoxidation of allylic alcohols via the Sharpless methodology, the field of chiral catalysis has evolved dramatically.
-
For allylic alcohols, the Sharpless epoxidation is often the first and best choice , offering high reliability, excellent enantioselectivity, and a predictable outcome based on the choice of tartrate enantiomer.[1][5]
-
For unfunctionalized olefins, organocatalysts like the Shi ketone provide a powerful alternative , circumventing the need for a directing hydroxyl group and delivering exceptional ee% for a broad substrate scope.[7][9]
-
Biocatalysis represents the frontier of green and highly selective synthesis , offering the potential for near-perfect enantioselectivity with environmentally benign oxidants, though substrate scope and scalability can be challenges.[10]
-
In other transformations like cyclopropanation, novel advanced metal complexes, such as chiral cobalt-porphyrins, have set a new standard , providing unprecedented levels of selectivity and efficiency that surpass classical methods.[11]
The role of a senior application scientist is not to declare a single "best" catalyst, but to understand the strengths, weaknesses, and mechanistic rationale of each tool in the synthetic chemist's arsenal. By benchmarking the venerable this compound system against these novel catalysts, we gain a clearer perspective on the state of the art and are better equipped to make informed, effective decisions in the pursuit of enantiomerically pure molecules.
References
-
Shi, Y. (2004). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 37(8), 488–496. [Link]
-
Juliá, S., Guixer, J., Masana, J., Rocas, J., Colonna, S., Annunziata, R., & Molinari, H. (1982). Synthetic enzymes. Part 2. Catalytic asymmetric epoxidation by means of polyamino-acids in a triphasic system. Journal of the Chemical Society, Perkin Transactions 1, 1317-1324. [Link]
-
Adolfsson, H. (2005). Polypeptides as asymmetric catalysts. Chemical Communications, (38), 4759-4767. [Link]
-
Shi Epoxidation. Organic Chemistry Portal. [Link]
-
Shi Epoxidation. Wikipedia. [Link]
-
Myers, A. G. Shi Asymmetric Epoxidation Reaction. Myers Research Group, Harvard University. [Link]
-
Juliá–Colonna epoxidation. Wikipedia. [Link]
-
Goswami, M., & de Bruin, B. (2018). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 140(39), 12649–12664. [Link]
-
Regio- and Enantioselective Monoepoxidations of Geraniol. ResearchGate. [Link]
-
Miller, S. J., et al. (2010). Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation. Nature Chemistry, 2(1), 76-81. [Link]
-
Doyle, M. P. (2009). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Angewandte Chemie International Edition, 48(5), 850-852. [Link]
-
Juliá–Colonna epoxidation. DBpedia. [Link]
-
Roberts, S. M., et al. (2006). The Juliá-Colonna epoxidation: Access to chiral, non-racemic epoxides. Journal of Molecular Catalysis B: Enzymatic, 41(1-2), 1-10. [Link]
-
Cenini, S., et al. (2006). Chiral porphyrin complexes of cobalt(II) and ruthenium(II) in catalytic cyclopropanation and amination reactions. Inorganica Chimica Acta, 359(9), 2924-2932. [Link]
-
Doyle, M. P. (2009). Exceptional selectivity in cyclopropanation reactions catalyzed by chiral cobalt(II)-porphyrin catalysts. Angewandte Chemie International Edition, 48(5), 850-852. [Link]
-
Doyle, M. P. (2009). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II)-Porphyrin Catalysts. Angewandte Chemie, 121(5), 864-866. [Link]
-
Bradley, L. M., et al. (1997). Epoxidation of Geraniol: An Advanced Organic Experiment that Illustrates Asymmetric Synthesis. Journal of Chemical Education, 74(11), 1329. [Link]
-
Prasad, J. S., et al. (2003). Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development, 7(6), 836–841. [Link]
-
Sharpless epoxidation. Wikipedia. [Link]
-
Wang, L., et al. (2022). High-Performance Styrene Epoxidation with Vacancy-Defect Cobalt Single-Atom Catalysts. ACS Applied Materials & Interfaces, 14(8), 10337–10343. [Link]
-
Wang, Y., et al. (2015). Enhanced Catalytic Performance of Co–Sn Composite Oxide in Styrene Epoxidation with Air. Kinetics and Catalysis, 56, 715–720. [Link]
-
Bradley, L. M., Springer, J. W., Delate, G. M., & Goodman, A. (1997). Epoxidation of Geraniol: An Advanced Organic Experiment that Illustrates Asymmetric Synthesis. Journal of Chemical Education, 74(11), 1329. [Link]
-
Myers, A. G. Sharpless Asymmetric Epoxidation Reaction. Myers Research Group, Harvard University. [Link]
-
Fessner, W. D., & Anthonsen, T. (2009). Biocatalytic conversion of epoxides. Current Organic Chemistry, 13(12), 1177-1197. [Link]
-
Yang, D., et al. (1998). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Proceedings of the National Academy of Sciences, 95(10), 5293-5298. [Link]
-
DeCrisci, A. G., et al. (2014). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 118(49), 11634–11645. [Link]
-
The Sharpless-Katsuki Enantioselective Epoxidation. Oregon State University. [Link]
-
Ni, Y., et al. (2022). Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. Angewandte Chemie International Edition, 61(51), e202213190. [Link]
-
Chen, Y., et al. (2018). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science, 9(21), 4834–4840. [Link]
-
Davis, R. L., Stiller, J., Naicker, T., Jiang, H., & Jørgensen, K. A. (2014). Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications. Angewandte Chemie International Edition, 53(29), 7406-7426. [Link]
-
Pi, X., et al. (2006). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. Journal of Molecular Catalysis A: Chemical, 246(1-2), 136-145. [Link]
-
Castano, B., et al. (2014). Continuous flow asymmetric cyclopropanation reactions using Cu(I) complexes of Pc-L* ligands supported on silica as catalysts with carbon dioxide as a carrier. Catalysis Science & Technology, 4(6), 1618-1623. [Link]
-
Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
-
Gao, J., Woolley, F. R., & Zingaro, R. A. (2005). Catalytic asymmetric cyclopropanation at a chiral platform. Organic & Biomolecular Chemistry, 3(11), 2126-2128. [Link]
-
Doyle, M. P., et al. (2003). Dirhodium tetraprolinate-catalyzed asymmetric cyclopropanations with high turnover numbers. Organic Letters, 5(9), 1403–1406. [Link]
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 5. odinity.com [odinity.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 8. Shi Epoxidation [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exceptional selectivity in cyclopropanation reactions catalyzed by chiral cobalt(II)-porphyrin catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dirhodium tetraprolinate-catalyzed asymmetric cyclopropanations with high turnover numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of D-Dimethyl Tartrate
Foundational Principles: Understanding D-Dimethyl Tartrate and Its Hazard Profile
This compound is a white crystalline solid, an ester of tartaric acid.[1][2] While not classified as an acutely hazardous substance, a thorough understanding of its properties is paramount for safe handling and disposal. It is recognized as a combustible solid, and some safety data sheets (SDS) indicate it may cause skin and eye irritation.[2][3]
The cornerstone of proper chemical disposal is a comprehensive hazard assessment. For this compound, the key considerations are its physical state (solid), combustibility, and potential for irritation. This initial assessment informs every subsequent step of the disposal process, from the selection of personal protective equipment (PPE) to the final disposition of the waste.
Table 1: Key Properties of this compound
| Property | Value | Implication for Disposal |
| Physical State | Solid | Requires containment to prevent dust formation. |
| Combustibility | Combustible Solid | Must be stored away from ignition sources. Incineration is a viable disposal method. |
| Water Solubility | Soluble | While soluble, drain disposal is not recommended for laboratory chemicals.[4] |
| Incompatibilities | Acids, Bases, Reducing Agents | Segregation from these chemicals is crucial during storage and disposal to prevent hazardous reactions. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the disposal of this compound, from the point of generation to its final removal from the laboratory. This workflow is designed to be a self-validating system, ensuring compliance with regulatory standards and promoting a safe laboratory environment.
Step 1: Waste Characterization
The initial and most critical step is to determine if this compound is considered a hazardous waste. According to the U.S. Environmental Protection Agency (EPA), a waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5]
-
Listed Wastes: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[5][6]
-
Characteristic Wastes:
-
Ignitability (D001): As a combustible solid, it could potentially be classified as an ignitable hazardous waste.[7] While it does not have a flashpoint in the same way as a liquid, solids that can cause fire through friction or spontaneous change and burn vigorously are considered hazardous.[7] For prudence and safety, it is best to manage it as such.
-
Corrosivity (D002): It is not corrosive.[8]
-
Reactivity (D003): It is not considered reactive.[8]
-
Toxicity (D004-D043): It is not known to be toxic.[9]
-
Step 2: Segregation and Containerization
Proper segregation and containment are fundamental to preventing accidental chemical reactions and ensuring the safety of laboratory personnel.
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers with a secure, screw-top lid are recommended.
-
Ensure the container is clean and dry before use.
-
The container must be in good condition, with no cracks or leaks.[12]
-
-
Collect the Waste:
-
Carefully transfer the solid this compound waste into the designated container. A funnel or powder scoop can aid in preventing spills.
-
If any residual material is present on lab equipment, it should be decontaminated, and the contaminated cleaning materials (e.g., wipes) should also be placed in the hazardous waste container.[10]
-
-
Leave Headspace: Do not fill the container to the brim. Leave at least 10% of headspace to allow for expansion.[12]
-
Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[12][13]
Step 3: Labeling and Temporary Storage
Accurate labeling and proper temporary storage are not just best practices; they are regulatory requirements.
-
Label the Waste Container:
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must include:
-
-
Designate a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[12][13]
-
The SAA should be a secondary containment unit, such as a tray or bin, to contain any potential leaks or spills.
-
The SAA must be located away from sources of ignition, such as open flames, hot plates, and direct sunlight.[11]
-
Ensure the SAA is in a well-ventilated area, such as a chemical fume hood.[11]
-
Step 4: Arranging for Disposal
The final step is to ensure the responsible and compliant transfer of the waste to a licensed disposal facility.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[4][10]
-
Contact Your Institution's Environmental Health & Safety (EH&S) Office: Your EH&S department is the primary resource for arranging the pickup and disposal of chemical waste.[11][13] They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Prepare for Pickup:
-
Ensure the waste container is properly labeled and sealed.
-
Provide an accurate inventory of the waste to your EH&S office.
-
The Role of a Licensed Disposal Company: A licensed hazardous waste disposal company will typically use high-temperature incineration to destroy organic solids like this compound.[14][15] This process breaks down the chemical into its constituent components, rendering it non-hazardous.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills or if there is a risk of dust inhalation, evacuate the area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent pads or other suitable materials to prevent the spread of the solid.
-
Clean Up the Spill:
-
Carefully sweep up the spilled solid. Avoid creating dust.
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[10]
-
-
Decontaminate the Area: Wipe down the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S department in accordance with your institution's policies.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a straightforward process when guided by the principles of chemical safety and regulatory compliance. By treating it as a combustible hazardous waste, researchers can ensure the protection of themselves, their colleagues, and the environment. This guide serves as a testament to the belief that scientific excellence and a deeply ingrained culture of safety are inextricably linked.
References
-
Flammable Solid Chemicals SOP. (n.d.). Wayne State University Office of Environmental Health and Safety. Retrieved from [Link]
-
Flammable Solids SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
Basic principles of waste incineration. (n.d.). Zero Waste Europe. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
-
Non-hazardous waste: treatment and disposal. (2023, December 31). GOV.UK. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Treatment of non-hazardous wastes for landfill. (n.d.). London Waste Technology. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
-
A Citizen's Guide to Incineration. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro. Retrieved from [Link]
-
Waste incinerators. (n.d.). Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention. Retrieved from [Link]
-
Analytical Methods for Characteristic Hazardous Waste Determination. (n.d.). NC Department of Environmental Quality. Retrieved from [Link]
-
Dimethyl L-tartrate - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]
-
Dimethyl Tartrate. (2024, April 9). ChemBK. Retrieved from [Link]
-
Dimethyl L-tartrate. (n.d.). PubChem. Retrieved from [Link]
-
Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Identification Guidance Document. (2008, October). Colorado Department of Public Health and Environment. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Waste Code. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. Dimethyl L-tartrate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. acs.org [acs.org]
- 5. epa.gov [epa.gov]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. my.alfred.edu [my.alfred.edu]
- 9. fishersci.com [fishersci.com]
- 10. research.wayne.edu [research.wayne.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. basel.int [basel.int]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-Dimethyl Tartrate
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of D-Dimethyl tartrate (CAS No. 13171-64-7), a versatile chiral building block used in asymmetric synthesis.[1] Moving beyond a simple checklist, we will explore the causal logic behind each personal protective equipment (PPE) recommendation, empowering you to make informed safety decisions grounded in a comprehensive risk assessment.
Hazard Assessment: Understanding the "Why"
While some safety data sheets (SDS) may classify this compound as non-hazardous under specific regulations like Regulation (EC) No. 1272/2008, a deeper look reveals potential irritant properties that necessitate caution.[2] GHS classifications for the stereoisomer L-Dimethyl tartrate, for instance, indicate it can cause skin and eye irritation, and may cause respiratory irritation.[3][4] Therefore, our approach must be rooted in prudent laboratory practice, treating the compound as a potential irritant to minimize risk.
The primary routes of potential exposure are skin contact, eye contact, and inhalation of dust or aerosols. The risk level escalates based on the scale of the experiment, the physical form of the chemical (solid vs. solution), and operational conditions like heating, which can increase vapor pressure.
Table 1: Summary of Potential Hazards for Dimethyl Tartrate Isomers
| Hazard Classification | GHS Hazard Statement | Description | Primary Sources |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | [3][4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [4] |
| Combustibility | Combustible Solid | The material is a combustible solid. | |
Core Directive: A Risk-Based PPE Protocol
A static, one-size-fits-all PPE list is insufficient. The following protocol is a dynamic framework that adapts to the specific conditions of your experiment.
Eye and Face Protection: The First Line of Defense
-
Baseline (All Operations): At a minimum, safety glasses with side shields are mandatory. This protects against incidental contact and minor splashes.
-
Elevated Risk (Splash Potential): When handling solutions, transferring significant quantities, or running reactions under pressure, upgrade to chemical safety goggles.[5] These provide a complete seal around the eyes. For maximum protection against splashes, use goggles in conjunction with a face shield.[6] All eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Protection: Preventing Dermal Exposure
-
Hand Protection: Always handle this compound with gloves.[2] Nitrile gloves are a suitable choice for incidental contact. Inspect gloves for any signs of degradation or puncture before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2] After handling, dispose of contaminated gloves in accordance with laboratory and local regulations and wash hands thoroughly.[2]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[7] For large-scale operations or situations with a high risk of splashing, consider impervious or chemically resistant clothing.[2]
Respiratory Protection: An Assessment-Driven Necessity
Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is typically not required.[2][8] However, its use becomes essential under specific circumstances:
-
Dust Generation: If handling the solid powder in a way that generates dust outside of a fume hood.
-
Inadequate Ventilation: In areas where general ventilation is insufficient to maintain exposure levels below any established limits.
-
Nuisance Exposures: For nuisance exposures involving dust or aerosols, a NIOSH-approved N95 respirator or equivalent is recommended.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Risk assessment workflow for this compound PPE selection.
Operational and Disposal Plan
Safe handling extends beyond wearing the correct equipment; it involves a systematic process for its use and disposal.
Step-by-Step PPE & Handling Protocol
-
Pre-Operation Check: Before entering the lab, ensure you have all necessary PPE available and that it is in good condition.
-
Ventilation: Confirm that your chemical fume hood or other local exhaust ventilation is functioning correctly.
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.
-
Chemical Handling: Conduct all manipulations of this compound, especially weighing of the solid, inside a chemical fume hood to minimize inhalation exposure.[7]
-
Post-Handling: Once the work is complete, clean the work area thoroughly.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
-
Disposal: Dispose of contaminated gloves and any other disposable PPE as hazardous chemical waste according to your institution's and local regulations.[2][7][9] Never reuse disposable gloves.
-
Hygiene: Wash your hands thoroughly with soap and water after removing PPE.
First Aid in Case of Exposure
-
Skin Contact: Wash off with soap and plenty of water.[2] If skin irritation occurs, seek medical advice.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[2][9] If eye irritation persists, seek medical attention.[9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
By integrating this comprehensive, risk-based approach to PPE selection and use, you build a culture of safety that protects not only yourself but your entire research team, ensuring that your work with this compound is both scientifically sound and operationally secure.
References
-
Dimethyl L-tartrate | C6H10O6 | CID 11851. PubChem - NIH.[Link]
-
Dimethyl Tartrate. ChemBK.[Link]
-
Personal Protective Equipment. US EPA.[Link]
-
Esterification. SmartLabs.[Link]
-
Personal Protective Equipment (PPE). CHEMM.[Link]
-
Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.[Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+)-Dimethyl L-tartrate - Safety Data Sheet [chemicalbook.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
